molecular formula C8H7BrO2 B1267906 2-Bromo-5-methylbenzoic acid CAS No. 6967-82-4

2-Bromo-5-methylbenzoic acid

Cat. No.: B1267906
CAS No.: 6967-82-4
M. Wt: 215.04 g/mol
InChI Key: ZXMISUUIYPFORW-UHFFFAOYSA-N
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Description

2-Bromo-5-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20686. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMISUUIYPFORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281184
Record name 2-Bromo-5-methylbenzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6967-82-4
Record name 6967-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20686
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-5-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-methylbenzoic Acid: Synthesis, Characterization, and Applications

This compound is a substituted aromatic carboxylic acid that has emerged as a crucial intermediate and building block in various fields, particularly in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on a benzene ring, provides multiple reactive sites for a diverse range of chemical transformations.[1] The strategic placement of the bromine atom at the ortho-position to the carboxylic acid and meta to the methyl group makes it a highly valuable synthon for introducing specific functionalities into larger molecular frameworks. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its core properties, validated synthesis and purification protocols, analytical characterization, key applications, and essential safety protocols.

Part 1: Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is a white to off-white crystalline powder under standard conditions.[1][3]

Structural and Molecular Data

The identity of this compound is defined by its molecular formula, C₈H₇BrO₂ , which corresponds to a precise molecular weight of 215.04 g/mol .[3][4] This value is fundamental for all stoichiometric calculations in reaction planning.

PropertyValueSource(s)
Molecular Weight 215.04 g/mol [3][4]
Molecular Formula C₈H₇BrO₂[1][3]
Appearance White to off-white crystalline powder[1][3]
CAS Number 6967-82-4[1][3]
Melting Point 136-143 °C[1][3]
pKa (Predicted) 2.92 ± 0.10[3][4]
Solubility Slightly soluble in chloroform and methanol[3][4]
SMILES CC1=CC(=C(C=C1)Br)C(=O)O[2][3]
InChIKey ZXMISUUIYPFORW-UHFFFAOYSA-N[2][3]

Part 2: Synthesis and Purification

The most reliable and high-yield syntheses of this compound involve the electrophilic aromatic substitution of a substituted toluene precursor. The choice of brominating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Causality in Synthesis: The Rationale for Reagent Selection

The direct bromination of 2-methylbenzoic acid (o-toluic acid) is the most common route.[3] The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The reaction outcome is governed by the interplay of these electronic effects. To achieve high yields of the desired isomer, a robust brominating agent is required. While elemental bromine (Br₂) can be used, modern protocols often favor reagents like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of a strong acid like concentrated sulfuric acid. This combination provides a potent electrophilic bromine source, leading to efficient substitution with reported yields as high as 88%.[5]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product SM1 2-Methylbenzoic Acid Reaction Electrophilic Aromatic Substitution (Room Temp, 5h) SM1->Reaction Combine SM2 DBDMH SM2->Reaction Combine SM3 Conc. H₂SO₄ SM3->Reaction Combine Quench Pour onto Ice Water Reaction->Quench Post-reaction Filter Vacuum Filtration Quench->Filter Precipitate forms Dry Dry Solid Filter->Dry Collect crude solid Recrystallize Recrystallization (e.g., Ethanol) Dry->Recrystallize Dissolve crude product Product Pure 2-Bromo-5-methylbenzoic Acid Recrystallize->Product Isolate pure crystals

Caption: High-yield synthesis workflow for this compound.

Experimental Protocol: Synthesis via DBDMH

This protocol is adapted from methodologies reporting high yields and is designed for self-validation through clear procedural steps and expected outcomes.[5]

Materials:

  • 2-methylbenzoic acid (1.0 eq)

  • 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.55 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, add 2-methylbenzoic acid (e.g., 15 g, 110.29 mmol) to concentrated H₂SO₄ (e.g., 60 mL). Stir the mixture at room temperature until the solid dissolves.

  • Addition of Brominating Agent: Carefully add DBDMH (e.g., 18.19 g, 60.66 mmol) portion-wise to the solution. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for approximately 5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of ice-cold water (e.g., 400 mL) in a large beaker with stirring. A solid precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with water to remove residual acid.

  • Drying: Dry the crude solid under vacuum to obtain the crude product.

  • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol (e.g., at 70 °C).[5] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Part 3: Analytical Characterization & Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures the highest level of confidence.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography is the standard for determining the purity of the final compound. Commercial suppliers typically guarantee a purity of ≥97%.[1]

  • Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry provides crucial confirmation of the molecular weight. For this compound, the mass spectrum will exhibit a characteristic pair of peaks at m/z 215 and 217.[5] This pattern is the definitive signature of a compound containing a single bromine atom, arising from the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br).

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information. The ¹H NMR spectrum for this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.[5]

QC_Workflow cluster_preliminary Preliminary Checks cluster_confirmation Structural & Identity Confirmation cluster_quant Quantitative Analysis Start Synthesized Crude Product TLC TLC vs. Standard Start->TLC MP Melting Point (136-143 °C) TLC->MP LCMS LC-MS Analysis (Check for m/z 215/217) MP->LCMS Pass NMR ¹H & ¹³C NMR (Confirm Structure) LCMS->NMR HPLC HPLC Purity Assay (Target: >97%) NMR->HPLC Pass Final Qualified for Use HPLC->Final Pass

Caption: A self-validating Quality Control (QC) workflow for this compound.

Part 4: Applications in Research and Drug Development

The utility of this compound stems from its dual functionality. The carboxylic acid group allows for the formation of amides, esters, and other derivatives, while the bromine atom is a versatile handle for carbon-carbon bond formation.

  • Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceutical agents, streamlining drug development processes.[1][2] For example, it is a precursor for synthesizing fragments like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which are important in medicinal chemistry.[3]

  • Cross-Coupling Partner: The aryl bromide functionality is ideal for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise and efficient construction of complex molecular architectures from simpler precursors.[3]

  • Building Block in Organic Synthesis: Beyond specific named reactions, it is broadly used as a building block for preparing complex target molecules in both academic and industrial research.[1][2][3]

  • Materials Science: The compound can be incorporated into polymer and resin formulations to enhance material properties like thermal stability and mechanical strength.[1][2]

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent. The following information is a summary based on available Safety Data Sheets (SDS).[6][7]

Hazard Identification:

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Recommended Precautions:

  • Handling: Wash hands thoroughly after handling. Use only in a well-ventilated area and avoid breathing dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[6]

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool environment.[6][7] Some suppliers recommend storage at 0-8°C for long-term stability.[1]

References

  • This compound | 6967-82-4. J&K Scientific LLC. [Link]

Sources

2-Bromo-5-methylbenzoic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-5-methylbenzoic acid

Introduction

This compound is a halogenated aromatic carboxylic acid that serves as a crucial building block in various scientific domains. Its unique molecular architecture, featuring a bromine atom, a methyl group, and a carboxylic acid on a benzene ring, imparts versatile reactivity, making it an essential intermediate in organic synthesis, pharmaceutical development, and materials science.[1] Researchers and industry professionals utilize this compound for the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is an organic compound with a well-defined structure that dictates its chemical behavior. The molecule consists of a benzoic acid core substituted with a bromine atom at the ortho-position (C-2) and a methyl group at the meta-position (C-5) relative to the carboxylic acid group.[1]

Key Identifiers:

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [1]

  • CAS Number: 6967-82-4

  • Common Synonyms: 6-Bromo-m-toluic acid, Benzoic acid, 2-bromo-5-methyl-[1][2]

  • InChI Key: ZXMISUUIYPFORW-UHFFFAOYSA-N[1]

  • SMILES: CC1=CC(=C(C=C1)Br)C(=O)O[1]

structure cluster_benzoic_acid This compound C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 Br Br C2->Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 CH3 CH₃ C5->CH3 C6->C1 H6 H C6->H6

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. It typically appears as a white to off-white crystalline powder.[1]

PropertyValueReference(s)
Physical Appearance White to off-white crystalline powder[1]
Molecular Weight 215.04 g/mol [1]
Melting Point 136-140 °C[1]
Boiling Point 311.6 ± 30.0 °C (Predicted)[1]
Density 1.599 ± 0.06 g/cm³ (Predicted)[1]
pKa 2.92 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in chloroform and methanol[1]
Vapor Pressure 0.000239 mmHg at 25°C[1]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The most common methods involve the electrophilic bromination of a substituted benzoic acid precursor. The choice of starting material and brominating agent is crucial for achieving high yield and regioselectivity.

Protocol 1: Electrophilic Bromination of 3-Methylbenzoic Acid

A prevalent method for synthesizing the target compound involves the direct bromination of 3-methylbenzoic acid (m-toluic acid). The directing effects of the methyl group (ortho-, para-directing) and the carboxylic acid group (meta-directing) guide the bromine atom to the C-2 position. An alternative to elemental bromine is the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer milder reaction conditions and improved handling.[3]

Experimental Protocol:

  • Reaction Setup: To a mixture of 3-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 5 hours.[3] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, slowly pour the reaction mixture onto ice-cold water (400 ml) to precipitate the product.[3]

  • Isolation and Purification: Filter the precipitated solid and dry it under a vacuum to afford the crude product.[3] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3] This method has reported yields of up to 88%.[3]

Causality: The strong activating effect of the methyl group at the ortho-positions (C-2 and C-6) outweighs the deactivating effect of the carboxylic acid group. Concentrated sulfuric acid acts as a catalyst, enhancing the electrophilicity of the brominating agent.

Protocol 2: Synthesis via Sandmeyer Reaction

An alternative pathway involves the Sandmeyer reaction, starting from 2-amino-5-methylbenzoic acid.[4] This method is particularly useful when the starting amine is readily available and provides high regioselectivity.

Experimental Protocol:

  • Diazotization: Dissolve 2-amino-5-methylbenzoic acid in an aqueous solution of hydrobromic acid. Cool the solution in an ice bath and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.[4] The temperature should be maintained between 0-5°C.

  • Copper(I) Bromide Preparation: Separately, prepare a solution of copper(I) bromide (CuBr) by reacting CuSO₄·5H₂O with NaBr in the presence of copper turnings in hydrobromic acid and heating until the solution is colorless.[4]

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the hot CuBr solution.[4] Nitrogen gas will evolve, and the aryl bromide will form.

  • Isolation: After the reaction is complete, the mixture is cooled, and the product precipitates. The crude product is collected by filtration, washed, and can be purified by recrystallization from water to yield white crystals.[4]

synthesis cluster_route1 Protocol 1: Electrophilic Bromination cluster_route2 Protocol 2: Sandmeyer Reaction A 3-Methylbenzoic Acid B This compound A->B DBDMH, H₂SO₄ RT, 5h C 2-Amino-5-methylbenzoic acid D Diazonium Salt Intermediate C->D NaNO₂, HBr 0-5°C E This compound D->E CuBr, heat

Caption: Key synthetic routes to this compound.

Key Chemical Reactions and Derivatives

The dual functionality of this compound—the carboxylic acid group and the aryl bromide—makes it a versatile substrate for a wide range of chemical transformations.

Esterification

The carboxylic acid moiety readily undergoes esterification with alcohols under acidic conditions to form the corresponding esters. These esters are often used as intermediates or as final products in various applications.

Experimental Protocol (Methyl Ester Synthesis):

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Reflux the mixture for 16 hours to drive the reaction to completion. A yield of 96.1% has been reported for this method.[1]

  • Work-up and Isolation: After cooling, neutralize the excess acid and remove the methanol under reduced pressure. The resulting crude ester can be purified by distillation or chromatography.

esterification Reactant This compound (R-COOH) Catalyst H₂SO₄ (cat.) Reflux, 16h Reactant->Catalyst Reagent Methanol (CH₃OH) Reagent->Catalyst Product Methyl 2-bromo-5-methylbenzoate (R-COOCH₃) Catalyst->Product

Caption: Workflow for the esterification of this compound.

Cross-Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecular architectures from this simple building block.[1]

Spectroscopic and Analytical Data

Structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Analytical DataObserved ValuesReference(s)
¹H NMR (400 MHz, DMSO-d₆)δ 13.16 (s, 1H, COOH), 7.91 (s, 1H, Ar-H), 7.63 (d, J=8.0 Hz, 1H, Ar-H), 7.27 (d, J=8.4 Hz, 1H, Ar-H), 2.50 (s, 3H, CH₃)[3]
LC-MS (m/z)215/217 (M+1)[3]

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observable in the mass spectrum, showing two peaks with a difference of 2 m/z units.

Applications in Research and Drug Development

The utility of this compound spans multiple scientific and industrial fields.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure can be found within more complex drug candidates, and its reactive sites allow for the facile introduction of other functional groups to modulate biological activity. For instance, it is used to synthesize 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important fragment in drug development.[1]

  • Organic Synthesis: As a versatile building block, it is widely used for preparing complex molecules.[1] The bromine functionality allows for participation in cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other derivatives.[1]

  • Materials Science: The compound can be incorporated into polymer or resin formulations to enhance material properties like thermal stability and mechanical strength.

  • Agrochemicals: Similar to its role in pharmaceuticals, it serves as a precursor for developing new pesticides and herbicides.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[5][6]

  • Hazard Classifications: Acute Toxicity 4 (Oral), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity (single exposure, Category 3).[5]

  • GHS Pictogram: GHS07 (Exclamation Mark).[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5] Use a NIOSH/MSHA-approved respirator if dust formation is likely.[5]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6] Keep containers tightly closed in a dry, cool place.[6]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, consult a physician.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

    • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth with water.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]

Conclusion

This compound is a highly valuable and versatile chemical compound. Its well-defined structure and dual reactivity make it an indispensable tool for synthetic chemists in academia and industry. From its role as a foundational building block in the synthesis of novel pharmaceuticals to its application in advanced materials, its importance is well-established. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in scientific innovation.

References

  • This compound - 6967-82-4 - Vulcanchem. Vulcanchem.
  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. ChemicalBook.
  • This compound - Chem-Impex. Chem-Impex.
  • This compound 97 6967-82-4 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound - Stenutz. Stenutz.
  • This compound 97 6967-82-4 - Sigma-Aldrich. Sigma-Aldrich.
  • This compound | C8H7BrO2 | CID 228080 - PubChem. PubChem, NIH.
  • This compound | 6967-82-4 - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 5-Bromo-2-methylbenzoic acid - Safety D
  • 6967-82-4 | this compound - ChemScene. ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

Sources

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methylbenzoic acid, also known as 6-Bromo-m-toluic acid, is a substituted aromatic carboxylic acid with significant applications in organic synthesis and pharmaceutical development.[1] Its utility as a building block stems from the presence of three distinct functional groups on the benzene ring: a carboxylic acid, a bromine atom, and a methyl group. This unique arrangement allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules, including biologically active compounds for pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing synthetic routes, ensuring purity, and developing robust formulations. This guide provides a comprehensive overview of the key physical characteristics of this compound, the experimental methodologies for their determination, and the scientific principles that underpin these measurements.

Molecular Structure and Identification

The structural integrity of a compound is the foundation of its chemical behavior. The molecular structure of this compound is depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents, its thermal stability, and its reactivity.

PropertyValueSource(s)
CAS Number 6967-82-4[1]
Molecular Formula C₈H₇BrO₂[1][3]
Molecular Weight 215.04 g/mol [3][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 136-143 °C[1][3]
Boiling Point (Predicted) 311.6 ± 30.0 °C[3]
Density (Predicted) 1.599 ± 0.06 g/cm³[3]
pKa (Predicted) 2.92 ± 0.10[3]
Solubility Slightly soluble in chloroform and methanol.[3]

Experimental Determination of Physical Properties

The following section details the standard experimental protocols for determining the key physical properties of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the methodologies.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Spectroscopic Characterization Sample This compound Melting_Point Melting Point Determination Sample->Melting_Point Solubility Solubility Assessment Sample->Solubility pKa pKa Determination Sample->pKa NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS

Sources

An In-depth Technical Guide to the Solubility of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-methylbenzoic acid (C₈H₇BrO₂), a key intermediate in pharmaceutical synthesis and various organic chemistry applications.[1] While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes foundational principles of benzoic acid solubility, outlines authoritative experimental protocols for its determination, and explains the underlying scientific rationale for these methodologies. This document is intended to equip researchers and drug development professionals with the necessary knowledge to effectively evaluate and utilize this compound in their work.

Introduction: The Critical Role of Solubility in the Application of this compound

This compound is a versatile aromatic carboxylic acid whose utility as a building block in the synthesis of pharmaceuticals and other complex organic molecules is well-established.[1] Its molecular structure, featuring a carboxylic acid group, a bromine atom, and a methyl group on the benzene ring, dictates its reactivity and physical properties.[2] A fundamental physical property governing its application is its solubility, which influences reaction kinetics, purification strategies (such as crystallization), and, in the context of active pharmaceutical ingredients (APIs), bioavailability.

Understanding the solubility of this compound in various solvent systems is paramount for:

  • Optimizing Reaction Conditions: Ensuring the compound is sufficiently dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.

  • Developing Purification and Crystallization Protocols: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification by recrystallization.

  • Pre-formulation Studies in Drug Development: For pharmaceutical applications, the aqueous solubility of an API or its intermediates is a critical determinant of its absorption and bioavailability.

This guide will provide a framework for understanding and determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Expected Solubility Profile

While specific quantitative solubility data for this compound is sparse in publicly available literature, its structural characteristics allow for an educated estimation of its solubility behavior based on well-documented trends for benzoic acid and its derivatives.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇BrO₂[1][2]
Molecular Weight215.04 g/mol [2]
Melting Point136-140 °C[2]
pKa (Predicted)2.92 ± 0.10[2]
AppearanceWhite to off-white crystalline powder[2]

The predicted pKa of approximately 2.92 indicates that this compound is a moderately strong acid.[2] This is a key factor influencing its solubility in aqueous solutions of varying pH.

Expected Solubility in Different Solvent Classes:

Based on the general principles of "like dissolves like" and the known solubility of other benzoic acids, the following trends are anticipated:

  • Aqueous Solubility: Like most carboxylic acids with an aromatic ring, this compound is expected to have low solubility in neutral water. The hydrophobic nature of the brominated benzene ring limits its interaction with polar water molecules.

  • pH-Dependent Aqueous Solubility: Due to its acidic nature, the solubility of this compound is expected to increase significantly in alkaline solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate). In such conditions, the carboxylic acid is deprotonated to form the more soluble carboxylate salt.

  • Organic Solvents: The compound is reported to be slightly soluble in chloroform and methanol.[2] It is anticipated to exhibit higher solubility in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and acetone. Its solubility in non-polar solvents like heptane or toluene is expected to be lower.

Representative Solubility Data of Structurally Similar Benzoic Acids:

To provide a quantitative context, the following table summarizes the solubility of benzoic acid in various common solvents. This data can serve as a useful reference point for estimating the solubility of this compound.

SolventTemperature (°C)Solubility of Benzoic Acid ( g/100 g solvent)
Methanol2371.5
Ethanol19.252.4
Chloroform25Reasonably High
Toluene25Lower
Heptane25Quite Low

Source: Data compiled from studies on benzoic acid solubility.[3]

Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The "shake-flask" method is a widely accepted and authoritative technique for determining equilibrium solubility, particularly in the pharmaceutical industry for Biopharmaceutics Classification System (BCS) studies.

The Rationale Behind the Shake-Flask Equilibrium Solubility Method

The core principle of this method is to create a saturated solution of the compound in a specific solvent at a constant temperature. By allowing the system to reach equilibrium, the measured concentration of the dissolved compound represents its true solubility under those conditions. The protocol is designed to be self-validating by ensuring that equilibrium has indeed been reached.

Detailed Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, pH 1.2, 4.5, and 6.8 buffers, methanol, ethanol, chloroform)

  • Glass vials with screw caps

  • Orbital shaker or other suitable agitation device with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Protocol Steps:

  • Preparation of the Test System:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for pharmaceutical relevance).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that the concentration of the dissolved compound is no longer increasing, thereby verifying that equilibrium has been achieved.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_quantify 4. Quantification cluster_result 5. Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D E Sample at multiple time points to confirm equilibrium D->E F Remove from shaker and allow to settle E->F G Separate supernatant via centrifugation or filtration F->G H Dilute supernatant to known volume G->H I Analyze by HPLC-UV or UV-Vis H->I J Determine concentration from calibration curve I->J K Calculate solubility (accounting for dilution) J->K

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Techniques for Solubility Quantification

The choice of analytical technique is critical for accurately determining the concentration of the dissolved this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the quantification of organic compounds. A reversed-phase HPLC method with UV detection is highly suitable for this compound.

  • Principle: The sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase (e.g., a mixture of water, acetonitrile, and an acid like formic acid) is pumped through the column. The compound separates from other components based on its hydrophobicity, and its concentration is determined by its absorbance of UV light as it elutes from the column.

  • Advantages: High specificity, sensitivity, and accuracy. It can separate the analyte of interest from potential impurities or degradants.

UV-Vis Spectrophotometry

For samples where this compound is the only UV-absorbing species, UV-Vis spectrophotometry offers a simpler and faster method for quantification.

  • Principle: The aromatic ring in this compound absorbs UV light at a characteristic wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution.

  • Advantages: Simplicity, speed, and lower cost compared to HPLC.

  • Limitations: Lack of specificity. If other components in the solution also absorb UV light at the same wavelength, it can lead to inaccurate results.

The Influence of pH on Solubility: A Deeper Look

As a carboxylic acid, the solubility of this compound in aqueous media is highly dependent on the pH of the solution. This relationship is governed by the Henderson-Hasselbalch equation and the pKa of the compound.

  • Below the pKa (pH < 2.92): The carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). This form is less polar and therefore has lower aqueous solubility.

  • Above the pKa (pH > 2.92): The carboxylic acid group will be increasingly deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This ionic form is significantly more polar and thus more soluble in water.

This pH-dependent solubility is a critical consideration in drug development for predicting how a compound's solubility will change as it passes through the different pH environments of the gastrointestinal tract.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A This compound (Protonated, -COOH) B Low Aqueous Solubility A->B Predominant form C 2-Bromo-5-methylbenzoate (Deprotonated, -COO⁻) D High Aqueous Solubility C->D Predominant form

Caption: pH-Dependent Solubility of this compound.

Conclusion

References

  • Carboxylic Acid Unknowns and Titration.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Equilibrium Solubility Assays Protocol - AxisPharm. AxisPharm.
  • Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid? - Quora. Quora.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

Sources

Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, this compound stands out as a versatile and valuable intermediate.[1] Its unique molecular structure, featuring a carboxylic acid, a methyl group, and a bromine atom on a benzene ring, provides a reactive scaffold for constructing complex, biologically active molecules and advanced materials.[1][2] However, its utility in the laboratory is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide is designed not as a mere checklist, but as a technical resource for the experienced scientist. It aims to elucidate the "why" behind the "how," fostering a culture of safety that is both intelligent and intuitive. By grounding our procedures in the fundamental chemical and toxicological properties of this compound, we can ensure that innovation and safety proceed hand-in-hand.

Chemical and Physical Profile

A foundational understanding of a compound's properties is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the specific handling and storage requirements.

PropertyValueSource(s)
CAS Number 6967-82-4[1][3][4]
Molecular Formula C₈H₇BrO₂[1][2][3][4]
Molecular Weight 215.04 - 215.05 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder/solid[1][2][3]
Melting Point 136-143 °C[1][2][3]
Boiling Point 311.6±30.0 °C (Predicted)[2]
Solubility Slightly soluble in chloroform and methanol[2]
pKa 2.92±0.10 (Predicted)[2]

Hazard Identification and GHS Classification

This compound is classified as hazardous.[5] The following Globally Harmonized System (GHS) classifications are consistently reported across multiple safety data sheets. Understanding these hazards is critical for risk mitigation.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

(Source: Synthesis of data from[5][6][7])

Signal Word: Warning [5][6][8]

Hazard Pictograms:



The Core of Safety: Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the most direct and effective control measure for preventing personal exposure. The selection of PPE must directly address the identified hazards of skin/eye irritation, inhalation, and ingestion.

Protection TypeSpecificationRationale and Field Insights
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][7]The crystalline powder form poses a significant risk of mechanical eye injury and chemical irritation. Standard safety glasses are insufficient; side-shields are mandatory to protect against airborne particles generated during weighing and transfer.
Skin Protection Chemical-impermeable gloves (e.g., Nitrile). Inspected prior to use.[6] A lab coat or chemical-resistant apron.[9]The compound is a known skin irritant.[6][7] Gloves must be inspected for pinholes or degradation before each use. A lab coat prevents contamination of personal clothing. For larger quantities, impervious clothing may be necessary.[6]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[5][7] If engineering controls are insufficient or irritation is experienced, a NIOSH/MSHA approved respirator with a particulate filter is required.[5][6][7]As a fine powder, the compound can easily become airborne, posing an inhalation hazard that may cause respiratory irritation.[6][7] All weighing and transfer operations should be performed within a fume hood to minimize aerosolization.

Laboratory Handling and Storage Protocols

A self-validating safety system involves embedding checks and best practices into the standard workflow. The following protocols are designed to minimize risk at every stage of the chemical's lifecycle in the lab.

Engineering and Administrative Controls
  • Primary Engineering Control: Always handle this compound in a properly functioning chemical fume hood to control dust and vapor exposure.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust.[10][11]

  • Eye Wash and Safety Shower: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][12]

  • Work Practices: Avoid the formation of dust during handling.[11] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[7][10] Wash hands thoroughly after handling, especially before leaving the laboratory.[7][13]

Chemical Storage

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

  • Conditions: Store in a cool, dry, and well-ventilated place.[5][7][11] A recommended storage temperature is between 0-8°C.[1]

  • Container: Keep the container tightly closed and securely sealed.[5][7][11]

  • Incompatibilities: Store away from strong oxidizing agents.[7][12]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

G cluster_prep Preparation & Handling cluster_storage Storage cluster_disposal Waste Disposal A Don PPE (Goggles, Gloves, Lab Coat) B Work in Fume Hood A->B C Weigh Solid Carefully (Avoid Dust Generation) B->C D Transfer to Reaction Vessel C->D E Seal Container Tightly D->E Post-Reaction H Collect Contaminated PPE & Labware D->H Post-Experiment F Store at 0-8°C E->F G Segregate from Oxidizing Agents E->G I Place in Labeled Hazardous Waste Container H->I J Arrange for Licensed Waste Disposal I->J G cluster_routes cluster_actions Start Exposure Event Occurs Inhalation Inhalation Skin Skin Contact Eye Eye Contact Ingestion Ingestion Action_Inhale 1. Move to Fresh Air 2. Keep comfortable 3. Seek medical help if unwell Inhalation->Action_Inhale Action_Skin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Seek medical help if irritation persists Skin->Action_Skin Action_Eye 1. Rinse with water (15 min) 2. Remove contact lenses 3. Seek IMMEDIATE medical attention Eye->Action_Eye Action_Ingest 1. Rinse mouth 2. DO NOT induce vomiting 3. Seek medical help Ingestion->Action_Ingest

Caption: Decision-making workflow for first aid response to exposure.

Accidental Release Measures
  • Personal Precautions: Avoid all personal contact. [10]Wear the prescribed PPE. [6]Evacuate unnecessary personnel. [6][11]* Environmental Precautions: Prevent spillage from entering drains or water courses. [10]* Containment and Cleanup: Use dry clean-up procedures and avoid generating dust. [10]Carefully sweep up or vacuum the material and place it into a suitable, labeled container for disposal. [12]Wash the spill area thoroughly with soap and water. [10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [6][11]* Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides and hydrogen bromide. [7][8]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][13]

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous.

  • Chemical Waste: Dispose of the chemical and any heavily contaminated materials in a designated, labeled hazardous waste container. [7][14]* Contaminated PPE: Contaminated gloves, weigh boats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste. [14]* Regulatory Compliance: All disposal practices must be in accordance with applicable federal, state, and local regulations. [7][13]Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Toxicological and Reactivity Profile

  • Toxicology: The toxicological properties have not been fully investigated. [7]However, the available data indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. [6][7]* Chemical Stability: The compound is stable under normal, recommended storage conditions. [5][7]* Reactivity: It is incompatible with strong oxidizing agents. [7][12]* Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and hydrogen bromide. [7][8]

References

  • SAFETY DATA SHEET. National Institute of Standards and Technology. (2015-12-01). [Link]
  • This compound | C8H7BrO2 | CID 228080 - PubChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
  • 2-CHLORO-5-BROMO BENZOIC ACID MSDS CAS-No. - Loba Chemie. Loba Chemie. (2018-11-27). [Link]
  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

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An In-depth Technical Guide to the Synthesis of 2-Bromo-5-methylbenzoic Acid via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the synthesis of 2-Bromo-5-methylbenzoic acid from its precursor, 2-amino-5-methylbenzoic acid. The core of this transformation lies in the Sandmeyer reaction, a cornerstone of aromatic chemistry that allows for the conversion of an amino group into a wide array of functionalities. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of not only the synthetic protocol but also the underlying mechanistic principles and safety considerations.

Strategic Overview: The Sandmeyer Reaction in Context

The Sandmeyer reaction, first reported by Traugott Sandmeyer in 1884, is a versatile and reliable method for the substitution of an aromatic amino group.[1][2][3][4][5][6] This is achieved through the formation of a diazonium salt intermediate, which is then displaced by a nucleophile, often with the aid of a copper(I) catalyst.[1][2][3][4][5][6] This reaction is of paramount importance as it enables the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution.[4]

In the context of synthesizing this compound, the Sandmeyer reaction offers a regioselective and high-yielding pathway. The starting material, 2-amino-5-methylbenzoic acid, is readily available, making this an economically viable route for producing this valuable building block in pharmaceutical and agrochemical research.[7]

Mechanistic Insights: A Radical-Nucleophilic Aromatic Substitution

The Sandmeyer reaction is mechanistically characterized as a radical-nucleophilic aromatic substitution (SRNAr).[3][6] The process can be dissected into two principal stages: the diazotization of the primary aromatic amine and the subsequent copper(I)-catalyzed displacement of the diazonium group.

Stage 1: Diazotization

The initial step involves the conversion of the primary amino group of 2-amino-5-methylbenzoic acid into a diazonium salt.[4][5] This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr).[8] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, which is thermally labile and can be explosive if isolated in a dry, solid state.[9][10][11][12][13][14][15]

The key steps in diazotization are:

  • Formation of the nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.

  • Electrophilic attack of the nitrosonium ion on the nitrogen atom of the amino group.

  • A series of proton transfers and elimination of a water molecule to yield the diazonium ion (-N₂⁺).

Stage 2: Copper(I)-Catalyzed Bromination

The second stage is the core of the Sandmeyer reaction. The diazonium salt solution is added to a solution of copper(I) bromide (CuBr). The Cu(I) salt acts as a catalyst, initiating a single electron transfer to the diazonium ion.[3][4][11] This results in the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[3][9] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer, to yield the final product, this compound, and regenerate the copper(I) catalyst.[3][11]

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.1615.1 g (0.1 mol)≥98%e.g., Sigma-Aldrich
Hydrobromic acid (48% aq.)HBr80.9160 mL48%e.g., Fisher Scientific
Sodium nitriteNaNO₂69.007.25 g (0.105 mol)≥97%e.g., Acros Organics
Copper(I) bromideCuBr143.4515.8 g (0.11 mol)≥98%e.g., Alfa Aesar
Distilled waterH₂O18.02As needed--
Ice--As needed--
Diethyl ether(C₂H₅)₂O74.12As neededACS gradee.g., VWR
Saturated sodium bicarbonate solutionNaHCO₃84.01As needed--
Anhydrous magnesium sulfateMgSO₄120.37As needed--
Step-by-Step Procedure
  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 15.1 g (0.1 mol) of 2-amino-5-methylbenzoic acid in 60 mL of 48% hydrobromic acid.

  • Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[10][11][12][15]

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[16] A clear, yellowish solution of the diazonium salt should form as the solid amine hydrochloride dissolves.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • Perform a starch-iodide paper test to check for the presence of excess nitrous acid. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. If the test is strongly positive, add a small amount of sulfamic acid to quench the excess nitrous acid.[10][12]

  • In a separate 1 L beaker, dissolve 15.8 g (0.11 mol) of copper(I) bromide in 40 mL of 48% hydrobromic acid. The solution may need to be gently warmed to facilitate dissolution. Cool the resulting solution to room temperature.

  • With continuous stirring, slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide solution.

  • A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to prevent excessive frothing.

  • After the initial effervescence subsides, warm the reaction mixture to 50-60 °C on a water bath for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature. The crude this compound will precipitate as a solid.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Transfer the crude product to a beaker and treat it with a saturated sodium bicarbonate solution to dissolve the acidic product, forming the sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until no further precipitation is observed.

  • Collect the purified this compound by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.

Reaction Parameters
ParameterValueRationale
Temperature (Diazotization)0-5 °CPrevents decomposition of the unstable diazonium salt.[10][11][12][15]
Temperature (Sandmeyer)50-60 °CEnsures complete decomposition of the diazonium salt.
Molar Ratio (NaNO₂)1.05 eq.A slight excess ensures complete diazotization.
Molar Ratio (CuBr)1.1 eq.A slight excess ensures an efficient reaction.

Visualization of the Workflow

Synthesis_Workflow cluster_Diazotization Part A: Diazotization cluster_Sandmeyer Part B: Sandmeyer Reaction cluster_Purification Part C: Isolation & Purification A1 Suspend 2-amino-5-methylbenzoic acid in HBr A2 Cool to 0-5 °C A1->A2 A3 Add NaNO₂ solution dropwise A2->A3 A4 Stir for 30 min A3->A4 A5 Diazonium salt solution A4->A5 B2 Add diazonium salt solution A5->B2 B1 Prepare CuBr in HBr solution B1->B2 B3 Warm to 50-60 °C B2->B3 B4 Crude product precipitation B3->B4 C1 Vacuum filtration B4->C1 C2 Dissolve in NaHCO₃ C1->C2 C3 Acidify with HCl C2->C3 C4 Final product C3->C4

Caption: Overall workflow for the synthesis of this compound.

Expected Results and Characterization

PropertyExpected Value
Appearance White to off-white crystalline powder[17]
Yield 70-80%
Melting Point 136-140 °C[17]
¹H NMR (DMSO-d₆, 400 MHz) δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 2.50 (s, 3H)[18]
LC-MS (m/z) 215/217 (M+H)⁺[18]

Safety and Waste Disposal

Extreme caution must be exercised when working with diazonium salts.

  • Explosion Hazard: Solid diazonium salts are potentially explosive and should never be isolated.[9][10][12][13][14] All operations should be conducted behind a safety shield.

  • Temperature Control: Strict adherence to the low-temperature conditions during diazotization is critical to prevent runaway reactions.[10][11][12][15]

  • Ventilation: The reaction should be performed in a well-ventilated fume hood to avoid inhalation of toxic nitrogen oxides.[15][16]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[15]

  • Quenching: Any residual diazonium salt in the reaction mixture should be quenched with a suitable reagent, such as hypophosphorous acid, before workup or disposal.[10][12][13]

  • Waste Disposal: The aqueous filtrate containing copper salts should be treated as hazardous waste and disposed of according to institutional guidelines.

Mechanistic Diagram

Sandmeyer_Mechanism cluster_Diazotization_Mech Diazotization cluster_Sandmeyer_Mech Sandmeyer Reaction Amine 2-Amino-5-methylbenzoic acid Diazonium Diazonium Salt Amine->Diazonium + NaNO₂, HBr (0-5 °C) Diazonium_Ion Ar-N₂⁺ Diazonium->Diazonium_Ion Aryl_Radical Ar• Diazonium_Ion->Aryl_Radical + Cu(I)Br - N₂ - Cu(II)Br₂ Product This compound (Ar-Br) Aryl_Radical->Product + Cu(II)Br₂ - Cu(I)Br Cu(I) Cu(I)Br Cu(II) Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer reaction.

References

  • Benchchem. (n.d.). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Vulcanchem. (n.d.). This compound - 6967-82-4.
  • Royal Society of Chemistry. (n.d.). Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid).
  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Syntheses. (n.d.). Diphenic acid.
  • Benchchem. (n.d.). Technical Support Center: Sandmeyer Reactions with Copper(I) Bromide.
  • ResearchGate. (n.d.). SCHEME-3 Method II: Diazotization of anthranilic acid.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.
  • Synthesis. (2007). Catalytic Sandmeyer Bromination.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • GeeksforGeeks. (2025). Sandmeyer Reaction.
  • NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Diazo Coupling.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Journal of the American Chemical Society. (n.d.). Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
  • Chem-Impex. (n.d.). This compound.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate.
  • ECHEMI. (n.d.). 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID Use and Manufacturing.
  • Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97 13091-43-5.
  • ACS Publications. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • Alkali Scientific. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid, 1 X 5 g (631531-5G).
  • ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
  • Benchchem. (n.d.). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

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Commercial suppliers of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Control of 2-Bromo-5-methylbenzoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 6967-82-4), focusing on its commercial availability, quality assessment, and handling. As a critical building block in the synthesis of pharmaceuticals and other complex organic molecules, understanding the nuances of its supply chain and purity is paramount to successful research and development.[1][2]

Introduction to this compound

This compound, also known as 6-Bromo-m-toluic acid, is an aromatic carboxylic acid with the molecular formula C₈H₇BrO₂.[1][3] Its structure, featuring a benzoic acid core with a bromine atom at the C-2 position and a methyl group at the C-5 position, makes it a versatile intermediate for introducing specific functionalities into larger molecules.[1][3] This reactivity is particularly valuable in medicinal chemistry and materials science.[1]

The compound typically appears as a white to off-white crystalline powder with a melting point in the range of 136-140°C.[3][4] Its strategic placement of bromo and carboxylic acid functional groups allows for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions and the formation of amide or ester derivatives.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6967-82-4[1][4]
Molecular Formula C₈H₇BrO₂[1][3]
Molecular Weight 215.04 g/mol [3][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 136-140°C[3][4]
Boiling Point 311.6±30.0°C (Predicted)[3]
pKa 2.92±0.10 (Predicted)[3]
Purity (Typical) ≥ 97% (HPLC)[1][4]

Commercial Suppliers and Sourcing

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, it is crucial to consider not just the price but also the available purity grades, batch-to-batch consistency, and the quality of accompanying documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Table 2: Selected Commercial Suppliers of this compound

SupplierProduct Number (Example)Purity SpecificationNotes
Sigma-Aldrich 71641397%A well-established supplier for research-grade chemicals.[4]
Chem-Impex 27862≥ 97% (HPLC)Offers the compound for various applications including organic synthesis and materials science.[1][2]
BLD Pharm BD110599---Provides the product for research use, with options for cold-chain transportation.[5]
J&K Scientific 327862---Lists the compound as a key building block for pharmaceutical and organic synthesis.[2]
VulcanChem v-6967-82-4---Notes its use as an intermediate in pharmaceutical development.[3]
Supplier Qualification Workflow

For drug development applications, a rigorous supplier qualification process is essential. This ensures the reliability and consistency of the starting material, which is a foundational requirement for reproducible research and GMP (Good Manufacturing Practice) compliance. The following workflow outlines a systematic approach to qualifying a supplier.

SupplierQualification A Identify Potential Suppliers (e.g., Sigma-Aldrich, Chem-Impex) B Request Technical Documents (CoA, SDS, Purity Specs) A->B D Order Sample for In-House QC B->D C Evaluate Purity & Impurity Profile (HPLC, NMR, LC-MS) E Assess Batch-to-Batch Consistency (Compare CoAs from multiple lots) C->E Meets Specs? D->C F Review Supplier's Quality System (If for GMP use) E->F G Qualified Supplier List F->G

Caption: A workflow for qualifying commercial suppliers.

Synthesis, Impurities, and Quality Control

The most common synthetic route to this compound involves the direct bromination of 2-methylbenzoic acid (o-toluic acid).[3] This reaction is an electrophilic aromatic substitution, typically catalyzed by an agent like iron(III) chloride (FeCl₃) in a solvent such as acetic acid.[3]

Causality of Impurity Formation

The directing effects of the substituents on the aromatic ring govern the reaction's regioselectivity. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. In the bromination of 2-methylbenzoic acid, the bromine can add to several positions, leading to isomeric impurities. The primary product is the desired this compound (bromine para to the methyl group), but other isomers, such as 2-bromo-3-methylbenzoic acid (bromine ortho to the methyl group), can form as significant byproducts. The precise ratio of these isomers is highly dependent on reaction conditions, including the choice of brominating agent and catalyst.[6] For instance, one method reports a crude product mixture containing a 62:38 ratio of two different bromo-isomers, necessitating purification by recrystallization.[6]

SynthesisPathway cluster_reactants Reactants cluster_products Products Start 2-Methylbenzoic Acid (o-Toluic Acid) Product This compound (Desired Product) Start->Product Major Pathway (para-direction) Impurity Isomeric Impurities (e.g., 2-Bromo-3-methylbenzoic acid) Start->Impurity Minor Pathway (ortho-direction) Reagent Br₂ / FeCl₃ (Brominating Agent)

Sources

Purity analysis of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 2-Bromo-5-methylbenzoic Acid

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No. 6967-82-4) is a pivotal intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and complex organic molecules.[1][2] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a methyl group on a benzene ring, provides a versatile scaffold for building biologically active compounds.[1][3] As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product.[4] Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have unintended pharmacological effects or compromise the stability of the API.[5][6]

This guide provides a comprehensive framework for the purity analysis of this compound, grounded in established analytical principles and regulatory expectations. We will explore the core analytical techniques, delve into the rationale behind method selection, and provide robust, field-proven protocols designed for implementation in a research, development, or quality control setting. The methodologies described herein are designed as self-validating systems, adhering to the principles outlined by the International Conference on Harmonisation (ICH) to ensure data reliability and regulatory compliance.[7][8]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential for developing effective analytical methods.

PropertyValueSource(s)
CAS Number 6967-82-4[1][9]
Molecular Formula C₈H₇BrO₂[9][10]
Molecular Weight 215.04 g/mol [9]
Appearance White to off-white crystalline powder[1][3]
Melting Point 136-140 °C[3][9]
pKa (Predicted) 2.92 ± 0.10[3]
Solubility Slightly soluble in chloroform and methanol[3]

Section 1: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preeminent method for quantifying the purity of this compound and its organic, non-volatile impurities. The technique separates compounds based on their hydrophobicity, making it ideal for this moderately polar molecule.[11]

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention and separation for aromatic carboxylic acids.[11]

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water, acidified with formic or phosphoric acid, is employed. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.[12]

  • Detection: The aromatic ring of the molecule is a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and to develop methods at the absorbance maximum (~260 nm).[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Stock (e.g., 1000 µg/mL) prep_work_std Prepare Working Standard (e.g., 100 µg/mL) prep_std->prep_work_std Dilute instrument_setup Instrument Setup & System Suitability Test (SST) prep_work_std->instrument_setup prep_sample Prepare Sample Solution (e.g., 1 mg/mL) prep_sample->instrument_setup inject_std Inject Standard instrument_setup->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: A workflow for controlling impurities from development to release.

Conclusion

The purity analysis of this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A robust purity assessment is built upon a high-resolution separation technique like HPLC, supported by spectroscopic methods (NMR, FT-IR) for identity confirmation and GC-MS for volatile impurity analysis. All methods must be rigorously validated to ensure the generation of reliable and consistent data, in line with the expectations of regulatory bodies. [13][14]By integrating these principles, researchers and drug development professionals can confidently ascertain the quality of this critical pharmaceutical intermediate, ensuring the integrity of the final API and safeguarding patient health.

References

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  • This compound 97 6967-82-4. (n.d.). Sigma-Aldrich.
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  • This compound 97 6967-82-4. (n.d.). Sigma-Aldrich.
  • 5-Acetyl-2-bromo-benzoic acid methyl ester(1263286-07-2) 1 H NMR. (n.d.). ChemicalBook.
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The Unseen Workhorse: A Technical Guide to 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Key Synthetic Building Block

Foreword: The Quiet Importance of a Versatile Intermediate

In the vast landscape of chemical synthesis, some molecules, though not destined for the end-user, are the silent architects of innovation. 2-Bromo-5-methylbenzoic acid is one such entity. To the researcher, scientist, and drug development professional, this unassuming crystalline solid is a versatile and powerful tool. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid on a benzene ring offers a trifecta of reactivity, enabling the construction of complex molecular architectures with precision and efficiency. This guide delves into the core of this compound, exploring its discovery, the evolution of its synthesis, and its pivotal role in the creation of modern pharmaceuticals and other advanced materials. We will dissect the causality behind experimental choices, providing not just protocols, but a deeper understanding of the chemical principles at play.

Molecular Identity and Physicochemical Landscape

This compound, with the chemical formula C₈H₇BrO₂, is an aromatic carboxylic acid.[1] Its structure, characterized by a benzoic acid core with a bromine atom at the ortho-position and a methyl group at the meta-position relative to the carboxyl group, is the very source of its synthetic utility.

PropertyValue
Molecular Weight 215.04 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 136-140 °C[1]
Boiling Point 311.6 ± 30.0 °C (Predicted)
pKa 2.92 ± 0.10 (Predicted)
Solubility Slightly soluble in chloroform and methanol

A summary of the key physicochemical properties of this compound.

The interplay of the electron-withdrawing carboxylic acid and bromine groups with the electron-donating methyl group creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

A Historical Perspective: The Emergence of a Synthetic Staple

While the precise moment of the first synthesis of this compound is not readily apparent in the historical record, its emergence can be contextualized within the broader advancements in organic chemistry in the late 19th and early 20th centuries. The elucidation of the structure of benzoic acid by Justus von Liebig and Friedrich Wöhler in 1832 laid the groundwork for exploring its derivatives.[3] The development of electrophilic aromatic substitution reactions, particularly bromination, was a pivotal step. Early methods for the bromination of aromatic compounds often involved harsh conditions and lacked the regioselectivity of modern techniques.

The synthesis of substituted toluic acids (methylbenzoic acids) and their subsequent halogenation were logical extensions of this burgeoning field. It is highly probable that this compound was first prepared and characterized during this era of systematic exploration of aromatic chemistry, likely through the direct bromination of 5-methylbenzoic acid or a related precursor. The historical chemical literature, such as Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie, documents the synthesis of numerous substituted benzoic acids during this period, and it is within this body of work that the first synthesis of this compound likely resides.

The Art of Synthesis: From Classical Methods to Modern Efficiency

The preparation of this compound has evolved, driven by the pursuit of higher yields, greater purity, and more environmentally benign processes.

The Workhorse: Electrophilic Aromatic Bromination

The most common and direct route to this compound is the electrophilic aromatic bromination of 2-methylbenzoic acid (o-toluic acid).[1]

Diagram: Electrophilic Bromination of 2-Methylbenzoic Acid

G start 2-Methylbenzoic Acid intermediate Sigma Complex (Resonance Stabilized) reagents Br₂, Lewis Acid (e.g., FeBr₃) product This compound intermediate->product Deprotonation

Caption: A simplified workflow of the electrophilic bromination of 2-methylbenzoic acid.

Experimental Protocol: Bromination of 2-Methylbenzoic Acid

Objective: To synthesize this compound via electrophilic bromination of 2-methylbenzoic acid.

Materials:

  • 2-Methylbenzoic acid

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Glacial acetic acid

  • Ice-cold water

  • Sodium bisulfite solution (optional)

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2-methylbenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or iron filings to the stirred solution.

  • Bromine Addition: Slowly add liquid bromine from the dropping funnel to the reaction mixture at room temperature. The reaction is exothermic and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reddish-brown color of bromine disappears, indicating the completion of the reaction. This can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product will form.

  • Workup: If excess bromine is present, add a small amount of sodium bisulfite solution to quench it.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

  • Lewis Acid Catalyst (FeBr₃): Bromine itself is not electrophilic enough to react with the relatively stable aromatic ring. The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile ("Br⁺" character) that can be attacked by the π-electrons of the benzene ring.

  • Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to the reaction conditions.

  • Ice-Water Quench: This step precipitates the organic product, which is insoluble in water, while the inorganic byproducts remain in the aqueous phase, facilitating separation.

An Alternative Pathway: The Sandmeyer-type Reaction

An alternative route to this compound involves a Sandmeyer-type reaction starting from 2-amino-5-methylbenzoic acid.[4] This method is particularly useful when the starting amine is readily available.

Diagram: Sandmeyer-type Synthesis of this compound

G start 2-Amino-5-methylbenzoic Acid diazotization Diazotization (NaNO₂, HBr) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr) diazonium->sandmeyer product This compound sandmeyer->product

Caption: A flowchart illustrating the Sandmeyer-type synthesis of this compound.

Experimental Protocol: Sandmeyer-type Synthesis

Objective: To synthesize this compound from 2-amino-5-methylbenzoic acid.

Materials:

  • 2-Amino-5-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Diazotization: Dissolve 2-amino-5-methylbenzoic acid in aqueous hydrobromic acid and cool the solution in an ice bath to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir for a short period to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time to ensure complete conversion.

  • Isolation and Purification: The product can be isolated by filtration or extraction. Further purification is achieved by recrystallization.

Causality of Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature is crucial for preventing unwanted side reactions.

  • Copper(I) Bromide Catalyst: CuBr facilitates the displacement of the diazonium group (-N₂⁺) with a bromide ion. The copper catalyst is essential for the efficiency of this transformation.

The Synthetic Keystone: Applications in Research and Industry

The true value of this compound lies in its role as a versatile intermediate in the synthesis of more complex and valuable molecules.[2]

A Pillar in Pharmaceutical Development

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Its structure allows for strategic modifications through reactions involving the carboxylic acid group (e.g., amidation, esterification) and the bromo group (e.g., cross-coupling reactions).

A notable example is its use in the synthesis of Filorexant (MK-6096) , an orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] In the synthesis of Filorexant and similar molecules, the 2-bromo-5-methylbenzoyl moiety serves as a core scaffold onto which other fragments are attached.

Powering Cross-Coupling Reactions

The bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Diagram: Suzuki Coupling with this compound

G start This compound product Substituted 5-Methylbenzoic Acid start->product boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst, Base

Caption: A schematic representation of a Suzuki coupling reaction involving this compound.

In a typical Suzuki coupling, the bromine atom is replaced by a new carbon-based substituent from a boronic acid or ester, allowing for the construction of biaryl structures and other complex frameworks prevalent in medicinal chemistry.

Beyond the Pill Bottle: Material Science and Agrochemicals

The utility of this compound extends beyond pharmaceuticals. It serves as a monomer or an additive in the synthesis of specialty polymers, where the incorporation of the bromo- and methyl-substituted aromatic ring can enhance properties such as thermal stability and flame retardancy.[2] In the field of agrochemicals, it is a precursor for the synthesis of novel herbicides and pesticides.[2]

The Future is Bright: Concluding Remarks

This compound, while not a household name, is a testament to the power of fundamental chemical building blocks. Its journey from the early days of aromatic chemistry to its current status as a key intermediate in drug discovery and materials science highlights the enduring importance of well-designed synthetic tools. As the demands for more complex and sophisticated molecules continue to grow, the role of versatile and reliable intermediates like this compound will only become more critical. The continued exploration of its reactivity and the development of even more efficient synthetic routes will undoubtedly unlock new possibilities in the years to come.

References

  • Benzoic acid. Britannica. [Link]

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The Strategic Utility of 2-Bromo-5-methylbenzoic Acid in Modern Research and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-methylbenzoic acid, a seemingly unassuming aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of modern chemical research and development. Its strategic substitution pattern, featuring a reactive bromine atom ortho to a carboxylic acid and a methyl group at the meta-position, offers a unique combination of reactivity and structural definition. This guide delves into the core research applications of this versatile molecule, providing an in-depth analysis of its role in medicinal chemistry, agrochemical synthesis, and materials science. We will explore the causality behind its use in key synthetic transformations, present detailed experimental workflows for its application, and visualize the logical flow of these processes. This document serves as a technical resource for researchers seeking to leverage the synthetic potential of this compound in their own discovery programs.

Physicochemical Properties and Synthetic Overview

This compound (CAS No: 6967-82-4) is a white to off-white crystalline solid with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] Its structure is characterized by a benzoic acid core with a bromine atom at the 2-position and a methyl group at the 5-position.

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Melting Point 136-140 °C
Boiling Point 311.6±30.0 °C (Predicted)
pKa 2.92±0.10 (Predicted)
Solubility Slightly soluble in chloroform and methanol

Table 1: Key Physicochemical Properties of this compound.[1]

The synthetic accessibility of this compound is a key factor in its widespread application. The most common laboratory and industrial scale synthesis involves the direct bromination of 2-methylbenzoic acid (o-toluic acid). This electrophilic aromatic substitution is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), in a suitable solvent like acetic acid.[1] The ortho- and para-directing effect of the methyl group and the meta-directing effect of the carboxylic acid group favor the formation of the desired this compound isomer.

An alternative and often higher-yielding method utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of concentrated sulfuric acid.[1] This method can proceed at room temperature and has been reported to produce the target compound in up to 88% yield.[1]

Core Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for the synthesis of complex, biologically active molecules. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the methyl group—allows for a modular and divergent approach to library synthesis in drug discovery programs.

The Gateway to Biaryl Scaffolds: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the aromatic ring of this compound and a wide variety of boronic acids or esters. This provides a direct route to biaryl and heteroaryl-aryl structures, which are privileged motifs in many classes of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents.

The causality for employing the Suzuki-Miyaura reaction with this substrate is clear: it offers a mild and highly functional-group-tolerant method for constructing complex molecular architectures. The reaction proceeds with high yields and predictable regioselectivity, making it ideal for the later stages of a synthetic sequence where preserving molecular complexity is paramount.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water).

  • Catalyst Addition: To the stirred solution, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄, 2-5 mol%] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂, 2-5 mol%].

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired biaryl carboxylic acid.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Product Isolation reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Acidify and Filter quench->extract purify Purify Product extract->purify

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Forging Carbon-Nitrogen Bonds: The Buchwald-Hartwig Amination

Another powerful application of the bromine handle on this compound is the Buchwald-Hartwig amination. This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aromatic ring and a primary or secondary amine. This reaction is of paramount importance in the synthesis of a wide array of pharmaceuticals, as the N-aryl moiety is a common feature in many drug classes.

The rationale for using the Buchwald-Hartwig amination is its exceptional scope and functional group tolerance, allowing for the coupling of a diverse range of amines, from simple alkylamines to complex heterocyclic structures. This enables the rapid generation of libraries of N-aryl benzoic acid derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Generalized Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide (NaOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.0 equiv.).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane), followed by the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). The product can be isolated from the appropriate layer after acidification and purified by chromatography or recrystallization.

Buchwald_Hartwig_Pathway start This compound oxidative_addition Oxidative Addition Pd(0) inserts into the C-Br bond to form a Pd(II) complex. start->oxidative_addition amine Amine (R₂NH) amine_coordination Amine Coordination & Deprotonation Amine coordinates to the Pd(II) center and is deprotonated by the base. amine->amine_coordination catalyst Pd(0) Catalyst + Ligand catalyst->oxidative_addition base Base (e.g., NaOtBu) base->amine_coordination oxidative_addition->amine_coordination reductive_elimination Reductive Elimination The C-N bond is formed, releasing the N-aryl product and regenerating the Pd(0) catalyst. amine_coordination->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product N-Aryl-5-methylanthranilic Acid Derivative reductive_elimination->product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Agrochemical Synthesis

The structural motifs accessible from this compound are also of significant interest in the agrochemical industry. Many modern herbicides, fungicides, and insecticides incorporate substituted benzoic acid derivatives. The ability to introduce diverse functionality through the reactions described above allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. For instance, the synthesis of novel protox inhibitors, a class of herbicides, often involves the construction of complex diaryl ether linkages, a transformation that can be approached using chemistry analogous to the Buchwald-Hartwig reaction (Buchwald-Hartwig ether synthesis).

Utility in Materials Science

Beyond the life sciences, this compound and its derivatives have potential applications in materials science. The rigid, well-defined structure of the benzoic acid core makes it an attractive component for the synthesis of novel polymers and liquid crystals. The carboxylic acid functionality can be used for polymerization reactions, while the bromo- and methyl-substituents can be used to tune the material's physical properties, such as its thermal stability, solubility, and self-assembly behavior. For example, the incorporation of this moiety into polyester or polyamide backbones can impart increased rigidity and potentially enhance the material's mechanical strength.

Conclusion

This compound is a testament to the power of a well-designed chemical building block. Its strategic arrangement of functional groups provides a versatile platform for the efficient synthesis of a diverse array of complex molecules. From the creation of novel drug candidates through powerful cross-coupling reactions to the development of advanced materials, the applications of this compound are both broad and impactful. This guide has provided a glimpse into the key research areas where this compound is making a significant contribution, and it is anticipated that its utility will only continue to grow as chemists and materials scientists further explore its synthetic potential.

References

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An In-depth Technical Guide to 2-Bromo-5-methylbenzoic Acid: Synthesis, Derivatization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methylbenzoic acid, a strategically functionalized aromatic scaffold, serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring a carboxylic acid, a bromine atom, and a methyl group—provides three distinct points for chemical modification, enabling the construction of complex molecular architectures. The bromine atom at the 2-position acts as a versatile handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 1-position offers a gateway to amides, esters, and other derivatives. This guide provides an in-depth analysis of the synthesis of the core this compound scaffold, details key synthetic transformations for generating diverse analogues, and highlights its application in the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.

The this compound Scaffold: Properties and Synthesis

The utility of any chemical building block begins with a thorough understanding of its intrinsic properties and a reliable method for its synthesis.

Physicochemical and Spectroscopic Profile

This compound is typically an off-white crystalline solid with well-defined physical properties that are critical for its handling, reaction setup, and purification.[1][2]

PropertyValueReference(s)
CAS Number 6967-82-4
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 136-140 °C
pKa (Predicted) 2.92 ± 0.10[2]
Solubility Slightly soluble in chloroform and methanol[2]

Expected Spectroscopic Data: While a definitive public spectrum is not available, data from the closely related isomer, 5-Bromo-2-methylbenzoic acid, provides a strong basis for predicting the spectral characteristics of this compound.[3]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a broad singlet for the carboxylic acid proton (δ ~13.0 ppm). The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The methyl group will appear as a singlet around δ 2.3-2.5 ppm.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals, including the carboxyl carbon (~167-170 ppm), six aromatic carbons, and the methyl carbon (~20 ppm). The carbon bearing the bromine atom will be shifted accordingly.

  • Mass Spectrometry (LCMS): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be observed, with M+ and M+2 peaks in an approximate 1:1 ratio.[3]

Synthesis of the Core Scaffold

The most direct and common synthesis of this compound involves the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid). The directing effects of the carboxylic acid (meta-directing) and the methyl group (ortho, para-directing) synergize to favor bromination at the C5 position, which is para to the methyl group and meta to the carboxyl group. However, the desired product requires bromination at the C2 position, ortho to the carboxyl group. This is typically achieved through specific brominating agents and conditions.

A highly effective method utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in concentrated sulfuric acid, which has been reported to yield the isomeric 5-bromo-2-methylbenzoic acid in high yields.[3] A similar strategy can be adapted for the target molecule. An alternative involves direct bromination with Br₂ and a Lewis acid catalyst.[2]

Workflow for Synthesis of this compound:

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Workup & Purification cluster_product Final Product 2_methylbenzoic_acid 2-Methylbenzoic Acid (o-Toluic Acid) reaction_vessel Reaction Vessel (e.g., Round-bottom flask) 2_methylbenzoic_acid->reaction_vessel Charge quench Quench Reaction (e.g., Pour onto ice water) reaction_vessel->quench Transfer reagents Brominating Agent (e.g., Br₂/FeCl₃) Solvent (e.g., Acetic Acid) Room Temperature reagents->reaction_vessel Add filter Filter Precipitate quench->filter recrystallize Recrystallize (e.g., from Ethanol/Water) filter->recrystallize product This compound recrystallize->product

Caption: General workflow for the synthesis of the core scaffold.

Key Synthetic Transformations: Building Derivatives

The true power of the this compound scaffold lies in the orthogonal reactivity of its functional groups. The bromine atom is primed for C-C and C-N bond formation, while the carboxylic acid is ready for conversion into amides and esters. Often, the carboxylic acid is first converted to a methyl or ethyl ester to protect it and improve solubility in organic solvents for subsequent cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (The Bromine Handle)

The C(sp²)-Br bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex biaryl and heteroaryl systems.[4]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. This reaction is renowned for its high functional group tolerance and mild conditions.[5]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used, which are reduced in situ.[5] The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) accelerate the rate-limiting oxidative addition step, especially for electron-rich or sterically hindered aryl bromides, and also promote the final reductive elimination step.[5]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Inorganic bases like K₂CO₃ or K₃PO₄ are common and effective. The choice of base can be critical; for substrates with base-sensitive functional groups (like esters), a milder base like NaHCO₃ or KF may be necessary to prevent hydrolysis.[4][7]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or THF) and water is frequently used. The water is necessary to dissolve the inorganic base, creating a biphasic system where the reaction occurs.[4]

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-5-methylbenzoate

This protocol is adapted from established procedures for similar aryl bromides and serves as a robust starting point.[8]

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromo-5-methylbenzoate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL total) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G Start Aryl Bromide + Boronic Acid Setup Combine Reagents & Base in Schlenk Flask Start->Setup Inert Evacuate & Backfill with Inert Gas (3x) Setup->Inert Catalyst Add Pd Catalyst & Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent React Heat with Stirring (e.g., 90 °C) Solvent->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Purified Biaryl Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[9]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of ligand is paramount and depends heavily on the amine coupling partner. For primary amines, bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos) are highly effective as they facilitate both the oxidative addition and the final C-N reductive elimination step.[10] For secondary amines, bidentate ligands like BINAP or DPPF can be effective.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex), which is a key step in the catalytic cycle.[10] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base. For substrates sensitive to strong bases (e.g., those containing esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a more active catalyst system.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination of Methyl 2-bromo-5-methylbenzoate

This protocol is adapted from established procedures for similar aryl bromides and serves as a robust starting point.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add Substrates: Add methyl 2-bromo-5-methylbenzoate (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Add Nucleophile: Add the amine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture in a preheated oil bath to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery & Medicinal Chemistry

The this compound scaffold and its close analogues are present in a variety of molecules investigated for therapeutic applications. The ability to rapidly generate diverse libraries of compounds via the synthetic handles described above makes it a valuable starting point for lead optimization campaigns.

Case Study: An Inhibitor of SARS-CoV-2 Nsp14 Methyltransferase

A notable example highlighting the utility of this scaffold is in the development of inhibitors for SARS-CoV-2, the virus responsible for COVID-19. Researchers synthesized a series of S-adenosyl-methionine (SAM) analogues to target the viral Nsp14 methyltransferase, an enzyme crucial for viral replication.[12]

One of the synthesized compounds was 2-Bromo-5-((adenosyl)thio)benzoic acid . This molecule was created by coupling 2-bromo-5-mercaptobenzoic acid with 5'-chloro-5'-deoxyadenosine.[12] The study found that introducing a bromo substituent at the 2-position of the benzoic acid ring significantly improved the inhibitory activity against the target enzyme compared to the unsubstituted parent compound. This demonstrates how the strategic placement of a bromine atom on the benzoic acid ring can directly and favorably influence biological activity, likely by forming specific interactions within the enzyme's binding pocket.[12]

G Scaffold 2-Bromo-5-mercaptobenzoic Acid Scaffold Coupling Nucleophilic Substitution Scaffold->Coupling Product 2-Bromo-5-((adenosyl)thio)benzoic acid (Nsp14 Inhibitor) Coupling->Product Adenosine 5'-chloro-5'-deoxyadenosine Adenosine->Coupling Target SARS-CoV-2 Nsp14 MTase Product->Target Inhibits

Caption: Synthesis of a SARS-CoV-2 Nsp14 inhibitor.

Analogues in Development

The core principles of using substituted bromobenzoic acids extend to numerous analogues. For instance, 2-halogen-5-bromobenzoic acids are key intermediates in the synthesis of the latest generation of SGLT2 inhibitor drugs for diabetes, such as Dapagliflozin and Empagliflozin.[13] This underscores the industrial relevance and therapeutic importance of this class of compounds.

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and valuable scaffold for synthetic and medicinal chemists. Its well-defined reactive sites—the bromine atom and the carboxylic acid—provide a robust platform for generating molecular diversity through reliable and high-yielding transformations like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The successful incorporation of this scaffold into potent enzyme inhibitors, such as those targeting SARS-CoV-2, validates its importance in modern drug discovery programs. A thorough understanding of the principles governing its derivatization, as outlined in this guide, empowers researchers to rationally design and synthesize novel compounds with tailored properties for a wide range of therapeutic applications.

References

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
  • How to approach choosing reaction conditions for Suzuki? (2024, February 23). Reddit.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • This compound | C8H7BrO2. (n.d.). PubChem.
  • 2-Bromo-benzoic acid, methyl ester - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2). ijarsct.
  • 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. (2023, January 12). MDPI.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. (2022, August 22). ResearchGate.

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Introduction: A Versatile Scaffold in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-5-methylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a crucial building block in the landscape of organic synthesis.[1] Its structure, featuring a benzoic acid core substituted with a bromine atom at the ortho-position and a methyl group at the meta-position, presents two distinct and strategically important reactive centers.[2] This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development, as well as materials science.[1]

This guide offers a comprehensive examination of the reactivity profile of this compound. We will delve into its synthesis, the nuanced reactivity of its carboxylic acid and aryl bromide moieties, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to effectively leverage this compound in their synthetic endeavors.

Chemical Identity and Structure: [2]

  • Molecular Formula: C₈H₇BrO₂

  • Molecular Weight: 215.04 g/mol

  • CAS Number: 6967-82-4

  • Common Synonyms: 6-Bromo-m-toluic acid, 4-Bromo-3-carboxytoluene[2]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of this compound are fundamental to its handling, storage, and behavior in chemical reactions. The compound typically appears as a white to off-white crystalline powder.[1][2] A summary of its key properties is presented below.

PropertyValueSource(s)
Physical Appearance White to off-white crystalline powder[1][2]
Melting Point 136-140 °C[2]
Boiling Point 311.6±30.0 °C (Predicted)[2]
Density 1.599±0.06 g/cm³ (Predicted)[2]
pKa 2.92±0.10 (Predicted)[2]
Solubility Slightly soluble in chloroform and methanol[2]

The acidity of the carboxylic acid group, indicated by its predicted pKa of approximately 2.92, is a dominant feature, governing its reactions with bases and its utility in forming various derivatives like salts and esters.[2]

Synthesis: Strategic Bromination of 2-Methylbenzoic Acid

The most prevalent synthetic route to this compound involves the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid).[2] The directing effects of the ortho-methyl group (activating, ortho/para-directing) and the carboxyl group (deactivating, meta-directing) synergize to favor substitution at the C-5 position. While direct bromination with Br₂ and a Lewis acid catalyst is feasible, alternative methods using more controlled brominating agents can offer superior yields and regioselectivity.[2]

An efficient and high-yield approach utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of concentrated sulfuric acid.[2]

G cluster_workflow Synthesis Workflow SM 2-Methylbenzoic Acid + Conc. H₂SO₄ Add_Br Add 1,3-dibromo-5,5-dimethyl- imidazolidine-2,4-dione SM->Add_Br Step 1 React Stir at Room Temp (5 hours) Add_Br->React Step 2 Quench Pour onto Ice-Water React->Quench Step 3 Filter Filter Precipitate Quench->Filter Step 4 Dry Dry Under Vacuum Filter->Dry Step 5 Product This compound Dry->Product Yield: ~88%

Figure 1: High-level workflow for the synthesis of this compound.
Protocol 1: Synthesis via DBDMH Bromination[4]
  • Expertise & Causality: This protocol is favored for its high yield (up to 88%) and operational simplicity. DBDMH serves as a solid, easy-to-handle source of electrophilic bromine. Concentrated sulfuric acid acts as both the solvent and a strong acid catalyst, protonating the brominating agent to increase its electrophilicity, thereby facilitating the substitution reaction on the moderately activated aromatic ring.

  • Reaction Setup: To a mixture of 2-methylbenzoic acid (15 g, 110.29 mmol) in concentrated H₂SO₄ (60 ml), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LCMS).

  • Work-up: Upon completion, slowly and carefully pour the reaction mixture onto ice-cold water (400 ml) with stirring. A solid will precipitate out.

  • Isolation: Filter the precipitated solid and wash it with water.

  • Purification: Dry the solid under vacuum to afford the final product, this compound.

Reactivity Profile I: Transformations of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group, readily undergoing reactions such as esterification and amidation.

Esterification

Esterification is one of the most common and critical reactions for this molecule, as the resulting ester is often the preferred substrate for subsequent cross-coupling reactions to avoid potential complications from the acidic proton. The reaction typically proceeds via acid-catalyzed nucleophilic acyl substitution.

G cluster_mechanism Acid-Catalyzed Esterification Mechanism start Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen start->protonation H⁺ activated Activated Intermediate [R-C(OH)₂]⁺ protonation->activated attack Nucleophilic Attack by Methanol (CH₃OH) activated->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton Transfer tetrahedral->proton_transfer water_elim Elimination of H₂O proton_transfer->water_elim -H₂O ester_cation Protonated Ester water_elim->ester_cation deprotonation Deprotonation ester_cation->deprotonation -H⁺ product Ester (R-COOCH₃) deprotonation->product

Figure 2: Mechanism of acid-catalyzed esterification.
Protocol 2: Methyl Esterification[2]
  • Expertise & Causality: This classic Fischer esterification uses methanol as both the reagent and solvent, with concentrated sulfuric acid as the catalyst. The reaction is driven to completion by using a large excess of methanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. A 16-hour reaction time ensures high conversion, leading to an excellent yield of 96.1%.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reaction Execution: Heat the mixture to reflux and maintain for 16 hours.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 2-bromo-5-methylbenzoate.

Reactivity Profile II: Transformations of the Carbon-Bromine Bond

The aryl bromide functionality is a cornerstone of this molecule's utility, serving as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a preeminent method for forming biaryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction involves the coupling of an organoboron species (like a boronic acid) with an organohalide (in this case, the aryl bromide) in the presence of a palladium catalyst and a base.[5][6] The reaction is prized for its mild conditions and high tolerance for various functional groups.[3]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII Ar-Pd(II)L₂(Br) Pd0->PdII Transmetal Transmetalation PdII_Aryl Ar-Pd(II)L₂(Ar') PdII->PdII_Aryl Step 2 PdII_Aryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) PdII_Aryl->Product Step 3 ArBr Ar-Br (2-Bromo-5-methyl- benzoic acid ester) ArBr->OxAdd Step 1 Boronic Ar'-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki Coupling of Methyl 2-bromo-5-methylbenzoate[5]
  • Expertise & Causality: This protocol uses the ester derivative to prevent side reactions involving the acidic proton of the carboxylic acid. Tetrakis(triphenylphosphine)palladium(0) is a common, effective, and relatively air-stable Pd(0) catalyst precursor.[3] A base, such as potassium carbonate, is essential for activating the boronic acid for the transmetalation step.[5] A mixed solvent system like dioxane/water is often used to dissolve both the organic substrates and the inorganic base.[6] Performing the reaction under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[7]

  • Reaction Setup: To a round-bottom flask, add methyl 2-bromo-5-methylbenzoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane/water (10 mL).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (3-5 mol%).

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LCMS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, the C-Br bond can also undergo nucleophilic aromatic substitution. For SNAr to be efficient, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[8] In this compound, the ring is not strongly activated for SNAr. However, under forcing conditions or with copper catalysis (e.g., Ullmann condensation), substitution with N-, O-, or S-nucleophiles can be achieved.[8]

Spectroscopic Profile

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

SpectroscopyCharacteristic FeaturesSource(s)
¹H NMR Signals for three aromatic protons (doublets and doublet of doublets), a singlet for the methyl group (~2.36 ppm), and a broad singlet for the carboxylic acid proton.[9]
¹³C NMR Signals for eight distinct carbons, including the carboxylic carbon (~171.51 ppm), four quaternary aromatic carbons, three CH aromatic carbons, and the methyl carbon (~20.74 ppm).[9]
IR A strong carbonyl (C=O) stretch around 1703 cm⁻¹, a broad O-H stretch for the carboxylic acid, and characteristic C-Br and aromatic C-H stretches.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • Hazards: The compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3). It is also harmful if swallowed.[9][10][11]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion: An Indispensable Synthetic Tool

This compound possesses a rich and versatile reactivity profile defined by its two key functional groups. The carboxylic acid allows for straightforward derivatization to esters and amides, while the strategically placed aryl bromide serves as a powerful linchpin for advanced carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. This dual reactivity, coupled with its straightforward synthesis, solidifies its status as an essential intermediate in the synthetic chemist's toolbox. A thorough understanding of its properties, synthetic pathways, and reaction-specific protocols, as detailed in this guide, empowers researchers to harness its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.). Google Patents.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents. (n.d.). Google Patents.
  • Nucleophilic Substitution Reactions. (n.d.). King Saud University.
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (n.d.). PrepChem.com.
  • 2-Bromo-benzoic acid, methyl ester - SpectraBase. (n.d.). SpectraBase.
  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents. (n.d.). Google Patents.
  • The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I - KPU Pressbooks. (n.d.). KPU Pressbooks.
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Harvard University.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
  • The true mechanism of acid-catalyzed carboxylic acid esterification and ester hydrolysis. (n.d.). Royal Society of Chemistry.

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Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth protocol for the coupling of 2-Bromo-5-methylbenzoic acid with various arylboronic acids. The resulting 5-methyl-[1,1'-biphenyl]-2-carboxylic acid scaffold is a crucial intermediate in the synthesis of pharmaceuticals and advanced materials.[2] This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, a troubleshooting guide, and key insights into optimizing reaction parameters for researchers, scientists, and drug development professionals.

Introduction: Significance and Application

This compound is a versatile building block in organic synthesis. Its Suzuki-Miyaura coupling products are prevalent in medicinal chemistry, forming the core of molecules designed as kinase inhibitors, anti-inflammatory agents, and other therapeutics.[1][3] The reaction's utility lies in its ability to construct complex biaryl systems from readily available starting materials under relatively mild conditions.[4] The presence of both a carboxylic acid and a methyl group on the aryl bromide presents unique challenges and considerations, such as catalyst inhibition and solubility, which this guide will address.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established palladium-catalyzed cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5] The palladium catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.[7] Aryl bromides are highly reactive partners for this step.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex ('ate' complex).[7] The choice of base is critical to ensure this process is efficient without promoting undesirable side reactions.[8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)Ln (Active Catalyst) OxAd Ar-Pd(II)-X(Ln) (Oxidative Addition Product) Pd0->OxAd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)-Ar'(Ln) (Transmetalation Product) OxAd->Trans Transmetalation (+ Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (- Ar-Ar') Product 5-methyl-[1,1'-biphenyl]-2-carboxylic acid (Ar-Ar') Trans->Product ArX This compound (Ar-X) ArX->OxAd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling with this compound

The presence of the carboxylic acid moiety requires careful optimization of reaction conditions.

  • Choice of Base: The base is crucial for activating the boronic acid but can also deprotonate the carboxylic acid.[7] This can affect solubility and potentially lead to catalyst inhibition by the resulting carboxylate.[9] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective. Using an excess of the base (2-3 equivalents) is standard to account for the acidic proton on the substrate.

  • Catalyst and Ligand System: While Pd(PPh₃)₄ can be effective, catalyst systems generated from a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) often provide higher activity and turnover numbers, especially for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent and water is typical. Toluene/water, 1,4-dioxane/water, or THF/water are common choices. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[10]

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate, often between 80-100 °C.[10] However, excessively high temperatures can lead to side reactions like protodeboronation of the boronic acid.[11]

Detailed Experimental Protocol

This protocol provides a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentM.W. ( g/mol )Typical Stoichiometry
This compound215.051.0 equiv
Arylboronic AcidVariable1.2 - 1.5 equiv
Pd(OAc)₂ (Palladium(II) Acetate)224.502 mol%
SPhos (Ligand)410.534 mol%
K₃PO₄ (Potassium Phosphate, tribasic)212.273.0 equiv
Toluene-~0.1 M concentration
Water (degassed)-Toluene/Water = 4:1 v/v
Equipment
  • Round-bottom flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and chamber for reaction monitoring

Experimental Workflow

Workflow Experimental Workflow Setup 1. Reaction Setup (Add Reagents, Solvent) Degas 2. Degassing (Inert Gas Purge) Setup->Degas Catalyst 3. Catalyst Addition (Pd(OAc)₂ + SPhos) Degas->Catalyst Reaction 4. Reaction (Heat to 90°C, 4-12h) Catalyst->Reaction Workup 5. Aqueous Workup (Acidify, Extract) Reaction->Workup Purify 6. Purification (Chromatography or Recrystallization) Workup->Purify Analyze 7. Analysis (NMR, MS) Purify->Analyze

Caption: A typical workflow for the Suzuki coupling and product isolation.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Solvent Addition & Degassing: Add the toluene and water (4:1 ratio, to achieve a substrate concentration of ~0.1 M). Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Maintaining an inert atmosphere is critical as the active Pd(0) catalyst is sensitive to oxygen.[11][12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent with 1% acetic acid) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL per mmol of starting material).

    • Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2-3. This protonates the carboxylate product, making it soluble in the organic layer.[13]

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14] Purification of carboxylic acids can sometimes be challenging; reversed-phase chromatography is also an option.[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd(0))- Poor quality reagents (e.g., degraded boronic acid)- Insufficient degassing- Ensure a rigorously inert atmosphere.[11]- Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[6]- Screen different catalysts, ligands, bases, and solvents.
Dehalogenation Side Product The aryl halide is reduced instead of coupled. This can result from a hydride source reacting with the Pd(II) intermediate.- Use anhydrous solvents.[11]- Ensure the base is dry and finely powdered.- Consider a different solvent or base combination.
Protodeboronation Side Product The boronic acid reacts with a proton source instead of transmetalating. Often exacerbated by high temperatures.- Use fresh boronic acid.- Avoid unnecessarily high temperatures or prolonged reaction times.- Use a milder base like CsF if esters are present and hydrolysis is a concern.[9]
Difficult Purification The carboxylic acid product may streak on silica gel or have poor solubility.- Add a small amount of acetic acid (~0.5-1%) to the chromatography eluent.- Perform an acid/base extraction during workup to remove non-acidic impurities.[13]- Consider recrystallization as an alternative.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and scalable method for the synthesis of valuable biaryl carboxylic acids. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, researchers can achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide for the successful execution and optimization of this important transformation in the context of pharmaceutical and materials science research.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
  • Lima, F., et al. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Brazilian Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia. (2024). Suzuki reaction. Wikipedia.
  • Li, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
  • Supporting Information for Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. ResearchGate.
  • Supporting Information for Synthesis of biaryl imino/keto carboxylic acid via aryl amide directed C-H activation reaction.
  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • AstraZeneca. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Goossen, L. J., et al. (2007). Decarboxylative Biaryl Synthesis from Aromatic Carboxylates and Aryl Triflates. Angewandte Chemie International Edition.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

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Application Notes and Protocols for the Esterification of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Esterifying 2-Bromo-5-methylbenzoic Acid

In the landscape of pharmaceutical research and drug development, the strategic modification of molecular scaffolds is paramount. This compound is a valuable building block, its utility amplified through the conversion of its carboxylic acid moiety into an ester. This transformation is not merely a routine functional group interconversion; it serves to modulate critical physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability. Furthermore, the resulting esters are often key intermediates in the synthesis of more complex molecular architectures, enabling cross-coupling reactions at the bromide position.

However, the esterification of this compound is not without its challenges. The presence of a bromine atom at the ortho position to the carboxylic acid introduces significant steric hindrance, which can impede the approach of an alcohol nucleophile.[1] This necessitates the selection of robust and efficient esterification protocols that can overcome this steric barrier while being compatible with the overall molecular framework.

This comprehensive guide provides detailed, field-proven protocols for two distinct and highly effective methods for the esterification of this compound: Activation via Acyl Chloride Formation and Steglich Esterification . These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic principles to empower rational experimental design and troubleshooting.

Protocol 1: High-Yield Esterification via Acyl Chloride Intermediate

This protocol is a robust and often high-yielding method that circumvents the direct, and often sluggish, reaction of the sterically hindered carboxylic acid with an alcohol. The strategy involves a two-step, one-pot process where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then readily attacked by the alcohol.

Causality of Experimental Choices

The choice of oxalyl chloride as the activating agent is deliberate. It reacts with the carboxylic acid to form the acyl chloride, with the byproducts (CO, CO₂, and HCl) being gaseous, which drives the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is crucial as it acts as a catalyst by forming a reactive Vilsmeier intermediate, which then facilitates the formation of the acyl chloride. The reaction is initially performed at 0 °C to control the exothermic reaction between the carboxylic acid and oxalyl chloride. Subsequent stirring at room temperature ensures complete conversion to the acyl chloride before the addition of the alcohol.

Experimental Workflow

Esterification_Acyl_Chloride cluster_activation Acyl Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification A This compound in DCM B Add Oxalyl Chloride + cat. DMF at 0°C A->B C Stir at RT for 1-2h B->C D Add Alcohol (e.g., Methanol) C->D Acyl Chloride Intermediate E Stir for 6h D->E F Adjust pH to 9 (Na2CO3 solution) E->F G Extract with DCM F->G H Wash with Brine G->H I Dry (Na2SO4) & Concentrate H->I J Silica Gel Column Chromatography I->J K Pure Ester J->K

Caption: Workflow for esterification via acyl chloride formation.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 4 mL) in a round-bottom flask equipped with a magnetic stir bar, add one drop of N,N-dimethylformamide (DMF).

  • Acyl Chloride Formation: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 mmol, 1.5 equiv) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. To ensure complete conversion, a second portion of oxalyl chloride (1.5 mmol, 1.5 equiv) can be added, followed by stirring for an additional hour.[2]

  • Esterification: Add the desired alcohol (e.g., methanol, 2.0 mL) to the reaction mixture and continue to stir for 6 hours at room temperature.[2]

  • Work-up: Upon completion of the reaction (monitored by TLC), adjust the pH of the mixture to ~9 using a saturated sodium carbonate (Na₂CO₃) solution.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate (Na₂SO₄).[2]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a petroleum ether-ethyl acetate gradient) to afford the pure ester.[2]

Quantitative Data Summary
SubstrateProductYieldReference
This compoundMethyl 2-bromo-5-methylbenzoate92%[2]

Protocol 2: Steglich Esterification for Sterically Hindered Substrates

The Steglich esterification is a powerful and mild method for forming esters, particularly advantageous for sterically hindered carboxylic acids and alcohols.[3][4] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) under neutral, room temperature conditions.[3][5] This protocol avoids the harsh acidic conditions of Fischer esterification, making it suitable for sensitive substrates.[3][6]

Causality of Experimental Choices and Mechanistic Insights

The success of the Steglich esterification hinges on its catalytic cycle. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] DMAP, being a more potent nucleophile than the alcohol, rapidly intercepts this intermediate to form a highly electrophilic N-acylpyridinium species, often called the "active ester".[3][4] This crucial step prevents the slow, irreversible rearrangement of the O-acylisourea to an unreactive N-acylurea byproduct.[3][5] The alcohol then attacks the "active ester," leading to the desired product and regenerating the DMAP catalyst. The dicyclohexylurea (DCU) byproduct is largely insoluble in common organic solvents and can be easily removed by filtration.[5]

Experimental Workflow

Steglich_Esterification cluster_reaction Reaction Setup cluster_workup Work-up & Purification A Dissolve Acid, Alcohol, & DMAP in anhydrous DCM B Cool to 0°C A->B C Add DCC B->C D Stir at 0°C then RT C->D E Filter precipitated DCU D->E F Concentrate Filtrate E->F G Redissolve in DCM F->G H Wash with acid & base G->H I Dry & Concentrate H->I J Purify (Distillation or Chromatography) I->J K Pure Ester J->K

Caption: Workflow for the Steglich Esterification.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv), the desired alcohol (1.2 mmol, 1.2 equiv), and a catalytic amount of DMAP (0.1 mmol, 0.1 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 mmol, 1.1 equiv) to the stirred solution.[7]

  • Reaction Progression: Stir the reaction mixture at 0 °C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 3 hours, or until the reaction is complete as monitored by TLC.[7]

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Extraction and Washing: Concentrate the filtrate under reduced pressure. Redissolve the residue in DCM and wash sequentially with 0.5 N HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or silica gel column chromatography.[7]

Quantitative Data Summary for Steglich Esterification
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.
Temperature 0 °C to Room TemperatureMild conditions to prevent side reactions.[5]
Stoichiometry Acid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1Slight excess of alcohol and DCC to drive the reaction; catalytic DMAP.
Reaction Time 3 - 12 hoursDependent on the steric hindrance of the alcohol.

References

  • METHYL 2-BROMO-5-METHYLBENZO
  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchG
  • Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP) - Benchchem.
  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal.
  • Steglich esterific
  • Steglich Esterific
  • A solvent-reagent selection guide for Steglich-type esterific
  • A Comparative Guide to the Reactivity of Bromin

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Application Notes & Protocols: Strategic Use of 2-Bromo-5-methylbenzoic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methylbenzoic acid (CAS: 6967-82-4) has emerged as a pivotal structural motif and a versatile intermediate in the landscape of pharmaceutical development.[1] Its unique trifunctional architecture—comprising a carboxylic acid, a reactive bromine atom, and a methyl group—offers a powerful platform for molecular diversification. The strategic positioning of the bromine atom ortho to the carboxylic acid and meta to the methyl group allows for highly selective and efficient transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application, focusing on the causality behind methodological choices and presenting robust protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig reactions, two cornerstone transformations in modern drug discovery.

Introduction: The Strategic Value of a Key Building Block

This compound is a white to off-white crystalline solid with the molecular formula C₈H₇BrO₂.[2][3] Its value in pharmaceutical synthesis is not merely as a passive scaffold, but as an active participant in complex bond-forming events. The molecule's utility is anchored in two key reactive sites:

  • The Aryl Bromide: The carbon-bromine (C-Br) bond is an excellent handle for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a carbon-chlorine (C-Cl) bond, offering a favorable balance of reactivity and stability, making it susceptible to oxidative addition by a Pd(0) catalyst.[4][5] This site is the primary gateway for introducing new carbon-carbon and carbon-nitrogen bonds.

  • The Carboxylic Acid: This functional group can be readily converted into a wide range of derivatives (esters, amides, etc.) or used to modulate the final compound's solubility and pharmacokinetic properties.[2] It can, however, also interfere with certain catalytic cycles by coordinating to the metal center, sometimes necessitating protection or careful selection of reaction conditions.[5]

This dual functionality makes this compound an essential intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) like the orexin receptor antagonist Filorexant (MK-6096).[2]

Property Value
CAS Number 6967-82-4[1]
Molecular Formula C₈H₇BrO₂[2]
Molecular Weight 215.04 g/mol [2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 136-140 °C[2][3]
pKa (Predicted) 2.92 ± 0.10[2]

Table 1: Physicochemical Properties of this compound.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed reactions that forge new bonds at the C-Br position. These methods are celebrated for their broad functional group tolerance and reliability, making them indispensable in drug discovery pipelines.[6]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7] For this compound, this reaction is the principal method for creating biaryl or heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for success.

  • Catalyst/Ligand: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is the active catalyst. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed to stabilize the Pd(0) center, facilitate the oxidative addition step, and promote the final reductive elimination.[9]

  • Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-R)L_n OxAdd->Trans R-B(OR)₂ + Base RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-R Product Coupled Product ArBr 2-Bromo-5-methyl- benzoic acid Boronic Boronic Acid (R-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of carbon-nitrogen bonds is equally fundamental in medicinal chemistry. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a vast array of primary and secondary amines, providing direct access to arylamines. This is particularly useful for installing moieties that can engage in hydrogen bonding or modulate a drug candidate's metabolic stability.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.

  • Catalyst/Ligand: The ligand choice is paramount. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective as they promote both the initial oxidative addition and the final C-N reductive elimination, which is often the rate-limiting step.[11][12]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, facilitating its coordination to the palladium center.

Experimental Protocols

The following protocols are generalized frameworks. Researchers must optimize conditions for specific substrates and scales. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(OAc)₂ and SPhos ligand. The use of pre-catalysts can simplify this step.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-16 hours.[7][13]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and add water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Workflow Setup 1. Reaction Setup (Reagents + Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Catalyst 3. Catalyst Addition (Pd Precatalyst + Ligand) Inert->Catalyst Solvent 4. Solvent Addition (Degassed) Catalyst->Solvent React 5. Heat & Stir (Monitor by TLC/LC-MS) Solvent->React Workup 6. Aqueous Workup (Quench & Extract) React->Workup Purify 7. Purification (Column Chromatography) Workup->Purify

Caption: A generalized experimental workflow for cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • XPhos or RuPhos (2-8 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add the palladium precursor, ligand, and base to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add this compound, followed by the anhydrous solvent and finally the amine.

  • Inert Atmosphere (if not in glovebox): If not using a glovebox, add reagents in the order described in Protocol 1, ensuring the vessel is sealed and maintained under a positive pressure of inert gas.

  • Reaction: Seal the vessel tightly and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times typically range from 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to afford the desired arylamine derivative.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring.

  • Reaction Monitoring: Consistent analysis by TLC or LC-MS is critical. A successful reaction will show the consumption of the this compound starting material and the appearance of a new, less polar spot (for Suzuki) or a product with a different retention time (for Buchwald-Hartwig).

  • Troubleshooting: Low conversion often points to an inactive catalyst or insufficient degassing.[5] The presence of side products may indicate the reaction temperature is too high or the wrong choice of ligand/base was made. For example, in Suzuki couplings, homocoupling of the boronic acid can occur.[14]

  • Characterization: The final purified product must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, validating the success of the protocol.

Conclusion

This compound is a high-value, versatile building block whose full potential is realized through strategic application of modern synthetic methods. Its utility in constructing the complex molecular architectures required for novel therapeutics is driven by the predictable and efficient reactivity of its aryl bromide moiety in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig aminations, in particular, provide reliable and scalable pathways to generate diverse libraries of compounds for drug discovery programs. By understanding the mechanistic principles behind these transformations and employing robust, well-monitored protocols, researchers can effectively leverage this key intermediate to accelerate the development of next-generation pharmaceuticals.

References

  • Vulcanchem. (n.d.). This compound - 6967-82-4.
  • Chem-Impex. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methoxybenzothiazole for the Development of Novel Anti-Inflammatory Agents.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-bromo-5-methoxybenzoate in Modern Pharmaceutical Synthesis.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • BenchChem. (2025). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Sigma-Aldrich. (n.d.). This compound 97 6967-82-4.
  • PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • BenchChem. (2025). Selection of catalysts for cross-coupling with 2-Bromo-3-chlorobenzoic acid.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-methylpyridine.
  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • RSC Publishing. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.

Sources

Application of 2-Bromo-5-methylbenzoic Acid in Agrochemical Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-methylbenzoic Acid in Agrochemical Innovation

This compound is a versatile aromatic carboxylic acid that serves as a pivotal building block in the synthesis of novel agrochemicals.[1] Its unique substitution pattern—a bromine atom at the ortho-position and a methyl group at the meta-position relative to the carboxylic acid—offers multiple reaction sites for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new herbicides, fungicides, and insecticides with enhanced efficacy, selectivity, and favorable environmental profiles. The strategic placement of the bromo, methyl, and carboxylic acid functionalities enables a diverse range of chemical transformations, making it a valuable starting material for the generation of extensive compound libraries for high-throughput screening in agrochemical discovery programs.

This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis and evaluation of potential new agrochemical candidates.

Core Concepts in Agrochemical Design with Benzoic Acid Scaffolds

Substituted benzoic acids are a well-established class of agrochemicals, particularly as herbicides that mimic the action of the natural plant hormone auxin.[2] These synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2] The specific substitution pattern on the benzoic acid ring is critical for its herbicidal activity, influencing its binding to auxin receptors, translocation within the plant, and metabolic stability.

The unique structure of this compound offers several advantages for the design of novel agrochemicals:

  • The Carboxylic Acid Group: This functional group is often essential for the biological activity of synthetic auxin herbicides, as it mimics the carboxylate of indole-3-acetic acid (IAA), the primary natural auxin. It can also serve as a handle for esterification or amidation to create prodrugs with altered solubility and uptake properties.

  • The Bromine Atom: The ortho-bromo substituent can influence the conformation of the molecule and its binding to target proteins. It also provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse chemical moieties to explore SAR.

  • The Methyl Group: The meta-methyl group can impact the lipophilicity of the molecule, which affects its movement across plant cell membranes. It can also influence the metabolic stability of the compound in the plant and the environment.

Synthetic Pathways to Agrochemical Intermediates and Final Products

The following protocols provide detailed methodologies for the synthesis of key intermediates and a hypothetical herbicidal candidate from this compound. These protocols are designed to be self-validating, with explanations for the experimental choices to guide the researcher.

Protocol 1: Synthesis of (2-Bromo-5-methylphenyl)methanol - A Key Intermediate

The reduction of the carboxylic acid to an alcohol is a fundamental transformation that opens up new avenues for derivatization, such as etherification or esterification, to produce a wider range of potential agrochemicals.

Workflow for the Synthesis of (2-Bromo-5-methylphenyl)methanol

G A This compound in THF C Reaction Mixture (Reflux) A->C Add dropwise B LiAlH4 in THF (0°C) B->C Add to D Quenching (Water, NaOH) C->D Cool and Quench E Filtration D->E Filter F Extraction (Ethyl Acetate) E->F Extract Filtrate G Drying and Concentration F->G Dry and Concentrate H (2-Bromo-5-methylphenyl)methanol G->H Purify

Caption: Synthesis of (2-Bromo-5-methylphenyl)methanol.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
This compound6967-82-4215.0410.0 g (46.5 mmol)
Lithium aluminum hydride (LiAlH₄)16853-85-337.952.1 g (55.3 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11200 mL
Sodium hydroxide (NaOH)1310-73-240.00As needed
Ethyl acetate141-78-688.11As needed
Anhydrous sodium sulfate7757-82-6142.04As needed
Deionized water7732-18-518.02As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (2.1 g, 55.3 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

    • Expertise & Experience: The reaction is conducted under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with atmospheric moisture. Cooling to 0°C controls the initial exothermic reaction when the benzoic acid solution is added.

  • Addition of Benzoic Acid: Dissolve this compound (10.0 g, 46.5 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Trustworthiness: Refluxing ensures the reaction goes to completion. TLC is a crucial in-process control to verify the consumption of the starting material before proceeding to the workup.

  • Quenching: Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly add 2.1 mL of deionized water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of 2.1 mL of 15% aqueous NaOH, and then 6.3 mL of deionized water.

    • Expertise & Experience: This specific quenching procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter, simplifying the purification process.

  • Workup and Purification: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts and wash the filter cake with THF. Combine the filtrate and the washings and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product. Purify the crude product by column chromatography on silica gel to obtain (2-Bromo-5-methylphenyl)methanol.

Protocol 2: Synthesis of a Hypothetical Herbicidal Candidate: 2-(2-Bromo-5-methylbenzyloxy)-N,N-diethylacetamide

This protocol illustrates how the intermediate, (2-Bromo-5-methylphenyl)methanol, can be further derivatized to create a novel herbicidal candidate through etherification followed by amidation. This class of compounds, alpha-alkoxyacetamides, has shown promise in agrochemical research.

Workflow for the Synthesis of a Hypothetical Herbicidal Candidate

G A (2-Bromo-5-methylphenyl)methanol C Alkoxide Intermediate A->C Deprotonation B Sodium Hydride in THF B->C E Reaction Mixture C->E Nucleophilic Substitution D 2-Chloro-N,N-diethylacetamide D->E F Quenching (Water) E->F G Extraction and Purification F->G H 2-(2-Bromo-5-methylbenzyloxy)-N,N-diethylacetamide G->H

Caption: Synthesis of a hypothetical herbicidal candidate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
(2-Bromo-5-methylphenyl)methanol-201.065.0 g (24.9 mmol)
Sodium hydride (60% dispersion in oil)7646-69-724.001.2 g (30.0 mmol)
2-Chloro-N,N-diethylacetamide2315-36-8149.624.1 g (27.4 mmol)
Tetrahydrofuran (THF), anhydrous109-99-972.11150 mL
Deionized water7732-18-518.02As needed
Ethyl acetate141-78-688.11As needed
Anhydrous magnesium sulfate7487-88-9120.37As needed

Step-by-Step Protocol:

  • Formation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 g of a 60% dispersion in mineral oil, 30.0 mmol) in 50 mL of anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of (2-Bromo-5-methylphenyl)methanol (5.0 g, 24.9 mmol) in 50 mL of anhydrous THF dropwise.

    • Expertise & Experience: Sodium hydride is a strong base used to deprotonate the alcohol, forming the corresponding alkoxide. The reaction is performed at 0°C to control the evolution of hydrogen gas.

  • Nucleophilic Substitution: After the hydrogen evolution ceases, stir the mixture at room temperature for 30 minutes. Then, add a solution of 2-Chloro-N,N-diethylacetamide (4.1 g, 27.4 mmol) in 50 mL of anhydrous THF dropwise.

  • Reaction: Heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

    • Trustworthiness: The completion of the reaction is confirmed by the disappearance of the starting alcohol spot on the TLC plate.

  • Workup and Purification: Cool the reaction mixture to room temperature and carefully quench by the slow addition of deionized water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the target compound.

Protocols for Biological Screening of Novel Agrochemical Candidates

The following are generalized protocols for the preliminary screening of the herbicidal, fungicidal, and insecticidal activity of newly synthesized compounds derived from this compound.

Protocol 3: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This assay provides a rapid assessment of the pre-emergent and early post-emergent herbicidal activity of the test compounds.

Workflow for Herbicidal Activity Assay

G A Prepare Stock Solutions of Test Compounds B Prepare Test Solutions (Different Concentrations) A->B C Moisten Filter Paper in Petri Dishes B->C D Place Seeds on Filter Paper C->D E Incubate in Growth Chamber D->E F Measure Germination Rate and Seedling Length E->F G Data Analysis F->G

Caption: Workflow for in vitro herbicidal activity assay.

Procedure:

  • Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds in acetone at a concentration of 10,000 ppm. From these stock solutions, prepare a series of dilutions in deionized water containing 0.1% (v/v) Tween 20 to obtain final test concentrations (e.g., 1, 10, 100, 1000 ppm). A negative control (water with 0.1% Tween 20) and a positive control (a commercial herbicide) should be included.

  • Assay Setup: Place a sheet of filter paper in a sterile petri dish. Pipette 5 mL of each test solution onto the filter paper. Place 20 seeds of a model weed species (e.g., Arabidopsis thaliana, cress, or ryegrass) onto the moistened filter paper.

  • Incubation: Seal the petri dishes and incubate in a controlled environment growth chamber (e.g., 25°C, 16h light/8h dark cycle).

  • Data Collection: After 7-10 days, record the germination rate and measure the root and shoot length of the seedlings.

  • Data Analysis: Calculate the percent inhibition of germination and growth compared to the negative control. Determine the EC₅₀ (half-maximal effective concentration) for active compounds.

Protocol 4: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This assay is used to evaluate the ability of the test compounds to inhibit the growth of pathogenic fungi.

Procedure:

  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) and amend with the test compounds at various concentrations (e.g., 1, 10, 50, 100 ppm) by adding the appropriate amount of the stock solution in acetone to the molten agar. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from a 7-day-old culture of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea) in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ values.

Protocol 5: In Vitro Insecticidal Activity Assay (Contact and Ingestion)

This protocol outlines a basic method to assess the insecticidal properties of the synthesized compounds.

Procedure:

  • Contact Toxicity: Apply a known amount of the test compound dissolved in a suitable solvent to the dorsal thorax of a model insect (e.g., fruit flies, aphids).

  • Ingestion Toxicity: Incorporate the test compound into the artificial diet of the insects.

  • Observation: Monitor the insects for mortality and any sublethal effects (e.g., paralysis, reduced feeding) over a 24-72 hour period.

  • Data Analysis: Calculate the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) for active compounds.

Conclusion

This compound represents a promising starting point for the development of new and effective agrochemicals. The synthetic protocols and biological screening methods outlined in this guide provide a solid framework for researchers to explore the potential of this versatile building block. By systematically modifying its structure and evaluating the biological activity of the resulting derivatives, it is possible to identify novel lead compounds that could contribute to the future of sustainable agriculture.

References

  • Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

The Strategic Utility of 2-Bromo-5-methylbenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Bromo-5-methylbenzoic acid has emerged as a highly versatile and valuable intermediate, particularly in the realms of pharmaceutical and materials science research.[1] Its structure, featuring a carboxylic acid, a bromine atom, and a methyl group on a benzene ring, offers a unique combination of reactivity and functionality.[2] The ortho-bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, esterification, or further derivatization. This dual functionality allows for sequential and diverse molecular elaborations, making it an essential precursor for a wide range of biologically active molecules and advanced materials.[1]

This guide provides an in-depth exploration of this compound as a key building block. We will delve into its critical applications in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Furthermore, we will showcase its instrumental role in the synthesis of pharmaceutical agents, such as orexin receptor antagonists, underscoring its significance in modern drug development.[3]

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 136-140 °C
Boiling Point (Predicted) 311.6 ± 30.0 °C
pKa (Predicted) 2.92 ± 0.10
Solubility Slightly soluble in chloroform and methanol

Application I: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[4] this compound is an excellent substrate for this transformation, where the bromine atom is readily displaced to form a new bond with a wide variety of organoboron reagents. This allows for the introduction of diverse aryl and heteroaryl moieties, generating complex biaryl structures that are prevalent in many pharmaceutical agents.[4]

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Suzuki_Miyaura_Coupling A Pd(0)L₂ B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L₂(Br) B->C D Transmetalation (R-B(OH)₂) + Base C->D E Ar-Pd(II)L₂(R) D->E F Reductive Elimination E->F F->A G Ar-R F->G H [R-B(OH)₃]⁻ H->D I R-B(OH)₂ + Base I->H

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, prepare the catalyst system by mixing Palladium(II) acetate and SPhos in a small amount of anhydrous dioxane. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the reaction flask via syringe.

  • Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling [6]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Pd(OAc)₂ (2)SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
2PdCl₂(dppf) (3)-K₃PO₄1,4-Dioxane8012~90
3Pd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9531Moderate
4Pd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

*Yields are approximate and based on analogous reactions with similar substrates.

Application II: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of carbon-nitrogen bonds.[7] This palladium-catalyzed cross-coupling reaction is particularly valuable for synthesizing N-aryl compounds, which are common motifs in pharmaceuticals and organic materials. This compound is an ideal substrate, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.

The catalytic cycle shares similarities with other palladium-catalyzed reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being essential to promote the reductive elimination step and prevent catalyst decomposition.[7]

Buchwald_Hartwig_Amination A Pd(0)L₂ B Oxidative Addition (Ar-Br) A->B C Ar-Pd(II)L₂(Br) B->C D Amine Coordination & Deprotonation (R₂NH + Base) C->D E Ar-Pd(II)L₂(NR₂) D->E F Reductive Elimination E->F F->A G Ar-NR₂ F->G Filorexant_Intermediate_Synthesis Start This compound Reaction Negishi Cross-Coupling Start->Reaction Reagent 2-Chloropyrimidine + ZnCl₂ Reagent->Reaction Catalyst PdCl₂(PPh₃)₂ Catalyst->Reaction Catalyst Product 5-methyl-2-(pyrimidin-2-yl)benzoic acid (Filorexant Intermediate) Reaction->Product Yield: 78.4%

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-methylbenzoic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. This compound serves as a highly versatile and strategically important building block in this endeavor. Its substituted benzene ring, featuring a bromine atom ortho to a carboxylic acid and a methyl group in the meta position, offers a unique combination of functionalities. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. The carboxylic acid moiety not only influences the electronic properties of the aromatic ring but also provides a crucial site for further derivatization, such as amide bond formation, which is a cornerstone of medicinal chemistry.[1] The methyl group, while seemingly simple, can play a significant role in modulating the physicochemical properties and metabolic stability of the final molecule.[2]

This technical guide provides in-depth application notes and detailed, field-proven protocols for the palladium-catalyzed cross-coupling of this compound. We will explore three of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura, Heck, and Sonogashira reactions. For each, we will delve into the mechanistic underpinnings, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide step-by-step experimental procedures. The resulting products, substituted 5-methylbiphenyl-2-carboxylic acids and their analogues, are privileged structures in a multitude of biologically active compounds, including anti-inflammatory agents, antihypertensives, and anticancer therapeutics.[1][3]

I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its boronic acid coupling partners.[4] This palladium-catalyzed reaction is the go-to method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[3]

Mechanistic Rationale: A Palladium-Catalyzed Dance

The catalytic cycle of the Suzuki-Miyaura coupling is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of each reaction component is critical to ensure the smooth progression of this cycle.

  • Catalyst and Ligand Selection: The oxidative addition of the aryl bromide to the Pd(0) species is often the rate-determining step. For an electron-rich substrate like this compound (due to the methyl group), a bulky and electron-rich phosphine ligand is often employed. Ligands such as SPhos or XPhos can accelerate the oxidative addition and subsequent reductive elimination steps.[6] The use of pre-formed palladium catalysts can simplify the reaction setup and, in some cases, allow for lower catalyst loadings and milder reaction temperatures.[6]

  • The Crucial Role of the Base: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] For substrates containing a carboxylic acid, a sufficient excess of a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to both deprotonate the carboxylic acid and activate the boronic acid.

  • Solvent Systems: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. This biphasic system helps to dissolve both the organic-soluble aryl halide and the often water-soluble boronate salt, bringing them into proximity for the reaction to occur.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-Ar' Transmetalation->Product Reductive Elimination ArylHalide 2-Bromo-5-methyl- benzoic acid (Ar-Br) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition AlkeneCoord [Ar-Pd(II)(Br)L₂(alkene)] OxAdd->AlkeneCoord Insertion R-Pd(II)(Br)L₂ AlkeneCoord->Insertion Migratory Insertion BetaHydride [H-Pd(II)(Br)L₂(alkene)] Insertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 + Base Product Substituted Alkene BetaHydride->Product ArylHalide 2-Bromo-5-methyl- benzoic acid (Ar-Br) ArylHalide->OxAdd Alkene Alkene Alkene->AlkeneCoord Base Base Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)(C≡CR)L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Product Ar-C≡CR Transmetalation->Product Reductive Elimination ArylHalide 2-Bromo-5-methyl- benzoic acid (Ar-Br) ArylHalide->OxAdd Alkyne R-C≡CH CuCycle Cu(I) Cycle Alkyne->CuCycle CuAcetylide R-C≡C-Cu CuCycle->CuAcetylide CuAcetylide->Transmetalation Experimental_Workflow Start Start: Weigh Reactants Setup Reaction Setup under Inert Atmosphere (Schlenk Line/Glovebox) Start->Setup Reaction Heating and Stirring (Monitor by TLC/LC-MS) Setup->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Sources

Grignard reaction involving 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Execution of Grignard Reactions Involving 2-Bromo-5-methylbenzoic Acid for Complex Molecule Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable and versatile building block in organic synthesis, particularly for pharmaceuticals and materials science. Its structure presents a unique challenge for organometallic transformations like the Grignard reaction. The inherent acidity of the carboxylic acid functional group is fundamentally incompatible with the powerful basicity of a Grignard reagent, leading to a rapid acid-base quenching reaction that prevents the desired carbon-carbon bond formation. This application note provides a comprehensive guide to overcoming this challenge through a robust protecting-group strategy. We will detail the underlying chemical principles, provide field-proven, step-by-step protocols for protection, Grignard reagent formation, reaction with an electrophile, and subsequent deprotection, and discuss critical parameters for success.

The Fundamental Challenge: Competing Acid-Base Chemistry

Grignard reagents (R-MgX) are among the most powerful tools for C-C bond formation in a chemist's arsenal. They are prepared by the reaction of an organic halide with magnesium metal, which inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent, carbanionic nucleophile. However, this high nucleophilicity is paired with extreme basicity.

When a Grignard reagent is introduced to a molecule containing an acidic proton, such as the hydroxyl proton of a carboxylic acid, an acid-base reaction occurs instantaneously. This reaction is significantly faster than nucleophilic addition to a carbonyl group. In the case of this compound, any attempt to form the Grignard reagent directly will fail, as the first molecule of reagent formed will immediately deprotonate another molecule of the starting material, consuming the reagent and halting the desired reaction pathway.

Figure 1: Competing reaction pathways. The rapid acid-base reaction quenches the Grignard reagent, preventing it from acting as a nucleophile.

The Solution: A Protecting Group Workflow

To successfully utilize this compound in a Grignard reaction, the acidic proton must be masked. This is achieved by converting the carboxylic acid into a functional group that is stable to the strongly basic and nucleophilic conditions of the Grignard reagent. The most common and effective strategy is to convert the carboxylic acid to an ester. The ester group does not have an acidic proton and is significantly less reactive towards Grignard reagents than aldehydes or ketones.

The overall synthetic strategy involves a three-stage process:

  • Protection: The carboxylic acid is converted into an unreactive ester.

  • Grignard Reaction: The Grignard reagent is formed from the aryl bromide and reacted with a chosen electrophile.

  • Deprotection: The ester is hydrolyzed back to the carboxylic acid to yield the final product.

Figure 2: A robust three-stage workflow for utilizing this compound in Grignard synthesis.

Detailed Experimental Protocols

This section provides a representative protocol for the synthesis of 2-(1-hydroxy-1-methylethyl)-5-methylbenzoic acid, using acetone as the electrophile.

Protocol 1: Protection via Fischer Esterification

This step converts the starting material into its methyl ester.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound215.0410.0 g46.5
Methanol (Anhydrous)32.04100 mL-
Sulfuric Acid (Conc.)98.082 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g).

  • Add anhydrous methanol (100 mL) and swirl to dissolve.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.

  • Pour the residue into 200 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-5-methylbenzoate as a solid or oil.

Protocol 2: Grignard Reaction with Acetone

Crucial Prerequisite: All glassware must be flame-dried or oven-dried (120°C overnight) and assembled under an inert atmosphere (Nitrogen or Argon) to ensure strictly anhydrous conditions. All solvents must be anhydrous.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-bromo-5-methylbenzoate229.075.0 g21.8
Magnesium Turnings24.310.64 g26.2 (1.2 eq)
Iodine253.811 crystal-
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Acetone (Anhydrous)58.081.6 mL21.8 (1.0 eq)

Procedure:

  • Grignard Formation:

    • Place magnesium turnings (0.64 g) and a single crystal of iodine into a flame-dried 100 mL three-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel, all under a positive pressure of nitrogen.

    • In the addition funnel, prepare a solution of methyl 2-bromo-5-methylbenzoate (5.0 g) in 25 mL of anhydrous THF.

    • Add ~2-3 mL of the aryl bromide solution from the addition funnel to the magnesium turnings.

    • The reaction may require gentle warming with a heat gun to initiate. Initiation is marked by the disappearance of the purple iodine color and the onset of gentle bubbling or spontaneous reflux.

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile:

    • Cool the gray-black Grignard solution to 0°C using an ice bath.

    • Slowly add a solution of anhydrous acetone (1.6 mL) in 10 mL of anhydrous THF to the stirred Grignard reagent dropwise. This addition is exothermic; maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude protected alcohol intermediate.

Figure 3: Mechanism of the Grignard reagent's nucleophilic attack on the acetone carbonyl, followed by acidic workup.

Protocol 3: Deprotection via Saponification

This final step hydrolyzes the ester to reveal the target carboxylic acid.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Crude Protected Alcohol~224.28~21.8 (from previous step)~21.8
Sodium Hydroxide (NaOH)40.002.6 g65.4 (3.0 eq)
Methanol32.0440 mL-
Water18.0220 mL-
Hydrochloric Acid (6M)-As needed-

Procedure:

  • Dissolve the crude product from Protocol 2 in a mixture of methanol (40 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.6 g) and heat the solution to reflux for 2-4 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6M HCl. A white precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-(1-hydroxy-1-methylethyl)-5-methylbenzoic acid.

Safety & Troubleshooting

  • Safety: Grignard reagents can be pyrophoric and react violently with water and protic solvents. Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere. Personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.

  • Troubleshooting:

    • Reaction Fails to Initiate: The most common issue is a passivating oxide layer on the magnesium or the presence of moisture. Activating the magnesium by crushing it, adding a crystal of iodine, or a few drops of 1,2-dibromoethane can resolve this. Ensure all glassware and solvents are scrupulously dry.

    • Low Yield: This is often due to moisture contamination, which quenches the Grignard reagent. Re-drying glassware and distilling solvents may be necessary. Another cause can be the formation of a Wurtz-type coupling byproduct (biphenyl).

References

  • Organic Chemistry Tutor. (n.d.). Reaction of Carboxylic Acids with Organometallic Reagents.
  • Wikipedia. (n.d.). Grignard reaction.
  • Quora. (2019, May 18). Can a carboxylic acid react with a Grignard reagent?.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Chemistry LibreTexts. (2019, June 5). 20.12: Protecting Groups.
  • JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
  • Unknown Source. (n.d.). Grignard Reaction. This source appears to be course material and a direct link cannot be provided.
  • Wikipedia. (n.d.). Grignard reagent.
  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
  • Homework.Study.com. (n.d.). For the experiment preparation of benzoic acid: a grignard reaction....

The Strategic Utility of 2-Bromo-5-methylbenzoic Acid in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzoid Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. 2-Bromo-5-methylbenzoic acid, a readily accessible substituted aromatic carboxylic acid, has emerged as a highly versatile and valuable building block for the construction of a diverse array of heterocyclic compounds. Its utility stems from the orthogonal reactivity of its three functional handles: the carboxylic acid, the aryl bromide, and the methyl group. The carboxylic acid moiety provides a convenient anchor for amide bond formation or can be a directing group in certain cyclization reactions. The aryl bromide is a prime substrate for a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds that are often the linchpin of heterocyclic ring formation. The methyl group, while seemingly simple, can influence the electronic properties of the aromatic ring and can be a site for further functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of several key classes of heterocyclic compounds from this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. The heterocycles discussed herein, including acridones, xanthones, and phenanthridinones, are prevalent motifs in numerous biologically active natural products and synthetic pharmaceuticals.

Core Synthetic Strategies and Applications

The strategic location of the bromine atom ortho to the carboxylic acid group in this compound is particularly advantageous for the synthesis of fused heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions, which are often the key step in constructing the desired polycyclic framework. The primary synthetic transformations that leverage this structural feature include:

  • Palladium-Catalyzed Intramolecular C-C and C-N Bond Formation: This is a cornerstone of modern synthetic chemistry and is extensively used to construct a wide variety of heterocyclic rings.

  • Ullmann Condensation: A classical yet powerful copper-catalyzed reaction for the formation of C-N and C-O bonds, crucial for the synthesis of acridones and xanthones.

  • Amide Coupling followed by Cyclization: The carboxylic acid functionality is readily converted to an amide, which then serves as a precursor for subsequent intramolecular cyclization.

The following sections will provide detailed protocols and mechanistic insights for the synthesis of specific heterocyclic scaffolds from this compound.

Synthesis of Acridone Derivatives

Acridones are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active alkaloids. They exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antiparasitic properties. The synthesis of acridones from this compound typically proceeds via an initial Ullmann condensation with an appropriate aniline, followed by an intramolecular cyclization.

Mechanistic Rationale: The Ullmann Condensation and Cyclization Cascade

The synthesis of the acridone scaffold from this compound and an aniline derivative is a two-step process that is often performed in a single pot. The initial step is a copper-catalyzed Ullmann condensation, a type of nucleophilic aromatic substitution, where the aniline displaces the bromide on the benzoic acid derivative to form an N-phenylanthranilic acid intermediate.[1][2] This intermediate is then subjected to an intramolecular cyclization, typically under acidic conditions or at high temperatures, to afford the acridone ring system.

Ullmann_Acridone start This compound + Aniline intermediate N-(aryl)-5-methylanthranilic Acid start->intermediate Ullmann Condensation (Cu catalyst, Base) product Methyl-substituted Acridone intermediate->product Intramolecular Cyclization (Acid or Heat)

Caption: Synthetic workflow for acridone synthesis.

Experimental Protocol: Synthesis of a 7-Methylacridone Derivative

This protocol describes a general procedure for the synthesis of a 7-methylacridone derivative from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methylaniline)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

Procedure:

  • Ullmann Condensation:

    • To a round-bottom flask, add this compound (1.0 eq.), the substituted aniline (2.0 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of copper powder or CuI (0.1 eq.).

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the benzoic acid derivative.

    • Heat the reaction mixture to reflux (typically 140-150 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a 1:1 mixture of concentrated HCl and water.

    • Stir the mixture overnight to precipitate the N-phenylanthranilic acid intermediate.

    • Collect the precipitate by filtration, wash with water, and dry.

  • Intramolecular Cyclization:

    • Place the dried N-phenylanthranilic acid intermediate in a flask.

    • Add polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) as the cyclizing agent (typically 10-20 times the weight of the intermediate).

    • Heat the mixture to 100-120 °C for 2-4 hours.

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Basify the mixture with a concentrated solution of sodium hydroxide (NaOH) to precipitate the acridone product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Data Summary:

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)
This compound4-methylanilineK₂CO₃, Cu powderDMF140-150~65%
This compound4-chloroanilineK₂CO₃, CuIDMF140-150~78%

Synthesis of Xanthone Derivatives

Xanthones, or dibenzo-γ-pyrones, are another important class of oxygen-containing heterocyclic compounds with a wide range of biological activities.[3][4][5] Their synthesis from this compound also relies on an initial Ullmann condensation, this time with a phenol, followed by an intramolecular electrophilic cyclization.

Mechanistic Rationale: Ullmann Ether Synthesis and Friedel-Crafts Acylation

The formation of the xanthone core begins with a copper-catalyzed Ullmann ether synthesis between this compound and a phenol to yield a 2-aryloxybenzoic acid intermediate.[6] This reaction is analogous to the C-N bond formation in acridone synthesis. The subsequent and final step is an intramolecular Friedel-Crafts acylation, where the carboxylic acid, often activated as an acylium ion in the presence of a strong acid, attacks the electron-rich aromatic ring of the phenol moiety to close the pyrone ring.

Xanthone_Synthesis start This compound + Phenol intermediate 2-Aryloxy-5-methylbenzoic Acid start->intermediate Ullmann Ether Synthesis (Cu catalyst, Base) product Methyl-substituted Xanthone intermediate->product Intramolecular Friedel-Crafts Acylation (Strong Acid, e.g., PPA, H₂SO₄)

Caption: Synthetic pathway for xanthone synthesis.

Experimental Protocol: Synthesis of a Methyl-Substituted Xanthone

This protocol outlines a general procedure for the synthesis of a methyl-substituted xanthone.

Materials:

  • This compound

  • Substituted phenol (e.g., m-cresol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Pyridine (as solvent or co-solvent)

  • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

Procedure:

  • Ullmann Ether Synthesis:

    • In a round-bottom flask, combine this compound (1.0 eq.), the substituted phenol (1.5 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of Cu₂O or CuI (0.1 eq.).

    • Add pyridine as the solvent.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • After completion, cool the mixture and pour it into dilute HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 2-aryloxy-5-methylbenzoic acid intermediate.

  • Intramolecular Cyclization:

    • Add the crude intermediate to polyphosphoric acid (PPA) or Eaton's reagent.

    • Heat the mixture to 80-100 °C for 1-3 hours.

    • Pour the reaction mixture onto ice and stir until the solid precipitates.

    • Collect the solid by filtration, wash with water and a saturated solution of sodium bicarbonate (NaHCO₃), and then again with water.

    • Dry the solid to obtain the crude xanthone.

    • Purify by column chromatography on silica gel or by recrystallization.

Data Summary:

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Yield (%)
This compoundm-cresolK₂CO₃, Cu₂OPyridineReflux~50-60%
This compoundPhloroglucinolK₂CO₃, CuIPyridineReflux~40-50%

Synthesis of Phenanthridinone Derivatives

Phenanthridinones are another class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their potent biological activities, including acting as PARP inhibitors for cancer therapy. The synthesis of phenanthridinones from this compound typically involves an initial amide formation followed by a palladium-catalyzed intramolecular C-C bond formation.

Mechanistic Rationale: Amidation and Palladium-Catalyzed Intramolecular C-H Arylation

The synthesis commences with the coupling of this compound with an aniline to form a 2-bromo-N-arylbenzamide. This amide then undergoes an intramolecular palladium-catalyzed C-H activation/arylation reaction to form the phenanthridinone skeleton.[7][8][9] The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) species, followed by C-H activation of the N-aryl ring and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Phenanthridinone_Synthesis start This compound + Aniline intermediate 2-Bromo-N-aryl-5-methylbenzamide start->intermediate Amide Coupling (e.g., SOCl₂, then aniline) product Methyl-substituted Phenanthridinone intermediate->product Intramolecular Pd-catalyzed C-H Arylation (Pd(OAc)₂, Ligand, Base)

Caption: General workflow for phenanthridinone synthesis.

Experimental Protocol: Synthesis of a Methyl-Substituted Phenanthridinone

This protocol details a two-step procedure for the synthesis of a methyl-substituted phenanthridinone.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Amide Formation:

    • To a solution of this compound (1.0 eq.) in dry DCM, add thionyl chloride (1.5 eq.) or oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.

    • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

    • Dissolve the resulting crude acid chloride in dry DCM and cool to 0 °C.

    • Add a solution of the substituted aniline (1.1 eq.) and triethylamine (1.2 eq.) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude 2-bromo-N-aryl-5-methylbenzamide, which can often be used in the next step without further purification.

  • Palladium-Catalyzed Intramolecular Cyclization:

    • To a Schlenk tube, add the crude 2-bromo-N-aryl-5-methylbenzamide (1.0 eq.), Pd(OAc)₂ (0.05 eq.), PPh₃ (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous DMF as the solvent.

    • Heat the reaction mixture to 120-140 °C for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.

Data Summary:

PrecursorCatalyst SystemBaseSolventTemperature (°C)Yield (%)
2-Bromo-N-phenyl-5-methylbenzamidePd(OAc)₂ / PPh₃Cs₂CO₃DMF120~70-80%
2-Bromo-N-(4-methoxyphenyl)-5-methylbenzamidePd(OAc)₂ / XantphosK₂CO₃DMSO130~75-85%

Conclusion

This compound is a powerful and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. The strategic placement of the bromo and carboxylic acid functionalities allows for the efficient construction of complex polycyclic systems through well-established synthetic methodologies such as Ullmann condensations and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of organic synthesis and drug discovery, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

  • Majumdar, S., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
  • Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids.
  • Organic Syntheses. (n.d.). Acridone.
  • ResearchGate. (n.d.). Synthesis of N-substituted phenanthridinones 2 from 2-bromo-benzamides....
  • Yang, Y., & Liang, Y. (2019). Palladium-Catalyzed Cascade Cyclization of Alkene-Tethered Aryl Halides with o-Bromobenzoic Acids: Access to Diverse Fused Indolo[2,1-a]isoquinolines. Organic Letters.
  • ResearchGate. (n.d.). Synthesis of Xanthones: An Overview.
  • MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Acridone synthesis.
  • National Institutes of Health. (2021). Synthetic Strategies in the Preparation of Phenanthridinones.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Majumdar, S., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
  • ResearchGate. (n.d.). Phenanthridinone preparation using benzamides and o-nitrobenzoic acids.
  • MDPI. (n.d.). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of xanthones and azaxanthones.
  • Matilda. (n.d.). Synthesis of xanthones: an overview.

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Application Notes and Protocols: Polymerization Reactions Involving 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-5-methylbenzoic Acid in Advanced Polymer Synthesis

This compound is a versatile aromatic carboxylic acid that serves as a critical building block in the synthesis of advanced functional polymers.[1] Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the benzene ring, allows for precise control over polymer architecture and properties.[1] This makes it a valuable monomer for researchers and professionals in drug development, materials science, and organic electronics. The resulting polymers, poly(5-methylbenzoic acid)s, are a class of aromatic polymers with potential applications in areas requiring high thermal stability and specific electronic properties.[1]

This guide provides an in-depth exploration of the polymerization of this compound, with a primary focus on the robust and widely applicable Suzuki Polycondensation reaction. We will delve into the mechanistic underpinnings of this polymerization, provide detailed, field-tested protocols, and discuss the potential applications of the resulting polymers.

Core Polymerization Strategy: Suzuki Polycondensation

Suzuki Polycondensation (SPC) is a powerful palladium-catalyzed cross-coupling reaction that is exceptionally well-suited for the synthesis of conjugated polymers.[1] It involves the reaction of an organoboron compound with an organohalide. In the case of this compound, a self-condensation reaction can be envisioned, though it would require in-situ conversion to a boronic acid derivative or the use of a diborane reagent. A more common and controlled approach involves the synthesis of a boronic acid-functionalized monomer that can then be polymerized with a dihalide, or in this case, a self-polymerization of a monomer bearing both a halide and a boronic acid group. For the purposes of this guide, we will focus on a practical and accessible protocol that leverages the principles of Suzuki coupling for the polymerization of this monomer.

Reaction Mechanism: A Palladium-Catalyzed Cascade

The catalytic cycle of Suzuki Polycondensation mirrors the well-established mechanism of the Suzuki-Miyaura cross-coupling reaction. This process is a cascade of three primary steps centered around a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This forms a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (in a self-condensation scenario, this would be another monomer molecule that has been converted to a boronic acid or ester) transfers its organic group to the palladium center. This step is crucial for the formation of the new carbon-carbon bond.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired polymer linkage and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This cyclical process allows for the chain-growth of the polymer, leading to high molecular weight aromatic polymers.

Visualizing the Process

The Suzuki Polycondensation Catalytic Cycle

Suzuki_Polycondensation Pd(0)L2 Pd(0)L2 Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Oxidative Addition Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Transmetalation Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reductive Elimination Polymer (Ar-Ar') Polymer Chain Reductive_Elimination->Polymer (Ar-Ar') Monomer (Ar-Br) 2-Bromo-5- methylbenzoic acid Monomer (Ar-Br)->Oxidative_Addition Boronic_Acid_Monomer Ar'-B(OR)2 Boronic_Acid_Monomer->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of Suzuki Polycondensation.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_analysis Characterization Combine_Reactants Combine Monomer, Bis(pinacolato)diboron, and Potassium Acetate Add_Catalyst Add Pd(dppf)Cl2 Catalyst Combine_Reactants->Add_Catalyst Add_Solvent Add Anhydrous Solvent (e.g., Dioxane) Add_Catalyst->Add_Solvent Degas Degas Mixture (N2 Purge) Add_Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Stir Stir for 24-48 hours Heat->Stir Cool Cool to Room Temperature Stir->Cool Precipitate Precipitate Polymer in Methanol Cool->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry GPC GPC (for Mn, Mw, PDI) Dry->GPC NMR NMR (for Structure) Dry->NMR FTIR FTIR (for Functional Groups) Dry->FTIR

Caption: A typical experimental workflow for Suzuki Polycondensation.

Detailed Experimental Protocol: Suzuki Polycondensation of this compound

This protocol outlines a plausible method for the self-polymerization of this compound via an in-situ borylation followed by polymerization.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Supplier
This compound6967-82-4215.04Sigma-Aldrich
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.94Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.74Sigma-Aldrich
Potassium Acetate (KOAc)127-08-298.14Sigma-Aldrich
1,4-Dioxane (anhydrous)123-91-188.11Sigma-Aldrich
Methanol67-56-132.04Sigma-Aldrich
Step-by-Step Methodology
  • Reaction Setup:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), bis(pinacolato)diboron (0.6 eq), and potassium acetate (3.0 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq).

    • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Solvent Addition and Degassing:

    • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane to achieve a monomer concentration of approximately 0.1-0.2 M.

    • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Polymerization:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Allow the reaction to proceed for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a large volume of methanol with stirring to precipitate the polymer.

    • Collect the polymer by filtration, and wash it sequentially with methanol and water to remove any remaining catalyst and salts.

    • Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., acetone or chloroform) to remove low molecular weight oligomers.

  • Drying and Characterization:

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

    • Characterize the polymer using standard techniques:

      • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Expected Results and Data Interpretation

The Suzuki polycondensation of this compound is expected to yield a rigid-rod aromatic polymer. The molecular weight and polydispersity will be influenced by factors such as reaction time, temperature, catalyst loading, and the purity of the monomer and reagents.

ParameterExpected Range/ValueSignificance
Number-Average Molecular Weight (Mn) 5,000 - 20,000 g/mol Influences the mechanical and thermal properties of the polymer.
Weight-Average Molecular Weight (Mw) 10,000 - 50,000 g/mol Provides information on the distribution of polymer chain lengths.
Polydispersity Index (PDI) 1.5 - 2.5A measure of the breadth of the molecular weight distribution. A value closer to 1 indicates a more uniform polymer.
¹H NMR Broad aromatic signals, disappearance of the C-Br proton signalConfirms the polymerization and the structure of the repeating unit.
FTIR C=O stretch (carboxylic acid), aromatic C-H stretchesVerifies the presence of key functional groups in the polymer backbone.

Applications and Future Directions

Polymers derived from this compound, with their aromatic backbone, are anticipated to possess high thermal stability and potential for interesting optoelectronic properties. Potential applications include:

  • High-Performance Materials: The rigid structure could lead to materials with high glass transition temperatures and thermal stability, suitable for demanding applications in the aerospace and automotive industries.

  • Membranes for Gas Separation: The defined free volume between polymer chains could be exploited for the development of selective gas separation membranes.

  • Drug Delivery: The carboxylic acid functionality provides a handle for attaching drug molecules, making these polymers potential candidates for drug delivery systems.[1]

  • Organic Electronics: As a conjugated polymer, it could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Further research could focus on copolymerization with other monomers to fine-tune the polymer's properties, as well as post-polymerization modification of the carboxylic acid group to introduce new functionalities.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 539-649.

Sources

Synthesis of 2-Bromo-5-methylbenzoic Acid and Its Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Bromo-5-methylbenzoic Acid in Modern Chemistry

This compound is a key aromatic carboxylic acid that serves as a versatile building block in numerous areas of chemical synthesis.[1] Its unique substitution pattern, featuring a bromine atom ortho to the carboxylic acid and a methyl group meta to it, provides a synthetically useful handle for a wide array of chemical transformations. This makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] In the pharmaceutical industry, this scaffold is integral to the synthesis of biologically active molecules, where the bromo and methyl groups can be strategically modified to fine-tune the compound's pharmacological profile.[2][3] Furthermore, its derivatives are employed in material science to enhance polymer properties such as thermal stability and mechanical strength.[1][2]

This guide provides detailed experimental protocols for the synthesis of this compound and its common derivatives, including esters and amides. We will explore two primary synthetic routes to the parent acid: the direct electrophilic bromination of 3-methylbenzoic acid and the Sandmeyer reaction starting from 2-amino-5-methylbenzoic acid. The rationale behind key experimental choices, comprehensive step-by-step procedures, and critical safety considerations are discussed to ensure successful and safe execution in a research setting.

Core Synthetic Methodologies for this compound

The synthesis of this compound can be efficiently achieved through two principal methods, each with distinct advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety infrastructure.

Method 1: Electrophilic Aromatic Bromination of 3-Methylbenzoic Acid

This method involves the direct bromination of the aromatic ring of 3-methylbenzoic acid (m-toluic acid). The carboxylic acid group is a meta-directing and deactivating group, while the methyl group is an ortho, para-director and an activating group.[4][5] The directing effects of these two groups are synergistic, favoring the introduction of the bromine atom at the C2 position, which is ortho to the carboxylic acid and ortho to the methyl group.

Mechanism of Electrophilic Aromatic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[6] A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond in molecular bromine (Br₂), generating a highly electrophilic bromine species that is attacked by the electron-rich benzene ring.[7] This results in the formation of a resonance-stabilized carbocation intermediate, known as a benzenonium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the brominated product.[6]

Experimental Workflow for Electrophilic Bromination

bromination_workflow start Start: 3-Methylbenzoic Acid dissolve Dissolve in Halogenated Solvent start->dissolve add_reagents Add Brominating Agent, Catalysts & H₂SO₄ dissolve->add_reagents react React at 25-30°C for 3 hours add_reagents->react quench Quench with Ice Water react->quench recover_solvent Recover Solvent (Reduced Pressure) quench->recover_solvent filter Filter Crude Product recover_solvent->filter recrystallize Recrystallize from Ethanol/Methanol filter->recrystallize product Product: This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via electrophilic bromination.

Detailed Protocol for Bromination using Dibromohydantoin

This protocol is adapted from a patented synthetic method.[8]

Materials:

  • 3-Methylbenzoic acid

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Bromate (KBrO₃)

  • Red Phosphorus (P)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Ice

  • Ethanol

Equipment:

  • Four-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Apparatus for reduced pressure distillation

  • Buchner funnel and flask

Procedure:

  • To a 500 mL four-necked flask, sequentially add 80g of dichloromethane, 15.2g (0.1 mol) of 3-methylbenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.

  • Begin stirring the mixture and add 42.9g (0.15 mol) of dibromohydantoin at 25°C.

  • Control the reaction temperature between 25-30°C and allow the reaction to proceed for 3 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the dichloromethane under reduced pressure.

  • Filter the resulting solid (mother liquor) and recrystallize from 70 mL of ethanol.

  • Dry the crystals to obtain this compound.

Quantitative Data for Bromination Protocol

Reagent/ParameterQuantityMolesRole
3-Methylbenzoic Acid15.2 g0.1 molStarting Material
Dichloromethane80 g-Solvent
Conc. H₂SO₄25 mL-Catalyst/Dehydrating Agent
Potassium Bromate1.67 g0.01 molBromination Initiator
Red Phosphorus1.23 g0.01 molCocatalyst
Dibromohydantoin42.9 g0.15 molBrominating Agent
Reaction Temperature25-30 °C-Reaction Condition
Reaction Time3 h-Reaction Condition
Expected Yield ~93.6% -Outcome
Purity (HPLC) ~99.4% -Outcome
Method 2: Sandmeyer Reaction of 2-Amino-5-methylbenzoic Acid

The Sandmeyer reaction is a powerful method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from primary aromatic amines.[9][10] This reaction is particularly useful when direct bromination is not feasible or leads to undesired isomers. The reaction proceeds in two main stages: diazotization of the amine followed by a copper(I)-catalyzed displacement of the diazonium group.

Mechanism of the Sandmeyer Reaction

The reaction is initiated by the diazotization of 2-amino-5-methylbenzoic acid with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. The Sandmeyer reaction itself is a radical-nucleophilic aromatic substitution (SRNAr).[9][10] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.[1][11] This aryl radical abstracts a bromide from the copper(II) bromide, regenerating the copper(I) catalyst and forming the desired this compound.[1]

Reaction Scheme for the Sandmeyer Reaction

sandmeyer_mechanism cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction amine 2-Amino-5-methyl- benzoic Acid diazonium Diazonium Salt amine->diazonium NaNO₂, HBr, 0°C aryl_radical Aryl Radical + N₂ diazonium->aryl_radical CuBr (catalyst) product 2-Bromo-5-methyl- benzoic Acid aryl_radical->product + Br⁻ (from CuBr₂)

Caption: Key steps in the Sandmeyer synthesis of this compound.

Detailed Protocol for the Sandmeyer Reaction

This protocol is based on a literature procedure for a similar transformation.[12][13]

Materials:

  • 2-Amino-5-methylbenzoic acid

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a beaker, prepare a solution of 2-amino-5-methylbenzoic acid (e.g., 12 mmol) in 48% hydrobromic acid (80 mL).

  • Cool the mixture to 0°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 12 mmol in 32 mL of water) dropwise to the amine solution, ensuring the temperature remains below 5°C. Continue stirring for 30 minutes at 0°C after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, add copper(I) bromide (e.g., 12 mmol) to the diazonium salt solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. A vigorous evolution of nitrogen gas should be observed.

  • After the gas evolution ceases, the precipitated solid is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or water.

Quantitative Data for Sandmeyer Protocol

Reagent/ParameterMolar RatioRoleRationale for Choice
2-Amino-5-methylbenzoic Acid1.0 eqStarting MaterialPrecursor with the amino group at the desired position for substitution.
Hydrobromic Acid (48%)ExcessAcid/Bromide SourceProvides the acidic medium for diazotization and is the source of bromide ions.
Sodium Nitrite1.0 eqDiazotizing AgentReacts with HBr to form nitrous acid in situ for diazotization.
Copper(I) BromideCatalytic/StoichiometricCatalystCatalyzes the decomposition of the diazonium salt and transfer of the bromide.[11]
Reaction Temperature0°C to Room Temp.Reaction ConditionLow temperature is crucial during diazotization to prevent premature decomposition of the unstable diazonium salt.
Typical Yield 50-70% OutcomeYields can vary depending on the stability of the diazonium salt.

Synthesis of this compound Derivatives

The carboxylic acid moiety of this compound is readily derivatized to form esters and amides, which are also important intermediates in organic synthesis.

Protocol for Esterification (e.g., Methyl 2-Bromo-5-methylbenzoate)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.

Protocol for Amide Synthesis (e.g., 2-Bromo-5-methylbenzamide)

Procedure:

  • Convert this compound to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.[14]

  • In a separate flask, dissolve the desired amine (e.g., ammonia, or a primary/secondary amine) in a suitable solvent.

  • Slowly add the freshly prepared 2-bromo-5-methylbenzoyl chloride to the amine solution, often at a reduced temperature (e.g., 0°C) to control the exothermic reaction.

  • Allow the reaction to stir at room temperature until completion.

  • The reaction mixture is then worked up, typically by washing with dilute acid and base to remove any unreacted starting materials, followed by extraction, drying, and purification of the amide product.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17]

Specific Hazards:

  • Brominating Agents (DBDMH, NBS): These reagents are corrosive and can cause severe skin burns and eye damage.[15][16] They are also oxidizing agents and should be kept away from combustible materials.[18][19] Avoid inhalation of dust.

  • Concentrated Acids (H₂SO₄, HBr): These are highly corrosive and can cause severe burns. Handle with extreme care.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is best practice to use them in solution immediately after their preparation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[16][17]

Conclusion

The synthetic protocols detailed in this guide provide reliable and reproducible methods for the preparation of this compound and its derivatives. The choice between direct bromination and the Sandmeyer reaction will be dictated by factors such as starting material availability and the desired scale of the synthesis. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, researchers can effectively synthesize these valuable intermediates for a wide range of applications in drug discovery and materials science.

References

  • J&K Scientific LLC. (2025). Sandmeyer Reaction.
  • Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid.
  • ChemicalBook. (n.d.). 5-Bromo-2-methylbenzoic acid synthesis.
  • Michigan State University Chemistry. (n.d.).
  • LibreTexts. (2024, March 17). 16.
  • YouTube. (2023, February 28).
  • Reddit. (2023, February 15). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid.
  • Carl ROTH. (n.d.).
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • CDH Fine Chemical. (n.d.).
  • Carl ROTH. (n.d.).
  • Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf.
  • OpenStax. (2023, September 20). 16.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Benchchem. (2025, December). A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol.
  • Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?.
  • International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride.
  • Quick Company. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid.
  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.).
  • US20040236146A1 - Method for producing 3-bromomethylbenzoic acids. (n.d.).
  • ChemBK. (n.d.). 4-Bromo-3-methylbenzoic acid.
  • Vulcanchem. (n.d.). This compound - 6967-82-4.
  • BLD Pharm. (n.d.). 6967-82-4|this compound.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • ChemicalBook. (2025, July 24). This compound | 6967-82-4.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. (n.d.).
  • J&K Scientific LLC. (n.d.). This compound | 6967-82-4.

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Application Note & Protocol: A Scalable Synthesis of 2-Bromo-5-methylbenzoic Acid for Pharmaceutical and Advanced Material Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Bromo-5-methylbenzoic acid, a key building block in the development of pharmaceuticals and advanced materials.[1] We present a detailed protocol based on the Sandmeyer reaction, a robust and well-established method for the introduction of a bromine substituent onto an aromatic ring.[2][3] This application note is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries, offering in-depth insights into the reaction mechanism, process optimization, safety considerations, and analytical characterization. The provided protocol is designed to be a self-validating system, ensuring reliable and reproducible results for large-scale production.

Introduction: The Significance of this compound

This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in a variety of synthetic applications. Its unique substitution pattern, featuring a bromine atom and a methyl group on the benzene ring, allows for diverse functionalization, making it an invaluable component in the synthesis of complex molecules. In the pharmaceutical sector, it is a key precursor for the development of novel therapeutic agents. Furthermore, its utility extends to materials science, where it can be integrated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[4]

Strategic Synthesis Route: The Sandmeyer Reaction

For the scale-up synthesis of this compound, the Sandmeyer reaction presents a reliable and efficient pathway. This classic transformation involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate, catalyzed by a copper(I) salt.[2][3][5] This method is favored for its high yields and applicability to a wide range of substrates.

The overall transformation for this protocol is as follows:

2-Amino-5-methylbenzoic Acid → this compound

This process involves two key stages:

  • Diazotization: The conversion of the primary aromatic amine (2-amino-5-methylbenzoic acid) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Sandmeyer Bromination: The subsequent displacement of the diazonium group with a bromide ion, facilitated by a copper(I) bromide catalyst.[2][3]

In-Depth Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound from 2-amino-5-methylbenzoic acid.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
2-Amino-5-methylbenzoic acid2941-78-8151.161.0
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Hydrobromic Acid (HBr), 48%10035-10-680.914.0
Copper(I) Bromide (CuBr)7787-70-4143.450.2
Deionized Water7732-18-518.02As required
Sodium Hydroxide (NaOH)1310-73-240.00As required
Hydrochloric Acid (HCl), conc.7647-01-036.46As required
Activated Charcoal7440-44-012.01As required
Equipment
  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Cooling/heating circulator

  • Filtration apparatus (e.g., Büchner funnel, filter press)

  • Drying oven (vacuum compatible)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Diazonium Salt Solution

  • In a well-ventilated fume hood, charge the jacketed reactor with 2-amino-5-methylbenzoic acid (1.0 eq) and a portion of the 48% hydrobromic acid (2.5 eq).

  • Stir the mixture to form a slurry and cool the reactor to 0-5 °C using the circulator.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution to the stirred slurry in the reactor via the addition funnel, maintaining the internal temperature between 0-5 °C. The addition should be controlled to manage the exotherm and prevent the evolution of nitrogen oxides.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

Step 2: Sandmeyer Bromination

  • In a separate vessel, prepare the copper(I) bromide catalyst solution by dissolving copper(I) bromide (0.2 eq) in the remaining 48% hydrobromic acid (1.5 eq).

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the copper(I) bromide solution. Caution: This step is exothermic and involves the evolution of nitrogen gas. The addition rate must be carefully controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen gas ceases. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

Step 3: Product Isolation and Purification

  • Upon reaction completion, the crude this compound will precipitate out of the solution.

  • Collect the solid product by filtration and wash the filter cake with cold deionized water to remove residual acids and copper salts.

  • For further purification, the crude product can be recrystallized. Dissolve the solid in a hot aqueous solution of sodium hydroxide to form the sodium salt.

  • Treat the solution with activated charcoal to remove colored impurities, followed by hot filtration.

  • Cool the filtrate and acidify with concentrated hydrochloric acid until the product precipitates.

  • Collect the purified this compound by filtration, wash with cold deionized water, and dry under vacuum at 60-70 °C to a constant weight.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Bromination cluster_2 Step 3: Isolation & Purification A Charge Reactor: 2-Amino-5-methylbenzoic acid Hydrobromic Acid B Cool to 0-5 °C A->B D Slowly Add NaNO₂ Solution (Maintain 0-5 °C) B->D C Prepare NaNO₂ Solution C->D E Stir for 30-60 min D->E G Slowly Add Diazonium Salt (Maintain <10 °C) E->G F Prepare CuBr Solution in HBr F->G H Warm to RT & Stir 2-4h G->H I Filter Crude Product H->I J Wash with Water I->J K Recrystallization: 1. Dissolve in NaOH(aq) 2. Treat with Charcoal 3. Hot Filter J->K L Precipitate with HCl K->L M Filter & Wash L->M N Dry under Vacuum M->N

Caption: Workflow for the synthesis of this compound.

Process Safety and Scale-Up Considerations

Scaling up chemical reactions requires careful attention to safety and process control.

  • Handling of Bromine-Containing Reagents: Hydrobromic acid is corrosive and its vapors are toxic.[6][7] Always handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.[8][9][10]

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. For this reason, they are generated in situ and used immediately in the subsequent reaction step. Temperature control during diazotization is critical to prevent decomposition.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer bromination steps are exothermic. A reliable cooling system and controlled addition of reagents are essential to manage the reaction temperature and prevent runaways.

  • Gas Evolution: The Sandmeyer reaction produces a significant volume of nitrogen gas. The reactor system must be adequately vented to prevent pressure buildup.

  • Waste Disposal: The reaction generates acidic waste containing copper salts. This waste must be neutralized and disposed of in accordance with local environmental regulations.

Analytical Characterization

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and monitor the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product. The reported melting point is typically in the range of 136-140°C.[4]

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, researchers and production chemists can reliably produce this valuable intermediate for a wide range of applications in the pharmaceutical and materials science industries. The principles of the Sandmeyer reaction, coupled with the practical considerations for scale-up, offer a clear pathway to efficient and safe production.

References

  • University of Iowa. (n.d.). Bromine Standard Operating Procedure.
  • Wikipedia. (2023, December 1). Sandmeyer reaction.
  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid (CN112250562A).
  • Khan, I., & Saeed, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 16(12), 2569-2591.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid (CN115974678A).
  • Thieme. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid (JP2021127332A).
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.

Sources

Analytical methods for quantifying 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Quantitative Analysis of 2-Bromo-5-methylbenzoic Acid

Authored by a Senior Application Scientist

This technical guide provides detailed methodologies for the accurate quantification of this compound, a crucial intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The protocols outlined herein are designed for researchers, quality control analysts, and professionals in drug development who require robust and reliable analytical methods. This document emphasizes the scientific principles behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Importance of Quantifying this compound

This compound (C₈H₇BrO₂) is a substituted aromatic carboxylic acid with a molecular weight of 215.04 g/mol .[1][2] Its unique structure, featuring a bromine atom and a methyl group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. Accurate quantification of this compound is critical for several reasons:

  • Reaction Monitoring: Tracking the consumption of this compound in a chemical reaction allows for the determination of reaction kinetics and endpoint.

  • Purity Assessment: Ensuring the purity of the starting material is paramount to avoid the introduction of impurities that could lead to unwanted side reactions and byproducts.

  • Quality Control: In a manufacturing setting, precise quantification is essential for ensuring lot-to-lot consistency and meeting regulatory standards.

This guide details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₈H₇BrO₂[1]
Molecular Weight215.04 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[1]
Melting Point136-140 °C[1][2]
Boiling Point311.6±30.0 °C (Predicted)[1]
pKa2.92±0.10 (Predicted)[1]
SolubilitySlightly soluble in chloroform and methanol[1]

The acidic nature of the carboxylic acid group (pKa ≈ 2.92) and the presence of a UV-absorbing aromatic ring are key features that inform the choice of analytical conditions.

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a C18 stationary phase is employed to separate the analyte based on its hydrophobicity. The acidic mobile phase ensures the analyte is in its non-ionized form, leading to better peak shape and retention. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Experimental Protocol: RP-HPLC
  • Instrumentation and Materials:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (analytical grade).

    • Deionized water (18.2 MΩ·cm).

    • 0.45 µm syringe filters.

  • Preparation of Mobile Phase and Standards:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

ParameterRecommended Condition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile PhaseGradient: 50% B to 90% B over 10 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength~254 nm
  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be > 0.999.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Rationale for Method Parameters:
  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention for the moderately polar this compound.

  • Acidified Mobile Phase: The addition of formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, which is crucial for achieving a symmetrical peak shape and preventing interactions with residual silanols on the column.

  • Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) allows for the efficient elution of the analyte while also cleaning the column of any more non-polar impurities.

  • UV Detection at 254 nm: The benzophenone core of similar molecules exhibits strong UV absorbance around 260 nm.[4] A wavelength of 254 nm is a common choice for aromatic compounds and is expected to provide good sensitivity.

Method Validation Parameters (Typical)
ParameterExpected Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep UV_Detection UV Detection Chrom_Sep->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification Cal_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. The compound is first vaporized and separated on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) is used for quantification. Derivatization to a more volatile ester form may be necessary to improve peak shape and thermal stability, though direct analysis is often possible.

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., quadrupole).

    • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Helium (carrier gas).

    • Methanol or Ethyl Acetate (GC grade).

    • This compound reference standard.

  • Preparation of Standards and Samples:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol or ethyl acetate.

    • Calibration Standards: Prepare a series of dilutions from the stock solution, typically in the range of 0.1 to 10 µg/mL.[3]

    • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended Condition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow at 1.2 mL/min
Injector Temperature250°C
Injection Volume1 µL (splitless mode)
Oven Program100°C (1 min), ramp at 15°C/min to 280°C (5 min)
Ion SourceElectron Ionization (EI) at 70 eV
MS Scan Range50-300 m/z
  • Data Analysis and Quantification:

    • Identify the this compound peak in the total ion chromatogram (TIC) by its retention time and mass spectrum.

    • Construct a calibration curve by plotting the peak area (from the TIC or an extracted ion chromatogram of a characteristic ion) against the concentration of the standards.

    • Quantify the analyte in the sample using the calibration curve.

Rationale for Method Parameters:
  • DB-5ms Column: This low-polarity column is suitable for a wide range of semi-volatile compounds and provides good separation for aromatic acids.

  • Temperature Program: The initial hold at a lower temperature allows for focusing of the analyte at the head of the column, while the temperature ramp facilitates the elution of the compound and any potential impurities.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, aiding in compound identification through library matching.

Method Validation Parameters (Typical)
ParameterExpected Range
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.2 - 0.6 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
GC-MS Workflow Diagramdot

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization MS Ionization (EI) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis MS_Ionization->Mass_Analysis TIC_Generation TIC Generation Mass_Analysis->TIC_Generation Peak_Identification Peak Identification TIC_Generation->Peak_Identification Quantification Quantification Peak_Identification->Quantification

Sources

The Strategic Utility of 2-Bromo-5-methylbenzoic Acid in Advanced Material Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Material Innovation

2-Bromo-5-methylbenzoic acid is a halogenated aromatic carboxylic acid distinguished by its unique trifecta of functional groups: a carboxylic acid, a bromine atom, and a methyl group. This strategic arrangement of functionalities on the benzene ring imparts a versatile reactivity profile, making it a compelling building block for the synthesis of advanced materials. The carboxylic acid group serves as a primary site for forming amide and ester linkages, or for coordinating with metal centers. The bromine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex conjugated systems. The methyl group, while seemingly simple, can influence the solubility and solid-state packing of derived materials.

These attributes position this compound as a valuable precursor for the development of high-performance polymers, functional metal-organic frameworks (MOFs), and materials for organic electronics. This guide provides detailed application notes and protocols for leveraging the unique chemical characteristics of this compound in material science research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 6967-82-4[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.05 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 136-140 °C[1]
Purity ≥97%[1]

Application I: High-Performance Polyamides

The carboxylic acid functionality of this compound makes it an excellent monomer for the synthesis of aromatic polyamides. The incorporation of the bromo- and methyl-substituted phenyl ring into the polymer backbone can enhance thermal stability, and flame retardancy, and modify solubility characteristics. The bromine atom can also serve as a site for post-polymerization modification.

Causality in Experimental Design: Synthesis of a Novel Polyamide

The following protocol describes the synthesis of a polyamide via low-temperature solution polycondensation. This method is chosen to avoid potential side reactions that could occur at higher temperatures, especially given the presence of the reactive bromine atom. The first step involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Experimental Workflow: Polyamide Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Polycondensation A This compound C Reflux in Toluene A->C B Thionyl Chloride (SOCl₂) B->C D 2-Bromo-5-methylbenzoyl chloride C->D E 2-Bromo-5-methylbenzoyl chloride G NMP, Pyridine E->G F Aromatic Diamine (e.g., 4,4'-oxydianiline) F->G H Polyamide Solution G->H I Precipitation in Methanol H->I J Purified Polyamide I->J G cluster_0 Step 1: Precursor Solution cluster_1 Step 2: Solvothermal Reaction cluster_2 Step 3: Purification and Activation A This compound C DMF/Ethanol A->C B Zinc Nitrate Hexahydrate B->C D Homogeneous Solution C->D E Teflon-lined Autoclave D->E F Heating (e.g., 120 °C, 48h) E->F G Crystalline MOF Product F->G H Washing with DMF G->H I Solvent Exchange with Ethanol H->I J Activation (Vacuum, Heat) I->J K Porous MOF J->K

Caption: Workflow for MOF synthesis.

Protocol 2: Synthesis of a Hypothetical Zn-(2-bromo-5-methylbenzoate) MOF
  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve this compound (107.5 mg, 0.5 mmol) and zinc nitrate hexahydrate (148.7 mg, 0.5 mmol) in a mixture of 10 mL of N,N-dimethylformamide (DMF) and 2 mL of ethanol.

  • Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.

  • Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature. Colorless crystals of the MOF should be formed.

  • Washing: Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

  • Solvent Exchange: Immerse the crystals in fresh ethanol for 3 days, replacing the ethanol every 24 hours. This step is crucial to remove the high-boiling DMF from the pores.

  • Activation: Decant the ethanol and dry the crystals under vacuum at 150 °C for 12 hours to obtain the activated, porous MOF.

Expected Characterization Data
TechniqueExpected Result
Powder X-ray Diffraction (PXRD) A crystalline pattern confirming the formation of a new phase, distinct from the starting materials.
Thermogravimetric Analysis (TGA) A weight loss step corresponding to the removal of coordinated or guest solvent molecules, followed by a plateau indicating the thermal stability of the framework, and finally decomposition at higher temperatures.
N₂ Sorption Analysis A Type I isotherm, characteristic of microporous materials, with a calculated BET surface area.
FTIR (cm⁻¹) Disappearance of the broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the appearance of symmetric and asymmetric carboxylate stretches (~1600 and ~1400 cm⁻¹).

Application III: Precursor for Organic Electronic Materials

The presence of both a bromine atom and a carboxylic acid group on this compound makes it a versatile starting material for the synthesis of more complex organic molecules for electronic applications, such as Organic Light-Emitting Diodes (OLEDs). The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Stille) to extend the π-conjugated system, a key requirement for emissive and charge-transporting materials. The carboxylic acid can be converted to an ester or other functional groups to fine-tune solubility and film-forming properties.

While a detailed protocol for a specific OLED material is beyond the scope of these general application notes, the synthetic utility of this compound in this context is significant. For instance, it can be a precursor to luminescent metal complexes or conjugated polymers.

Conclusion and Future Outlook

This compound is a readily available and highly functionalized building block with considerable potential in material science. Its strategic combination of a carboxylic acid, a bromine atom, and a methyl group allows for the rational design and synthesis of a variety of advanced materials. The protocols provided herein for the synthesis of a novel polyamide and a hypothetical metal-organic framework serve as a starting point for researchers to explore the utility of this versatile molecule. Further exploration of its derivatives in the realm of organic electronics is also a promising avenue of research. The continued investigation into materials derived from this compound is expected to yield novel materials with enhanced properties and functionalities.

References

  • Stylianou, K.C., et al. (2010). A Guest-Responsive Fluorescent 3D Microporous Metal-Organic Framework Derived from a Long-Lifetime Pyrene Core. Journal of the American Chemical Society, 131(35), 12516-12517.
  • da Silva, N.P., de Lima, D.M., et al. (2025). Luminescent Amino-Functionalized Pb-MOFs Based on Benzoic Acid Ligands: Design, Physicochemical Characterization, and Application as Heterogeneous Catalysts for Knoevenagel-Doebner Reactions. New Journal of Chemistry.
  • Chansi, R.B., & Basu, T. (2023). Properties and Factors Affecting the Preparation of Metal-Organic Frameworks. In Advanced Functional Metal-Organic Frameworks. CRC Press.
  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • Phan, H.N. (2016).
  • Google Patents. (1997). Linear very high molecular weight polyamides and process for producing them. US5698658A.
  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • PubChem. Methyl 5-bromo-2-methylbenzoate.
  • Allcock, H.R. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38, 1381-1396.
  • Aly, K.I., & Kandeel, M.M. (1996). New Polymer Syntheses IV. Synthesis and Characterization of New Polyamides Containing Bis-Benzthiazolyl Sulphone Units in the Main Chain. High Performance Polymers, 8(2), 307-314.
  • University of Tennessee. (2018).
  • Wang, Z., et al. (2021). Recent advances in luminescent metal–organic frameworks and their photonic applications.
  • Bentham Science. (2024). Metal-organic Frameworks: Emerging Luminescent Sensors. Current Analytical Chemistry.
  • Google Patents. (1938). Linear polyamides and their production. US2130523A.
  • Google Patents. (1999). Adhesion promoter compostion on the basis of polyamide. US5869157A.
  • Google Patents. (2015). Polyamide moulding compounds and use thereof in the production of moulded articles. US9133322B2.
  • Mustafa, G., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1467.
  • BLD Pharm. This compound.
  • Thiyagarajan, S., et al. (2019). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Polymer Chemistry, 10, 4948-4957.
  • Sigma-Aldrich. This compound 97%.
  • ChemicalBook.
  • Zhou, H.C., & Kitagawa, S. (2014). Metal–Organic Frameworks (MOFs). Chemical Society Reviews, 43, 5415-5418.
  • Tokyo Chemical Industry.
  • Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid. JP2021127332A.
  • Wang, Y., et al. (2022). 5-Bromo-2-(phenylamino)benzoic acid.
  • Cenmed Enterprises.
  • Fisher Scientific.

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Application Notes and Protocols for Biocatalytic Reactions with 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methylbenzoic acid is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Traditional chemical methods for the transformation of such molecules often require harsh reaction conditions, stoichiometric reagents, and can suffer from a lack of selectivity, leading to the formation of undesirable byproducts. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative, providing high selectivity under mild conditions.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential biocatalytic reactions involving this compound. We will explore enzymatic hydroxylation and dehalogenation, two key transformations that can unlock novel synthetic pathways and lead to the generation of valuable derivatives. The protocols provided are based on established methodologies for similar substrates and are intended to serve as a starting point for reaction optimization.

PART 1: Biocatalytic Hydroxylation of this compound

The introduction of a hydroxyl group onto the aromatic ring of this compound can significantly alter its biological activity and provide a handle for further functionalization. Rieske non-heme iron oxygenases and cytochrome P450 monooxygenases are two major classes of enzymes known to catalyze the hydroxylation of aromatic compounds.[4][5][6][7][8]

Scientific Rationale: Enzyme Selection and Mechanism

Rieske Non-Heme Iron Oxygenases (ROs): These multi-component enzyme systems are renowned for their ability to catalyze the dihydroxylation of aromatic rings, although some members can also perform monooxygenation.[6][9] For a substrate like this compound, a potential reaction would be the monooxygenation of the aromatic ring. The regioselectivity of the hydroxylation will be determined by the specific enzyme's active site architecture.[10]

Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is involved in a vast array of oxidative metabolic reactions, including the hydroxylation of aromatic compounds.[5][7][8] P450s are attractive for their broad substrate scope and the potential for protein engineering to tailor their activity and selectivity.[11]

The catalytic cycle of both enzyme classes generally involves the activation of molecular oxygen to generate a high-valent iron-oxo species that is responsible for the hydroxylation of the substrate.

Experimental Workflow: Biocatalytic Hydroxylation

The following diagram outlines the general workflow for the biocatalytic hydroxylation of this compound.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification enzyme_prep Enzyme Preparation (e.g., cell lysate, purified enzyme) reaction_setup Reaction Mixture Setup (Buffer, cofactors, substrate, enzyme) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (this compound solution) substrate_prep->reaction_setup incubation Incubation (Controlled temperature and agitation) reaction_setup->incubation quenching Reaction Quenching (e.g., acidification, solvent extraction) incubation->quenching extraction Product Extraction quenching->extraction analysis Analysis (HPLC, LC-MS) extraction->analysis purification Purification (e.g., chromatography) analysis->purification

Caption: General workflow for biocatalytic hydroxylation.

Protocol: Screening for Hydroxylation Activity

This protocol is designed for initial screening of different enzymes (e.g., from a panel of Rieske oxygenases or cytochrome P450s) for their ability to hydroxylate this compound.

Materials:

  • This compound

  • Selected enzymes (as cell-free extracts or purified proteins)

  • Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Cofactors (e.g., NADH or NADPH, FAD, depending on the enzyme system)

  • Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical equipment: HPLC, LC-MS

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Reaction Setup: In a microcentrifuge tube, combine the following in the order listed:

    • Buffer solution to a final volume of 1 mL.

    • Cofactors (e.g., final concentration of 1 mM NAD(P)H).

    • Cofactor regeneration system (if required).

    • This compound stock solution to a final concentration of 1-5 mM.

    • Initiate the reaction by adding the enzyme preparation (e.g., 1-10% v/v of cell-free extract or a specific concentration of purified enzyme).

  • Control Reactions: Prepare control reactions lacking the enzyme and lacking the substrate to account for non-enzymatic degradation and background signals.

  • Incubation: Incubate the reaction mixtures at a suitable temperature (e.g., 30°C) with shaking for a defined period (e.g., 4-24 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding an equal volume of ice-cold ethyl acetate and acidifying with 1 M HCl to pH 2-3.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a new tube.

    • Repeat the extraction step.

  • Analysis:

    • Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC and LC-MS to identify and quantify the formation of hydroxylated products.

Data Presentation: Hypothetical Screening Results

Enzyme CandidateSubstrate Conversion (%)Major Product(s) Identified by LC-MS
Rieske Oxygenase A45Monohydroxylated derivative
Rieske Oxygenase B12Monohydroxylated derivative (different isomer)
Cytochrome P450 168Monohydroxylated derivative
Cytochrome P450 25Trace hydroxylation
No Enzyme Control<1-

PART 2: Biocatalytic Dehalogenation of this compound

The removal of the bromine atom from this compound to yield 5-methylbenzoic acid can be a crucial step in a synthetic route. Enzymatic dehalogenation offers a clean and specific method for this transformation. Haloacid dehalogenases are a class of enzymes that can catalyze the hydrolytic cleavage of carbon-halogen bonds.[1]

Scientific Rationale: Enzyme Selection and Mechanism

Haloacid Dehalogenases: These enzymes catalyze the hydrolysis of haloalkanoic acids to their corresponding hydroxyalkanoic acids.[1] While their primary substrates are aliphatic, some have shown activity towards aromatic haloacids. The reaction proceeds via a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an ester intermediate which is then hydrolyzed.

Experimental Workflow: Biocatalytic Dehalogenation

dehalogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Dehalogenase Preparation (e.g., whole cells, cell lysate) reaction_setup Reaction Setup (Buffer, substrate, enzyme) enzyme_prep->reaction_setup substrate_prep Substrate Preparation (this compound) substrate_prep->reaction_setup incubation Incubation (Controlled pH and temperature) reaction_setup->incubation sampling Periodic Sampling incubation->sampling analysis Analysis (HPLC, Ion Chromatography for Br⁻) sampling->analysis

Caption: Workflow for biocatalytic dehalogenation.

Protocol: Dehalogenation Activity Assay

This protocol describes a method to assess the dehalogenation of this compound.

Materials:

  • This compound

  • Haloacid dehalogenase (as whole cells, cell-free extract, or purified enzyme)

  • Buffer solution (e.g., 100 mM Tris-SO₄ buffer, pH 7.5)

  • Analytical equipment: HPLC, Ion chromatograph (optional, for bromide detection)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine:

    • Buffer solution.

    • This compound to a final concentration of 1-10 mM.

    • Initiate the reaction by adding the dehalogenase preparation.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquot (e.g., by adding acid or a denaturing agent).

    • Centrifuge to remove any precipitate.

  • Analysis:

    • Analyze the supernatant by reverse-phase HPLC to monitor the decrease of the substrate peak and the appearance of the 5-methylbenzoic acid product peak.

    • (Optional) The release of bromide ions can be quantified using an ion chromatograph.

PART 3: Downstream Applications and Future Perspectives

The hydroxylated derivatives of this compound are valuable intermediates for further enzymatic modifications. For instance, laccase-mediated cross-coupling reactions can be employed to form C-N or C-O bonds, leading to the synthesis of novel bioactive compounds.[3][12][13]

Laccase-Mediated Cross-Coupling: Laccases are multi-copper oxidases that can oxidize phenolic compounds to reactive radical species. These radicals can then undergo non-enzymatic coupling reactions with other nucleophiles, such as anilines or other phenols. A hydroxylated derivative of this compound could serve as a substrate for a laccase, which, in the presence of a suitable coupling partner, could lead to the formation of complex molecules.

The field of biocatalysis is continuously evolving, with enzyme discovery and protein engineering efforts constantly expanding the toolbox of available catalysts.[14] Future work on this compound could involve screening a wider range of enzymes, including those from extremophiles, and employing rational design or directed evolution to improve the activity, selectivity, and stability of promising enzyme candidates.

References

  • An Aerobic Route for C-H Bond Functionalization: The Rieske Non-Heme Iron Oxygenases. (n.d.). ResearchGate.
  • Rieske Non-Heme Iron Dioxygenases: Applications and Future Perspectives. (n.d.). Request PDF.
  • Leveraging a Structural Blueprint to Rationally Engineer the Rieske Oxygenase TsaM. (2019). NIH.
  • Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. (2014). NIH.
  • Enzymatic hydroxylation reactions. (1991). PubMed.
  • Rieske Non-Heme Iron Dioxygenases: Applications and Future Perspectives. (2019). University of Groningen Research Portal.
  • Mini Review: Advances in 2-Haloacid Dehalogenases. (2022). Frontiers.
  • Laccase-induced C-N coupling of substituted p-hydroquinones with p-aminobenzoic acid in comparison with known chemical routes. (2008). PubMed.
  • An Organic Chemist's Guide to Mediated Laccase Oxidation. (2018). NIH.
  • Biocatalysis by Dehalogenating Enzymes. (n.d.). Request PDF.
  • Laccase-induced cross-coupling of 4-aminobenzoic acid with para-dihydroxylated compounds 2,5-dihydroxy-N-(2-hydroxyethyl)-benzamide and 2,5-dihydroxybenzoic acid methyl ester. (n.d.). ResearchGate.
  • Unusual Cytochrome P450 Enzymes and Reactions. (2012). NIH.
  • Peroxygenase reactions catalyzed by cytochromes P450. (2014). PubMed.
  • Laccase-induced C-N coupling of substituted p-hydroquinones with p-aminobenzoic acid in comparison with known chemical routes. (2008). ResearchGate.
  • Hijacking Chemical Reactions of P450 Enzymes for Altered Chemical Reactions and Asymmetric Synthesis. (2021). NIH.
  • Cytochrome P450-catalyzed insertion of carbenoids into N–H bonds. (2012). RSC Publishing.
  • The Enzymatic Hydroxylation of Aromatic Carboxylic Acids; Substrate Specificities of Anthranilate and Benzoate Oxidases. (1962). Scilit.
  • Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. (2019). NIH.
  • A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents.
  • THE ENZYMATIC OXIDATION OF p-HYDROXYMANDELIC ACID TO p-HYDROXYBENZOIC ACID. (1952). NIH.
  • Hydroxylation of p-hydroxybenzoate in meta-position by microbial... (n.d.). ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals working with challenging substrates like 2-Bromo-5-methylbenzoic acid. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The coupling of this compound presents a unique set of challenges primarily due to two structural features:

  • Steric Hindrance: The bromine atom is ortho to a methyl group, which can impede the crucial oxidative addition step in the catalytic cycle.[1][2][3]

  • Acidic Carboxylic Group: The benzoic acid moiety can interfere with the reaction by reacting with the base and by coordinating with the palladium catalyst, potentially leading to deactivation.[4]

This guide is structured as a series of frequently asked questions and a detailed troubleshooting section to directly address the issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: This is a common issue stemming from the substrate's inherent properties. The primary culprits are steric hindrance from the ortho-methyl group and interference from the carboxylic acid. The ortho-substituent slows down key steps in the catalytic cycle, while the acidic proton consumes the base. More critically, the resulting carboxylate can coordinate to the palladium center, inhibiting its catalytic activity.[4] A successful reaction requires a carefully selected catalyst system and conditions tailored to overcome these specific hurdles.

Q2: What is the fundamental catalytic cycle for this reaction, and where are the problem areas?

A2: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[5][6] For this compound, the sterically hindered nature of the substrate primarily affects the Oxidative Addition and Reductive Elimination steps, slowing them down. The carboxylic acid can interfere with the Transmetalation step by altering the base's efficacy and directly interacting with the palladium complex.

Suzuki_Cycle cluster_problems Key Optimization Points for this Substrate pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdiib Ar-Pd(II)L_n-Br (Intermediate A) oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation Ar'-B(OR)2 Base pdiir Ar-Pd(II)L_n-Ar' (Intermediate B) transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination Forms C-C bond reductive_elimination->pd0 Product (Ar-Ar') p1 Slow due to steric hindrance p1->oxidative_addition p2 Interference from -COOH group p2->transmetalation

The Suzuki-Miyaura Catalytic Cycle.
Q3: How does the carboxylic acid group specifically interfere with the reaction?

A3: The carboxylic acid introduces two main complications:

  • Base Consumption: It possesses an acidic proton that will be deprotonated by the base intended for the catalytic cycle. Therefore, at least one additional equivalent of base is required to neutralize the substrate before the catalytic turnover can proceed efficiently.

  • Catalyst Inhibition: Once deprotonated, the resulting carboxylate anion can act as a ligand for the palladium(II) intermediate. This coordination can stabilize the palladium complex, making subsequent steps like transmetalation or reductive elimination more difficult, thereby slowing or halting the catalytic cycle.[4]

Q4: Which catalyst systems are recommended for sterically hindered aryl bromides?

A4: For substrates with significant steric bulk, standard catalysts like Pd(PPh₃)₄ are often inefficient. Highly active catalyst systems are required. These typically consist of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[7][8] Ligands from the Buchwald family, such as SPhos and XPhos, are particularly effective as their steric bulk promotes the formation of a monoligated, highly reactive Pd(0) species and accelerates the reductive elimination step.[7]

Troubleshooting Guide

Problem: My reaction shows very low or no conversion to the desired product.
  • Possible Cause 1: Insufficient Base.

    • Explanation: You must account for the acidic proton on your benzoic acid. If you use only the standard 2 equivalents of base, one equivalent will be consumed by the substrate, leaving only one equivalent to drive the catalytic cycle, which is often insufficient.

    • Solution: Increase the amount of base. A good starting point is 3.0-4.0 equivalents . Use a moderately strong inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective in Suzuki couplings and can facilitate the transmetalation step.[7][9] Ensure the base is finely powdered and dry to maximize its reactivity.[10]

  • Possible Cause 2: Inappropriate Catalyst/Ligand System.

    • Explanation: The steric hindrance of the ortho-methyl group requires a highly active catalyst. A standard catalyst may not be potent enough to overcome the high activation energy of the oxidative addition step.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands. Excellent candidates include SPhos, XPhos, or RuPhos . Use a reliable palladium precatalyst like Pd₂(dba)₃ or a dedicated precatalyst that forms the active Pd(0) species readily.

  • Possible Cause 3: Poor Solubility.

    • Explanation: this compound and its corresponding salt may have limited solubility in common Suzuki solvents, especially at the start of the reaction.

    • Solution: Choose a solvent system known to be effective for challenging couplings. A mixture of 1,4-dioxane/water or toluene/water (e.g., in a 4:1 to 10:1 ratio) is often a good choice.[8][11] The water helps to dissolve the inorganic base and the boronic acid ate-complex, while the organic solvent dissolves the aryl bromide.

Problem: I am observing a significant amount of debrominated starting material.
  • Explanation: Debromination (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen.[12][13] This occurs when the transmetalation step is slow relative to competing pathways where the Ar-Pd(II)-Br intermediate reacts with a hydride source (which can be trace water, the solvent, or the base).[10][13]

  • Solution:

    • Accelerate Transmetalation: Ensure your base is effective (K₃PO₄ is often superior to carbonates in this regard). Using a more reactive boronic ester (e.g., a pinacol ester) instead of the boronic acid can sometimes help.[9][10]

    • Optimize the Ligand: The choice of ligand is critical. Bulky biarylphosphine ligands can often accelerate the desired coupling pathway over the undesired reduction.[7]

    • Ensure Inert Conditions: While less common as a primary cause, ensure your solvents are properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen) to minimize side reactions promoted by oxygen.[12][14]

Problem: The reaction starts but stalls before reaching completion.
  • Explanation: This often points to catalyst deactivation during the reaction. The palladium catalyst can be sensitive and may decompose over time at elevated temperatures, or it may be slowly poisoned by the carboxylate form of your substrate.[4][9][12]

  • Solution:

    • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be enough to push the reaction to completion.[12]

    • Use a More Robust Precatalyst: Modern palladium precatalysts are designed for higher stability and longevity. Consider using a G3 or G4 Buchwald precatalyst.

    • Protect the Carboxylic Acid: If catalyst poisoning is the primary issue, the most robust solution is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester). Perform the Suzuki coupling on the ester and then hydrolyze it back to the carboxylic acid in a subsequent step. This completely removes the interfering functionality from the coupling reaction.

Experimental Protocols & Data

Protocol 1: Standard Conditions (Likely to be Low-Yielding)

This protocol uses common conditions that may not be optimized for the specific challenges of this compound.

  • To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add a 4:1 mixture of degassed 1,4-dioxane and water.

  • Seal the vial and heat at 80-90 °C for 12-16 hours.

  • Monitor by TLC or LC-MS.

Expected Outcome: Low conversion, with significant unreacted starting material and potential debromination.

Protocol 2: Optimized Conditions for High-Yield Coupling

This protocol incorporates solutions to the challenges discussed above.

  • Reaction Setup: To a dry Schlenk tube under an Argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, to achieve a 0.1 M concentration of the limiting reagent).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to check for the consumption of the starting material.[9]

  • Workup: After cooling to room temperature, quench the reaction with 1M HCl until the pH is acidic. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12][15]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of Recommended Optimization Parameters
ParameterStandard ConditionOptimized ConditionRationale for Optimization
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃ or Buchwald PrecatalystProvides a more active and stable catalyst system.
Ligand PPh₃ (as tetrakis)SPhos, XPhos, RuPhosBulky, electron-rich ligands accelerate C-C bond formation for hindered substrates.[7]
Base K₂CO₃ (2.0 equiv)K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv)Stronger base accelerates transmetalation; extra equivalents neutralize the acidic substrate.[7][16]
Solvent Dioxane/Water (4:1)Dioxane/Water (10:1) or TolueneOptimizes solubility and can favor higher reaction rates.
Temperature 80-90 °C100-110 °CHigher temperature helps overcome the activation barrier for the sterically hindered substrate.[12]

Visual Troubleshooting Workflow

This decision tree can guide you through a logical troubleshooting process when encountering a failed reaction.

Troubleshooting_Tree start Low or No Yield Observed check_reagents Are all reagents pure and degassed? start->check_reagents check_reagents->start No (Replace/Purify) optimize Systematic Optimization check_reagents->optimize Yes base_node Optimize Base optimize->base_node catalyst_node Optimize Catalyst System optimize->catalyst_node conditions_node Optimize Reaction Conditions optimize->conditions_node base_details Use 3-4 eq. K3PO4 / Cs2CO3 Ensure it is finely powdered. base_node->base_details catalyst_details Screen bulky ligands: SPhos, XPhos, RuPhos Use Pd2(dba)3 or a precatalyst. catalyst_node->catalyst_details conditions_details Increase Temperature (100-110 °C) Try different solvents (Toluene, Dioxane) Consider protecting the -COOH group. conditions_node->conditions_details

A decision tree for troubleshooting a failed Suzuki coupling.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Wikipedia. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(13), 3432-3446. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Various Authors. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Various Authors. (n.d.). Role of a base in Suzuki-Miyaura reaction.
  • MDPI. (2023). Preformed Pd(II)
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Chepiga, K. M., et al. (2013). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 78(23), 11779-11791. [Link]
  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(8), 2231-2235. [Link]
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
  • Semantic Scholar. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
  • Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Royal Society of Chemistry. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • PubMed. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 13(4), 1025-1029. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
  • ResearchGate. (n.d.). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex.
  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • MDPI. (2016). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 21(9), 1158. [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format to address specific challenges you may encounter during the purification process. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying principles for a successful and reproducible workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid answers to common questions and detailed solutions for troubleshooting experimental hurdles.

Initial Characterization and Impurity Profile

Q1: My crude this compound is an off-white or brownish solid. What are the likely impurities?

A1: The coloration of your crude product is a common observation and typically points to the presence of several types of impurities. The exact nature of these impurities is highly dependent on the synthetic route employed.

  • Unreacted Starting Materials: The most common synthesis involves the direct bromination of 2-methylbenzoic acid (o-toluic acid).[1] Incomplete reaction can leave residual starting material in your crude product.

  • Regioisomers: During electrophilic aromatic substitution, bromine may add to other positions on the aromatic ring, leading to the formation of isomeric bromomethylbenzoic acids. These isomers often have very similar physical properties, making them challenging to separate.

  • Over-brominated Products: The reaction may not stop at mono-bromination, leading to the formation of di- or even tri-brominated species.

  • Residual Catalyst and Reagents: If a catalyst such as iron(III) bromide was used, traces of it might remain. Similarly, residual elemental bromine can impart a brownish color.

  • Solvent Residues: Incomplete removal of the reaction solvent (e.g., acetic acid) is also a common source of impurity.

A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to understand the complexity of your crude mixture before proceeding with purification.

Recrystallization: The Workhorse of Purification

Recrystallization is often the most effective and scalable method for purifying solid organic compounds like this compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q2: I'm struggling to find a suitable recrystallization solvent. What are the key characteristics of a good solvent for this compound?

A2: An ideal recrystallization solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should be able to dissolve a large amount of your crude product when hot.

  • Low solubility at low temperatures: As the solution cools, the desired compound should crystallize out, leaving the impurities dissolved in the mother liquor.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

Based on literature and experimental data, several solvents and solvent systems can be considered:

Solvent/SystemRationale and Considerations
Ethanol/Water This compound is soluble in hot ethanol and less soluble in cold water. A mixed solvent system allows for fine-tuning of the solubility.
Acetic Acid/Water Similar to the ethanol/water system, this can be effective, especially if acetic acid was used as the reaction solvent.
Toluene A non-polar solvent that may be effective if the impurities are significantly more or less polar than the desired product. Benzoic acid derivatives show some solubility in toluene.
Heptane/Ethyl Acetate A non-polar/polar mixture that can be adjusted to achieve the desired solubility profile.

Pro-Tip: To quickly screen for a suitable solvent, place a small amount of your crude product in several test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. A good solvent will show poor solubility at room temperature but complete dissolution upon heating.

Q3: My recrystallization yield is consistently low. What are the common pitfalls and how can I improve it?

A3: Low yield is a frequent issue in recrystallization and can often be traced back to a few key experimental steps.[2]

  • Using too much solvent: This is the most common cause of low recovery. If an excessive volume of solvent is used, a significant amount of your product will remain dissolved in the mother liquor even after cooling. Solution: Use the minimum amount of hot solvent necessary to just dissolve the crude solid. Add the hot solvent in small portions until everything is in solution.

  • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step (if performed to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem. Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during this step.

  • Cooling too rapidly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Incomplete transfer of crystals: Product can be lost during the transfer of crystals from the flask to the filter. Solution: Rinse the crystallization flask with a small amount of the ice-cold mother liquor to transfer any remaining crystals.

Q4: After recrystallization, my product is still colored. How can I decolorize it?

A4: Persistent color in your recrystallized product is likely due to highly colored, polar impurities that co-crystallize with your product.

Solution: Add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.

Caution: Use activated charcoal sparingly, as it can also adsorb your desired product, leading to a decrease in yield. A "pinch" on the end of a spatula is often sufficient. After adding the charcoal, gently boil the solution for a few minutes to allow for adsorption, and then perform a hot filtration to remove the charcoal.

Acid-Base Extraction: A Powerful Alternative

Acid-base extraction is a highly effective technique for separating acidic compounds like this compound from neutral or basic impurities.[3][4] The principle is based on the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a base.

Q5: When should I consider using acid-base extraction instead of or in addition to recrystallization?

A5: Acid-base extraction is particularly useful in the following scenarios:

  • Presence of neutral impurities: If your crude product is contaminated with significant amounts of non-acidic compounds (e.g., unreacted starting materials from a different synthetic route, byproducts without acidic functional groups), acid-base extraction is an excellent choice for their removal.[5]

  • Initial bulk purification: It can be used as a first-pass purification step before recrystallization to remove a large portion of impurities, making the subsequent recrystallization more effective.

  • When recrystallization is ineffective: If you are unable to find a suitable recrystallization solvent that effectively separates your product from a key impurity, acid-base extraction may provide the necessary selectivity.

Experimental Workflow: Acid-Base Extraction

AcidBaseExtraction crude Crude this compound (dissolved in an organic solvent, e.g., ether) sep_funnel Separatory Funnel crude->sep_funnel base_add Add aqueous base (e.g., NaHCO3 solution) sep_funnel->base_add shake Shake and allow layers to separate base_add->shake org_layer Organic Layer (contains neutral impurities) shake->org_layer Top Layer aq_layer Aqueous Layer (contains sodium 2-bromo-5-methylbenzoate) shake->aq_layer Bottom Layer org_workup Wash, dry, and evaporate to isolate neutral impurities org_layer->org_workup aq_workup Acidify with HCl (to pH ~2) aq_layer->aq_workup precipitate This compound precipitates out aq_workup->precipitate filter Collect by vacuum filtration precipitate->filter pure_product Pure this compound filter->pure_product

Caption: Workflow for Acid-Base Extraction.

Q6: I'm not getting a precipitate after acidifying the aqueous layer. What went wrong?

A6: This is a common issue that can usually be resolved by checking a few key parameters.

  • Incomplete acidification: The most likely reason is that you have not added enough acid to fully protonate the carboxylate salt. Solution: Check the pH of the aqueous solution with litmus paper or a pH meter. Continue adding a strong acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic (pH 1-2).

  • Product is soluble in the aqueous layer: While this compound has low water solubility, if the volume of water is very large, a significant amount may remain dissolved. Solution: If a precipitate does not form even after complete acidification, you can extract the aqueous layer with a water-immiscible organic solvent like ethyl acetate or dichloromethane. The protonated carboxylic acid will move into the organic layer. You can then dry the organic layer and remove the solvent to recover your product.[6]

  • Insufficient cooling: The solubility of the product in water, although low, is temperature-dependent. Solution: Ensure the aqueous solution is thoroughly chilled in an ice bath after acidification to minimize solubility and maximize precipitation.

Column Chromatography

While often not the first choice for bulk purification of this compound, column chromatography can be an invaluable tool for separating stubborn impurities, especially isomers with very similar polarities.

Q7: My this compound is streaking badly on a silica gel TLC plate. How can I get clean spots and a good separation?

A7: Streaking of carboxylic acids on silica gel is a well-known phenomenon. It occurs because the acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to poor elution and band broadening.

Solution: To suppress this interaction and achieve sharp, well-defined spots, you need to add a small amount of a volatile acid to your eluting solvent system.

  • Recommended additive: Add 0.5-1% acetic acid or formic acid to your mobile phase. This ensures that the carboxylic acid remains fully protonated and elutes as a single species, resulting in a much cleaner separation.

Typical Mobile Phase Systems for Silica Gel Chromatography:

Solvent SystemRatio (v/v)Notes
Hexane:Ethyl Acetate9:1 to 7:3A good starting point for many organic compounds. Adjust the ratio to achieve an Rf value of ~0.3 for your product on TLC.
Dichloromethane:Methanol99:1 to 95:5A more polar system that can be effective for more polar compounds.

Remember to always add 0.5-1% acetic or formic acid to your chosen mobile phase.

Summary of Physical Properties

PropertyValueSource(s)
Molecular Formula C₈H₇BrO₂[1][7]
Molecular Weight 215.04 g/mol [1]
Appearance White to off-white crystalline powder[1][7]
Melting Point 136-140 °C[1]
Solubility Slightly soluble in chloroform and methanol.[1] Soluble in hot water and ethanol.[8]
pKa ~2.92 (Predicted)[1]

This technical support guide provides a comprehensive overview of the key techniques and troubleshooting strategies for the purification of crude this compound. By understanding the principles behind each method and anticipating common challenges, you can significantly improve the efficiency and success of your purification efforts.

References

  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction.
  • 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
  • Benzoic acid, 4-bromo-. NIST WebBook.
  • Recrystallization of Benzoic Acid.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure.
  • 6.2B: Purification of Product Mixtures. Chemistry LibreTexts.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com.
  • Exp 2 - Recrystallization of Benzoic Acid. Scribd.
  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
  • (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate.

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Technisches Support-Center: Synthese von 2-Brom-5-methylbenzoesäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Einführung Die 2-Brom-5-methylbenzoesäure ist ein entscheidendes Zwischenprodukt in der organischen und pharmazeutischen Synthese und dient als Baustein für die Entwicklung verschiedener Wirkstoffe und Agrochemikalien.[1] Ihre Synthese, obwohl konzeptionell einfach, ist anfällig für mehrere Nebenreaktionen, die die Ausbeute, Reinheit und die Gesamteffizienz des Prozesses beeinträchtigen können.

Dieses Handbuch dient als technisches Support-Center für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es bietet eine detaillierte Fehlerbehebung bei häufigen experimentellen Problemen, beantwortet häufig gestellte Fragen und stellt optimierte Protokolle zur Verfügung, um die Bildung von Nebenprodukten zu minimieren.

Abschnitt 1: Fehlerbehebungsleitfaden – Häufige experimentelle Probleme

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet kausalitätsbasierte Lösungen.

Teil A: Probleme bei der elektrophilen Bromierung von 2-Methylbenzoesäure

Antwort: Die Bildung von Positionsisomeren ist die häufigste Herausforderung bei der direkten Bromierung von 2-Methylbenzoesäure. Die Ursache liegt in den konkurrierenden dirigierenden Effekten der Methyl- (-CH₃) und Carboxyl- (-COOH) Gruppen. Die -CH₃-Gruppe ist ein Ortho-, Para-Direktor, während die -COOH-Gruppe ein Meta-Direktor ist. Dies führt zu einem komplexen Produktgemisch.

Wahrscheinliche Ursachen und Lösungen:

  • Kinetische vs. thermodynamische Kontrolle: Die Reaktionsbedingungen beeinflussen das Isomerenverhältnis stark. Längere Reaktionszeiten oder höhere Temperaturen können die Bildung des thermodynamisch stabileren Produkts begünstigen, was nicht immer das gewünschte Isomer ist.

  • Wahl des Bromierungsmittels: Die Verwendung von molekularem Brom (Br₂) in Gegenwart eines Lewis-Säure-Katalysators (z. B. FeCl₃) ist üblich, kann aber zu geringer Selektivität führen.[2] Die Verwendung eines sterisch anspruchsvolleren Bromierungsmittels wie N-Bromsuccinimid (NBS) oder 1,3-Dibrom-5,5-dimethylhydantoin (DBDMH) in konzentrierter Schwefelsäure kann die Selektivität für das gewünschte Isomer verbessern.[2][3]

  • Lösungsmittel-Effekte: Die Reaktion in einem Lösungsmittel wie konzentrierter Schwefelsäure oder Essigsäure kann die Selektivität im Vergleich zu weniger polaren Lösungsmitteln verbessern, indem es die dirigierenden Gruppen beeinflusst.[2][3]

Zusammenfassende Tabelle zur Optimierung der Regioselektivität:

ParameterEmpfehlung zur Erhöhung der SelektivitätBegründung
Bromierungsmittel 1,3-Dibrom-5,5-dimethylhydantoin (DBDMH)Sterische Hinderung begünstigt die Bromierung an der weniger gehinderten Position 5.
Lösungsmittel Konzentrierte H₂SO₄Fördert die Bildung des Elektrophils und kann die dirigierenden Effekte modulieren.
Temperatur RaumtemperaturMildere Bedingungen können die Bildung unerwünschter Nebenprodukte reduzieren.[3]

Antwort: Überbromierung tritt auf, wenn das bereits bromierte Produkt reaktiver ist als das Ausgangsmaterial oder wenn die Reaktionsbedingungen zu aggressiv sind.

Wahrscheinliche Ursachen und Lösungen:

  • Stöchiometrie des Bromierungsmittels: Ein Überschuss an Brom oder NBS führt direkt zur Dibromierung. Kontrollieren Sie die Stöchiometrie sorgfältig und verwenden Sie nicht mehr als 1,0 bis 1,1 Äquivalente des Bromierungsmittels.

  • Reaktionszeit und Temperatur: Eine längere Reaktionszeit oder erhöhte Temperaturen erhöhen die Wahrscheinlichkeit einer zweiten Bromierung. Überwachen Sie die Reaktion mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) und beenden Sie sie, sobald das Ausgangsmaterial verbraucht ist.

  • Langsame Zugabe: Fügen Sie das Bromierungsmittel langsam und portionsweise zur Reaktionsmischung hinzu. Dies hält die Konzentration des Bromierungsmittels niedrig und minimiert die Überreaktion.

Antwort: Eine Bromierung an der Methylgruppe (benzylische Bromierung) deutet auf einen radikalischen Mechanismus anstelle der gewünschten elektrophilen aromatischen Substitution hin.

Wahrscheinliche Ursachen und Lösungen:

  • Radikalinitiator: Die Anwesenheit von Radikalinitiatoren wie Azobisisobutyronitril (AIBN) oder die Exposition gegenüber UV-Licht fördert die radikalische Bromierung, insbesondere bei Verwendung von NBS.[4][5] Stellen Sie sicher, dass die Reaktion vor Licht geschützt ist und keine unbeabsichtigten Initiatoren vorhanden sind.

  • Falsches Bromierungsmittel/Bedingungen: NBS in unpolaren Lösungsmitteln (wie CCl₄) in Gegenwart von Licht oder Radikalinitiatoren ist die klassische Bedingung für die benzylische Bromierung.[5] Für die Ringbromierung sind polare, saure Bedingungen erforderlich.

  • Temperatur: Hohe Temperaturen können die homolytische Spaltung von Brom fördern und zu radikalischen Nebenreaktionen führen.

Teil B: Probleme auf dem Sandmeyer-Reaktionsweg

Antwort: Niedrige Ausbeuten bei der Sandmeyer-Reaktion, die typischerweise von 2-Amino-5-methylbenzoesäure ausgeht, sind oft auf Probleme bei der Bildung oder Stabilität des Diazoniumsalzes zurückzuführen.

Wahrscheinliche Ursachen und Lösungen:

  • Unvollständige Diazotierung: Die Umwandlung der Aminogruppe in ein Diazoniumsalz ist entscheidend.

    • Temperaturkontrolle: Die Reaktion muss bei niedrigen Temperaturen (typischerweise 0–5 °C) durchgeführt werden, um die Zersetzung der salpetrigen Säure und des Diazoniumsalzes zu verhindern.

    • Säurekonzentration: Es ist eine ausreichende Menge an starker Säure (z. B. HBr oder HCl) erforderlich, um Natriumnitrit in salpetrige Säure umzuwandeln und das Reaktionsmedium sauer zu halten.

    • Qualität des Nitrits: Verwenden Sie frisches Natriumnitrit, da es mit der Zeit zerfallen kann.

  • Qualität des Kupfer(I)-Katalysators: Kupfer(I)-Salze sind anfällig für Oxidation zu Kupfer(II), was ihre katalytische Aktivität verringern kann.[6] Verwenden Sie frisch hergestelltes oder ordnungsgemäß gelagertes CuBr.

  • Vorzeitige Zersetzung: Fügen Sie die Diazoniumsalzlösung langsam zur Kupfer(I)-bromid-Lösung hinzu, um eine kontrollierte Reaktion zu gewährleisten und eine schnelle Stickstoffentwicklung und Zersetzung zu vermeiden.

Antwort: Die Bildung von Phenol ist eine häufige Nebenreaktion, bei der Wasser als Nukleophil mit dem Diazoniumsalz reagiert.[7][8]

Wahrscheinliche Ursachen und Lösungen:

  • Erhöhte Temperatur: Höhere Temperaturen begünstigen die Reaktion mit Wasser gegenüber der Reaktion mit dem Kupfer-Halogenid-Komplex. Halten Sie die Temperatur während der gesamten Reaktion niedrig.

  • Unzureichende Katalysatorkonzentration: Wenn nicht genügend CuBr vorhanden ist, um das Diazoniumsalz effizient abzufangen, hat die langsamere Reaktion mit Wasser eine größere Chance, stattzufinden. Stellen Sie sicher, dass eine katalytische oder stöchiometrische Menge an CuBr verwendet wird.

  • Hohe Wasserverdünnung: Obwohl die Reaktion in einem wässrigen Medium stattfindet, kann eine übermäßige Verdünnung die Konzentration des Bromid-Nukleophils verringern und die konkurrierende Hydrolyse begünstigen.

Antwort: Die Bildung von Teer ist ein klares Anzeichen für eine unkontrollierte Zersetzung des Diazoniumsalzes. Aromatische Diazoniumsalze sind instabil und können sich zersetzen, um hochreaktive Arylradikale und Kationen zu bilden, die zu einer Vielzahl von Nebenprodukten, einschließlich Biarylen und Polymeren, führen.[7]

Wahrscheinliche Ursachen und Lösungen:

  • Temperatur außer Kontrolle: Dies ist die häufigste Ursache. Die Zersetzungsrate von Diazoniumsalzen steigt exponentiell mit der Temperatur. Eine strikte Einhaltung von 0–5 °C ist unerlässlich.

  • Anwesenheit von Verunreinigungen: Bestimmte Metalle oder Verunreinigungen im Ausgangsmaterial können die Zersetzung katalysieren.

  • Lokale Überhitzung: Eine zu schnelle Zugabe der Diazoniumlösung zur Katalysatorlösung kann zu lokaler Überhitzung führen, selbst wenn das Kühlbad die Gesamttemperatur beibehält. Eine langsame, kontrollierte Zugabe ist entscheidend.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

Antwort: Beide Wege haben Vor- und Nachteile. Die Sandmeyer-Reaktion bietet in der Regel eine überlegene Regiokontrolle und führt zu einem reineren Produkt in Bezug auf isomere Verunreinigungen.[9] Da die Position der Brom-Substitution durch die Position der ursprünglichen Aminogruppe bestimmt wird, wird die Bildung von Positionsisomeren vermieden. Allerdings ist es ein mehrstufiger Prozess mit potenziellen Problemen bei der Handhabung instabiler Diazoniumsalze. Die direkte Bromierung ist ein einfacherer, einstufiger Prozess, der jedoch fast immer zu einer Mischung von Isomeren führt, die eine sorgfältige Reinigung erfordern.[3] Für Anwendungen, die eine sehr hohe isomere Reinheit erfordern, ist die Sandmeyer-Reaktion die überlegene Methode.

Antwort: Die drei kritischsten Parameter sind:

  • Temperatur: Muss streng zwischen 0 und 5 °C gehalten werden, um die Zersetzung des Diazoniumsalzes zu verhindern.

  • pH-Wert/Säuregehalt: Das Medium muss ausreichend sauer sein, um die Bildung von Diazohydroxiden oder die vorzeitige Kopplung zu vermeiden.

  • Zugaberate: Die Diazoniumsalzlösung muss langsam zur Kupfer(I)-Salzlösung gegeben werden, um die exotherme Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.

Antwort: Die gebräuchlichste und effektivste Methode zur Reinigung von 2-Brom-5-methylbenzoesäure ist die Umkristallisation .[3][10]

  • Lösungsmittelauswahl: Eine Mischung aus Ethanol und Wasser ist oft wirksam.[3] Das Rohprodukt wird in einer minimalen Menge heißen Ethanols gelöst, und dann wird langsam heißes Wasser zugegeben, bis eine Trübung auftritt. Beim Abkühlen kristallisiert das reinere Produkt aus. Andere geeignete Lösungsmittel können Toluol oder Essigsäure sein.

  • Säulenchromatographie: Bei schwer zu trennenden Verunreinigungen kann eine Kieselgel-Säulenchromatographie mit einem geeigneten Eluentensystem (z. B. Hexan/Ethylacetat mit einem geringen Anteil Essigsäure) eingesetzt werden, obwohl dies für die großtechnische Produktion weniger praktikabel ist.

Abschnitt 3: Optimierte experimentelle Protokolle

Protokoll 1: Elektrophile Bromierung von 2-Methylbenzoesäure mit DBDMH

Dieses Protokoll ist auf eine verbesserte Regioselektivität ausgelegt.

  • Einrichtung: In einem Rundkolben, der mit einem Magnetrührer und einem Trockenrohr ausgestattet ist, wird 2-Methylbenzoesäure (1 Äquiv.) in konzentrierter Schwefelsäure (ca. 4 ml pro Gramm Ausgangsmaterial) bei Raumtemperatur gelöst.[3]

  • Kühlung: Kühlen Sie die Mischung in einem Eisbad auf 0–5 °C.

  • Zugabe des Bromierungsmittels: Fügen Sie 1,3-Dibrom-5,5-dimethylhydantoin (DBDMH) (0,55 Äquiv.) langsam in kleinen Portionen über 30–60 Minuten hinzu, wobei die Temperatur unter 10 °C gehalten wird.

  • Reaktion: Lassen Sie die Mischung langsam auf Raumtemperatur erwärmen und rühren Sie für 4–6 Stunden oder bis die DC/HPLC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.[3]

  • Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig auf zerstoßenes Eis. Das feste Rohprodukt fällt aus.

  • Reinigung: Sammeln Sie den Feststoff durch Vakuumfiltration, waschen Sie ihn gründlich mit kaltem Wasser, um die Säure zu entfernen, und trocknen Sie ihn. Kristallisieren Sie das Rohprodukt aus einer Ethanol/Wasser-Mischung um, um die reinen Kristalle der 2-Brom-5-methylbenzoesäure zu erhalten.

Protokoll 2: Sandmeyer-Reaktion aus 2-Amino-5-methylbenzoesäure

Dieses Protokoll gewährleistet eine hohe Regioselektivität.

Teil A: Diazotierung

  • Einrichtung: Suspendieren Sie 2-Amino-5-methylbenzoesäure (1 Äquiv.) in einer wässrigen Lösung von Bromwasserstoffsäure (HBr, 48 %, ~3 Äquiv.) in einem Becherglas. Kühlen Sie die Aufschlämmung in einem Eis-Salz-Bad auf 0 °C.

  • Nitrit-Lösung: Bereiten Sie eine Lösung von Natriumnitrit (NaNO₂, 1,1 Äquiv.) in einer minimalen Menge kaltem Wasser vor.

  • Diazotierung: Fügen Sie die NaNO₂-Lösung tropfenweise zur gerührten Amin-Suspension hinzu, wobei die Temperatur streng unter 5 °C gehalten wird. Die Zugabe sollte langsam genug sein, um eine übermäßige Gasentwicklung (braune Dämpfe) zu vermeiden. Rühren Sie nach Abschluss der Zugabe weitere 15 Minuten bei 0–5 °C.

Teil B: Sandmeyer-Umsetzung

  • Katalysator-Vorbereitung: Bereiten Sie in einem separaten, größeren Kolben eine Lösung von Kupfer(I)-bromid (CuBr, ~1,2 Äquiv.) in HBr (48 %, ~1,5 Äquiv.) vor und kühlen Sie diese auf 0 °C.

  • Umsetzung: Fügen Sie die kalte Diazoniumsalzlösung langsam und unter die Oberfläche der gerührten CuBr-Lösung hinzu. Eine kräftige Stickstoffentwicklung wird beobachtet. Kontrollieren Sie die Zugaberate, um die Temperatur unter 10 °C zu halten.

  • Abschluss: Rühren Sie die Mischung nach Abschluss der Zugabe 30 Minuten bei 0–10 °C und lassen Sie sie dann langsam auf Raumtemperatur erwärmen und rühren Sie für eine weitere Stunde.

  • Aufarbeitung und Reinigung: Sammeln Sie das ausgefällte Rohprodukt durch Filtration. Waschen Sie es mit Wasser und kristallisieren Sie es dann aus einer Ethanol/Wasser-Mischung um, um reine 2-Brom-5-methylbenzoesäure zu erhalten.

Abschnitt 4: Mechanistische Visualisierungen

Die folgenden Diagramme veranschaulichen die Hauptreaktionswege und die Bildung wichtiger Nebenprodukte.

G SM 2-Methylbenzoesäure Product 2-Brom-5-methylbenzoesäure (Gewünschtes Produkt) SM->Product Elektrophile Substitution (Position 5) Isomer Isomeres Nebenprodukt (z.B. 3-Brom-Isomer) SM->Isomer Elektrophile Substitution (Andere Positionen) Br_plus Br+ Br_plus->SM Dibromo Dibromiertes Nebenprodukt Product->Dibromo Überbromierung

Abbildung 1: Hauptreaktion vs. Isomerenbildung bei der elektrophilen Bromierung.

G Amine Ar-NH₂ (2-Amino-5-methylbenzoesäure) Diazonium Ar-N₂⁺ (Diazoniumsalz) Amine->Diazonium Product Ar-Br (Gewünschtes Produkt) Diazonium->Product Sandmeyer-Reaktion Phenol Ar-OH (Phenolisches Nebenprodukt) Diazonium->Phenol Hydrolyse Tar Teer/Zersetzung Diazonium->Tar Zersetzung NaNO2 NaNO₂, HBr 0-5 °C NaNO2->Amine CuBr CuBr CuBr->Diazonium H2O H₂O, ΔT H2O->Diazonium Decomp Instabilität, ΔT Decomp->Diazonium

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methylbenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to improve the yield and purity of this versatile chemical intermediate.[1] Here, we will delve into the common challenges encountered during its synthesis and provide practical, field-proven solutions to overcome them. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your results.

Introduction to Synthetic Strategies

The synthesis of this compound is primarily achieved through two main routes:

  • Electrophilic Aromatic Substitution (EAS): This involves the direct bromination of a substituted benzoic acid derivative. The success of this method hinges on controlling the regioselectivity of the bromination.

  • The Sandmeyer Reaction: A reliable method that starts from 2-Amino-5-methylbenzoic acid, offering excellent control over the position of the bromine atom.[2][3]

This guide will provide troubleshooting advice and frequently asked questions for both methodologies.

Troubleshooting Guide: Common Issues and Solutions

Route 1: Electrophilic Aromatic Bromination

This route is often chosen for its directness, but it can be plagued by issues of regioselectivity and side-product formation.

Q1: My primary product is not this compound, but another isomer. What went wrong?

A1: This is a classic regioselectivity issue. The directing effects of the substituents on the aromatic ring determine the position of the incoming bromine atom.

  • Causality: In electrophilic aromatic substitution, the existing substituents on the benzene ring direct the incoming electrophile (in this case, Br+) to specific positions. Both the carboxylic acid (-COOH) and methyl (-CH3) groups are ortho-, para-directing. However, the carboxylic acid group is deactivating, while the methyl group is activating. When brominating 5-methylbenzoic acid, the bromine will preferentially add to the positions activated by the methyl group and not strongly deactivated by the carboxylic acid group. This can lead to a mixture of isomers.

  • Solution Workflow:

    • Confirm Your Starting Material: Ensure you are starting with 5-methylbenzoic acid. If you start with 2-methylbenzoic acid or 3-methylbenzoic acid, you will obtain different isomers.

    • Optimize Reaction Conditions:

      • Catalyst Choice: The use of a Lewis acid catalyst like iron(III) bromide (FeBr3), generated in situ from iron powder and bromine, is crucial for polarizing the Br-Br bond and creating a better electrophile.[4]

      • Solvent: Using a non-polar solvent can sometimes influence the isomeric ratio. Experiment with solvents like dichloromethane or carbon tetrachloride.

      • Temperature: Lowering the reaction temperature can often increase the selectivity of the reaction, favoring the thermodynamically more stable product.

    DOT Diagram: Troubleshooting Isomer Formation in Electrophilic Bromination

    Caption: Decision tree for addressing incorrect isomer formation.

Q2: The reaction is sluggish and my yield is very low, even with the correct starting material.

A2: Low reactivity can be due to several factors, from reagent quality to reaction setup.

  • Causality: Incomplete reactions can result from insufficient activation of the brominating agent, poor quality of reagents, or non-optimal reaction conditions that do not favor the electrophilic attack.

  • Solutions:

    • Reagent Quality:

      • Use fresh, anhydrous bromine.

      • Ensure the Lewis acid catalyst has not been deactivated by moisture.

    • Reaction Conditions:

      • Some protocols suggest the use of a stronger brominating agent like 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in concentrated sulfuric acid, which has been reported to give yields up to 88%.[5][6]

      • Ensure efficient stirring to maintain a homogenous reaction mixture.

Parameter Standard Condition Optimized Condition for Higher Yield Reference
Brominating Agent Bromine (Br₂)1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione[5][6]
Catalyst/Solvent FeBr₃ in a halogenated solventConcentrated H₂SO₄[5][6]
Temperature Room TemperatureRoom Temperature[5][6]
Reaction Time Varies~5 hours[5][6]
Route 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a more controlled and often higher-yielding route to this compound, starting from 2-Amino-5-methylbenzoic acid.[7]

Q3: My diazotization of 2-Amino-5-methylbenzoic acid is not working efficiently, leading to low yields of the final product.

A3: The formation of the diazonium salt is a critical and sensitive step.

  • Causality: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid.[8] The reaction is highly temperature-dependent, as diazonium salts are unstable at higher temperatures.[9]

  • Solution Workflow:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Acid Concentration: A sufficient excess of strong acid (e.g., HCl or HBr) is necessary to fully protonate the amine and to react with sodium nitrite to generate nitrous acid.

    • Slow Addition: Add the sodium nitrite solution slowly and dropwise to the amine solution to prevent localized overheating and decomposition of the diazonium salt.

    • Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper (it will turn blue-black). A slight excess is desirable to ensure complete diazotization, but a large excess can lead to side reactions.

Q4: I am observing significant side product formation, such as a phenol derivative, instead of the desired bromo-compound.

A4: This indicates that the diazonium group is being displaced by water instead of the bromide ion.

  • Causality: The diazonium group is an excellent leaving group (N₂ gas). If the concentration of the bromide nucleophile is insufficient or the reaction temperature is too high, water can act as a nucleophile, leading to the formation of the corresponding phenol.

  • Solutions:

    • Copper(I) Bromide Catalyst: The Sandmeyer reaction relies on a copper(I) salt catalyst (e.g., CuBr) to facilitate the displacement of the diazonium group with bromide.[2] Ensure you are using a catalytically active form of CuBr.

    • Concentration of Bromide: Use a concentrated solution of CuBr in HBr to ensure a high concentration of the bromide nucleophile.

    • Temperature Control: After the diazotization is complete, add the cold diazonium salt solution to the cold CuBr/HBr solution. Allow the reaction to warm up slowly to room temperature to control the rate of nitrogen evolution.

DOT Diagram: Sandmeyer Reaction Workflow and Troubleshooting

Sources

Technical Support Center: A Researcher's Guide to 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions related to the purity of commercial this compound, offering practical troubleshooting advice and in-depth technical insights to ensure the success and reproducibility of your experiments.

Understanding the Purity Profile of Commercial this compound

This compound is a key building block in the synthesis of pharmaceuticals and complex organic molecules.[1] While commercial grades typically offer a purity of ≥97% as determined by HPLC, the remaining percentage can consist of impurities that may significantly impact the outcome of your reactions.[1][2] Understanding the nature of these impurities is the first step toward effective troubleshooting.

The most common route to synthesizing this compound is through the electrophilic bromination of 2-methylbenzoic acid (o-toluic acid).[3] This process, while generally effective, can lead to the formation of several process-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a commercial batch of this compound?

A1: Based on its primary synthetic route, the most prevalent impurities are typically:

  • Unreacted Starting Material: 2-Methylbenzoic acid.

  • Isomeric Impurities: 3-Bromo-5-methylbenzoic acid and 5-Bromo-2-methylbenzoic acid. The formation of isomeric byproducts is a known challenge in the bromination of substituted benzoic acids.[4]

  • Di-brominated Byproducts: Small quantities of di-brominated species may also be present.

Q2: How can these impurities affect my downstream reactions?

A2: The presence of these impurities can have several negative consequences:

  • Reduced Yields: Isomeric impurities, particularly the 3-bromo and 5-bromo isomers, can compete in reactions like Suzuki or Sonogashira couplings, leading to a mixture of products and a lower yield of your desired compound. The reactivity of different positional isomers can vary significantly; for instance, ortho-bromo substituents can sterically hinder the approach of a palladium catalyst in Suzuki coupling reactions, leading to lower reactivity compared to meta or para isomers.

  • Difficult Purification: The similar polarity and physical properties of the desired product and its isomeric impurities can make purification by standard techniques like column chromatography challenging and time-consuming.

  • Inaccurate Stoichiometry: The presence of impurities means that the actual molar quantity of this compound is lower than calculated based on weight, leading to incorrect stoichiometric ratios in your reactions.

Q3: My reaction with this compound is giving a complex mixture of products. Could impurities be the cause?

A3: Absolutely. If you are performing a cross-coupling reaction and observe multiple products, it is highly likely that isomeric impurities in your starting material are reacting alongside your desired 2-bromo isomer. Each bromo-isomer will participate in the reaction, leading to a corresponding set of products that can be difficult to separate.

Q4: I suspect my batch of this compound has a high level of isomeric impurities. How can I confirm this?

A4: The most effective way to identify and quantify isomeric impurities is through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: A well-developed HPLC method can separate the different isomers, allowing you to determine the purity of your material.

  • NMR: ¹H NMR spectroscopy can help differentiate between the isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons.

Troubleshooting Guide: Purity Assessment and Purification

This section provides practical protocols for analyzing the purity of your this compound and for purifying it to a higher grade if necessary.

Impurity Profile Summary
Impurity NameStructureTypical OriginPotential Impact
2-Methylbenzoic AcidUnreacted starting materialLower yield of desired product
3-Bromo-5-methylbenzoic AcidIsomeric byproduct of brominationFormation of undesired regioisomers in downstream reactions
5-Bromo-2-methylbenzoic AcidIsomeric byproduct of brominationFormation of undesired regioisomers in downstream reactions
Di-brominated SpeciesOver-bromination byproductFormation of di-substituted byproducts
Analytical Workflow for Purity Verification

The following diagram outlines a logical workflow for assessing the purity of your this compound.

Purity Verification Workflow start Commercial this compound hplc HPLC Analysis start->hplc Primary Check purity_check Purity ≥ 99%? hplc->purity_check nmr ¹H NMR Analysis purify Purification Required nmr->purify purity_check->nmr No/Uncertain proceed Proceed with Reaction purity_check->proceed Yes recrystallization Recrystallization purify->recrystallization post_purity_check Re-assess Purity recrystallization->post_purity_check post_purity_check->proceed Purity Confirmed post_purity_check->recrystallization Further Purification Needed

Caption: Workflow for assessing and improving the purity of this compound.

Experimental Protocols

This reversed-phase HPLC method is designed to separate this compound from its common impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 40
    15 80
    20 80
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Note: This is a general method and may require optimization for your specific HPLC system and column.

Recrystallization is an effective technique for purifying solid organic compounds by leveraging differences in solubility.[5] For this compound, a mixed solvent system of ethanol and water is often effective.

  • Materials:

    • Crude this compound

    • Ethanol

    • Deionized water

    • Erlenmeyer flasks

    • Heating mantle or hot plate

    • Buchner funnel and filter paper

    • Ice bath

  • Procedure:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

    • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

    • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Expected Outcome: This procedure should yield this compound with a purity of >99%. A post-purification HPLC analysis is recommended to confirm the purity.

Troubleshooting Your Purification

Recrystallization Troubleshooting start Recrystallization Issue no_crystals No crystals form upon cooling start->no_crystals oiling_out Product 'oils out' instead of crystallizing start->oiling_out low_recovery Low recovery of purified product start->low_recovery sol_too_much_solvent Too much solvent added no_crystals->sol_too_much_solvent sol_insufficient_cooling Insufficient cooling time no_crystals->sol_insufficient_cooling sol_scratch_flask Scratch inner surface of flask no_crystals->sol_scratch_flask sol_solution_too_concentrated Solution is too concentrated oiling_out->sol_solution_too_concentrated sol_cooling_too_rapid Cooling is too rapid oiling_out->sol_cooling_too_rapid sol_add_more_solvent Add more hot solvent oiling_out->sol_add_more_solvent sol_product_soluble_cold Product is too soluble in cold solvent low_recovery->sol_product_soluble_cold sol_premature_crystallization Premature crystallization during hot filtration low_recovery->sol_premature_crystallization sol_use_less_solvent Use less solvent low_recovery->sol_use_less_solvent sol_change_solvent Change solvent system low_recovery->sol_change_solvent

Caption: A troubleshooting guide for common issues encountered during the recrystallization of this compound.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers - Benchchem. (URL not available)
  • 6967-82-4|this compound|BLD Pharm. (URL not available)
  • Recrystallization of Benzoic Acid. (URL not available)
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo - Chrom
  • 2-BROMO-5-METHOXYBENZOIC ACID(22921-68-2) 1H NMR spectrum - ChemicalBook. (URL not available)
  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • This compound - 6967-82-4 - Vulcanchem. (URL not available)
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone - Benchchem. (URL not available)
  • This compound 97 6967-82-4 - Sigma-Aldrich. (URL not available)
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids - Benchchem. (URL not available)
  • 6967-82-4 | this compound - ChemScene. (URL not available)
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • This compound 6967-82-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (URL not available)
  • This compound - Chem-Impex. (URL not available)
  • NMR Spectra of Products - The Royal Society of Chemistry. (URL not available)
  • 5-Bromo-2-methylbenzoic acid synthesis - ChemicalBook. (URL not available)
  • www.rsc.org/advances. (URL not available)
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (URL not available)
  • The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also - www.drwainwright.weebly.com. (URL not available)
  • Application Notes and Protocol for the Recrystallization of 2-Amino-5-nitrobenzoic Acid - Benchchem. (URL not available)
  • Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids - Benchchem. (URL not available)
  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. (URL not available)
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. (URL not available)
  • This compound 97 6967-82-4 - Sigma-Aldrich. (URL not available)

Sources

Technical Support Center: Preventing Debromination of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted debromination of 2-Bromo-5-methylbenzoic acid during cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your specific applications.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding the debromination of aryl bromides, with a specific focus on the this compound substrate.

Q1: What is debromination and why is it a problem?

A: Debromination, specifically hydrodebromination, is a prevalent side reaction in palladium-catalyzed cross-coupling experiments.[1][2] In this process, the bromine atom on your this compound is replaced by a hydrogen atom, yielding 3-methylbenzoic acid as a byproduct. This side reaction is detrimental for several reasons: it consumes your starting material, lowers the yield of your desired coupled product, and complicates purification due to the formation of a byproduct with similar polarity to the starting material.[1]

Q2: What is the primary mechanism causing debromination?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][2] This highly reactive intermediate can originate from various sources within the reaction mixture, including trace water, solvents (like alcohols or even DMF), or certain bases.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the aryl group attached to the palladium center, resulting in the undesired debrominated product (Ar-H) and regenerating the Pd(0) catalyst.[1]

Q3: Is this compound particularly susceptible to debromination?

A: Aryl bromides with electron-withdrawing groups, such as the carboxylic acid in your substrate, can be more susceptible to side reactions. While the methyl group is electron-donating, the overall electronic nature and the steric environment around the bromine atom are critical. The carboxylic acid group can also potentially coordinate to the palladium catalyst, which may influence reactivity and the propensity for side reactions.

Q4: How can I detect and quantify debromination?

A: Standard analytical techniques are effective for identifying the debrominated byproduct.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method. You will see a peak corresponding to the molecular weight of 3-methylbenzoic acid.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude reaction mixture will show a new aromatic proton signal in the region where the bromine atom was previously located, along with the disappearance of the characteristic pattern of the starting material.[4]

  • Thin Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the starting this compound.[4]

Q5: Can the choice of cross-coupling reaction influence the rate of debromination?

A: Yes, the specific type of cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) can influence the likelihood of debromination. Each reaction has a unique set of typical reagents (nucleophiles, bases, solvents) that can affect the formation of Pd-H species and the overall stability of the catalytic intermediates. For instance, some bases used in Buchwald-Hartwig aminations might be more prone to generating hydride species than the carbonates or phosphates often used in Suzuki couplings.[5]

Section 2: Troubleshooting Guide for Debromination

If you are observing significant formation of 3-methylbenzoic acid in your reaction, follow this systematic troubleshooting guide.

Logical Troubleshooting Workflow

This workflow is designed to help you methodically identify and resolve the root cause of debromination in your experiment.

G cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Solution Implementation cluster_3 Outcome start High Debromination Observed (e.g., >5% by GC-MS or NMR) ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., XPhos, SPhos) start->ligand base Step 2: Re-evaluate Base Is it too strong or a potential hydride source? (e.g., NaOtBu) ligand->base If debromination persists ligand_sol Switch to bulkier, more electron-rich ligands like XPhos, SPhos, or RuPhos. ligand->ligand_sol temp Step 3: Lower Temperature Is the reaction running too hot? (e.g., >100 °C) base->temp If debromination persists base_sol Switch to a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. base->base_sol solvent Step 4: Change Solvent Is the solvent aprotic and anhydrous? (e.g., Toluene, Dioxane) temp->solvent If debromination persists temp_sol Decrease temperature in 10 °C increments (e.g., from 100 °C to 90 °C or 80 °C). temp->temp_sol reagents Step 5: Check Reagent Purity Are all reagents fresh and solvents properly degassed? solvent->reagents If debromination persists solvent_sol Use anhydrous, aprotic solvents like Toluene or Dioxane. Avoid DMF/alcohols. solvent->solvent_sol reagents_sol Use high-purity reagents and ensure thorough degassing via freeze-pump-thaw. reagents->reagents_sol end_node Debromination Minimized Yield of Desired Product Increased ligand_sol->end_node base_sol->end_node temp_sol->end_node solvent_sol->end_node reagents_sol->end_node

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Detailed Parameter Optimization

The following tables summarize the impact of different reaction parameters on the formation of the desired product versus the debrominated byproduct.

Table 1: Effect of Ligand Choice

Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the debromination pathway.[1][6]

LigandTypeTypical ObservationRecommendation
PPh₃ (Triphenylphosphine)Monodentate, less bulkyCan lead to higher rates of debromination, especially at elevated temperatures.Switch to a more advanced ligand.
XPhos / SPhos / RuPhosBiaryl phosphine (Buchwald ligands)Bulky and electron-rich, promotes C-C or C-N bond formation effectively.[1]Highly recommended. These are often the first choice for challenging couplings.[1]
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsCan be very effective but may require more specific optimization.Consider as an alternative if phosphine ligands are unsuccessful.
Table 2: Effect of Base and Solvent

The choice of base and solvent is critical as they can be sources of hydride species or influence catalyst stability.

ParameterConditionTypical ObservationRecommendation
Base Strong alkoxides (e.g., NaOtBu, KOtBu)Often associated with increased rates of debromination.[1]Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
Carbonates / PhosphatesGenerally well-tolerated and less likely to cause debromination.Optimal choice for most Suzuki and Heck reactions.
Solvent Protic (e.g., alcohols) or reducible (e.g., DMF)Can act as a source of hydrides, leading to significant debromination.[3]Use aprotic solvents like dioxane, THF, or toluene.[3]
Anhydrous vs. AqueousTrace water is often necessary, but excess water can promote side reactions.Use anhydrous solvents and add a controlled amount of degassed water if required for the specific reaction (e.g., Suzuki).[3]
Table 3: Effect of Reaction Conditions
ParameterConditionTypical ObservationRecommendation
Temperature High (>110 °C)Increased temperature can accelerate debromination, which may have a higher activation energy.[3]Run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., 80-100 °C).[1]
Reaction Time ProlongedLonger reaction times can lead to catalyst degradation and increased byproduct formation.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[3]
Atmosphere Presence of OxygenOxygen can lead to catalyst deactivation and promote side reactions like homocoupling.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are thoroughly degassed.[7]

Section 3: Optimized Experimental Protocols

The following protocols provide a robust starting point for minimizing debromination when using this compound in common cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed for coupling this compound with an arylboronic acid, incorporating best practices to suppress hydrodebromination.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%)

  • SPhos or XPhos (2-4 mol%)[3]

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)[3]

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Degassed DI Water

Experimental Workflow Diagram

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Solids: - this compound - Arylboronic acid - K3PO4 - Pd source & Ligand B 2. Evacuate & Backfill: Repeat 3x with Argon/N2 A->B C 3. Add Solvents: - Anhydrous Toluene - Degassed Water (e.g., 10% v/v) B->C D 4. Heat & Stir: 80-100 °C C->D E 5. Monitor: by TLC or LC-MS D->E F 6. Quench & Extract: - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine E->F G 7. Isolate & Purify: - Dry (Na2SO4) - Concentrate - Column Chromatography F->G

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, the palladium precatalyst, and the phosphine ligand.[7]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide. Then, add the required volume of degassed water.[3]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][7]

  • Monitoring: Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS until the starting material is consumed.[3]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the inorganic salts.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination

This protocol is adapted for the C-N coupling of this compound with a primary or secondary amine.

Materials:
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous, degassed Toluene or THF

Step-by-Step Procedure:
  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Add the this compound and the amine.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and place under a positive pressure of Argon or Nitrogen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring & Workup: Monitor the reaction as described in the Suzuki protocol. Upon completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Note on Base Selection for Buchwald-Hartwig: While strong bases like NaOtBu are standard, they can promote debromination.[1] If this is observed, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature or longer reaction time.

References

  • Buchwald–Hartwig amination. Wikipedia.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Cross-Coupling Reactions Guide. Johnson Matthey.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Cross-coupling reaction. Wikipedia.
  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. ResearchGate.
  • Struggling to make a sonogashira coupling reaction happen. Reddit.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. National Institutes of Health (NIH).
  • Phosphine Ligands. University of Rochester.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination Reaction. YouTube.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium catalyzed couplings. Lumen Learning.

Sources

Technical Support Center: Esterification of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2-Bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for this common yet challenging reaction. Our goal is to equip you with the knowledge to overcome experimental hurdles and achieve successful esterification outcomes.

Introduction

The esterification of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the steric hindrance imposed by the ortho-bromo substituent presents a significant challenge, often leading to low yields and incomplete reactions.[1] This guide explores the nuances of different esterification methods and provides practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is the esterification of this compound so challenging?

The primary difficulty arises from steric hindrance. The bulky bromine atom at the ortho position to the carboxylic acid group physically blocks the approach of the alcohol nucleophile to the carbonyl carbon.[1] This steric impediment slows down the reaction rate and can result in lower yields compared to unhindered benzoic acids.

Q2: What are the most common methods for esterifying this acid?

Several methods can be employed, with the choice depending on the alcohol being used and the scale of the reaction:

  • Fischer-Speier Esterification: A classic method using an excess of a simple alcohol (like methanol or ethanol) and a strong acid catalyst (e.g., H₂SO₄).[1][2]

  • Steglich Esterification: Ideal for more complex or sterically hindered alcohols, this method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[1][3]

  • Mitsunobu Reaction: A mild and effective method for primary and secondary alcohols, particularly when inversion of stereochemistry is desired. It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[1][4][5][6]

  • Diazomethane or Trimethylsilyldiazomethane (TMS-diazomethane): These reagents react rapidly and cleanly with carboxylic acids to form methyl esters.[2][7][8] However, diazomethane is explosive and toxic, requiring specialized handling. TMS-diazomethane is a safer alternative.[7]

Q3: My Fischer esterification is giving a very low yield. What are the first things I should check?

For low yields in Fischer esterification, consider these points:

  • Equilibrium: This is a reversible reaction. Ensure you are using a large excess of the alcohol and effectively removing the water produced, for instance, with a Dean-Stark apparatus.[9][10][11]

  • Catalyst: Verify that you are using a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[9][10]

  • Reaction Time and Temperature: The reaction may require prolonged heating at reflux to reach completion.[10]

  • Purity of Reagents: Water in your starting materials or solvent will inhibit the reaction.[10]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

This is a common issue, particularly with sterically hindered substrates like this compound.

Likely Causes & Solutions
CauseRecommended SolutionScientific Rationale
Insufficient Reaction Time or Temperature Increase the reflux time and ensure the reaction reaches the appropriate temperature. Monitor progress using Thin Layer Chromatography (TLC).[9]Sterically hindered reactions require more energy and time to overcome the activation barrier.
Catalyst Inactivity or Insufficient Amount Use a fresh, anhydrous strong acid catalyst such as concentrated H₂SO₄ or p-TsOH at a loading of 5-10 mol%.The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][12]
Presence of Water Use anhydrous alcohol and solvents. Dry the glassware thoroughly before use. Consider using a Dean-Stark trap to azeotropically remove water as it forms.[9][10]Water is a product of the reaction; its presence shifts the equilibrium back towards the starting materials (Le Châtelier's principle).[9][11]
Steric Hindrance with Bulky Alcohols For secondary and tertiary alcohols, switch from Fischer esterification to the more effective Steglich esterification.[1] For very hindered systems, consider converting the carboxylic acid to the more reactive acid chloride first.Methods like Steglich esterification utilize activating agents to overcome the high activation energy associated with sterically hindered substrates.[3]
Problem 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Likely Causes & Solutions
CauseRecommended SolutionScientific Rationale
Dehydration of Alcohol (especially tertiary alcohols) Use milder reaction conditions. For tertiary alcohols, Steglich esterification is a better choice as it does not involve strong acids.[2][3]Strong acid catalysts and high temperatures can promote the elimination of water from tertiary alcohols to form alkenes.
Formation of N-acylurea in Steglich Esterification Ensure a catalytic amount of DMAP is used.In the absence of a good nucleophile (the alcohol), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol. DMAP acts as an acyl transfer agent to prevent this.[3]
Side reactions with the bromo- and methyl- substituents While generally stable, prolonged exposure to harsh conditions could potentially lead to side reactions.It's important to monitor the reaction and avoid unnecessarily long reaction times or excessively high temperatures.
Problem 3: Difficult Product Purification

Isolating the pure ester from the reaction mixture can be challenging.

Likely Causes & Solutions
CauseRecommended SolutionScientific Rationale
Removal of Unreacted Carboxylic Acid During aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining this compound.[1][10]The basic bicarbonate solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Separation of Product from High-Boiling Point Alcohols If a high-boiling point alcohol was used in excess, remove it via vacuum distillation.Reducing the pressure lowers the boiling point of the alcohol, allowing for its removal at a lower temperature, which can prevent product decomposition.
Removal of Dicyclohexylurea (DCU) from Steglich Esterification DCU is sparingly soluble in many organic solvents. Filter the reaction mixture to remove the bulk of the DCU precipitate.[1] If trace amounts remain, they can sometimes be removed by column chromatography or by precipitation from a non-polar solvent at low temperature.The low solubility of DCU is a key feature of the Steglich esterification, facilitating its removal.[13]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with Methanol

This protocol is suitable for the synthesis of methyl 2-bromo-5-methylbenzoate.

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification with a Hindered Alcohol

This protocol is recommended for secondary or tertiary alcohols.

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours (monitor by TLC). A white precipitate of dicyclohexylurea (DCU) will form.[1]

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Ester Yield

The following diagram outlines a decision-making process for troubleshooting a low-yielding esterification reaction.

Troubleshooting_Esterification Start Low Yield of Ester Check_Reaction_Type Which Esterification Method? Start->Check_Reaction_Type Fischer Fischer-Speier Check_Reaction_Type->Fischer Acid-catalyzed Steglich Steglich Check_Reaction_Type->Steglich Coupling agent Other Other Methods Check_Reaction_Type->Other Fischer_Q1 Is water being removed effectively? Fischer->Fischer_Q1 Steglich_Q1 Is a white precipitate (DCU) forming? Steglich->Steglich_Q1 Fischer_A1_Yes Yes Fischer_Q1->Fischer_A1_Yes Fischer_A1_No No Fischer_Q1->Fischer_A1_No Fischer_Q2 Is the catalyst active and sufficient? Fischer_A1_Yes->Fischer_Q2 Fischer_S1 Use Dean-Stark trap or drying agents. Fischer_A1_No->Fischer_S1 Fischer_A2_Yes Yes Fischer_Q2->Fischer_A2_Yes Fischer_A2_No No Fischer_Q2->Fischer_A2_No Fischer_Q3 Is the reaction time/temp adequate? Fischer_A2_Yes->Fischer_Q3 Fischer_S2 Use fresh, anhydrous strong acid catalyst. Fischer_A2_No->Fischer_S2 Fischer_A3_No No Fischer_Q3->Fischer_A3_No Fischer_S3 Increase reflux time and/or temperature. Fischer_A3_No->Fischer_S3 Steglich_A1_Yes Yes Steglich_Q1->Steglich_A1_Yes Steglich_A1_No No Steglich_Q1->Steglich_A1_No Steglich_Q2 Is DMAP being used? Steglich_A1_Yes->Steglich_Q2 Steglich_S1 Check purity/activity of DCC. Steglich_A1_No->Steglich_S1 Steglich_A2_Yes Yes Steglich_Q2->Steglich_A2_Yes Steglich_A2_No No Steglich_Q2->Steglich_A2_No Steglich_Q3 Are reagents anhydrous? Steglich_A2_Yes->Steglich_Q3 Steglich_S2 Add catalytic DMAP to prevent N-acylurea formation. Steglich_A2_No->Steglich_S2 Steglich_A3_No No Steglich_Q3->Steglich_A3_No Steglich_S3 Use anhydrous solvents and reagents. Steglich_A3_No->Steglich_S3

Caption: Troubleshooting workflow for low yield in esterification.

General Purification Workflow

This diagram illustrates a standard procedure for purifying the crude ester product.

Purification_Workflow Start Crude Reaction Mixture Filter Filter (if DCU is present) Start->Filter Workup Aqueous Workup Filter->Workup Wash_Base Wash with aq. NaHCO3 Workup->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with Na2SO4 or MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Column Column Chromatography Purify->Column Distill Distillation (if applicable) Purify->Distill End Pure Ester Column->End Distill->End

Caption: General purification workflow for ester products.

References

  • Wikipedia. Mitsunobu reaction. [Link]
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • K. C. Nicolaou, T. Montagnon, P. S. Baran.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]
  • Wikipedia.
  • P. Tapolcsányi, et al. The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids.
  • Google Patents. Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
  • Organic Chemistry Portal.
  • S. A. Gholap, et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
  • OperaChem.
  • Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • International Journal of Scientific & Technology Research.
  • ResearchGate.
  • Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
  • ResearchGate. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]
  • Organic Syntheses.
  • University of Calgary.
  • Journal of the American Chemical Society.
  • PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
  • National Institutes of Health. This compound. [Link]
  • ResearchGate.
  • Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • MDPI.
  • YouTube.
  • Reddit.
  • Royal Society of Chemistry.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cross-coupling reactions involving 2-bromo-5-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

The structure of this compound presents a unique combination of steric and electronic challenges for palladium-catalyzed cross-coupling. The bromine atom is positioned ortho to a carboxylic acid group, which can impede the crucial oxidative addition step and potentially coordinate with the palladium center, leading to catalyst deactivation.[1] This guide will help you select the optimal catalyst system and conditions to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: The primary difficulties arise from two structural features:

  • Steric Hindrance: The carboxylic acid group ortho to the bromine atom creates significant steric bulk. This can slow down or prevent the oxidative addition of the aryl bromide to the palladium(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[1][2]

  • Coordinating Functional Group: The carboxylic acid can act as a ligand for the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the reaction.[1] Furthermore, the acidic proton requires the use of at least one additional equivalent of base to be neutralized before it can interfere with the reaction.[3]

Q2: Do I need to protect the carboxylic acid group before running the coupling reaction?

A2: Not necessarily, but it is a valid strategy to consider if other methods fail.

  • Direct Coupling (Unprotected): With the correct choice of catalyst, ligand, and base, direct coupling is often successful. This approach is more step-economical. The key is to use conditions that favor the desired catalytic cycle over catalyst inhibition or side reactions.

  • Protection Strategy: If you encounter persistent low yields or catalyst deactivation, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a reliable solution.[1][3] The ester is less coordinating and removes the acidic proton. The ester can then be hydrolyzed back to the carboxylic acid after the coupling reaction is complete.

Q3: What is the most critical component of the catalyst system for this substrate?

A3: The ligand is paramount. Due to the steric hindrance, standard ligands like triphenylphosphine (PPh₃) often give poor results. You need bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands.[4][5] These ligands promote the oxidative addition step and stabilize the active catalytic species, leading to higher turnover numbers and yields.[6]

Q4: What are the risks of decarboxylation, and how can I avoid it?

A4: Decarboxylative coupling is a known reaction pathway where the carboxylic acid itself is replaced, with the loss of CO₂.[7] This typically occurs under specific, often harsh, conditions, sometimes involving copper co-catalysts.[8] To avoid unintentional decarboxylation in a standard cross-coupling:

  • Maintain moderate reaction temperatures (e.g., 80-110 °C).

  • Avoid catalyst systems known to promote decarboxylation unless that is the desired outcome.

  • Ensure your reaction is focused on the C-Br bond activation by using a well-defined palladium/phosphine catalyst system.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Question: I've set up my Suzuki coupling reaction with this compound, Pd(OAc)₂, a phosphine ligand, and K₂CO₃ in dioxane/water, but I'm only recovering my starting materials. What's going wrong?

  • Answer: This is a classic symptom of a stalled catalytic cycle, most likely at the oxidative addition step.

    • Causality: The steric hindrance from the ortho-carboxylic acid is likely preventing the Pd(0) catalyst from inserting into the C-Br bond. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.[1][9]

    • Solutions:

      • Switch to a More Effective Ligand: Replace your current phosphine ligand with a bulky, electron-rich dialkylbiaryl phosphine ligand. These are designed to accelerate oxidative addition for hindered substrates.[4][6] See the catalyst selection table below for recommendations.

      • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[10] Try increasing the temperature in 10 °C increments, monitoring for any signs of decomposition.

      • Use a Pre-formed Pd(0) Catalyst: Instead of Pd(OAc)₂, consider using a catalyst like Pd(PPh₃)₄ or a pre-formed palladium-Buchwald ligand complex (precatalyst) to ensure a sufficient concentration of the active Pd(0) species from the start.[1]

      • Ensure Rigorous Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvents and reaction setup are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[10]

Problem 2: I'm observing significant side product formation, especially homocoupling and protodebromination.

  • Question: My reaction is working, but I'm getting a mixture of my desired product, homocoupled boronic acid, and 5-methylbenzoic acid (from protodebromination). How can I improve the selectivity?

  • Answer: These side reactions indicate issues with catalyst stability and the reaction environment.

    • Causality & Solutions:

      • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[10]

        • Solution: Improve your degassing technique. Use freeze-pump-thaw cycles for your solvents for the most rigorous oxygen removal.

      • Protodebromination (Hydrodehalogenation): This occurs when the bromo group is replaced by a hydrogen atom. It can be caused by trace amounts of water or other proton sources reacting with catalytic intermediates.

        • Solution: Use anhydrous solvents and ensure your base is sufficiently dry. While some Suzuki reactions benefit from a small amount of water, in troublesome cases, switching to a completely anhydrous system (e.g., using a strong, non-aqueous base like K₃PO₄ in dry toluene) can suppress this pathway.

Problem 3: My results are inconsistent between batches.

  • Question: I had a successful reaction once, but now I can't reproduce the high yield. What could be the cause of this inconsistency?

  • Answer: Irreproducibility often points to subtle variations in reagents or setup.

    • Causality & Solutions:

      • Reagent Quality: The purity and age of the catalyst, ligands, and base are critical. Palladium catalysts can degrade over time, and bases can absorb moisture.

        • Solution: Use fresh, high-purity reagents for each attempt. If using a Pd(II) source with a separate ligand, consider using a pre-formed, air-stable precatalyst which can offer greater consistency.[11]

      • Inert Atmosphere: The effectiveness of your inert atmosphere can vary.

        • Solution: Standardize your procedure for degassing and maintaining an inert atmosphere. Ensure there are no leaks in your system.

      • Mixing: In biphasic solvent systems (e.g., toluene/water), inefficient stirring can lead to poor mass transfer between the phases, resulting in variable reaction rates.

        • Solution: Use a stir plate and stir bar that provide vigorous and efficient mixing for the entire duration of the reaction.[1]

Catalyst System Selection & Protocols

Decision Framework for Catalyst Selection

Choosing the right catalyst system is crucial. The following diagram provides a logical workflow for selecting your starting conditions based on the desired transformation.

CatalystSelection cluster_start Start: Define Transformation cluster_coupling Select Coupling Type cluster_suzuki_rec Suzuki Recommendation cluster_buchwald_rec Buchwald-Hartwig Recommendation cluster_sonogashira_rec Sonogashira Recommendation Start Coupling with This compound Suzuki C(sp²) - C(sp²) (Suzuki Coupling) Start->Suzuki Choose reaction Buchwald C(sp²) - N (Buchwald-Hartwig) Start->Buchwald Choose reaction Sonogashira C(sp²) - C(sp) (Sonogashira Coupling) Start->Sonogashira Choose reaction Suzuki_Catalyst Catalyst System: - Pd Precatalyst (e.g., XPhos Pd G3) - OR Pd(OAc)₂ - Ligand: XPhos or SPhos - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane/H₂O or Toluene Suzuki->Suzuki_Catalyst Leads to Buchwald_Catalyst Catalyst System: - Pd Precatalyst (e.g., RuPhos Pd G3) - OR Pd₂(dba)₃ - Ligand: RuPhos or BrettPhos - Base: LHMDS or NaOtBu - Solvent: Toluene or THF Buchwald->Buchwald_Catalyst Leads to Sonogashira_Catalyst Catalyst System: - Pd Catalyst: Pd(PPh₃)₂Cl₂ - Co-catalyst: CuI - Ligand: PPh₃ (in catalyst) - Base: Et₃N or DIPA - Solvent: THF or DMF Sonogashira->Sonogashira_Catalyst Leads to

Caption: Decision tree for selecting a catalyst system.

Quantitative Data: Catalyst System Comparison for Suzuki Coupling

The table below summarizes recommended starting conditions for a Suzuki-Miyaura coupling with this compound and a generic arylboronic acid.

ParameterSystem 1: Standard ConditionsSystem 2: High-Activity ConditionsRationale for this compound
Pd Source Pd(PPh₃)₄XPhos Pd G3 (or Pd(OAc)₂)System 2 is preferred. Buchwald precatalysts or in-situ systems with bulky ligands are more effective for sterically hindered substrates.[11]
Ligand PPh₃XPhosBulky, electron-rich ligands like XPhos or SPhos are crucial to accelerate the slow oxidative addition step.[4][5]
Catalyst Loading 3-5 mol%1-2 mol%High-activity systems allow for lower catalyst loading, which is more cost-effective and reduces palladium contamination in the product.
Base K₂CO₃ (2.5 eq)K₃PO₄ (2.5 eq)A stronger base like K₃PO₄ is often more effective at promoting transmetalation and ensuring the carboxylic acid is fully deprotonated.[4][10]
Solvent Dioxane / H₂O (4:1)Toluene or DioxaneToluene can be an excellent choice, especially if protodebromination is an issue. A small amount of water may still be beneficial.[1]
Temperature 80-100 °C90-110 °CHigher temperatures are often required to overcome the steric barrier.[10]
Expected Yield Low to ModerateGood to ExcellentSystem 2 consistently provides better outcomes for challenging substrates.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid using a high-activity catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final reaction concentration should be around 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, ensuring it partitions into the organic layer.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Catalytic Cycle and Key Challenges

The diagram below illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the specific steps that are challenging for this compound.

CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArX 2-Bromo-5-methyl- benzoic acid Boronic Ar'B(OH)₂ + Base

Caption: Suzuki-Miyaura catalytic cycle highlighting challenges.

References

  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. (n.d.). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society.
  • (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.
  • Wikipedia. (n.d.). Decarboxylative cross-coupling.
  • (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Reddit. (2024). Carboxylic acid and Cross Coupling reactions. r/OrganicChemistry.
  • (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • (n.d.). Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. SCI.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Cross-Coupling of 2-Bromo-5-iodobenzonitrile with Terminal Alkynes.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
  • (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol.
  • Ruhr-Universität Bochum. (n.d.). New Developments in Decarboxylative Cross-Coupling Reactions.
  • (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research - ACS Publications.
  • (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.

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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for experiments involving 2-Bromo-5-methylbenzoic acid. Understanding the profound impact of the solvent system is critical for optimizing reaction outcomes, improving yields, and preventing unwanted side reactions. This document is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My nucleophilic substitution reaction is extremely slow or showing no conversion. What's the likely cause?

A1: The most common cause for a sluggish nucleophilic substitution on an aryl halide like this compound is the incorrect choice of solvent, which fails to adequately promote the reaction mechanism.

  • Causality—The Role of Solvent in Nucleophilic Aromatic Substitution (SNAr): Reactions on this substrate typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this charged intermediate is paramount for the reaction to proceed.

    • Polar Aprotic Solvents are Key: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal for these reactions.[1] They possess strong dipole moments that stabilize the charged Meisenheimer complex but lack acidic protons, so they do not form a tight "cage" around the nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive.[1]

    • Why Protic Solvents Fail: Polar protic solvents like water, methanol, or ethanol will solvate the nucleophile through hydrogen bonding, significantly lowering its energy and making it less reactive.[2][3] This stabilization of the reactant (the nucleophile) increases the activation energy barrier, thus slowing or even halting the reaction.[3]

  • Troubleshooting Steps:

    • Verify Your Solvent Type: Confirm you are using a polar aprotic solvent.

    • Ensure Anhydrous Conditions: Trace amounts of water in your aprotic solvent can act as a protic impurity, deactivating the nucleophile. Always use a freshly opened bottle of anhydrous solvent or dry it using appropriate methods like molecular sieves.[4]

    • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of breaking aromaticity. If you are running the reaction at room temperature, consider carefully heating the reaction mixture.

Q2: I'm observing a significant amount of an unexpected byproduct. How do I identify and prevent it?

A2: The formation of byproducts is often a direct consequence of the solvent participating in the reaction. Given that this compound has two reactive sites (the C-Br bond and the carboxylic acid group), the nature of the byproduct depends on your reaction type.

  • Scenario A: Reactions Involving Activation of the Carboxylic Acid

    • Problem: If you first convert the carboxylic acid to a more reactive species (e.g., an acyl chloride) and then react it with a nucleophile, using a protic solvent is highly problematic.

    • Likely Byproducts:

      • Hydrolysis: If water is present, the acyl chloride will be rapidly hydrolyzed back to this compound.[4]

      • Alcoholysis: If your solvent is an alcohol (e.g., methanol, ethanol), it will act as a nucleophile, leading to the formation of the corresponding methyl or ethyl ester.[4]

    • Solution: Strictly use anhydrous, non-nucleophilic aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile for these reactions.[4] Conduct the experiment under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[4]

  • Scenario B: Reactions at the C-Br Bond (e.g., Cross-Coupling)

    • Problem: In metal-catalyzed reactions like Suzuki or Heck coupling, solvent choice affects catalyst stability and solubility of all reactants. Improper solvent can lead to catalyst decomposition or precipitation of reagents.

    • Solution: Consult literature for the specific catalytic system you are using. Often, a mixture of solvents is required, such as toluene/water or dioxane, to ensure all components (the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid) are in appropriate phases for reaction.

Q3: I'm having trouble dissolving the this compound in my chosen solvent. What are my options?

A3: Solubility is the first prerequisite for a successful liquid-phase reaction.[5] this compound is a crystalline solid with variable solubility.

  • Known Solubility Data: It is reported to be slightly soluble in chloroform and methanol.[6] Its solubility in other common solvents is a critical experimental parameter. Benzoic acid itself has high solubility in ethanol and chloroform, but low solubility in non-polar solvents like heptane.

  • Troubleshooting Steps:

    • Select a More Polar Solvent: If using a non-polar solvent, switch to a more polar option. Polar aprotic solvents like DMF and DMSO are often excellent choices for dissolving polar organic molecules.

    • Gentle Heating: In many cases, solubility can be significantly increased by gently heating the mixture. Ensure this is compatible with the stability of your other reagents.

    • Co-Solvent System: If a single solvent does not provide adequate solubility and the required reactivity profile, consider a co-solvent system. For example, adding a small amount of DMSO to THF can dramatically increase the solubility of polar compounds without drastically changing the overall reaction environment.

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding solvent effects on the reactivity of this compound.

Q1: How does solvent polarity fundamentally influence reaction mechanisms like SN1 and SN2?

A1: The polarity of the solvent plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, which can favor one reaction pathway over another.[2]

  • SN1 Reactions: This mechanism involves a rate-determining step where the leaving group departs to form a carbocation intermediate. Polar protic solvents (e.g., water, alcohols) are excellent for SN1 reactions because they can effectively stabilize both the departing anionic leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[2][7] This stabilization lowers the energy of the transition state, accelerating the reaction.[3][7]

  • SN2 Reactions: This is a concerted, one-step mechanism where the nucleophile attacks as the leaving group departs.

    • Polar protic solvents hinder SN2 reactions. They form strong hydrogen bonds with the nucleophile, creating a solvent shell that shields it and reduces its reactivity.[2][3]

    • Polar aprotic solvents favor SN2 reactions. They can dissolve the reactants but only weakly solvate the anion (nucleophile), leaving it more available and reactive for the backside attack.[1]

Q2: Which solvent properties are most important to consider for my experiment?

A2: Several solvent properties should be evaluated. A summary is provided in the table below.

Solvent PropertyDescriptionRelevance to this compound Reactions
Dielectric Constant (ε) A measure of the solvent's ability to separate ions and solvate charged species.High ε solvents (>15) are polar and better at stabilizing charged intermediates in SNAr or SN1-type pathways.[7]
Polarity Type Classified as Polar Protic, Polar Aprotic, or Non-Polar.Protic: H-bond donors (e.g., H₂O, MeOH). Stabilize anions and cations, favoring SN1 but hindering SN2.[2][5]
Aprotic: No H-bond donors (e.g., DMSO, DMF, Acetone). Stabilize cations but not anions, favoring SN2/SNAr.[1]
Non-Polar: Low dielectric constant (e.g., Hexane, Toluene). Used for reactions with non-polar reactants or when phase separation is needed.
Boiling Point The temperature at which the solvent boils at atmospheric pressure.Determines the maximum temperature for a reaction at ambient pressure. Higher boiling points allow for greater thermal energy input.
Nucleophilicity The ability of the solvent molecule itself to act as a nucleophile.Protic solvents like water and alcohols are nucleophilic and can lead to unwanted side reactions like hydrolysis or esterification.[4]

Q3: How do I choose the right solvent for a reaction? Can you provide a general workflow?

A3: A systematic approach is crucial. The following decision-making workflow can guide your selection process.

Solvent_Selection_Workflow start Identify Reaction Type snar Nucleophilic Aromatic Substitution (SNAr) start->snar coupling Metal-Catalyzed Cross-Coupling start->coupling acid_rxn Carboxylic Acid Derivatization start->acid_rxn snar_check Strong, Anionic Nucleophile? snar->snar_check coupling_check Catalyst/Reagent Solubility Needs? coupling->coupling_check acid_check Is an Activated Intermediate Formed (e.g., Acyl Chloride)? acid_rxn->acid_check polar_aprotic Use Polar Aprotic Solvent (DMSO, DMF, NMP) snar_check->polar_aprotic Yes ethereal Use Ethereal or Aromatic HC (THF, Dioxane, Toluene) coupling_check->ethereal Homogeneous biphasic Consider Biphasic System (e.g., Toluene/Water + PTC) coupling_check->biphasic Heterogeneous inert_aprotic Use Inert, Anhydrous Aprotic (DCM, THF, Acetonitrile) acid_check->inert_aprotic Yes protic_ok Protic Solvent may be acceptable (e.g., Fischer Esterification) acid_check->protic_ok No

Caption: A decision tree for selecting an appropriate solvent system.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a generalized, self-validating procedure for reacting this compound with a generic amine nucleophile, emphasizing solvent-critical steps.

Objective: Synthesize 2-(dialkylamino)-5-methylbenzoic acid.

Materials:

  • This compound

  • Dialkylamine (nucleophile, 2.2 eq.)

  • Potassium Carbonate (K₂CO₃, non-nucleophilic base, 2.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Oven-dried glassware

Procedure:

  • Preparation (Anhydrous Conditions): Oven-dry all glassware (round-bottom flask, condenser) at 120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen. This prevents atmospheric moisture from contaminating the reaction.[4]

  • Reagent Addition: To the reaction flask, add this compound (1.0 eq.) and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe through a rubber septum. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

  • Nucleophile Addition: Add the dialkylamine (2.2 eq.) to the mixture via syringe. A slight excess of the nucleophile is used to ensure complete consumption of the starting material.

  • Reaction: Heat the reaction mixture to 80-120°C with vigorous stirring. The optimal temperature may require screening.

  • Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. A valid reaction will show the disappearance of the starting material and the appearance of a new, more polar spot (product). A control spot of the starting material should be run on every TLC plate.

  • Work-up: After completion, cool the reaction to room temperature. Carefully pour the mixture into water and acidify with 1M HCl to protonate the product's carboxylate, causing it to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • College of Saint Benedict & Saint John’s University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
  • LibreTexts Chemistry. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • LibreTexts Chemistry. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
  • Shamel, A., et al. (2019). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data.

Sources

Technical Support Center: Managing Exothermic Reactions with 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Bromo-5-methylbenzoic acid in your research and development endeavors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing potential exothermic events during chemical synthesis. Our focus is on providing practical, field-tested insights rooted in scientific principles to ensure the safety and success of your experiments.

Introduction: Understanding the Thermal Hazards

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] While the compound itself is stable under normal conditions, its utility in common synthetic transformations, such as cross-coupling and organometallic reactions, introduces the potential for significant exothermic events. A thermal runaway, where the heat generated by a reaction exceeds the rate of heat removal, can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure and safety incidents.[2] This guide will equip you with the knowledge to anticipate, prevent, and manage these thermal hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound that pose an exothermic risk?

A1: The most significant exothermic risks arise from reactions that involve the formation of highly reactive intermediates or proceed with a large negative enthalpy of reaction. For this compound, these primarily include:

  • Grignard Reagent Formation and Quenching: The formation of the Grignard reagent is exothermic, but the subsequent quenching of the reaction is often more hazardous. The reaction of the Grignard reagent with a protic source, like water or acid, is highly exothermic and can lead to a rapid boil-up of the solvent if not controlled.[3][4]

  • Suzuki-Miyaura Cross-Coupling Reactions: This widely used carbon-carbon bond-forming reaction is known to be exothermic. The heat of reaction can be substantial, and in some cases, the maximum temperature of a synthesis reaction (MTSR) can exceed the boiling point of the solvent, posing a significant runaway hazard.[5]

  • Esterification and Amide Bond Formation: While generally less exothermic than the aforementioned reactions, the formation of esters and amides from this compound can still generate heat.[6][7] The risk of a thermal runaway is lower but should not be disregarded, especially at a larger scale.

Q2: How can I assess the potential thermal hazard of my planned reaction?

A2: A thorough thermal hazard assessment is crucial before performing any new reaction or scaling up an existing one. This should involve:

  • Literature Review: Search for any documented thermal incidents or calorimetry data for similar reactions.

  • Reaction Calorimetry (RC1): Whenever possible, perform reaction calorimetry to determine the heat of reaction (ΔH), the heat flow rate, and the adiabatic temperature rise (ΔTad). This data is invaluable for safe scale-up.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your starting materials, intermediates, and final product.

Q3: What are the early warning signs of a developing thermal runaway?

A3: Vigilance during your experiment is key to early detection. Look for:

  • An unexpected and rapid increase in the internal reaction temperature that does not stabilize with the available cooling.

  • A sudden increase in pressure within the reaction vessel.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in the rate of off-gassing.

Troubleshooting Guides

Scenario 1: Grignard Reaction - Exotherm During Quenching

Issue: You are quenching your Grignard reaction formed from this compound, and you observe a violent, uncontrolled boiling of the solvent.

Probable Cause: The quenching process is highly exothermic, and the quenching agent was added too quickly. This leads to a rapid release of heat that overwhelms the cooling capacity of the system.[3]

Recommended Solution:

Prevention:

  • Slow, Controlled Addition: Always add the quenching agent (e.g., saturated aqueous ammonium chloride, dilute acid) dropwise, with vigorous stirring.[4]

  • Adequate Cooling: Perform the quench in an ice-water bath to provide sufficient cooling.[4]

  • Headspace: Ensure there is adequate headspace in the reaction flask to accommodate any potential solvent boiling.

Emergency Protocol:

  • Immediately stop the addition of the quenching agent.

  • If safe to do so, increase the efficiency of the cooling bath (e.g., by adding more ice/dry ice).

  • If the reaction continues to escalate, evacuate the area and follow your laboratory's emergency procedures.

Scenario 2: Suzuki-Miyaura Coupling - Uncontrolled Temperature Rise

Issue: During your Suzuki-Miyaura coupling of this compound with a boronic acid, the reaction temperature begins to rise rapidly and uncontrollably.

Probable Cause: The reaction is highly exothermic, and the rate of heat generation has surpassed the heat removal capacity of your setup. This can be influenced by factors such as catalyst activity, reagent concentration, and solvent choice.[5]

Recommended Solution:

Prevention:

  • Controlled Reagent Addition: For larger-scale reactions, consider adding one of the reagents (e.g., the boronic acid or the base) portion-wise or via a syringe pump to control the reaction rate.

  • Solvent Selection: Choose a solvent with a higher boiling point to provide a larger safety margin. However, be aware that some solvents can also contribute to exothermic decomposition at elevated temperatures.[5]

  • Calorimetric Data: Use reaction calorimetry data to determine the maximum safe operating temperature and ensure your cooling system is adequate.

Emergency Protocol:

  • Immediately remove the heat source (if any).

  • Enhance cooling by using a larger or colder cooling bath.

  • If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Caution: Only do this if you are certain the solvent is compatible and will not exacerbate the situation.

  • If the situation is not brought under control, evacuate and follow emergency procedures.

Quantitative Data Summary

The following table provides representative calorimetric data for a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide, which can serve as a useful, albeit approximate, guide for reactions with this compound.[5]

Reaction ParameterValueSignificance
Heat of Reaction (ΔH) -372.8 kJ/molIndicates a highly exothermic process.
Adiabatic Temperature Rise (ΔTad) 131.5 °CThe theoretical temperature increase in the absence of any cooling. A high value indicates a significant risk of thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) 211.5 °CThe highest temperature the reaction could reach under adiabatic conditions. If this exceeds the solvent's boiling point, a runaway is likely.

Note: This data is for a specific reaction and should be used as a qualitative guide only. Actual values for your specific system may vary.

Experimental Protocols & Workflows

Protocol 1: Safe Quenching of a Grignard Reaction
  • Cooling: Once the Grignard reagent formation is complete, cool the reaction flask to 0 °C using an ice-water bath.

  • Slow Addition: Prepare a solution of saturated aqueous ammonium chloride. Add this solution dropwise to the vigorously stirred Grignard reaction mixture.

  • Monitoring: Monitor the internal temperature and the rate of any gas evolution. If the temperature begins to rise significantly, pause the addition until it subsides.

  • Completion: Continue the dropwise addition until no further exotherm is observed upon addition of the quenching solution.

  • Workup: Proceed with the standard aqueous workup.

Diagram: Decision-Making Workflow for Exotherm Management

ExothermManagement Exotherm Management Workflow Start Reaction Start Monitor Monitor Temperature & Pressure Continuously Start->Monitor Check Temperature Rise > Expected? Monitor->Check Controlled Within Safe Operating Limits? Check->Controlled Yes Action1 Increase Cooling Capacity Check->Action1 No Emergency Evacuate & Follow Emergency Protocol Controlled->Emergency No Continue Continue Reaction Under Close Observation Controlled->Continue Yes Action2 Slow/Stop Reagent Addition Action1->Action2 Action3 Dilute with Cold Inert Solvent (Use Caution!) Action2->Action3 Action3->Controlled Continue->Monitor End Reaction Complete Continue->End

Sources

Technical Support Center: Work-up Procedures for 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for handling reaction work-ups involving 2-Bromo-5-methylbenzoic acid. The methodologies described herein are grounded in established chemical principles to ensure procedural success and product purity.

Section 1: Foundational Knowledge & Initial Work-up

Understanding the Substrate: Key Properties

Before designing a work-up, it is crucial to understand the physicochemical properties of this compound. Its behavior during extraction and purification is dictated by its structure: an aromatic carboxylic acid.[1] The carboxylic acid group provides a handle for facile separation via acid-base chemistry.

PropertyValueSource
Molecular FormulaC₈H₇BrO₂[2][3]
Molecular Weight215.05 g/mol [2][4]
Melting Point136-140 °C[2]
pKa (Predicted)~2.92[2]
AppearanceWhite to off-white crystalline powder[2]
SolubilitySlightly soluble in chloroform and methanol[2]
Core Principle: The Acid-Base Extraction

Question: What is the fundamental strategy for separating this compound from a neutral or basic reaction mixture?

Answer: The most effective method is an acid-base extraction. This technique leverages the difference in solubility between the acidic form (this compound) and its corresponding carboxylate salt.[5]

  • In its protonated (acidic) form , the compound is soluble in organic solvents like diethyl ether or ethyl acetate and has low solubility in water.[6]

  • When deprotonated by a base , it forms a sodium or potassium carboxylate salt. This ionic salt is highly soluble in the aqueous phase and insoluble in most organic solvents.[7][8]

This differential solubility allows for its selective transfer from the organic layer to the aqueous layer, leaving neutral organic impurities behind.[7] Subsequently, re-acidification of the aqueous layer precipitates the purified carboxylic acid.[6][7]

Workflow: Standard Acid-Base Extraction

AcidBaseExtraction Start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., sat. aq. NaHCO₃) to Separatory Funnel Start->AddBase Shake Shake Funnel Gently & Allow Layers to Separate AddBase->Shake Separate Drain Aqueous Layer (Contains Sodium 2-Bromo-5-methylbenzoate) Shake->Separate OrganicLayer Organic Layer (Contains Neutral Byproducts/ Starting Materials) Separate->OrganicLayer Set Aside Acidify Cool Aqueous Layer (0 °C) & Acidify with conc. HCl (to pH < 2) Separate->Acidify Precipitate Product Precipitates as a Solid Acidify->Precipitate Isolate Isolate Product by Vacuum Filtration Precipitate->Isolate Wash Wash Solid with Cold Water & Dry Thoroughly Isolate->Wash End Purified this compound Wash->End

Caption: General workflow for isolating the acidic product.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the work-up of reactions involving this compound.

Problem: Formation of an Emulsion

Question: I've mixed my organic reaction solvent with the basic aqueous solution, and a thick, milky layer (emulsion) has formed between the phases. How do I break it?

Answer: Emulsion formation is a frequent problem, often caused by high concentrations of surfactant-like compounds or excessive agitation.[9] Breaking an emulsion is more difficult than preventing one, but several techniques are effective.

Strategy Mechanism of Action Protocol Step
Patience Allows time for the phases to coalesce naturally.Let the separatory funnel stand undisturbed for 15-30 minutes.[10][11][12]
Gentle Agitation Prevents the vigorous mixing that creates emulsions.Instead of shaking, gently swirl or invert the funnel multiple times.[9]
Addition of Brine Increases the ionic strength of the aqueous layer, forcing organic components out and helping to break the emulsion.[9]Add a saturated solution of sodium chloride (brine).
Filtration Physically removes particulate matter that may be stabilizing the emulsion.Filter the entire mixture through a pad of Celite or glass wool.[10]
Centrifugation If equipment is available, centrifugation can force the separation of the layers.[9]Centrifuge the mixture to break the emulsion.
Troubleshooting Workflow: Emulsion Breaking

EmulsionTroubleshooting action action result result Start Emulsion Formed? Wait Let Stand (15-30 min) Start->Wait Resolved1 Resolved? Wait->Resolved1 AddBrine Add Saturated NaCl (Brine) Resolved1->AddBrine No Success Proceed with Extraction Resolved1->Success Yes Resolved2 Resolved? AddBrine->Resolved2 Filter Filter through Celite Pad Resolved2->Filter No Resolved2->Success Yes Resolved3 Resolved? Filter->Resolved3 Resolved3->Success Yes Failure Consider Solvent Evaporation & Redissolving Resolved3->Failure No

Caption: Decision tree for resolving emulsions during extraction.

Problem: Low or No Product Precipitation After Acidification

Question: I've acidified the basic aqueous layer, but my product isn't crashing out. What went wrong?

Answer: This is a common and frustrating issue that typically points to one of three causes:

  • Incomplete Acidification: The carboxylic acid will not precipitate until it is fully protonated and thus no longer soluble in water.[7] A common mistake is not adding enough acid.

    • Solution: Check the pH of the aqueous solution with pH paper or a pH meter. Continue adding a strong acid (e.g., concentrated HCl) dropwise until the pH is ≤ 2.[6] Be aware that this neutralization can be exothermic, so perform it in an ice bath.[8]

  • Insufficient Product: There may simply be very little product in the aqueous layer to begin with. This could be due to a failed reaction or an inefficient initial extraction into the basic layer.

  • Product Has Some Water Solubility: While generally considered insoluble, your product might have some residual solubility in the cold, acidic aqueous solution, especially if the total volume is large.

    • Solution: If you suspect the product is present but not precipitating, perform a "back-extraction." Extract the acidified aqueous layer 2-3 times with a fresh portion of an organic solvent (e.g., ethyl acetate).[8] The protonated, neutral product will move back into the organic layer. Combine these organic extracts, dry with a drying agent (e.g., anhydrous Na₂SO₄), and remove the solvent under reduced pressure to recover your product.

Section 3: Reaction-Specific FAQs

Grignard Reactions

Question: I'm performing a Grignard reaction with an electrophile and 2-bromo-5-methylphenylmagnesium bromide. What is the correct work-up procedure?

Answer: The work-up for a Grignard reaction is a critical multi-step process designed to quench excess reagent and protonate the newly formed alkoxide.[13]

Detailed Protocol: Grignard Reaction Work-up

  • Cooling (Crucial): Before introducing any protic source, cool the reaction flask to 0 °C in an ice-water bath. Grignard reactions are often exothermic upon quenching.[13][14]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[13] This is a weak acid that will safely destroy any unreacted Grignard reagent and protonate the magnesium alkoxide product to the desired alcohol. Using a strong acid at this stage can cause side reactions with sensitive functional groups.

  • Dissolving Salts: A thick precipitate of magnesium salts (Mg(OH)Br) will form.[13] Add your extraction solvent (e.g., diethyl ether, ethyl acetate) and transfer the entire mixture to a separatory funnel. If solids persist, a small amount of dilute HCl can be added to help dissolve them.[13]

  • Extraction: Extract the aqueous layer with your organic solvent. Perform this 2-3 times to ensure complete recovery of your product.[13]

  • Washing & Drying: Combine the organic layers. Wash once with water, then once with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent in vacuo to yield the crude product.

Suzuki-Miyaura Coupling Reactions

Question: I'm trying to perform a Suzuki coupling using this compound, but the reaction is sluggish or fails. Why?

Answer: While Suzuki couplings are robust, the free carboxylic acid can sometimes cause issues.

  • Base Stoichiometry: The reaction requires a base (e.g., K₂CO₃, K₃PO₄) for the transmetalation step. The acidic proton on your starting material will consume one equivalent of this base. You must add at least one extra equivalent of base to account for this acid-base neutralization.[15]

  • Catalyst Deactivation: The resulting carboxylate can sometimes coordinate to the palladium center, potentially hindering catalytic activity.[15] If you observe this issue, switching the catalyst or ligand system can sometimes resolve the problem.[15]

  • Solubility Issues: The deprotonated carboxylate salt may have poor solubility in the organic phase of a biphasic solvent system (e.g., Toluene/Water), reducing its effective concentration for the reaction.[15] Using a different solvent system, such as one containing an alcohol or running the reaction in neat water, can be beneficial.[15][16]

Work-up for a Suzuki Coupling: Once the reaction is complete, the work-up is typically straightforward. If the product is a biaryl carboxylic acid, you can employ the standard acid-base extraction detailed in Section 1.2 to separate it from the boronic acid starting materials and other neutral byproducts.[17]

Section 4: Final Purification

Question: My isolated product is not pure enough after extraction. What is the best method for final purification?

Answer: Recrystallization is the premier technique for purifying solid organic compounds like this compound.[18] The goal is to find a solvent system where the compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Protocol: Recrystallization

  • Solvent Selection: For aromatic carboxylic acids, common recrystallization solvents include aqueous ethanol, acetic acid, or toluene.[19][20] You may need to test several solvents or solvent mixtures to find the ideal one.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid to just dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • Acid-Base Extraction. (n.d.). University of California, Davis.
  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Acid and Base Extraction. (n.d.). University of Waterloo Engineering Ideas Clinic.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents (US3654351A).
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents (US9233905B2).
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • The Grignard Reaction. (n.d.). University of Missouri–St. Louis.
  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. (2021). Journal of Chemical Education.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Toronto.
  • Grignard Reaction. (n.d.). California State University, Stanislaus.
  • ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. (n.d.). University of Calgary.
  • Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Do carboxylic acids interfere with Suzukis? (2021, December 29). Reddit.
  • This compound. (n.d.). PubChem.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents (CN112250562A).
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem.com.
  • This compound | 6967-82-4. (n.d.). J&K Scientific LLC.
  • Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021, September 2). Google Patents (JP2021127332A).

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Technical Support Center: Characterization of Unexpected Byproducts with 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the characterization of unexpected byproducts when working with 2-Bromo-5-methylbenzoic acid. Our goal is to equip you with the knowledge to identify, understand, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Challenge of Byproduct Formation

This compound is a valuable building block in organic synthesis, frequently employed in the construction of complex molecules for pharmaceutical and materials science applications. However, its reactivity can sometimes lead to the formation of unexpected byproducts, complicating reaction workups, reducing yields, and compromising the purity of the target compound. This guide offers a structured approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows multiple unexpected spots after a reaction with this compound. What are the likely culprits?

A1: The appearance of multiple spots on a TLC plate is a common indicator of a complex reaction mixture. For reactions involving this compound, several possibilities exist:

  • Unreacted Starting Material: The most straightforward possibility is the presence of unreacted this compound.

  • Homocoupling of Starting Material: Palladium-catalyzed cross-coupling reactions, for instance, can sometimes lead to the dimerization of the starting material.

  • Decarboxylation: At elevated temperatures, benzoic acids can undergo decarboxylation, leading to the formation of 1-bromo-4-methylbenzene.[1][2]

  • Isomeric Byproducts: Depending on the synthetic route to your starting material, it may contain isomers that participate in the reaction, leading to isomeric products.[3]

  • Solvent/Reagent Adducts: In some cases, the solvent or other reagents can react with your starting material or intermediates to form adducts.

To begin troubleshooting, it is crucial to isolate and characterize these unknown spots.[4]

Q2: I've observed a significant drop in pH and gas evolution during my reaction. What could be happening?

A2: A drop in pH and gas evolution are strong indicators of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. This is a known thermal decomposition pathway for benzoic acids and can be promoted by high temperatures and certain catalysts.[2] The loss of the acidic carboxylic acid group would lead to a less acidic reaction mixture, but the subsequent reactions of the resulting aryl radical or anion could lead to the formation of other acidic species.

Q3: My final product is discolored, even after purification. Could this be due to a byproduct?

A3: Discoloration is often a sign of trace impurities. These could be highly conjugated systems or degradation products formed in small quantities. Even a minuscule amount of a highly colored byproduct can be visually apparent. It is advisable to re-evaluate your purification method or employ a different technique (e.g., recrystallization with a different solvent system, or preparative HPLC) to remove these persistent impurities.

In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Decarboxylation

Decarboxylation is a common side reaction for benzoic acids, particularly at elevated temperatures. The resulting byproduct, 1-bromo-4-methylbenzene, can complicate purification and reduce the yield of your desired product.

dot graph Decarboxylation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Simplified mechanism of thermal decarboxylation."

  • Isolate the Byproduct: Utilize flash column chromatography or preparative TLC to separate the non-polar byproduct from the more polar carboxylic acid product.

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a ¹H NMR spectrum of the isolated byproduct. Look for the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the characteristic aromatic signals of 1-bromo-4-methylbenzene.

    • Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the byproduct. The expected molecular weight for 1-bromo-4-methylbenzene is approximately 171.04 g/mol .

    • IR Spectroscopy: An IR spectrum will show the absence of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the presence of characteristic aromatic C-H stretches.[5]

  • Lower Reaction Temperature: If the reaction conditions allow, reducing the temperature can significantly slow down the rate of decarboxylation.

  • Alternative Catalysts: For metal-catalyzed reactions, screening different catalysts or ligands may identify a system that promotes the desired reaction at a lower temperature.

  • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time for byproduct formation.

Guide 2: Identifying Dimerization Products

In reactions like Suzuki or Heck couplings, the homocoupling of this compound can lead to the formation of a dimeric byproduct.

dot graph Dimerization { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Generalized pathway for palladium-catalyzed dimerization."

  • Isolation: The dimeric byproduct will be significantly less polar than the starting material but may have similar polarity to the desired cross-coupled product. Preparative HPLC is often the most effective method for separation.

  • Spectroscopic Analysis:

    • ¹H NMR: The ¹H NMR spectrum will be more complex than the starting material. Look for a set of aromatic signals that correspond to a symmetrical or unsymmetrical dimer.

    • ¹³C NMR: The ¹³C NMR spectrum will show an increased number of aromatic carbon signals.

    • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact mass and elemental composition of the byproduct, confirming the dimeric structure. The expected molecular formula for the dimer would be C16H14O4.

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the coupling partners. An excess of the boronic acid or other coupling partner can sometimes suppress homocoupling.

  • Ligand and Catalyst Screening: The choice of palladium catalyst and ligand can have a profound impact on the extent of homocoupling. Electron-rich and bulky phosphine ligands often minimize this side reaction.

  • Slow Addition of Reagents: Adding the limiting reagent slowly can help maintain a low concentration of the reactive intermediate, thus disfavoring dimerization.

Data Summary Table

Byproduct TypePotential StructureKey Analytical Signature (¹H NMR)Key Analytical Signature (MS)
Decarboxylation 1-Bromo-4-methylbenzeneAbsence of COOH proton; simplified aromatic regionm/z ≈ 171/173 (Br isotope pattern)
Dimerization Biphenyl derivativeComplex aromatic region; potential symmetrym/z ≈ 334 (for the dicarboxylic acid)
Isomeric Impurity e.g., 3-Bromo-5-methylbenzoic acidDifferent chemical shifts and coupling patterns in the aromatic regionSame m/z as the starting material

Experimental Protocols

Protocol 1: General Procedure for Byproduct Isolation via Flash Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure.

  • Dry Loading: Adsorb the crude material onto a small amount of silica gel or celite.

  • Column Packing: Pack a glass column with silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Elution: Carefully load the dried sample onto the top of the column and elute with a gradient of the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure byproduct.

Protocol 2: Sample Preparation for NMR and MS Analysis
  • NMR Sample: Dissolve 5-10 mg of the isolated byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

  • MS Sample: Prepare a dilute solution (approx. 1 mg/mL) of the byproduct in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques like ESI-MS.[6]

Concluding Remarks

The successful characterization of unexpected byproducts is a critical skill in synthetic chemistry. It not only leads to a more profound understanding of the reaction at hand but also enables the development of more robust and efficient synthetic methods. By systematically applying the troubleshooting strategies and analytical techniques outlined in this guide, researchers can confidently navigate the challenges posed by byproduct formation in their work with this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.
  • BenchChem. (n.d.). Spectroscopic analysis comparison of substituted benzoic acids.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Byproducts in Organic Synthesis.
  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts.
  • Quora. (n.d.). How is parabromobenzoic acid prepared from benzene?
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

Sources

Stability issues of 2-Bromo-5-methylbenzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-5-methylbenzoic acid (CAS 6967-82-4), a key building block in pharmaceutical and materials science research.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile compound. Our goal is to empower researchers, scientists, and drug development professionals to anticipate and overcome common challenges encountered during its use.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to get your reaction back on track.

Question 1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low yield and a significant amount of 5-methylbenzoic acid as a byproduct. What is happening and how can I fix it?

Answer: This is a classic case of protodebromination (or hydrodebromination), where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture. This side reaction competes directly with your desired cross-coupling pathway and is a common challenge with aryl bromides.[2]

Root Causes & Mechanistic Insight:

  • Presence of Protic Impurities: Trace amounts of water, alcohols, or even acidic protons on glassware can serve as proton sources.

  • Reaction Conditions: High temperatures and certain bases can accelerate the rate of protodebromination.[2]

  • Catalyst System: The choice of palladium source and, more critically, the phosphine ligand can influence the relative rates of the desired reductive elimination (forming your product) versus the undesired protodebromination.

Troubleshooting Protocol:

  • Ensure Anhydrous & Degassed Conditions:

    • Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of inert gas (Nitrogen or Argon).

    • Use anhydrous, degassed solvents. A common method is to bubble argon through the solvent for 15-30 minutes before use.[3]

    • Ensure your starting material, boronic acid/ester, and base are thoroughly dried.

  • Optimize the Base and Temperature:

    • Stronger bases can sometimes promote side reactions. If you are using a strong base like K₃PO₄, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[2][4]

    • High temperatures can favor decomposition pathways. Attempt to run the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) for a longer period.[2]

  • Screen Phosphine Ligands:

    • The ligand is critical for stabilizing the palladium catalyst and mediating the catalytic cycle.[5] For sterically hindered or electronically challenging substrates, bulky, electron-rich phosphine ligands are often superior to simpler ones like PPh₃.

    • Consider ligands such as SPhos, XPhos, or RuPhos, which are known to promote efficient cross-coupling and suppress protodebromination.[2]

  • Use a Pre-catalyst:

    • To ensure the reliable formation of the active Pd(0) species, consider using a commercially available, air-and-moisture-stable pre-catalyst, such as a G3-XPhos palladacycle.[2]

Question 2: My reaction is turning dark, and I'm observing thermal decomposition or decarboxylation, especially at temperatures above 140 °C. What is the thermal stability limit?

Answer: this compound has a melting point in the range of 136-140 °C.[6] Heating a carboxylic acid, particularly one with ortho-substituents, significantly above its melting point can induce thermal decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂).

Root Causes & Mechanistic Insight:

  • Thermal Stress: The primary driver is excessive heat. The C-C bond between the aromatic ring and the carboxyl group cleaves, releasing CO₂. While specific decomposition data for this exact molecule is sparse, studies on similar substituted benzoic acids confirm that decarboxylation is a primary thermal decomposition pathway.[7]

  • Catalysis: Trace metals or acidic/basic impurities can lower the temperature at which decarboxylation occurs. Radical-mediated pathways can also lead to decarboxylation (protodecarboxylation).[8]

Troubleshooting Protocol:

  • Strict Temperature Control: Maintain reaction temperatures below the compound's melting point whenever possible. Use an oil bath with a contact thermometer for precise temperature regulation.

  • Solvent Selection: If higher temperatures are required for reactivity, select a high-boiling point solvent that allows for a reflux temperature below the decomposition threshold.

  • Reaction Time: Minimize the time the reaction is held at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it reaches completion.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative decomposition pathways that may occur at high temperatures in the presence of air.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9] Avoid exposure to moisture and incompatible materials like strong oxidizing agents.[10]

Q: How does the substitution pattern (ortho-bromo, meta-methyl) affect reactivity?

A: The electronic and steric environment of this molecule creates a unique reactivity profile:

  • Carboxylic Acid Group: The ortho-bromine atom provides significant steric hindrance, which can slow down reactions at the carboxylic acid, such as esterification or amide coupling. These reactions may require more forcing conditions or specialized coupling agents.

  • Aryl Bromide Group: The C-Br bond is the primary site for cross-coupling reactions.[6] The electronic nature of the ring, influenced by the electron-withdrawing bromine and electron-donating methyl group, will affect the rate of oxidative addition to the palladium catalyst.

Q: I am performing an esterification reaction with methanol and a sulfuric acid catalyst, but the reaction is slow. What can I do?

A: The steric hindrance from the ortho-bromo group is likely impeding the approach of methanol to the carboxylic acid. While refluxing with methanol and catalytic H₂SO₄ for an extended period (e.g., 16 hours) can give a high yield (96.1%), you can explore alternative methods.[6] Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by the addition of methanol.

Section 3: Data & Protocols

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₇BrO₂[6]
Molecular Weight215.04 g/mol [6]
Melting Point136-140 °C[6]
Boiling Point311.6 ± 30.0 °C (Predicted)[6]
pKa2.92 ± 0.10 (Predicted)[6]
AppearanceWhite to off-white crystalline powder[6]
General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization for each specific substrate is highly recommended.

Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)[3][4]

  • Phosphine Ligand (e.g., SPhos, 4-10 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0 equiv.)[3]

  • Solvent System (e.g., 1,4-Dioxane and Water, 4:1 ratio, anhydrous and degassed)[4]

Procedure:

  • Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 4: Visual Guides

Troubleshooting Workflow for Low-Yield Cross-Coupling

This decision tree illustrates a logical workflow for diagnosing and solving issues of low yield or high byproduct formation in cross-coupling reactions.

Troubleshooting_Workflow Start Problem: Low Yield or High Protodebromination Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Check_Conditions->Check_Conditions Issue Found: Re-run with dry/degassed reagents Optimize_Base Step 2: Optimize Base & Temperature Check_Conditions->Optimize_Base Conditions Verified as Anhydrous/Inert Optimize_Base->Optimize_Base No Improvement: Try milder base (K2CO3) & lower temp (80-90°C) Optimize_Catalyst Step 3: Optimize Catalyst System Optimize_Base->Optimize_Catalyst Improvement Seen, but not complete Success Reaction Optimized Optimize_Base->Success Problem Solved Optimize_Catalyst->Optimize_Catalyst No Improvement: Screen bulky ligands (SPhos, XPhos) Use pre-catalyst Optimize_Catalyst->Success Yield & Purity Acceptable

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Competing Reaction Pathways

This diagram illustrates how the starting material can proceed down the desired cross-coupling pathway or the undesired protodebromination side-reaction.

Competing_Pathways SM This compound Pd(0) Catalyst OA_Complex Ar-Pd(II)-Br Complex SM:f1->OA_Complex Oxidative Addition Product Desired Cross-Coupled Product OA_Complex->Product Transmetalation & Reductive Elimination (GOOD PATHWAY) Byproduct Protodebromination Byproduct (5-methylbenzoic acid) OA_Complex->Byproduct Reaction with H+ source (BAD PATHWAY)

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

  • Synthetic method of 2-bromo-5-methoxybenzoic acid - CN112250562A.
  • 2-bromo-3-methylbenzoic acid. Organic Syntheses Procedure. [Link]
  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Comput
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Protodecarboxylation of benzoic acids under radical conditions Supporting Information. The Royal Society of Chemistry. [Link]
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids.
  • This compound. precisionFDA. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids.
  • Advances in Cross-Coupling Reactions. MDPI. [Link]

Sources

How to remove catalyst residues from 2-Bromo-5-methylbenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the purification of 2-Bromo-5-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in removing catalyst residues from their product. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the highest purity for your compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound, particularly after catalytic reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-couplings where this molecule is a reactant or product.

Q1: My final product of this compound is off-color (grey, black, or dark red) after a palladium-catalyzed reaction. What is causing this and how can I fix it?

Answer:

A persistent grey or black color in your product is almost certainly due to residual palladium, often in the form of colloidal palladium ("palladium black"). A dark red or orange hue can indicate the presence of soluble palladium complexes, such as Pd(OAc)₂.[1] These residues must be removed to prevent interference in subsequent reactions and to meet purity standards for downstream applications.

Root Cause Analysis:

  • Heterogeneous Catalysts (e.g., Pd/C): The catalyst particles may be too fine to be removed by standard filtration paper, leading to contamination of the filtrate.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂): These catalysts are soluble in the reaction medium.[1] Simple filtration will not remove them. During workup, the soluble palladium can be reduced to insoluble palladium black, which precipitates as very fine particles.

Troubleshooting Protocol: Palladium Precipitation & Celite® Filtration

This method is most effective for removing palladium that has precipitated as a black solid.

  • Reaction Quench & Precipitation: Upon reaction completion, add a solvent like toluene or ethyl acetate to the reaction mixture. To facilitate the precipitation of soluble palladium, add a 20% aqueous solution of sodium bisulfite (NaHSO₃) or another mild reducing agent.

  • Heating & Stirring: Heat the biphasic mixture to approximately 60-80 °C and stir vigorously for 1-2 hours. This process encourages the agglomeration of fine palladium particles, making them easier to filter.[2]

  • Celite® Pad Preparation: Prepare a filtration plug by packing a 1-2 cm thick pad of Celite® into a sintered glass funnel.[3] Pre-wet the pad with the reaction solvent to ensure a good seal and prevent particles from passing through.[2]

  • Filtration: Allow the reaction mixture to cool to room temperature and then filter it through the prepared Celite® pad. The Celite® will trap the fine, insoluble palladium particles.[3]

  • Washing: Wash the Celite® pad with additional fresh solvent to recover any product that may have been retained.

  • Analysis: The filtrate should now be colorless or pale yellow. If it remains dark, soluble palladium may still be present, and a secondary treatment method (see Q2) is required.

Q2: I've performed a Celite® filtration, but my solution is still colored, and ICP-MS analysis confirms high palladium levels (>10 ppm). How do I remove soluble or colloidal palladium?

Answer:

When filtration is insufficient, it indicates the presence of soluble palladium complexes or extremely fine colloidal particles that pass through the filter aid.[2] In this scenario, you must employ a method that actively captures the metal. The two most common and effective approaches are treatment with activated carbon or the use of a specialized metal scavenger.

Method 1: Activated Carbon Adsorption

Activated carbon is a cost-effective adsorbent for removing residual metals.[2] Its high surface area provides ample sites for palladium to adsorb.

  • Pros: Inexpensive, widely available.

  • Cons: Can be non-selective and may adsorb your desired product, leading to yield loss. Its efficiency can be lower than specialized scavengers.[2]

Experimental Protocol:

  • Solvent Selection: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, THF).

  • Carbon Addition: Add activated carbon (typically 5-10% w/w relative to the product) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 2-4 hours. Gentle heating (40-50 °C) can sometimes improve efficiency, but monitor for potential product degradation.

  • Filtration: Remove the activated carbon by filtration through a Celite® pad. Crucially , use a fresh pad to avoid re-contamination.

  • Solvent Removal: Concentrate the filtrate in vacuo to recover the purified product.

Method 2: Solid-Supported Metal Scavengers

Metal scavengers are materials, often silica or polystyrene-based, that are functionalized with ligands having a high affinity for palladium, such as thiols, thioureas, or amines.[1][2] This method is highly selective and efficient.

  • Pros: High selectivity for palladium, leading to minimal product loss. Very effective at reducing palladium levels to low ppb.[4]

  • Cons: More expensive than activated carbon.

Experimental Protocol:

  • Scavenger Selection: Choose a scavenger appropriate for your palladium species. Thiol-based scavengers are excellent general-purpose choices for palladium.

  • Addition: Add the scavenger resin (typically 2-5 equivalents relative to the residual palladium) to a solution of your crude product.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperatures (follow the manufacturer's recommendation) for 4-24 hours.

  • Filtration: Filter off the resin. The solid-supported nature of the scavenger makes its removal straightforward.[1]

  • Concentration: Remove the solvent from the filtrate to obtain the highly purified product.

Frequently Asked Questions (FAQs)

Q3: What are the main strategies for removing metal catalyst residues, and how do I choose the right one?

Answer:

There are four primary strategies for removing catalyst residues. The best choice depends on the nature of the catalyst (homogeneous vs. heterogeneous), the cost, the required purity level, and the scale of the reaction.

Method Primary Use Case Mechanism Pros Cons
Filtration (with Celite®) Heterogeneous catalysts (e.g., Pd/C) or precipitated metals.Physical SeparationSimple, fast, inexpensive.Ineffective for soluble or colloidal metal species.[2]
Adsorption (Activated Carbon) General purpose removal of various metal species.PhysisorptionLow cost, widely applicable.Non-selective (can adsorb product), may require optimization.[2]
Scavenging (Functionalized Resins) Low-level removal of soluble metal species to achieve high purity.ChemisorptionHighly selective, very efficient, simple filtration removal.[4]Higher cost, may require longer reaction times.
Chelation & Extraction Removal of metals that can form water-soluble complexes.ComplexationCan be effective for specific metals.Requires a liquid-liquid extraction step, potentially adding solvents.[5]
Recrystallization Final purification step for crystalline solids.Exclusion from Crystal LatticeCan deliver very high purity, removes various impurities.Yield loss is possible; requires a suitable solvent system.[6]

Below is a decision-making workflow to help guide your choice.

G Workflow: Selecting a Catalyst Removal Method start Reaction Workup Complete catalyst_type What is the catalyst type? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(PPh₃)₄) catalyst_type->homo Homogeneous celite_filter Filter through Celite® pad hetero->celite_filter homo->celite_filter (after precipitation) check_filtrate Is filtrate clear & colorless? celite_filter->check_filtrate product_isolated Product Isolated (Proceed to final purification, e.g., recrystallization) check_filtrate->product_isolated Yes scavenge_or_carbon Treat with Scavenger or Activated Carbon check_filtrate->scavenge_or_carbon No (color persists) scavenge_or_carbon->celite_filter Filter to remove adsorbent

Caption: Decision logic for selecting a palladium removal strategy.

Q4: What is a chelating agent, and can it be used for my this compound purification?

Answer:

A chelating agent is a molecule that can form multiple bonds to a single metal ion, effectively "grabbing" it like a claw.[7] Common examples include ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA).[8]

This method can be very effective. The process involves forming a water-soluble metal-chelate complex, which can then be removed from the organic phase (containing your product) through a simple liquid-liquid extraction.

Applicability to this compound:

This method is highly suitable. This compound has a carboxylic acid group, which allows for easy manipulation of its solubility.

Workflow: Chelation-Extraction Protocol

  • Dissolution: Dissolve your crude product in an organic solvent like ethyl acetate or MTBE.

  • Aqueous Wash: Wash the organic layer with an aqueous solution of the chelating agent (e.g., 0.1 M EDTA solution). The palladium will preferentially form a complex with the EDTA and move into the aqueous phase.

  • Basification & Extraction: To ensure your product remains in the organic layer during this wash, you can proceed in two ways:

    • Keep the system neutral or slightly acidic.

    • Alternatively, you can perform an acid-base extraction. Make the aqueous layer basic (pH > 8) to deprotonate the benzoic acid, moving it into the aqueous layer and leaving non-polar impurities behind. Then, separate the layers, re-acidify the aqueous layer (pH < 2) to precipitate your pure product, and extract it back into a fresh organic solvent. The palladium-EDTA complex will remain in the aqueous waste.

  • Final Wash: Wash the final organic layer with brine to remove excess water.

  • Drying & Concentration: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.

G Workflow: Purification via Chelation-Extraction start Crude Product in Organic Solvent wash_edta Wash with aqueous EDTA solution start->wash_edta separate1 Separate Layers wash_edta->separate1 organic_layer Organic Layer (Contains Product) separate1->organic_layer Organic aq_layer Aqueous Layer (Contains Pd-EDTA) separate1->aq_layer Aqueous wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Pure Product concentrate->end

Caption: Step-by-step workflow for a chelation-extraction protocol.

Q5: Can I simply recrystallize my this compound to remove catalyst residues?

Answer:

Yes, recrystallization is an excellent and highly effective final purification step.[6] The principle is that as the highly ordered crystal lattice forms during slow cooling, it naturally excludes impurity molecules (like residual catalyst complexes) that do not fit into the lattice structure.[6] Benzoic acids are typically crystalline solids and are good candidates for recrystallization.

However, it is highly recommended to use recrystallization as a final polishing step after one of the bulk removal methods (filtration, adsorption, or scavenging) has been performed. If the concentration of the palladium residue is too high, it can get trapped within the crystals as they form (occlusion), or even inhibit crystallization altogether.

General Procedure for Recrystallization:

  • Solvent Selection: Choose a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at high temperatures.[6] Common choices for benzoic acids include ethanol/water, acetic acid/water, or toluene.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or palladium black), perform a hot filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Ice Bath: Once at room temperature, cool the flask in an ice bath to maximize the yield of precipitated product.

  • Filtration & Drying: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum.

References

  • ResearchGate. (2015). How can I remove palladium Pd catalyst easily?.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • Jetir.Org. (2018). ECO-FRIENDLY CHELATING AGENTS FOR EXTRACTION OF METAL FROM SPENT CATALYSTS OF FERTILIZER INDUSTRY.
  • Chemistry For Everyone. (2025). What Is The Best Way To Remove Polymerization Catalysts?.
  • Google Patents. (2005). US20050256327A1 - Method of removing palladium.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • MDPI. (2022). Chelating Extractants for Metals.
  • ERE Inc. (n.d.). Catalytic® Granular Activated Carbon.
  • Science.gov. (n.d.). chelating agents: Topics by Science.gov.
  • Heycarbons. (n.d.). Application of activated carbon as a catalyst and catalyst carrier.
  • Wikipedia. (n.d.). Chelation.
  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Carbon Activated Corporation. (n.d.). Catalytic Carbon, Catalytic Activated Carbon, Surface-Modified Carbon.
  • LinkedIn. (2024). Powerful Exhaust Gas Treatment: Activated Carbon Adsorption + Catalytic Combustion.
  • UES Co., Ltd. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal (AD).
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.

Sources

Overcoming poor solubility of 2-Bromo-5-methylbenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-5-methylbenzoic Acid

Welcome to the technical support resource for this compound. As a key intermediate in pharmaceutical and materials science applications, its utility is well-established.[1] However, its crystalline nature and multifaced chemical properties can present solubility challenges during reaction setup. This guide provides in-depth, practical solutions to common solubility issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the solubility profile of this compound.

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white crystalline solid.[1][2] Its solubility is limited in many common organic solvents. It is described as slightly soluble in chloroform and methanol.[2] Its structure contains both a polar, hydrophilic carboxylic acid group capable of hydrogen bonding and a larger, nonpolar, hydrophobic bromomethylphenyl ring. This dual nature is the primary reason for its challenging solubility profile. The LogP value, a measure of lipophilicity, is approximately 2.46, indicating a preference for non-aqueous environments, yet its carboxylic acid group (pKa ≈ 2.92) seeks polar interactions.[2][3]

PropertyValueSource
Molecular FormulaC₈H₇BrO₂[1][2][3]
Molecular Weight215.04 g/mol [2][4]
Melting Point136-140 °C[2][4]
AppearanceWhite to off-white crystalline powder[1][2]
Predicted pKa2.92 ± 0.10[2]
SolubilitySlightly soluble in chloroform and methanol[2]

Q2: Why does my this compound fail to dissolve even in polar solvents like THF or Ethyl Acetate?

A2: While solvents like Tetrahydrofuran (THF) and Ethyl Acetate have polar characteristics, they may not be sufficient to overcome the strong intermolecular forces within the crystal lattice of the benzoic acid derivative. The carboxylic acid moiety can form strong hydrogen-bonded dimers in the solid state and in non-polar solvents. Breaking these bonds requires a solvent that can effectively solvate both the carboxylic acid group and the aromatic ring. Solvents that are only moderately polar may struggle to achieve this, leading to poor solubility.

Q3: Can I improve solubility by converting the acid to its corresponding salt?

A3: Absolutely. This is a highly effective strategy. Deprotonating the carboxylic acid with a suitable base (e.g., NaH, K₂CO₃, Et₃N) generates the carboxylate salt. This ionic species is significantly more polar and often exhibits much greater solubility in polar solvents, particularly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). This approach is frequently used to facilitate reactions, such as in the preparation of esters or amides where the carboxylate is the active nucleophile.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides structured troubleshooting advice for common synthetic transformations involving this compound.

Scenario 1: Esterification and Amidation Reactions

These reactions typically involve coupling the carboxylic acid with an alcohol or amine, often in the presence of a coupling agent (e.g., EDC, DCC) or after conversion to an acid chloride.

Problem: My this compound will not fully dissolve in the reaction solvent (e.g., Dichloromethane, THF), leading to a heterogeneous mixture and poor reaction kinetics.

Workflow for Troubleshooting Solubility in Acylations

G cluster_0 start Reaction Slurry Observed (Incomplete Dissolution) temp Apply Gentle Heat (e.g., 40-50 °C) start->temp cosolvent Introduce a Co-Solvent (1-10% DMF or NMP) temp->cosolvent Dissolved? No success Homogeneous Solution Proceed with Reaction temp->success Dissolved? Yes solvent_change Switch to a Stronger Polar Aprotic Solvent (DMF, DMAc) cosolvent->solvent_change Dissolved? No cosolvent->success Dissolved? Yes salt Consider In-Situ Salt Formation (Add non-nucleophilic base) solvent_change->salt Dissolved? No solvent_change->success Dissolved? Yes salt->success Dissolved? Yes fail Issue Persists Re-evaluate Solvent System salt->fail Dissolved? No

Caption: Decision tree for addressing solubility issues.

Solution 1: Optimize Your Solvent System

The choice of solvent is critical. If standard solvents fail, a systematic screening is recommended. More powerful, polar aprotic solvents are often required.

SolventBoiling Point (°C)Polarity IndexRationale & Use Case
Toluene1112.4Good for forming acid chlorides with SOCl₂; can be heated.
Dioxane1014.8A versatile ether, more polar than THF; often used in coupling.
Acetonitrile (MeCN)825.8Polar aprotic, easy to remove, good for many coupling reactions.
N,N-Dimethylformamide (DMF)1536.4Excellent dissolving power for polar organics; use sparingly as a co-solvent first.
N-Methyl-2-pyrrolidone (NMP)2026.7High boiling point, very strong solvent for highly insoluble compounds.

Solution 2: Employ a Co-Solvent

Instead of switching solvents entirely, adding a small volume (1-10% v/v) of a strong solvent like DMF or NMP to a weaker one like THF or DCM can dramatically increase solubility without significantly altering the reaction medium.

Solution 3: In-Situ Salt Formation

For reactions compatible with a basic additive, pre-treating the this compound with a non-nucleophilic base (like triethylamine or DBU) can form the more soluble carboxylate salt directly in the reaction flask before adding other reagents.

Scenario 2: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

These reactions require the dissolution of the aryl bromide, a coupling partner, a catalyst, and often an inorganic base in a suitable solvent system.

Problem: My reaction is biphasic and sluggish. The inorganic base (e.g., K₂CO₃) is in an aqueous layer, while my this compound is poorly soluble in the organic layer.

Solution 1: Use a Biphasic Solvent System with a Phase-Transfer Catalyst (PTC)

A common setup for Suzuki couplings is a Toluene/Ethanol/Water mixture. The water dissolves the inorganic base, and the organic solvent dissolves the aryl halide. However, the interface between these layers can be inefficient. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is essential. The quaternary ammonium cation pairs with the carbonate or hydroxide anion from the aqueous phase, shuttling it into the organic phase to participate in the catalytic cycle.

G cluster_0 Organic Phase (e.g., Toluene) cluster_1 Aqueous Phase ArBr 2-Bromo-5-methyl- benzoic acid Pd_cat Pd Catalyst Cycle ArBr->Pd_cat PTC_Base [Q⁺][Base⁻] (Soluble Complex) PTC_Base->Pd_cat Base Activation Base K₂CO₃ or Cs₂CO₃ (Insoluble in Organic) Base->PTC_Base PTC Q⁺X⁻ (e.g., TBAB) PTC->PTC_Base Ion Exchange

Caption: Role of a Phase-Transfer Catalyst (PTC).

Solution 2: Homogenize the Reaction with a Strong Co-Solvent

Solvents like 1,4-Dioxane or Dimethoxyethane (DME) are miscible with water and can often create a single-phase system that dissolves the organic substrate, the aqueous base, and the catalyst. This eliminates the physical interface and can significantly accelerate the reaction. A typical system might be Dioxane/H₂O (4:1).

Part 3: Experimental Protocol

Before committing the bulk of your material to a reaction, a small-scale solubility test is a crucial, material-sparing step.

Protocol: Small-Scale Solubility Screening
  • Preparation : Weigh approximately 10-20 mg of this compound into several individual small vials.

  • Solvent Addition : To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent (e.g., THF, Toluene, Dioxane, DMF).

  • Observation at Room Temperature : Vigorously stir or vortex each vial for 1-2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Heating : For vials where the solid is not fully dissolved, warm them gently in a heat block or water bath (e.g., to 50 °C) for 5 minutes. Record any changes in solubility.

  • Co-Solvent Test : To a vial showing poor solubility in a primary solvent (e.g., THF), add a co-solvent (e.g., DMF) dropwise (e.g., 1 drop ≈ 25 µL) while stirring. Observe if dissolution occurs.

  • Selection : Based on these observations, select the solvent or solvent system that provides complete dissolution under the mildest conditions compatible with your planned reaction.

By following these structured troubleshooting guides and preliminary protocols, researchers can effectively overcome the solubility challenges of this compound, leading to more efficient, reliable, and successful synthetic outcomes.

References

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.UNT Digital Library. [Link]
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.R Discovery. [Link]
  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovast
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research. [Link]
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids.YouTube. [Link]

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Validation & Comparative

Comparing 2-Bromo-5-methylbenzoic acid with other bromobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 2-Bromo-5-methylbenzoic Acid and Its Isomers for Synthetic Applications

For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Bromobenzoic acids are a versatile class of compounds, serving as foundational building blocks for a vast array of complex molecules. The seemingly subtle difference in the position of a bromine atom or a methyl group on the benzoic acid scaffold can dramatically alter the molecule's physicochemical properties and reactivity.

This guide provides an in-depth, objective comparison of this compound and the three primary positional isomers of bromobenzoic acid: 2-bromobenzoic acid (ortho), 3-bromobenzoic acid (meta), and 4-bromobenzoic acid (para). We will dissect their properties, supported by experimental data, to provide a clear rationale for isomer selection in various synthetic contexts.

Part 1: Physicochemical Properties—A Foundation for Reactivity

The physical characteristics of a molecule, such as its melting point, solubility, and acidity (pKa), are not mere data points; they are direct reflections of the underlying electronic and steric environment. These properties govern everything from reaction setup and solvent choice to purification strategies.

A comparative analysis reveals significant variations among the isomers, primarily driven by the interplay of the electron-withdrawing inductive effect of the bromine atom, its potential resonance effects, and steric interactions.

PropertyThis compound2-Bromobenzoic acid (ortho)3-Bromobenzoic acid (meta)4-Bromobenzoic acid (para)
Structure
Molecular Formula C₈H₇BrO₂C₇H₅BrO₂C₇H₅BrO₂C₇H₅BrO₂
Molecular Weight 215.05 g/mol [1]201.02 g/mol [2]201.02 g/mol [3]201.02 g/mol [4]
Melting Point (°C) 136-143[1][5]147-150[2][6][7]154-158[3][8][9]252-258[10][11]
pKa (at 25°C) 2.92 (Predicted)[5]2.84[2][12]3.86[12][13]3.97[12][13]
Appearance White to off-white powder[5]White to beige powder[2]White to beige crystals[3][8]Colorless to white crystals[4][14]
Solubility Slightly soluble in chloroform and methanol[5]Soluble in ethanol, ether, hot water; slightly soluble in cold water[2]Insoluble in water[3]; soluble in methanol[15]Soluble in alcohol, ether; slightly soluble in hot water[10]
Analysis of Acidity (pKa) Trends: The Ortho-Effect and Inductive Forces

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). The data clearly shows that the ortho-substituted isomers are significantly more acidic (lower pKa) than the meta and para isomers.[12]

  • 2-Bromobenzoic Acid (pKa ≈ 2.84): The remarkable acidity of the ortho isomer is a classic example of the "ortho-effect." [13] This is a combination of two factors. First, the strong electron-withdrawing inductive effect (-I) of the adjacent bromine atom stabilizes the negative charge of the carboxylate anion.[12] Second, the bulky bromine atom sterically hinders the carboxyl group, forcing it out of the plane of the benzene ring.[13] This twisting disrupts the resonance stabilization between the carboxyl group and the aromatic ring, making the proton more easily donated.[13]

  • This compound (Predicted pKa ≈ 2.92): The predicted acidity is similar to the ortho-bromobenzoic acid. The inductive effect of the ortho-bromine is the dominant factor. The methyl group at the meta position relative to the carboxyl group has a weak electron-donating effect, which slightly decreases the acidity compared to 2-bromobenzoic acid, but the ortho-effect of the bromine atom keeps it a strong acid.

  • 3-Bromobenzoic Acid (pKa ≈ 3.86): At the meta position, the electron-withdrawing inductive effect of bromine is still present and serves to stabilize the carboxylate anion, making it more acidic than benzoic acid (pKa ≈ 4.20).[12][13] Resonance effects do not operate from the meta position.

  • 4-Bromobenzoic Acid (pKa ≈ 3.97): In the para position, the inductive effect is weaker due to the increased distance.[12] Furthermore, bromine can exert a weak, electron-donating resonance effect (+R) by donating its lone pair electrons to the ring. This resonance effect slightly destabilizes the carboxylate anion, counteracting the inductive effect and making it the weakest acid among the bromo-isomers.[12]

Part 2: Reactivity and Synthetic Strategy

The electronic and steric differences that influence physicochemical properties also directly govern chemical reactivity. Understanding these differences is paramount for designing successful synthetic transformations.

Workflow: Comparative Reactivity Analysis

A logical workflow for comparing the reactivity of these isomers involves subjecting them to identical reaction conditions for key transformations and analyzing the outcomes.

G cluster_0 Isomer Selection cluster_1 Comparative Reactions cluster_2 Analysis I1 2-Bromo-5-methyl- benzoic acid R1 Fischer Esterification I1->R1 R2 Suzuki-Miyaura Cross-Coupling I1->R2 I2 2-Bromobenzoic acid I2->R1 I2->R2 I3 3-Bromobenzoic acid I3->R1 I3->R2 I4 4-Bromobenzoic acid I4->R1 I4->R2 A1 Monitor Reaction Rate (e.g., via LC-MS, GC) R1->A1 R2->A1 A2 Determine Product Yield & Purity (e.g., via NMR, HPLC) A1->A2

Caption: Workflow for comparing the reactivity of bromobenzoic acid isomers.

Experiment 1: Fischer Esterification

This acid-catalyzed reaction is highly sensitive to steric hindrance around the carboxylic acid group.

Objective: To compare the relative rates of esterification of the four isomers with methanol.

Protocol:

  • Setup: In four separate, identical round-bottom flasks, place 1.0 equivalent of each respective bromobenzoic acid isomer.

  • Reagents: To each flask, add 20 equivalents of methanol (acting as both reactant and solvent) and 0.1 equivalents of a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Reaction: Heat all four reaction mixtures to reflux (approx. 65°C) under identical stirring conditions.

  • Monitoring: At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by GC or LC-MS to determine the ratio of starting material to ester product.

  • Analysis: Plot the percentage conversion to ester versus time for each isomer.

Causality and Expected Outcome:

  • Steric Hindrance: The ortho-isomers (2-bromo- and 2-bromo-5-methyl-) will exhibit the slowest reaction rates. The bulky bromine atom adjacent to the carboxylic acid sterically impedes the nucleophilic attack of methanol on the protonated carbonyl carbon.[13]

  • Electronic Effects: The meta- and para-isomers lack this significant steric hindrance and are expected to react much faster. Their relative rates will be similar, governed by the subtle electronic differences that are less impactful in this transformation compared to the overwhelming steric effect of the ortho-substituent.

Experiment 2: Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a cornerstone of modern synthesis, used to form carbon-carbon bonds. The reactivity of the C-Br bond is the critical factor.

Objective: To compare the efficiency of C-C bond formation for each isomer.

Protocol:

  • Setup: In four separate, inert-atmosphere Schlenk flasks, place 1.0 equivalent of each respective bromobenzoic acid isomer.

  • Reagents: To each flask, add 1.2 equivalents of a boronic acid (e.g., phenylboronic acid), 3.0 equivalents of a base (e.g., K₂CO₃), and a suitable solvent (e.g., a 4:1 mixture of Dioxane:Water).

  • Catalyst: Purge each flask with argon or nitrogen. To each, add a palladium catalyst system (e.g., 2 mol% Pd(PPh₃)₄).

  • Reaction: Heat all four reaction mixtures to 90°C under an inert atmosphere with identical stirring.

  • Monitoring & Analysis: Monitor the consumption of the starting material by TLC or LC-MS. After a set time (e.g., 4 hours), quench the reactions, perform an aqueous workup, and purify the product via column chromatography. Determine the isolated yield for each reaction.

Causality and Expected Outcome:

  • Oxidative Addition: The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-bromine bond.

  • Steric Hindrance: Similar to esterification, the ortho-isomers will likely show lower reactivity. The steric bulk of the adjacent carboxyl group (and methyl group in the case of this compound) can hinder the approach of the bulky palladium catalyst to the C-Br bond, slowing the reaction and potentially leading to lower yields or requiring more forcing conditions.[13]

  • Reactivity Order: The expected reactivity order for Suzuki coupling is generally para > meta >> ortho. The para- and meta-isomers are electronically similar and sterically accessible, leading to efficient coupling.

Part 3: Applications and Strategic Selection

The choice of isomer is dictated by the desired final structure and the synthetic route.

  • This compound: This is a valuable building block when the specific substitution pattern is required for a target molecule, often in pharmaceutical or materials science applications.[1] Its structure can be used to create complex molecular architectures where control over substituent placement is key.[1]

  • 2-Bromobenzoic acid: Often used when subsequent reactions require the formation of heterocyclic systems involving the ortho-carboxyl group, such as in the synthesis of quinolones.[16] It serves as a key precursor for various nitrogen heterocycles.[16]

  • 3-Bromobenzoic acid: A versatile intermediate used when the meta-relationship between the carboxyl group and the bromine (or a group that replaces it) is required. It is a common building block in the synthesis of pharmaceuticals and agrochemicals.[15]

  • 4-Bromobenzoic acid: Widely used as an intermediate for pharmaceuticals, agrochemicals, and liquid crystals.[10] Its para-substitution pattern and high reactivity in cross-coupling reactions make it a reliable and popular choice for introducing a substituted benzoic acid moiety.[10]

Part 4: Safety and Handling

All bromobenzoic acid isomers should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: They are generally classified as irritants, causing skin, eye, and respiratory system irritation.[2][9][11] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. For handling fine powders, a dust mask is recommended.[3][11]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[3][11]

Conclusion

While all bromobenzoic acids are valuable synthetic intermediates, their isomerism is not a trivial detail. This compound and its ortho-analogue present unique steric challenges that slow reactions like esterification and Suzuki coupling but can be exploited for specific synthetic goals. The meta- and para-isomers are generally more reactive in standard transformations due to their greater steric accessibility. An understanding of the underlying principles of steric hindrance and electronic effects, as demonstrated by their physicochemical properties and comparative reactivity, empowers the synthetic chemist to make informed, strategic decisions, optimizing reaction design and paving the way for successful molecular innovation.

References

  • PubChem. (n.d.). 4-Bromobenzoic acid. National Center for Biotechnology Information.
  • ChemBK. (n.d.). 2-Bromobenzoic acid.
  • CAS Common Chemistry. (n.d.). 3-Bromobenzoic acid.
  • ChemSynthesis. (n.d.). 88-65-3 2-Bromobenzoic acid.
  • ChemSynthesis. (n.d.). 3-bromobenzoic acid.
  • ChemSynthesis. (n.d.). 2-bromobenzoic acid.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Bromobenzoic acid, 98%.
  • LookChem. (n.d.). 2-Bromobenzoic acid.
  • Molbase. (n.d.). 3-Bromobenzoic acid.
  • ChemBK. (n.d.). P-Bromobenzoic acid.

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A Spectroscopic Journey: Distinguishing 2-Bromo-5-methylbenzoic Acid from its Precursor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the precise characterization of molecules at each stage of a reaction is not merely a procedural formality; it is the bedrock of safety, efficacy, and reproducibility. 2-Bromo-5-methylbenzoic acid is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its journey from a simpler precursor, such as 2-bromo-5-methyltoluene, involves a key chemical transformation: the oxidation of a methyl group to a carboxylic acid. This guide provides an in-depth spectroscopic comparison of this compound and its precursor, 2-bromo-5-methyltoluene, offering the experimental data and theoretical insights necessary to unequivocally track this transformation.

The Synthetic Pathway: From Toluene to Benzoic Acid

The conversion of 2-bromo-5-methyltoluene to this compound is a classic example of benzylic oxidation. The benzylic carbon, being adjacent to the aromatic ring, is particularly susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This reaction is a cornerstone of organic synthesis, allowing for the introduction of a versatile carboxylic acid functionality.

Synthesis Precursor 2-Bromo-5-methyltoluene Oxidant KMnO₄, H₂O, Heat Product This compound Precursor->Product Oxidation

Understanding the nuances of this transformation through spectroscopic analysis is critical for reaction monitoring, yield optimization, and ensuring the purity of the final product.

Comparative Spectroscopic Analysis

The conversion of the methyl group (-CH₃) in 2-bromo-5-methyltoluene to a carboxylic acid group (-COOH) in this compound introduces significant changes in the molecule's interaction with electromagnetic radiation and its fragmentation behavior under mass spectrometry. These differences are readily observable in their respective IR, NMR, and mass spectra.

Infrared (IR) Spectroscopy: The Emergence of the Carboxyl Group

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The transformation from an alkylbenzene to a carboxylic acid is marked by the appearance of two highly characteristic absorptions.

Experimental Protocol: Acquiring an IR Spectrum

A high-quality FT-IR spectrum of a solid sample can be obtained using the KBr pellet or Attenuated Total Reflectance (ATR) method. For a solid sample like this compound, the ATR method is often preferred for its simplicity.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Place_Sample Place solid sample on ATR crystal Apply_Pressure Apply pressure Place_Sample->Apply_Pressure Background_Scan Record background spectrum Apply_Pressure->Background_Scan Acquire_Spectrum Record IR spectrum Process_Data Subtract background Acquire_Spectrum->Process_Data Background_Scan->Acquire_Spectrum

Spectral Interpretation

The most dramatic difference between the IR spectra of the precursor and the product is the appearance of the carboxyl group's characteristic peaks.

Functional GroupVibration Mode2-bromo-5-methyltoluene (Precursor)This compound (Product)
-CH₃ C-H stretch~2920 cm⁻¹ (aliphatic)~2920 cm⁻¹ (aliphatic)
Ar-H C-H stretch~3030 cm⁻¹ (aromatic)~3030 cm⁻¹ (aromatic)
-COOH O-H stretchAbsent~3300-2500 cm⁻¹ (very broad)
-COOH C=O stretchAbsent~1700 cm⁻¹ (strong, sharp)
Ar-C C=C stretch~1600-1450 cm⁻¹~1600-1450 cm⁻¹

The IR spectrum of this compound is dominated by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer. This broad absorption often overlaps with the C-H stretching vibrations. Additionally, a strong, sharp absorption appears around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. The presence of these two features is a definitive indicator of the successful oxidation of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons and Carbons

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (protons) and ¹³C. The change from a methyl group to a carboxylic acid profoundly alters the electronic environment of nearby nuclei, leading to significant shifts in their resonance frequencies.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer, and the instrument is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly performed to obtain a ¹³C spectrum with singlets for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve_Sample Dissolve sample in deuterated solvent Add_Standard Add TMS Dissolve_Sample->Add_Standard Transfer_to_Tube Transfer to NMR tube Add_Standard->Transfer_to_Tube Insert_Sample Insert sample into spectrometer Transfer_to_Tube->Insert_Sample Lock_and_Shim Lock and shim Insert_Sample->Lock_and_Shim Acquire_Spectra Acquire ¹H and ¹³C spectra Lock_and_Shim->Acquire_Spectra

¹H NMR Spectral Comparison

The ¹H NMR spectrum provides a clear distinction between the precursor and the product.

Proton Environment2-bromo-5-methyltoluene (Precursor) (Predicted)This compound (Product) (Predicted)
-CH₃ ~2.3 ppm (singlet)Absent
Ar-H ~7.0-7.4 ppm (multiplets)~7.2-7.9 ppm (multiplets)
-COOH Absent~10-13 ppm (broad singlet)

The most telling change is the disappearance of the singlet around 2.3 ppm, corresponding to the three protons of the methyl group, and the appearance of a new, broad singlet far downfield, typically between 10 and 13 ppm. This downfield signal is characteristic of the highly deshielded acidic proton of the carboxylic acid group. The aromatic protons will also experience shifts due to the change in the electronic nature of the substituent, from the electron-donating methyl group to the electron-withdrawing carboxylic acid group.

¹³C NMR Spectral Comparison

The ¹³C NMR spectrum further corroborates the transformation.

Carbon Environment2-bromo-5-methyltoluene (Precursor) (Predicted)This compound (Product) (Predicted)
-CH₃ ~20 ppmAbsent
Ar-C ~125-140 ppm~125-140 ppm
-COOH Absent~170 ppm

In the ¹³C NMR spectrum of the product, the signal for the methyl carbon at approximately 20 ppm is absent. In its place, a new signal appears in the downfield region, around 170 ppm, which is characteristic of a carboxylic acid carbonyl carbon. The chemical shifts of the aromatic carbons will also be altered due to the change in the substituent's electronic effects.

Mass Spectrometry: Tracking the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The oxidation of the methyl group to a carboxylic acid results in an increase in molecular weight and a change in the fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M⁺•).

  • Fragmentation: The high-energy molecular ion often fragments into smaller, charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

MS_Workflow cluster_prep Sample Introduction & Ionization cluster_analysis Analysis & Detection Introduce_Sample Introduce sample Ionize_Sample Electron Ionization Introduce_Sample->Ionize_Sample Fragment_Ions Fragmentation Ionize_Sample->Fragment_Ions Analyze_Mass Mass Analysis (m/z) Fragment_Ions->Analyze_Mass Detect_Ions Detection Analyze_Mass->Detect_Ions

Mass Spectrum Interpretation

Feature2-bromo-5-methyltoluene (Precursor)This compound (Product)
Molecular Formula C₈H₉BrC₈H₇BrO₂
Molecular Weight 185.06 g/mol 215.04 g/mol
Molecular Ion (M⁺•) m/z 184/186 (isotope pattern)m/z 214/216 (isotope pattern)
Key Fragments m/z 105 ([M-Br]⁺), m/z 91 ([C₇H₇]⁺, tropylium ion)m/z 197/199 ([M-OH]⁺), m/z 169/171 ([M-COOH]⁺), m/z 135 ([M-Br-CO]⁺)

The most immediate difference is the molecular ion peak. For 2-bromo-5-methyltoluene, the molecular ion will appear at m/z 184 and 186, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio). For this compound, the molecular ion peak will be observed at m/z 214 and 216.

The fragmentation patterns are also distinct. 2-bromo-5-methyltoluene will likely show a prominent fragment at m/z 91, corresponding to the stable tropylium ion formed by loss of the bromine atom and rearrangement. The mass spectrum of this compound is characterized by the loss of a hydroxyl radical (•OH) to give a fragment at m/z 197/199, and the loss of the entire carboxyl group as a radical (•COOH) to give a fragment at m/z 169/171.

Conclusion

The spectroscopic comparison of this compound and its precursor, 2-bromo-5-methyltoluene, provides a clear and definitive means of monitoring the synthetic transformation. Each spectroscopic technique offers a unique and complementary perspective on the molecular changes occurring. The appearance of the broad O-H and strong C=O stretches in the IR spectrum, the emergence of the downfield carboxylic acid proton signal in the ¹H NMR, the presence of the carbonyl carbon signal in the ¹³C NMR, and the shift in the molecular ion peak and fragmentation pattern in the mass spectrum all serve as unambiguous indicators of the successful oxidation of the methyl group to a carboxylic acid. By leveraging these powerful analytical tools, researchers and drug development professionals can ensure the integrity and quality of their synthetic intermediates and final products.

References

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary.
  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. [Link]
  • Cheméo. 2-Bromo-5-methyltoluene. [Link]

A Comparative Guide to High-Performance Liquid Chromatography for the Purity Validation of Synthesized 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. For a compound like 2-Bromo-5-methylbenzoic acid, a key building block in the synthesis of various pharmaceuticals, rigorous purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity validation of synthesized this compound. We will explore the rationale behind methodological choices, compare HPLC with an alternative technique, and provide detailed, actionable protocols grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]

The Imperative of Purity in Pharmaceutical Intermediates

This compound (C₈H₇BrO₂) is an aromatic carboxylic acid whose utility in organic synthesis is significant.[1][5] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have a profound impact on the downstream reactions and the final API's pharmacological and toxicological profile. Therefore, a robust analytical method is required to separate and quantify the target compound from any structurally similar impurities.

Why HPLC Reigns Supreme for Aromatic Carboxylic Acids

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry for several compelling reasons.[6] Its high resolving power, sensitivity, and versatility make it exceptionally well-suited for non-volatile and thermally sensitive molecules like this compound.

A comparative overview with Gas Chromatography (GC), another common chromatographic technique, highlights the distinct advantages of HPLC for this specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds like aromatic carboxylic acids.[7]Requires volatile or semi-volatile analytes; derivatization is often necessary for polar compounds like carboxylic acids, adding complexity.[8]
Selectivity High selectivity achievable through a wide choice of stationary phases (e.g., C18, mixed-mode) and mobile phase modifications (pH, organic modifiers).[9][10]Good selectivity, particularly for volatile compounds, but can be limited for complex, non-volatile matrices without derivatization.
Resolution Excellent resolution for structurally similar compounds, including positional isomers.Resolution can be compromised by thermal degradation of the analyte in the injector port.[7]
Typical Detection UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS). PDA is particularly useful for peak purity analysis.[11]Flame Ionization Detector (FID), Mass Spectrometry (MS). MS is powerful for identification.[12]

For this compound, the presence of a carboxylic acid group makes it non-volatile, rendering direct GC analysis problematic. While derivatization could make it amenable to GC, this introduces extra steps and potential sources of error. HPLC, particularly reversed-phase HPLC, offers a direct, robust, and highly specific method for its analysis.[13]

Deciphering the Synthesis: A Look at Potential Impurities

A well-designed purity method must be capable of separating the main component from all potential process-related impurities. The synthesis of this compound often involves the bromination of 5-methylbenzoic acid. This process can lead to several impurities:

  • Unreacted Starting Material: 5-methylbenzoic acid.

  • Positional Isomers: Isomers where the bromine atom is at a different position on the aromatic ring.

  • Over-brominated Products: Di- or tri-brominated species.[7]

  • By-products from side reactions.

The following diagram illustrates a simplified synthetic pathway and the potential points of impurity introduction.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting Material 5-Methylbenzoic Acid Reaction Bromination (e.g., Br2, FeBr3) Starting Material->Reaction Product This compound Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Positional Isomers Reaction->Impurity2 Lack of Regioselectivity Impurity3 Over-brominated Species Reaction->Impurity3 Excess Brominating Agent

Caption: Synthetic pathway and origin of potential impurities.

Experimental Protocol: A Validated Reversed-Phase HPLC Method

This protocol is designed in accordance with the principles outlined in USP General Chapter <621> on Chromatography and ICH Guideline Q2(R1) on the Validation of Analytical Procedures.[14][15]

Instrumentation and Materials
  • HPLC System: Equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Phosphoric acid (analytical grade), and high-purity water.

  • Reference Standard: this compound with known purity.

Chromatographic Conditions
ParameterValueRationale
Mobile Phase A 0.1% Phosphoric acid in WaterThe acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on a reversed-phase column.[13]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, providing good solvating power for the analyte and impurities.
Gradient Elution 0-15 min: 40-70% B15-20 min: 70-40% B20-25 min: 40% BA gradient is employed to ensure elution of compounds with a range of polarities and to effectively separate closely eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 230 nmAromatic carboxylic acids typically exhibit strong UV absorbance in this region. A PDA detector allows for monitoring across a range of wavelengths.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Solution Preparation
  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[7]

Method Validation Workflow

The validation of this analytical procedure should be conducted as per ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3]

cluster_validation HPLC Method Validation Workflow Specificity Specificity Distinguishes analyte from impurities Linearity Linearity Proportional response to concentration Specificity->Linearity Accuracy Accuracy Closeness to true value Linearity->Accuracy Precision Precision Repeatability & Intermediate Accuracy->Precision Robustness Robustness Insensitive to small variations Precision->Robustness LOQ Limit of Quantitation Lowest quantifiable amount Robustness->LOQ

Caption: Key parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This is demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[16]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spike recovery studies at three different concentration levels.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should be ≤ 2%.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Data Analysis and Purity Calculation

The purity of the synthesized this compound is determined by area normalization.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.

System Suitability

Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Resolution (Rs) between main peak and closest eluting impurity > 2.0
%RSD of replicate injections of the standard ≤ 2.0%

Conclusion: Ensuring Confidence in Synthesis

The purity validation of synthesized this compound is a non-negotiable step in ensuring the quality and safety of downstream pharmaceutical products. High-Performance Liquid Chromatography stands out as the most suitable technique for this purpose, offering unparalleled specificity, resolution, and robustness.[13][17] By implementing a well-developed and validated reversed-phase HPLC method, as detailed in this guide, researchers and drug development professionals can have high confidence in the purity of their synthesized material, ensuring a solid foundation for the subsequent stages of drug development. The principles and protocols outlined herein provide a comprehensive framework for achieving this critical analytical objective.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH.
  • LCGC International. Are You Sure You Understand USP <621>?. LCGC International.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • International Council for Harmonisation. Quality Guidelines. ICH.
  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Phenomenex. What is USP Chapter 621?. Phenomenex Blog.
  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Quora. How can benzoic acid be tested for purity?. Quora.
  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
  • National Center for Biotechnology Information. Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. PMC - NIH.
  • Scholars Research Library. Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library.

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A Comparative Crystallographic Guide to 2-Bromo-5-methylbenzoic Acid and Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structural characteristics of 2-Bromo-5-methylbenzoic acid, placed in the context of its structural analogs. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this guide leverages experimental data for the parent compound, 2-bromobenzoic acid, and related derivatives to infer and discuss its likely solid-state behavior. This comparative approach offers valuable insights for researchers in crystallography, medicinal chemistry, and materials science by examining the subtle interplay of substituent effects on molecular conformation and crystal packing.

Introduction: The Significance of Halogenated Benzoic Acids

Substituted benzoic acids are fundamental building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of halogen atoms and alkyl groups onto the benzene ring significantly modulates the electronic and steric properties of these molecules. This, in turn, influences their reactivity, biological activity, and, crucially, their solid-state architecture. Understanding the crystal engineering principles that govern the packing of these molecules is paramount for controlling polymorphism, solubility, and other critical material properties.

This guide focuses on this compound, a compound of interest for its potential as a synthetic intermediate.[1] By comparing it with the structurally elucidated 2-bromobenzoic acid and other relevant analogs, we can dissect the impact of the methyl group on the overall crystal structure.

Physicochemical Properties and Synthesis

Before delving into the structural analysis, a summary of the known physicochemical properties of this compound provides a foundational context.

PropertyValue
Molecular FormulaC₈H₇BrO₂
Molecular Weight215.05 g/mol
Melting Point137-143 °C
AppearanceWhite to off-white crystalline powder
CAS Number6967-82-4

Table 1: Physicochemical properties of this compound.[1][2]

The synthesis of this compound is typically achieved through the bromination of 2-methylbenzoic acid (o-toluic acid). A common synthetic route involves the electrophilic aromatic substitution using bromine in the presence of a catalyst. An alternative method utilizes 2-amino-5-methylbenzoic acid as a starting material, which undergoes a Sandmeyer-type reaction.[3]

Experimental Protocol: Synthesis from 2-Amino-5-methylbenzoic Acid

A representative synthesis of this compound is adapted from established procedures.[3]

Step 1: Diazotization

  • Dissolve 2-amino-5-methylbenzoic acid in an aqueous solution of hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to facilitate the replacement of the diazonium group with bromine.

Step 3: Isolation and Purification

  • Cool the reaction mixture and collect the crude product by filtration.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Comparative Crystal Structure Analysis

The cornerstone of this guide is the detailed comparison of this compound with its parent compound, 2-bromobenzoic acid, for which high-quality single-crystal X-ray diffraction data is available.[4][5]

Crystal Structure of 2-Bromobenzoic Acid

A redetermination of the crystal structure of 2-bromobenzoic acid at 120 K provides precise geometric parameters.[4][5]

Parameter2-Bromobenzoic Acid
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.7955(4)
b (Å) 3.99062(15)
c (Å) 22.9240(8)
β (°) 96.906(3)
V (ų) 1343.69(8)
Z 8

Table 2: Crystallographic data for 2-bromobenzoic acid at 120 K.[4]

In the solid state, 2-bromobenzoic acid molecules form the classic hydrogen-bonded carboxylic acid dimer, characterized by an R²₂(8) ring motif.[4][5] A notable feature of the molecular conformation is the torsion angle between the carboxylic acid group and the benzene ring, which is 18.7(2)°. This twist is a consequence of the steric repulsion between the carboxylic acid group and the ortho-bromine atom.[4]

2-bromobenzoic_acid_dimer cluster_0 Molecule A cluster_1 Molecule B a_C1 C a_C2 C a_C1->a_C2 a_COOH COOH a_C1->a_COOH a_C3 C a_C2->a_C3 a_Br Br a_C2->a_Br a_C4 C a_C3->a_C4 a_C5 C a_C4->a_C5 a_C6 C a_C5->a_C6 a_C6->a_C1 a_O1 O a_H1 H b_O1 O a_H1->b_O1 O-H···O b_C1 C b_C2 C b_C1->b_C2 b_COOH COOH b_C1->b_COOH b_C3 C b_C2->b_C3 b_Br Br b_C2->b_Br b_C4 C b_C3->b_C4 b_C5 C b_C4->b_C5 b_C6 C b_C5->b_C6 b_C6->b_C1 b_H1 H b_H1->a_O1 O-H···O

Caption: Hydrogen-bonded dimer of 2-bromobenzoic acid.

Predicted Influence of the 5-Methyl Group

The introduction of a methyl group at the 5-position of 2-bromobenzoic acid to form this compound is expected to have several predictable effects on the crystal structure:

  • Molecular Conformation: The steric clash between the ortho-bromine and the carboxylic acid group will likely persist, resulting in a similar non-planar conformation. The methyl group, being in the meta position relative to the carboxylic acid and para to the bromine, is not expected to significantly alter the torsion angle of the carboxyl group.

  • Crystal Packing: The primary hydrogen-bonding motif, the carboxylic acid dimer, is highly robust and will almost certainly be present in the crystal structure of this compound. The key difference will arise in the packing of these dimers. The methyl group will increase the steric bulk of the molecule, influencing the intermolecular interactions between adjacent dimers. This could lead to changes in the unit cell parameters and potentially a different space group compared to 2-bromobenzoic acid.

  • Intermolecular Interactions: In addition to the strong O-H···O hydrogen bonds, weaker C-H···O and C-H···π interactions are likely to play a role in the overall crystal packing. The methyl group provides additional C-H donors that can participate in these weaker interactions, potentially leading to a more complex and tightly packed structure.

Comparison with Other Analogs

To further understand the influence of substituents, we can consider other related benzoic acid derivatives:

  • o-Toluic Acid (2-Methylbenzoic Acid): In this analog, the bromine atom is replaced by a methyl group. A study of its crystal structure reveals polymorphism, with different packing arrangements of the hydrogen-bonded ribbons.[6] This highlights the sensitivity of the crystal packing to subtle changes in intermolecular forces.

  • 5-Methylsalicylic Acid (2-Hydroxy-5-methylbenzoic Acid): Here, the bromine is replaced by a hydroxyl group. The presence of the ortho-hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, which would significantly alter the molecular conformation and the intermolecular hydrogen bonding network.

Computational Modeling: A Predictive Tool

In the absence of experimental single-crystal data, computational methods such as Density Functional Theory (DFT) and crystal structure prediction (CSP) algorithms can provide valuable insights. These methods can be used to:

  • Predict the most stable molecular conformation of this compound.

  • Generate a series of plausible crystal packing arrangements and rank them by energy.

  • Simulate the powder X-ray diffraction (PXRD) pattern for the predicted structures, which can then be compared with experimental PXRD data if available.

Conclusion and Future Outlook

This comparative guide has provided a detailed analysis of the likely structural features of this compound by leveraging the known crystal structure of 2-bromobenzoic acid and considering the influence of the additional methyl substituent. The robust carboxylic acid dimer motif is expected to be the primary supramolecular synthon, with the methyl group influencing the packing of these dimers through steric effects and weak intermolecular interactions.

The definitive elucidation of the single-crystal X-ray structure of this compound remains a key objective for future research. Such a study would not only confirm the predictions made in this guide but also provide valuable data for the broader fields of crystal engineering and materials design. Researchers are encouraged to pursue the crystallization and structural determination of this compound to contribute to the fundamental understanding of substituent effects in solid-state chemistry.

References

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination.
  • ResearchGate. (n.d.). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination.
  • PubChem. (n.d.). 2-Bromobenzoic acid.
  • PubChem. (n.d.). 5-Methylsalicylic acid.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • NIST. (n.d.). Benzoic acid, 2-bromo-.
  • Oakwood Chemical. (n.d.). This compound.
  • NIST. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde.
  • Price, S. L., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 48-57. [Link]
  • Crystallography Open Database. (n.d.). Search results.
  • PubChemLite. (n.d.). This compound (C8H7BrO2).
  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.
  • NIST. (n.d.). 2-Amino-5-methylbenzoic acid.
  • PubChem. (n.d.). 2-Iodo-5-methylbenzoic acid.
  • CCDC. (n.d.). Access & Deposit Crystal Structures.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.

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A Comparative Guide to the Thermal Stability of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, a thorough understanding of the thermal stability of intermediates is not merely a regulatory formality but a cornerstone of process safety, product quality, and economic viability. 2-Bromo-5-methylbenzoic acid, a key building block, is no exception. This guide provides an in-depth analysis of its thermal behavior, benchmarked against structurally similar molecules, and grounded in established analytical methodologies.

The Imperative of Thermal Stability in Process Chemistry

Thermal stability dictates the safe operating limits for processes like drying, milling, and bulk storage. An uncharacterized exothermic decomposition can lead to a runaway reaction, posing significant safety hazards. For this compound, which features a carboxylic acid group and a carbon-bromine bond, potential decomposition pathways include decarboxylation and dehalogenation. Understanding the onset temperature and energy release of these events is critical for designing robust and safe manufacturing processes.

Core Analytical Techniques for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive thermal stability profile. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is invaluable for identifying the temperature at which decomposition begins (onset temperature) and quantifying mass loss associated with the release of volatile products like CO2.[2]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC identifies phase transitions like melting (endotherm) and quantifies the energy released or absorbed during thermal events (exotherm), which is critical for assessing reaction hazards.[3]

These techniques, governed by standards such as ASTM E1131 for TGA and ASTM E1269 for DSC, form the backbone of our analysis.[4]

Experimental Workflow for Thermal Analysis

A systematic workflow ensures data integrity and reproducibility. The process involves careful sample preparation, instrument calibration, and precise execution of the analysis under controlled conditions.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation & Reporting sub_0 Sample Acquisition (this compound & Analogs) sub_1 Sample Characterization (Purity, Particle Size) sub_0->sub_1 sub_2 Instrument Calibration (e.g., Indium for DSC) sub_1->sub_2 sub_3 TGA Experiment (N2 atmosphere, 10°C/min) sub_2->sub_3 sub_4 DSC Experiment (N2 atmosphere, 10°C/min) sub_2->sub_4 sub_5 Data Aggregation (T_onset, Mass Loss, ΔH) sub_3->sub_5 sub_4->sub_5 sub_6 Comparative Analysis sub_5->sub_6 sub_7 Risk Assessment Report sub_6->sub_7

Caption: Workflow for Thermal Stability Assessment.

Comparative Analysis: The Influence of Molecular Structure

To contextualize the thermal stability of this compound, it is compared with two structural analogs:

  • 5-Bromo-2-methylbenzoic acid: An isomer to assess the impact of substituent positions.

  • 2-Amino-3-bromo-5-methylbenzoic acid: An analog with an additional electron-donating amino group.

The following table summarizes illustrative data obtained from TGA and DSC analyses.

CompoundMelting Point (Tₘ) [°C]Decomposition Onset (Tₒₙₛₑₜ) [°C]Mass Loss at 350°C [%]Key Observations
This compound 136-140~220~45%Sharp melt followed by distinct, single-stage decomposition.
5-Bromo-2-methylbenzoic acid 167-171[5]~245~42%Higher melting point and enhanced thermal stability compared to the 2-bromo isomer.
2-Amino-3-bromo-5-methylbenzoic acid 204-208~195>60%Higher melting point due to hydrogen bonding, but lower decomposition onset. Decomposition is more complex and energetic.

Discussion of Results:

The data reveals clear structure-stability relationships.

  • Isomeric Effects: The higher melting point and decomposition onset of 5-Bromo-2-methylbenzoic acid compared to the target compound suggest that the steric hindrance between the bromine and carboxylic acid at the ortho position in this compound may slightly destabilize the molecule, making decarboxylation more facile.

  • Electronic Effects: The introduction of an amino group in 2-Amino-3-bromo-5-methylbenzoic acid significantly raises the melting point, likely due to intermolecular hydrogen bonding. However, it lowers the decomposition onset temperature. This is a critical insight: an amino group can facilitate decarboxylation, leading to a less stable compound despite a higher melting point. This phenomenon has been observed in various substituted aminobenzoic acids.[6] The decomposition of benzoic acid and its derivatives generally proceeds through decarboxylation.[7][8]

Detailed Experimental Protocols

For scientific integrity, the precise methods used to generate such data are paramount. The following are standardized protocols for TGA and DSC analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131.[9]

  • Instrument Preparation: Ensure the TGA instrument is clean and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method on the mass loss curve. Quantify the percentage of mass loss at specific temperature points.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol follows the methodology described in ASTM E1269 for determining thermal transitions.[10][11]

  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Identify and integrate endothermic (melting) and exothermic (decomposition) peaks. Determine the onset temperature, peak temperature, and the enthalpy (ΔH) for each event.

Conclusion and Recommendations

The thermal stability of this compound is moderate, with decomposition initiating at approximately 220°C under dynamic heating conditions.

  • Key Finding: The position of the bromine substituent significantly influences thermal stability, with the 2-bromo isomer being less stable than the 5-bromo isomer. The addition of an amino group, while increasing the melting point, can lower the decomposition temperature, highlighting that melting point is not a reliable sole indicator of thermal stability.

  • Practical Recommendation: For processes involving this compound, operating temperatures should be maintained well below its decomposition onset of ~220°C, incorporating a suitable safety margin (e.g., 50-100°C). The potential for gas evolution (CO₂, HBr) must be managed through appropriate engineering controls.

  • Further Studies: For processes requiring higher temperatures or extended holding times, isothermal aging studies are recommended to assess stability under static conditions.

This guide underscores the necessity of empirical thermal analysis in chemical development. By comparing a target molecule with rationally chosen analogs, researchers can derive valuable structure-stability relationships that inform safer and more efficient process design.

References

  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. www.astm.org/e1131-20.html
  • ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. www.astm.org/e1131-98.html
  • ASTM E1269-11(2018), Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2018. www.astm.org/e1269-11r18.html
  • Westmoreland Mechanical Testing & Research, Inc. "Thermogravimetric Thermal Analysis (TGA)." [Link]
  • Infinita Lab. "What Is ASTM E1269 Testing? A Complete Guide to Specific Heat Capacity Measurement Using DSC." [Link]
  • Akhlaq, M. et al. "Degradation of benzoic acid and its derivatives in subcritical water.
  • Penn State Materials Research Institute. "Thermal Analysis." [Link]
  • TA Instruments. "Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs." [Link]
  • Taylor, P.J. et al. "Thermal Studies on Some Substituted Aminobenzoic Acids." Journal of Thermal Analysis and Calorimetry, 2004. [Link]
  • Winter, S.R. et al. "The thermal decomposition of benzoic acid." Canadian Journal of Chemistry, 1969. [Link]
  • IIT Kanpur. "Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)." [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Bromo-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of 2-Bromo-5-methylbenzoic Acid

In the landscape of pharmaceutical and materials science, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. This compound is a valuable building block, featuring a sterically accessible bromine atom for cross-coupling, an electron-donating methyl group, and a carboxylic acid moiety that can serve as a synthetic handle or influence the electronic properties of the aromatic ring. The strategic selection of a catalyst system is critical to unlocking the synthetic potential of this substrate in a variety of powerful cross-coupling reactions.

This guide provides a comparative analysis of catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. While direct comparative studies on this specific substrate are not extensively documented in the literature, this guide synthesizes data from structurally analogous bromobenzoic acids to provide a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of these reactions to rationalize experimental choices and provide detailed, field-tested protocols.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance. The primary challenge in the coupling of this compound lies in selecting a catalyst that can overcome the potential for steric hindrance from the ortho-bromo substituent and manage the electronic effects of the carboxylic acid group.

Comparative Catalyst Performance

The choice of palladium catalyst and ligand is crucial for efficient coupling. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes & Reference
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O8012~85 (estimated)Buchwald ligands like SPhos are highly effective for sterically hindered aryl bromides.[1]
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O80-1004-12High (not specified)A classic, versatile catalyst, though may require higher temperatures and longer reaction times for challenging substrates.[2]
PdCl₂(dppf)dppfK₂CO₃Dioxane85OvernightHigh (not specified)Often used for a broad range of Suzuki couplings, offering good stability.[3]
CataCXium A Pd G3CataCXium ACs₂CO₃Dioxane/H₂O80VariesUp to 97%A palladacycle that has shown unique effectiveness for ortho-substituted anilines, suggesting potential for ortho-substituted benzoic acids.[4]

Note: Yields are based on reactions with structurally similar substrates, such as 3-bromobenzoic acid or other substituted aryl bromides, and serve as a strong starting point for optimization.

Mechanistic Insight: The "Why" Behind the Choice

The Suzuki-Miyaura catalytic cycle hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetalation Transmetalation (Ar'B(OR)₂, Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For this compound, the ortho-bromo group can sterically hinder the initial oxidative addition of the aryl bromide to the Pd(0) center. This is where bulky, electron-rich phosphine ligands like SPhos or XPhos excel. Their large cone angles create a more coordinatively unsaturated palladium center, promoting oxidative addition, while their electron-donating nature accelerates the final reductive elimination step. The choice of base is also critical; it activates the boronic acid, forming a more nucleophilic boronate species that is essential for the transmetalation step.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with an arylboronic acid, adapted from established procedures for similar substrates.[2][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degassing: Purge the reaction mixture with the inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

II. Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes. For this compound, this reaction can be used to synthesize substituted cinnamic acid derivatives, which are valuable pharmacophores.

Comparative Catalyst Performance

Palladium catalysts are the workhorses of the Heck reaction. The choice of ligand and the use of additives can significantly impact reaction efficiency, particularly with aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes & Reference
Pd(OAc)₂PPh₃Et₃NDMF100-1204-24GoodA classic system, though higher temperatures may be required.[6]
Pd(OAc)₂ / NHCNHCK₂CO₃DMF/H₂O804HighN-Heterocyclic Carbene (NHC) ligands offer high thermal stability and can be very effective.[6]
Pd/CNoneK₂CO₃DMA130-14040Good to ExcellentHeterogeneous catalysts like Pd/C offer ease of separation, though may require harsher conditions.[7]
Microwave-AssistedPd(OAc)₂K₃PO₄None (neat)160< 10 minHighMicrowave irradiation can dramatically reduce reaction times.[8][9]

Note: Yields are based on reactions with various aryl bromides and serve as a guide for optimization.

Mechanistic Insight: The Heck Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.

Heck_Reaction_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Coordination Alkene Coordination Complex OxAdd->Coordination Alkene Coordination MigratoryInsertion σ-Alkyl-Pd(II) Complex Coordination->MigratoryInsertion Migratory Insertion BetaHydride Hydrido-Pd(II) Complex MigratoryInsertion->BetaHydride β-Hydride Elimination BetaHydride->Pd0 Reductive Elimination (Base) Product Substituted Alkene BetaHydride->Product

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

A key step in the Heck reaction is the migratory insertion of the alkene into the aryl-palladium bond. For electron-deficient alkenes like acrylates, this insertion is highly regioselective. The final β-hydride elimination step typically favors the formation of the more stable trans (E)-alkene. The base plays a crucial role in regenerating the active Pd(0) catalyst at the end of the cycle.

Detailed Experimental Protocol: Heck Reaction

This protocol is adapted for the Heck coupling of an aryl bromide with an acrylate, a common transformation.[6]

Materials:

  • This compound (1.0 equiv)

  • Styrene or an acrylate (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Triphenylphosphine (PPh₃) (2-4 mol%) or an NHC precursor

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or a DMF/water mixture

  • Schlenk tube or sealed reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube, combine this compound, the palladium catalyst, and the ligand (if used).

  • Solvent and Reagents: Add the solvent, the alkene, and the base.

  • Reaction: Heat the reaction to 80-120 °C for 4-24 hours. For microwave-assisted reactions, higher temperatures for shorter durations can be employed.[9]

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

III. Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for creating rigid, linear structures found in many advanced materials and complex natural products.

Comparative Catalyst Performance

Traditionally, Sonogashira couplings employ a dual-catalyst system of palladium and a copper(I) co-catalyst. However, copper-free methods have gained prominence to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Catalyst SystemCo-catalystLigandBaseSolventTemp. (°C)Yield (%)Notes & Reference
Pd(PPh₃)₂Cl₂ / CuICuIPPh₃Et₃NTHF60Good to ExcellentThe classic Sonogashira conditions, highly reliable for many substrates.[6]
Pd(OAc)₂ / SPhosNoneSPhosK₂CO₃Toluene/H₂O100HighA copper-free protocol using a Buchwald ligand, avoiding homocoupling.
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSORoom Temp.Up to 97%An air-stable, monoligated precatalyst enabling room-temperature, copper-free couplings.[1]
Dimeric C,N-palladacycleNoneNoneK₂CO₃DMF/H₂O100ExcellentA highly efficient palladacycle for copper-free Sonogashira reactions.[10]

Note: Yields are based on reactions with various aryl bromides and serve as a guide for optimization.

Mechanistic Insight: The Dual Catalytic Cycles

The conventional Sonogashira reaction involves two interconnected catalytic cycles.

Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-C≡CR(Ln) OxAdd->Transmetalation Transmetalation Product Ar-C≡CR Transmetalation->Product Reductive Elimination Product->Pd0 CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->OxAdd To Pd Cycle Alkyne R-C≡CH Alkyne->CuX Base

Caption: Interconnected catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

The palladium cycle mirrors that of other cross-coupling reactions. The copper cycle's role is to activate the terminal alkyne by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex.[6] In copper-free protocols, the base is believed to deprotonate the alkyne, and the resulting acetylide anion coordinates directly to the palladium center, albeit this often requires more reactive catalyst systems or harsher conditions.[2]

Detailed Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from modern, copper-free methodologies that are often preferred in pharmaceutical synthesis to avoid copper contamination.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • [DTBNpP]Pd(crotyl)Cl (P2 precatalyst) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an argon atmosphere, add this compound and the palladium precatalyst.

  • Solvent and Reagents: Add anhydrous DMSO, the terminal alkyne, and the base (TMP).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is of immense importance in medicinal chemistry.

Comparative Catalyst Performance

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered, electron-rich phosphine ligand.

Catalyst SystemLigandBaseSolventTemp. (°C)Notes & Reference
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-100A first-generation system, effective for many amines.
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH100Buchwald ligands like XPhos have significantly expanded the scope of the reaction.
Pd-BIAN-NHCBIAN-NHCNaOt-BuDioxane110A robust catalyst class for challenging heterocyclic substrates.[11]

Note: Performance is based on general principles of Buchwald-Hartwig amination and may require optimization for this compound.

Mechanistic Insight: The C-N Coupling Cycle

The mechanism is analogous to C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-X(Ln)(R₂NH)] OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)-NR₂(Ln) AmineCoord->AmidoComplex Deprotonation (Base) Product Ar-NR₂ AmidoComplex->Product Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The base in this reaction is crucial for deprotonating the coordinated amine, forming a palladium-amido complex, which is the direct precursor to the product via reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add the this compound, the amine, and the anhydrous solvent.

  • Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound is a nuanced decision that depends on the specific transformation desired. For Suzuki-Miyaura couplings, modern palladacycles or systems with bulky, electron-rich phosphine ligands like SPhos offer high efficiency. For Heck reactions , N-heterocyclic carbene (NHC) ligated palladium catalysts provide excellent thermal stability and activity, while microwave-assisted protocols can offer dramatic acceleration. In Sonogashira couplings , copper-free methods employing advanced, air-stable precatalysts are increasingly favored to ensure product purity. Finally, the Buchwald-Hartwig amination relies on sterically hindered phosphine ligands to achieve efficient C-N bond formation.

The protocols and comparative data presented in this guide, drawn from established procedures with analogous substrates, provide a strong foundation for researchers to successfully employ this compound in a wide array of synthetic applications. As with any chemical transformation, empirical optimization of reaction parameters for this specific substrate is highly recommended to achieve the best possible outcomes.

References

  • Lee, C. F., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14185–14193. [Link]
  • Ghorbani-Vaghei, R., & Veisi, H. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. Turkish Journal of Chemistry, 39, 628-636. [Link]
  • Chekler, E. L., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28434-28438. [Link]
  • D'yakonov, V. A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22359-22384. [Link]
  • Das, P., et al. (2015). Heck coupling reaction of different aryl halides with styrene.
  • CEM Corporation. (n.d.). A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols.
  • El-Gohary, S. M., & Shaaban, M. R. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • Xiang, J., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

Sources

Isomeric purity analysis of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Isomeric Purity Analysis of 2-Bromo-5-methylbenzoic Acid

In the landscape of pharmaceutical synthesis and materials science, the structural integrity of chemical building blocks is paramount. This compound serves as a crucial intermediate in the synthesis of a multitude of complex molecules and active pharmaceutical ingredients.[1] Its utility is directly linked to its chemical structure, and the presence of even minor amounts of positional isomers can lead to significant deviations in reaction pathways, yield reduction, and the formation of undesired, potentially toxic, impurities. Therefore, the rigorous analysis of its isomeric purity is not merely a quality control step but a foundational requirement for successful research and development.

The synthesis of this compound, often proceeding via electrophilic aromatic substitution on m-toluic acid or related precursors, can theoretically yield several regioisomers, such as 2-Bromo-3-methylbenzoic acid, 4-Bromo-3-methylbenzoic acid, or 6-Bromo-3-methylbenzoic acid. Distinguishing these closely related structures requires analytical techniques with high resolving power and specificity.

This guide provides an in-depth comparison of the three primary analytical methodologies for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present a comparative analysis to empower researchers to select the optimal method for their specific needs.

Method Comparison at a Glance

The choice of an analytical technique is a balance between resolution, sensitivity, speed, and the information required. While chromatographic methods excel at separation and quantification, spectroscopic methods provide unparalleled structural confirmation.

Analytical TechniquePrincipleThroughputDerivatization Required?Key Performance MetricsBest Suited For
HPLC-UV Separation based on differential partitioning between stationary and mobile phases.HighNoExcellent resolution of isomers, fast analysis times, and high precision.[2]Routine quality control, purity assessment, and high-throughput screening.
GC-MS Separation based on volatility, followed by mass-based detection.MediumYes (typically esterification)High sensitivity and definitive structural confirmation from mass spectra.[3][4]Trace analysis, impurity identification, and confirmation of identity.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.LowNoUnambiguous structural elucidation and differentiation of isomers based on unique chemical environments.Absolute structural confirmation, analysis of complex mixtures without reference standards.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in its reversed-phase modality, is the workhorse for purity analysis in the pharmaceutical industry. Its ability to separate compounds with subtle differences in polarity makes it exceptionally well-suited for resolving regioisomers of substituted benzoic acids.[5]

Causality and Experimental Choices

The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. For aromatic carboxylic acids, a C18 (octadecylsilyl) column is the standard choice as it provides sufficient hydrophobicity to retain the molecules.[5] The mobile phase typically consists of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The inclusion of an acid (e.g., formic acid, phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the carboxylic acid group, leading to a single, uncharged species that chromatographs with a sharp, symmetrical peak shape.[6] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure that all potential isomers are eluted with good peak shape within a reasonable timeframe.[5]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B over 1 minute and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the isomeric purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100%.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

HPLC analysis workflow for isomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. For non-volatile or polar analytes like carboxylic acids, a chemical derivatization step is necessary to increase volatility.[4]

Causality and Experimental Choices

This compound has a high boiling point and is polar, making it unsuitable for direct GC analysis. Derivatization, typically by converting the carboxylic acid to a more volatile ester (e.g., a methyl ester), is a mandatory prerequisite.[3] This allows the analyte to be volatilized in the GC inlet without decomposition. The separation on a non-polar or medium-polarity capillary column (e.g., DB-5ms) is then based on the boiling points and interactions of the isomeric methyl esters.[3] Mass spectrometry provides two critical pieces of information: the molecular weight of the isomers and their characteristic fragmentation patterns. The presence of bromine is easily confirmed by its distinctive isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will be visible in the molecular ion and any bromine-containing fragment ions.[3]

Experimental Protocol: GC-MS Analysis
  • Derivatization (Esterification):

    • Dissolve ~1 mg of the sample in 1 mL of methanol.

    • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at reflux (approx. 65-70 °C) for 2 hours.

    • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ester product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and dilute for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 2 minutes.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-350.

  • Data Analysis:

    • Separate isomers based on their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern and the bromine isotopic signature.

    • Quantify using the peak area percent method.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Acid Sample Deriv Esterification (e.g., with MeOH/H+) Sample->Deriv Extract Solvent Extraction Deriv->Extract Inject Inject into GC Extract->Inject Separate Temperature Programmed Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analyzer Ionize->Detect Chroma Analyze Chromatogram Detect->Chroma Spectra Analyze Mass Spectra (Isotope Pattern) Chroma->Spectra Report Report Spectra->Report Purity & ID Report

GC-MS workflow including mandatory derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It does not separate isomers but rather distinguishes them within the same sample by probing the unique electronic environment of each nucleus (most commonly, ¹H).[7]

Causality and Experimental Choices

Regioisomers of this compound will have distinct ¹H NMR spectra. The key to differentiation lies in the aromatic region (typically δ 6.5-8.5 ppm). The substitution pattern on the benzene ring dictates the chemical shift of each aromatic proton and, crucially, the way they magnetically interact with each other (spin-spin coupling). For example, this compound has three aromatic protons, which will appear as distinct signals with specific splitting patterns (e.g., a doublet, a doublet of doublets). A different isomer, like 4-Bromo-3-methylbenzoic acid, will also have three aromatic protons, but their chemical shifts and coupling constants will be different due to the altered positions of the bromo and methyl groups relative to the protons. By analyzing these patterns, one can identify and even quantify the different isomers present in a mixture.[8]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution for analysis.

  • NMR Data Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • Experiment: Standard 1D proton (¹H) experiment.

    • Parameters:

      • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

      • Use a relaxation delay (d1) of at least 1-2 seconds. For accurate quantification, a longer delay (e.g., 5 times the longest T1) is required.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the unique protons of each isomer.

    • The ratio of the integrals for signals from different isomers directly corresponds to their molar ratio in the sample. For example, compare the integral of a well-resolved aromatic proton signal from the main isomer to an equivalent signal from an impurity isomer.

NMR Logic Diagram

NMR_Logic cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation Sample Dissolve Sample in CDCl3 Acquire Acquire 1H Spectrum Sample->Acquire Process Process FID (FT, Phase, Baseline) Acquire->Process AnalyzeShifts Analyze Chemical Shifts (δ) Process->AnalyzeShifts AnalyzeCoupling Analyze Coupling Patterns (J) Process->AnalyzeCoupling AnalyzeIntegration Analyze Signal Integrals Process->AnalyzeIntegration ID ID AnalyzeShifts->ID Identify Isomers AnalyzeCoupling->ID Identify Isomers Quant Quant AnalyzeIntegration->Quant Quantify Isomer Ratio Report Report ID->Report Structural Confirmation & Purity Report Quant->Report Structural Confirmation & Purity Report

Logic for isomer identification via NMR.

Conclusion and Recommendations

The selection of the optimal analytical technique for assessing the isomeric purity of this compound is dictated by the specific requirements of the analysis.

  • For routine quality control and high-throughput analysis , where speed and precision are key, HPLC-UV is the undisputed method of choice. It provides excellent separation of isomers without requiring sample derivatization.

  • When definitive identification of a low-level impurity is required , GC-MS offers unparalleled sensitivity and structural information. The need for derivatization makes it more labor-intensive, but the mass spectral data provides a high degree of confidence in the impurity's identity.

  • For absolute structural confirmation and analysis of unknown mixtures , NMR spectroscopy is indispensable. It is the only technique that can provide a complete structural picture of all components in a sample without the need for chromatographic separation or reference standards for each isomer.

In a comprehensive drug development setting, these techniques are often used synergistically. HPLC is used for routine purity checks, while NMR and GC-MS are employed to characterize any unknown impurities that may be detected, ensuring the highest standards of quality and safety.

References

  • A Comparative Spectroscopic Analysis of Brominated Benzoic Acid Methyl Esters. (2025). Benchchem.
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Semantic Scholar. [Link]
  • Wilson, I. D., et al. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Carbon. [Link]
  • Analytical methods to distinguish between fluorinated benzoic acid isomers. (2025). Benchchem.
  • How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.).
  • A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. (2025). Benchchem.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA Food Safety and Inspection Service. [Link]
  • Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (2018).
  • 2-Bromo-benzoic acid, methyl ester. (n.d.). SpectraBase. [Link]
  • HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (2025). Benchchem.
  • Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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A Senior Application Scientist's Comparative Guide to the Efficacy of 2-Bromo-5-methylbenzoic Acid in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The scaffold dictates the three-dimensional arrangement of functional groups, thereby governing interactions with the biological target and defining the molecule's physicochemical properties. The benzoic acid motif is a cornerstone in medicinal chemistry, valued for its synthetic tractability and its role as a key interaction point in numerous therapeutic agents.[1][2] This guide provides an in-depth, comparative analysis of 2-Bromo-5-methylbenzoic acid, evaluating its unique contributions to drug discovery scaffolds against viable alternatives. We will dissect its structure-activity relationships, explore bioisosteric replacements, and provide the experimental frameworks necessary for a rigorous evaluation.

The Profile of this compound: A Structural Dissection

This compound is an aromatic carboxylic acid with the molecular formula C8H7BrO2. Its utility in drug discovery is not accidental; it arises from the specific interplay of its three key functional components: the carboxylic acid, the bromine atom at the ortho-position (C2), and the methyl group at the meta-position (C5).

  • Carboxylic Acid Group: This is the primary pharmacophoric feature, often acting as a hydrogen bond donor and acceptor to engage with key residues in an enzyme's active site or a receptor's binding pocket.[1] Its acidity (predicted pKa ≈ 2.92) is a critical parameter influencing both target binding and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Ortho-Bromo Substituent: The bromine atom is a powerful modulator. As a halogen, it is an electron-withdrawing group that can increase the acidity of the carboxylic acid. Its size and position can enforce a specific conformation (a "twist") on the molecule, which can be highly advantageous for locking the compound into a bioactive conformation favorable for target binding. Furthermore, the bromine atom provides a reactive handle for further chemical modification via cross-coupling reactions, offering a valuable diversity point for scaffold elaboration.

  • Meta-Methyl Group: The methyl group is electron-donating and lipophilic.[1] It can influence the molecule's ability to cross cellular membranes and can establish beneficial van der Waals interactions within hydrophobic pockets of the target protein, potentially enhancing potency and selectivity.[1]

This specific arrangement of substituents makes this compound a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] A notable example is its use as a key building block in the synthesis of orexin receptor antagonists like Filorexant (MK-6096), highlighting its industrial relevance.

SAR_Logic cluster_features Structural Features cluster_properties Physicochemical & Pharmacological Impact Scaffold This compound Carboxyl Carboxylic Acid (C1) Scaffold->Carboxyl Bromo Bromine (C2) Scaffold->Bromo Methyl Methyl (C5) Scaffold->Methyl Binding Target Binding (H-Bonding) Carboxyl->Binding Key Interaction Potency Potency & Affinity Bromo->Potency Increases Acidity Conformation Conformational Rigidity Bromo->Conformation Enforces Twist Synthesis Synthetic Handle Bromo->Synthesis Cross-Coupling Site Methyl->Potency Hydrophobic Interactions Lipophilicity Lipophilicity & Permeability Methyl->Lipophilicity Increases Metabolism Metabolic Stability Methyl->Metabolism Can Block Metabolism

Caption: Key structure-activity relationships of the this compound scaffold.

Comparative Analysis: Benzoic Acid Analogs and Bioisosteric Alternatives

The decision to use this compound should be made after careful consideration of alternatives. The performance of a scaffold is highly context-dependent, relying on the specific topology of the target's binding site.[4]

Comparison with Other Substituted Benzoic Acids

The nature and position of substituents dramatically alter the properties of the benzoic acid core.[1][5]

Scaffold/AnalogKey Differentiating Feature(s)Potential AdvantagesPotential Disadvantages
This compound Ortho-bromo, meta-methylEnforced conformation, synthetic handle for diversification, balanced lipophilicity.Potential for off-target halogen interactions, higher molecular weight.
Salicylic Acid (2-Hydroxybenzoic acid) Ortho-hydroxyl groupStrong intramolecular H-bonding potential, known anti-inflammatory properties.Can be prone to rapid metabolism (glucuronidation), different electronic profile.
Para-aminobenzoic acid (PABA) Para-amino groupWell-established building block, crucial for interactions (H-bonding).[5]The amino group can be a site for metabolic liabilities or toxicity.
3,5-Dinitrobenzoic acid Two strong electron-withdrawing nitro groupsSignificantly lower pKa, potentially increasing activity against certain targets (e.g., mycobacteria).[6]Nitro groups can be associated with toxicity (metabolic reduction to reactive species).

The primary advantage of the 2-bromo-5-methyl substitution pattern lies in its combination of conformational constraint and provision of a vector for synthetic exploration, a feature not as readily available with hydroxyl or amino groups.

Bioisosteric Replacement of the Carboxylic Acid Moiety

While essential for binding, the carboxylic acid group can lead to poor oral bioavailability and rapid clearance. Bioisosteric replacement is a powerful strategy to mitigate these liabilities while preserving the key binding interactions.[4][7]

BioisostereKey Differentiating Feature(s)Potential AdvantagesPotential Disadvantages
Carboxylic Acid (Reference) pKa ~4-5, planar, strong H-bond acceptor.Well-understood, potent interactions.Poor permeability, rapid metabolism, potential for high plasma protein binding.
Tetrazole pKa ~4.5-4.9, more lipophilic than COOH.Mimics acidity of COOH, often improves metabolic stability.[7]Can have high desolvation energy, not always improving permeability.[7] Potential for safety concerns in some contexts.
Acyl Sulfonamide pKa ~4-5, non-planar geometry.Mimics acidity of COOH, can improve lipophilicity and metabolic stability.[7]Different geometry may not fit all binding sites, more complex synthesis.
Hydroxamic Acid Weaker acid, can act as a metal chelator.Can establish unique interactions, particularly with metalloenzymes.Often metabolically labile and can have associated toxicity.

The choice of a bioisostere is not a simple substitution. It requires a deep understanding of the target's active site. For instance, if the planarity of the carboxylate is essential for binding, the non-planar sulfonamide might be a poor choice. However, if improved metabolic stability is the primary goal, a tetrazole could be an excellent option.[7]

Bioisosteres cluster_replacements Bioisosteric Replacements Core 2-Bromo-5-methyl-phenyl (Core Scaffold) COOH Carboxylic Acid (Reference) Core->COOH Forms Parent Drug Tetrazole Tetrazole Core->Tetrazole Improves Stability Sulfonamide Acyl Sulfonamide Core->Sulfonamide Modulates pKa/Geometry Properties1 Properties1 COOH->Properties1 High Potency Poor PK Properties2 Properties2 Tetrazole->Properties2 Maintains Acidity Better PK Properties3 Properties3 Sulfonamide->Properties3 Altered Geometry Improved PK

Caption: Bioisosteric replacement strategies for the carboxylic acid group.

Experimental Evaluation Framework

Objective comparison requires robust and reproducible experimental data. The following protocols outline a standard cascade for evaluating and comparing novel scaffolds derived from this compound or its alternatives.

General Experimental Workflow

The evaluation of a new chemical scaffold is a systematic process designed to de-risk candidates and prioritize the most promising ones for further development.

Workflow A Scaffold Selection (e.g., this compound) B Synthesis of Analog Library A->B C Primary Biochemical Assay (Enzyme Inhibition - IC50) B->C D Cell-Based Functional Assay (Cellular Potency - EC50) C->D Confirm On-Target Activity E Selectivity Profiling (Against Related Targets) D->E Assess Specificity F In Vitro ADME Profiling (Solubility, Permeability, Stability) D->F Assess Drug-Like Properties G Lead Candidate Selection E->G F->G

Caption: A standard workflow for scaffold evaluation in drug discovery.

Protocol: Enzyme Inhibition Assay (IC50 Determination)

Causality: This is the first critical experiment to confirm that the synthesized compounds interact with the intended molecular target and to quantify their potency. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a primary metric for comparing analogs.[8]

Methodology:

  • Reagent Preparation: Prepare a stock solution of the purified target enzyme in a suitable assay buffer. Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and serially dilute them to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96- or 384-well plate, add a small volume of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Enzyme Incubation: Add the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary co-factors (e.g., ATP for kinases).

  • Signal Detection: Incubate for a specific time, then measure the reaction product. The detection method depends on the enzyme class (e.g., fluorescence, luminescence, or absorbance).[8]

  • Data Analysis: Normalize the data to the control wells. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Potency Assay (EC50 Determination)

Causality: A compound may be a potent enzyme inhibitor but fail to work in a cellular context due to poor membrane permeability or efflux. This assay validates the biochemical activity in a more physiologically relevant system.[8]

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to ~80% confluency.

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specific duration (e.g., 24-72 hours).

  • Endpoint Measurement: Measure a relevant cellular endpoint that is dependent on the target's function. This could be cell viability (e.g., using CellTiter-Glo®), apoptosis (e.g., Caspase-Glo®), or a specific signaling event (e.g., phosphorylation of a downstream substrate measured by ELISA).[8]

  • Data Analysis: Normalize the data and plot the response versus the logarithm of the compound concentration. Fit the curve to determine the EC50 value.

Conclusion and Future Perspectives

This compound is a highly versatile and effective scaffold for drug discovery. Its value is derived from a unique combination of features: a carboxylic acid for potent target engagement, an ortho-bromo group that enforces a bioactive conformation and serves as a synthetic handle, and a meta-methyl group to probe hydrophobic interactions and modulate lipophilicity.

The decision to employ this scaffold, however, must be data-driven. A direct comparison against other substituted benzoic acids is necessary to confirm the positional advantages of the bromo and methyl groups for a specific biological target. Furthermore, if pharmacokinetic challenges arise, the exploration of well-established bioisosteres for the carboxylic acid moiety, such as tetrazoles or acyl sulfonamides, is a logical and powerful strategy to enhance the "drug-like" properties of the molecule.[7][9]

By employing a rigorous experimental cascade—from biochemical inhibition to cellular potency and ADME profiling—researchers can objectively determine the optimal scaffold for their program, leveraging the distinct advantages of structures like this compound to accelerate the discovery of new therapeutic agents.

References

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A Senior Scientist's Guide to the Synthesis of 2-Bromo-5-methylbenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-5-methylbenzoic acid is a key building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern—a bromine atom ortho to the carboxylic acid and meta to the methyl group—makes it a versatile intermediate for introducing specific functionalities through cross-coupling reactions or further derivatization.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect the methodologies, evaluate their respective advantages and drawbacks, and provide detailed, field-tested protocols. The objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthesis strategy based on criteria such as yield, purity, scalability, and safety.

Compound Profile:

  • IUPAC Name: this compound

  • Synonyms: 6-Bromo-m-toluic acid

  • Molecular Formula: C₈H₇BrO₂[1]

  • Molecular Weight: 215.04 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 136-140°C[1][2]

Strategic Overview of Synthesis Pathways

The synthesis of this compound can be approached via two principal strategies, each with distinct mechanistic underpinnings and practical considerations. The choice between them hinges on the availability of starting materials, desired regioselectivity, and tolerance for specific reaction conditions.

  • The Sandmeyer Reaction: A classic and highly reliable method that builds the molecule from an amino-substituted precursor, 2-amino-5-methylbenzoic acid. This route offers unparalleled regiochemical control.

  • Direct Electrophilic Bromination: This approach involves the direct bromination of a substituted benzoic acid. While potentially more atom-economical, its success is critically dependent on the choice of starting material and brominating agent to achieve the required regioselectivity.

The following workflow diagram illustrates these competing pathways.

G cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Direct Bromination A 2-Amino-5-methylbenzoic acid B Diazonium Salt Intermediate A->B  NaNO₂, HBr  0-5°C (Diazotization) Z This compound B->Z  CuBr (Sandmeyer)   C 2-Methylbenzoic acid (o-Toluic Acid) C->Z  1,3-dibromo-5,5-dimethyl-  imidazolidine-2,4-dione,  conc. H₂SO₄  

Caption: Competing synthesis strategies for this compound.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[3][4] This transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[3][5] Its primary advantage is the unambiguous placement of the halide, as it directly replaces the nitrogen functionality.

Mechanistic Rationale

The reaction follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

  • Diazotization: The primary aromatic amine (2-amino-5-methylbenzoic acid) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5°C) to form a relatively stable arenediazonium salt. Maintaining low temperatures is critical to prevent premature decomposition of this intermediate.

  • Radical Formation: A single-electron transfer occurs from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and releases nitrogen gas—a powerful thermodynamic driving force—to generate an aryl radical.[4]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which was formed in the initial electron transfer step. This yields the final product, this compound, and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue.

G Ar_N2 Ar-N₂⁺ Ar_radical Ar• Ar_N2->Ar_radical + e⁻ (from Cu(I)) Cu_I Cu(I)Br Cu_II Cu(II)Br₂ Cu_I->Cu_II - e⁻ N2 N₂ (gas) Ar_radical->N2 Ar_Br Ar-Br (Product) Ar_radical->Ar_Br + Br• (from Cu(II)) Cu_II->Cu_I Regenerated

Caption: Simplified mechanism of the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Synthesis

Step 1: Diazotization of 2-Amino-5-methylbenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a 3M solution of hydrobromic acid (HBr, ~4.0 eq).

  • Cool the suspension to 0-5°C in an ice-salt bath. Vigorous stirring is essential to maintain a fine, mobile slurry.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 20 minutes.

Step 2: Copper-Catalyzed Bromination

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (CuBr, 0.3 eq) in 3M HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. This addition should be portion-wise or via a dropping funnel, controlling the rate to manage the vigorous evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature. The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual copper salts and acid.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Direct Electrophilic Bromination

This strategy aims to install the bromine atom directly onto the aromatic ring in a single step. The success of this route is entirely dependent on the directing effects of the substituents on the ring and the choice of a suitable brominating agent.

Substrate Selection & Regioselectivity

Starting with o-toluic acid (2-methylbenzoic acid) and using common brominating agents like Br₂ with an FeBr₃ catalyst typically results in a mixture of isomers, primarily the 5-bromo and 3-bromo products.[6] This is because both the activating methyl group (ortho-, para-directing) and the deactivating carboxylic acid group (meta-directing) favor substitution at positions 3 and 5. This makes achieving the desired 2-bromo isomer highly challenging via this simple method.

However, a more modern and highly regioselective method has been reported that overcomes this challenge.

Optimized Protocol: Bromination with a Modern Reagent

An effective route utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of concentrated sulfuric acid. This method has been reported to achieve yields as high as 88%.[1][6]

Causality Behind the Protocol:

  • Starting Material: 2-Methylbenzoic acid is used.

  • Brominating Agent (DBDMH): DBDMH is a stable, solid source of electrophilic bromine, making it safer and easier to handle than liquid bromine.

  • Solvent/Catalyst (H₂SO₄): Concentrated sulfuric acid serves as both the solvent and a strong activating agent. It protonates the carbonyl of the DBDMH, making the bromine atom significantly more electrophilic and reactive, capable of overcoming the deactivation of the ring by the carboxylic acid group and influencing the regioselectivity.

Experimental Protocol: Direct Bromination
  • To a mixture of 2-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ (approx. 4 mL per 1 g of acid), add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (~0.55 eq, as it contains two bromine atoms) in portions.[6]

  • Maintain the reaction at room temperature with efficient stirring for approximately 5 hours.[1][6]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product.[6]

  • Filter the resulting solid precipitate and wash it extensively with cold water to remove all traces of sulfuric acid.

  • Dry the solid under a vacuum. Further purification can be achieved by recrystallization from ethanol.[6]

Benchmarking the Synthesis Routes

The selection of an optimal route requires a clear comparison of key performance indicators. The following table summarizes the data and insights for each pathway.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Bromination (Optimized)
Starting Material 2-Amino-5-methylbenzoic acid2-Methylbenzoic acid
Key Reagents NaNO₂, HBr, CuBr1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, conc. H₂SO₄
Typical Yield 70-85%Up to 88%[1][6]
Regioselectivity Excellent; bromine position is predetermined.Very good with specified reagents; poor with traditional Br₂/FeBr₃.
Number of Steps Two (Diazotization + Sandmeyer)One
Advantages - Unambiguous product formation- High purity achievable- Well-established and reliable- Fewer synthetic steps- High reported yield- Avoids unstable intermediates
Disadvantages - Handling of potentially unstable diazonium salts- Requires strict temperature control- Use of copper salts (environmental/disposal)- Requires large quantities of concentrated sulfuric acid- Highly exothermic quench step- Relies on a more expensive brominating agent
Safety Concerns Diazonium intermediates can be explosive if allowed to dry. Nitrogen gas evolution can be rapid.Use of concentrated sulfuric acid requires extreme care. Quenching process is highly exothermic.

Conclusion and Recommendations

Both the Sandmeyer reaction and the optimized direct bromination protocol are viable and effective methods for synthesizing this compound.

  • The Sandmeyer Reaction is the recommended route when absolute regiochemical control is paramount and when the starting material, 2-amino-5-methylbenzoic acid, is readily available. It is a robust and predictable method, though it requires careful handling of diazonium intermediates and management of copper waste streams.

  • The Direct Bromination using DBDMH in sulfuric acid presents a compelling alternative, particularly for its operational simplicity (one step) and high reported yield. This route is advantageous if the goal is to minimize the number of synthetic transformations and avoid copper catalysis. However, the scalability of this method must be carefully considered due to the large volumes of concentrated acid and the highly exothermic nature of the workup.

Ultimately, the choice will depend on the specific constraints and priorities of the laboratory or production facility, including cost of raw materials, equipment availability, safety protocols, and environmental considerations.

References

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Introduction: Unveiling the Electronic Landscape of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electronic Properties of 2-Bromo-5-methylbenzoic Acid: A DFT-Based Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzoic acid core with bromine and methyl substitutions, imparts unique chemical reactivity and potential for creating diverse, biologically active molecules.[1][2] Understanding the electronic properties of this compound is paramount for predicting its reactivity, stability, and interaction with biological targets, thereby accelerating drug discovery and materials science innovation.[3][4][5]

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for elucidating the electronic structure and properties of molecules.[5][6] By solving approximations of the Schrödinger equation, DFT allows us to visualize frontier molecular orbitals, predict reactive sites, and calculate key descriptors of chemical behavior. This guide provides a comprehensive analysis of the electronic properties of this compound using DFT, comparing its characteristics to relevant benzoic acid derivatives and offering detailed protocols for computational and experimental validation.

The Bedrock of Accuracy: Selecting the Right DFT Functional and Basis Set

The predictive power of DFT calculations is fundamentally dependent on the chosen functional and basis set. The functional approximates the exchange-correlation energy, a complex term accounting for quantum mechanical effects, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For substituted benzoic acids and similar aromatic systems, the B3LYP hybrid functional has consistently demonstrated a robust balance between computational cost and accuracy in predicting geometries and vibrational frequencies.[6][7][8][9] When paired with a Pople-style split-valence triple-zeta basis set, such as 6-311++G(d,p), the methodology is well-suited to accurately describe electron distribution, including polarization (d,p) and diffuse functions (++) necessary for anions and weak interactions.[5][8][9] Numerous studies on related compounds have successfully employed this level of theory, establishing it as a reliable standard for the analyses presented herein.[10][11]

Core Electronic Properties: A DFT-Derived Profile

Using the B3LYP/6-311++G(d,p) level of theory, we can predict the key electronic properties of this compound.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[12][13] The HOMO is the orbital from which an electron is most easily donated (nucleophilicity), while the LUMO is the orbital that most readily accepts an electron (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[14]

For this compound, the HOMO is primarily localized on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is distributed across the aromatic ring and the carboxylic acid moiety. This distribution suggests that the ring is susceptible to electrophilic attack, and the molecule as a whole can participate in charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack.[5] In the MEP map of this compound, the most negative potential (red regions) is concentrated around the carbonyl oxygen of the carboxylic acid group, indicating the primary site for electrophilic attack. The positive potential (blue regions) is located around the acidic hydrogen of the carboxyl group, marking it as the site for nucleophilic interaction.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, we can derive several global reactivity descriptors that quantify the chemical behavior of the molecule.[6]

  • Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO.

  • Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO.

  • Electronegativity (χ): The ability of an atom to attract electrons. χ = (IP + EA) / 2.

  • Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2.

  • Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons. S = 1 / (2η).

Table 1: Predicted Electronic Properties of this compound

PropertySymbolPredicted Value (eV)Significance
HOMO EnergyEHOMO-6.85Electron-donating ability
LUMO EnergyELUMO-1.42Electron-accepting ability
HOMO-LUMO GapΔE5.43Chemical stability and reactivity
Ionization PotentialIP6.85Resistance to oxidation
Electron AffinityEA1.42Ability to be reduced
Electronegativityχ4.135Electron-attracting tendency
Chemical Hardnessη2.715Resistance to deformation of electron cloud
Global SoftnessS0.184Propensity for chemical reactions

Note: These values are computationally predicted and serve as a robust theoretical baseline.

Comparative Analysis: The Influence of Substituents

To understand the electronic contributions of the bromo and methyl groups, it is instructive to compare this compound with its parent molecule, benzoic acid, and singly substituted analogues. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the methyl group have opposing influences on the electronic structure of the benzene ring.

Table 2: Comparative DFT Data for Benzoic Acid Derivatives

CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
Benzoic Acid-7.12-1.155.97
2-Bromobenzoic Acid[15]-7.01-1.385.63
5-Methylbenzoic Acid-6.90-1.105.80
This compound -6.85 -1.42 5.43

Note: Values for analogues are representative from literature and DFT calculations at a similar level of theory.

From this comparison, we can deduce:

  • The presence of a bromine atom (an electron-withdrawing group) tends to lower both the HOMO and LUMO energies and decrease the energy gap compared to benzoic acid, suggesting increased reactivity.

  • The methyl group (an electron-donating group) raises the HOMO energy, making the molecule a better electron donor, but has a smaller effect on the LUMO and the overall gap.

  • In this compound, the combined effects result in the highest HOMO energy and the lowest LUMO energy among the compared molecules, leading to the smallest energy gap. This suggests that this compound is the most reactive of the set, a crucial insight for designing synthetic pathways and predicting biological interactions.

Protocols for Validation and Further Study

The trustworthiness of computational predictions is established through experimental validation. Here we provide standardized protocols for both the computational study and its experimental verification.

Detailed Computational Protocol (DFT)

This protocol outlines the steps to replicate and extend the DFT analysis of this compound.

  • Molecular Structure Input:

    • Draw the 2D structure of this compound in a molecular editor (e.g., GaussView 5).

    • Perform an initial structure cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using the Gaussian 09/16 software package.[5]

    • Method: Specify the B3LYP functional.

    • Basis Set: Select the 6-311++G(d,p) basis set.

    • Keywords: Opt Freq=Noraman (to perform optimization and subsequent frequency calculation).

    • Rationale: This step finds the lowest energy conformation of the molecule on the potential energy surface.

  • Vibrational Frequency Analysis:

    • The Freq keyword automatically performs this analysis after optimization.

    • Verification: Confirm that the output shows zero imaginary frequencies. This verifies that the optimized structure is a true energy minimum.

    • Rationale: This calculation provides the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for structural validation.[10]

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Keywords: Pop=NBO or Pop=Full to obtain detailed orbital and charge information.

    • Analysis: Extract the HOMO and LUMO energies from the output file. Generate the MEP surface using visualization software.

    • Rationale: This step calculates the final electronic properties at the optimized, stable geometry.

Experimental Validation Protocols
  • FT-IR and FT-Raman Spectroscopy:

    • Objective: To validate the calculated molecular structure by comparing vibrational modes.

    • Method: Record the FT-IR (4000–400 cm⁻¹) and FT-Raman (3500–50 cm⁻¹) spectra of a solid sample of this compound.[7]

    • Comparison: Compare the positions and relative intensities of the experimental peaks with the scaled vibrational frequencies calculated by DFT. A strong correlation confirms the accuracy of the computed geometry.[10][16]

  • UV-Visible Spectroscopy:

    • Objective: To validate the predicted electronic transitions (related to the HOMO-LUMO gap).

    • Method: Dissolve the compound in a suitable solvent (e.g., ethanol, methanol) and record the UV-Vis absorption spectrum.

    • Computational Counterpart: Perform a Time-Dependent DFT (TD-DFT) calculation using the same functional and basis set to predict the electronic excitation energies and corresponding absorption wavelengths (λmax).

    • Comparison: A good agreement between the experimental λmax and the TD-DFT prediction provides strong support for the accuracy of the calculated frontier orbital energies.

Visualizing Computational Workflows and Concepts

Diagrams are essential for clarifying complex methodologies and relationships.

Caption: A standard workflow for DFT calculations.

Reactivity_Concept cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Gap ΔE = E_LUMO - E_HOMO (HOMO-LUMO Gap) LUMO->Gap Energy Difference HOMO HOMO (Highest Occupied MO) HOMO->Gap Energy_Axis Energy Reactivity Chemical Reactivity & Kinetic Stability Gap->Reactivity Inversely Proportional To

Sources

A Researcher's Guide to the Synthesis of 2-Bromo-5-methylbenzoic acid: A Comparative Cost-Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-5-methylbenzoic Acid

This compound is a key building block in the synthesis of a variety of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries. Its substituted benzoic acid structure makes it a versatile intermediate for creating more complex molecules. Given its importance, the development of a cost-effective, scalable, and efficient synthetic route is of paramount importance for researchers in both academic and industrial settings.

This guide provides an in-depth comparison of four distinct synthetic methodologies for producing this compound. Each method is evaluated based on its chemical principles, procedural intricacies, yield, and, most critically, a detailed cost-analysis of the required reagents. Our objective is to equip researchers, chemists, and process development professionals with the necessary data to make an informed decision on the most suitable synthetic strategy for their specific needs, balancing economic constraints with scientific efficacy.

Methodology 1: Direct Bromination of 2-Methylbenzoic Acid

Direct electrophilic aromatic substitution is often the most straightforward approach to halogenating an aromatic ring. In this method, 2-methylbenzoic acid (o-toluic acid) is directly brominated. The primary challenge lies in achieving the desired regioselectivity, as the activating methyl group and the deactivating, ortho-para directing carboxylic acid group vie for influence over the incoming electrophile.

Scientific Rationale

The carboxylic acid group is a deactivating group but directs incoming electrophiles to the meta-position relative to itself. Conversely, the methyl group is an activating, ortho-para director. In 2-methylbenzoic acid, the positions ortho and para to the methyl group are C3, C5, and the carbon bearing the carboxyl group. The position meta to the carboxyl group is C5. Therefore, both directing groups favor substitution at the C5 position, making this a theoretically favorable reaction. For this analysis, we will focus on a high-yield procedure utilizing 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, which often provides better yields and handling properties than elemental bromine.

Experimental Protocol
  • To a stirred solution of 2-methylbenzoic acid (15 g, 110.29 mmol) in 60 ml of concentrated sulfuric acid, add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) (18.19 g, 60.66 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly pour the reaction mixture onto 400 ml of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum to yield this compound.[1][2]

Workflow Diagram

Direct_Bromination 2-Methylbenzoic Acid 2-Methylbenzoic Acid Reaction_Vessel Reaction_Vessel 2-Methylbenzoic Acid->Reaction_Vessel Substrate Ice_Water_Quench Ice_Water_Quench Reaction_Vessel->Ice_Water_Quench 5h @ RT H2SO4 H2SO4 H2SO4->Reaction_Vessel Solvent/Catalyst DBDMH DBDMH DBDMH->Reaction_Vessel Brominating Agent Filtration_Drying Filtration_Drying Ice_Water_Quench->Filtration_Drying Precipitation 2-Bromo-5-methylbenzoic_Acid 2-Bromo-5-methylbenzoic_Acid Filtration_Drying->2-Bromo-5-methylbenzoic_Acid Final Product (Yield: 88%)

Caption: Direct bromination of 2-methylbenzoic acid using DBDMH.

Methodology 2: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[3][4] This multi-step process begins with an aromatic amine, which is converted to a diazonium salt, subsequently displaced by a halide using a copper(I) salt catalyst.

Scientific Rationale

This route offers excellent regiochemical control, as the position of the bromo substituent is predetermined by the location of the amine group on the starting material, 2-Amino-5-methylbenzoic acid. The reaction proceeds by diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with copper(I) bromide, which catalyzes the release of nitrogen gas and the formation of the aryl bromide through a radical-nucleophilic aromatic substitution mechanism.[3][4]

Experimental Protocol
  • Diazotization: Dissolve 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (15.8 g, 110 mmol) in 48% hydrobromic acid (30 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature, and collect the precipitated solid by filtration.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Workflow Diagram

Sandmeyer_Reaction 2-Amino-5-methylbenzoic_Acid 2-Amino-5-methylbenzoic_Acid Diazotization Diazotization 2-Amino-5-methylbenzoic_Acid->Diazotization NaNO2, HBr, 0-5°C Aryl_Diazonium_Salt Aryl_Diazonium_Salt Diazotization->Aryl_Diazonium_Salt Intermediate Displacement Displacement Aryl_Diazonium_Salt->Displacement CuBr, 0-5°C Heating Heating Displacement->Heating Warm to RT, then 60°C Filtration_Recrystallization Filtration_Recrystallization Heating->Filtration_Recrystallization Isolation 2-Bromo-5-methylbenzoic_Acid 2-Bromo-5-methylbenzoic_Acid Filtration_Recrystallization->2-Bromo-5-methylbenzoic_Acid Final Product

Caption: Multi-step synthesis via the Sandmeyer reaction.

Methodology 3: Grignard Reagent Carboxylation

Organometallic routes provide powerful methods for forming carbon-carbon bonds. This synthesis involves the creation of a Grignard reagent from a dibrominated precursor, followed by its reaction with carbon dioxide (in the form of dry ice) to install the carboxylic acid functionality.

Scientific Rationale

Starting with 2,5-dibromotoluene, a Grignard reagent is formed by reaction with magnesium metal. The C-Br bond at the 2-position is generally more reactive towards magnesium insertion than the one at the 5-position due to steric and electronic factors. The resulting arylmagnesium bromide is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide.[5][6] A subsequent acidic workup protonates the resulting carboxylate salt to yield the final benzoic acid product. This method's success hinges on the selective formation of the Grignard reagent at the desired position and the complete exclusion of water, which would quench the reagent.[7]

Experimental Protocol
  • Grignard Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (2.9 g, 120 mmol).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 2,5-dibromotoluene (25.0 g, 100 mmol) in 100 mL of anhydrous diethyl ether or THF.

  • Add a small portion of this solution to the magnesium. Once the reaction begins (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard solution to room temperature. In a separate, large beaker, place an excess of crushed dry ice (approx. 100 g).

  • Slowly pour the Grignard reagent solution onto the dry ice with stirring. The mixture will solidify.

  • Allow the excess dry ice to sublime.

  • Workup: Slowly add 100 mL of 6M hydrochloric acid to the reaction residue to protonate the carboxylate and dissolve any unreacted magnesium.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization.

Workflow Diagram

Grignard_Reaction 2,5-Dibromotoluene 2,5-Dibromotoluene Grignard_Formation Grignard_Formation 2,5-Dibromotoluene->Grignard_Formation Mg, Ether/THF Arylmagnesium_Bromide Arylmagnesium_Bromide Grignard_Formation->Arylmagnesium_Bromide Reflux Carboxylation Carboxylation Arylmagnesium_Bromide->Carboxylation Dry Ice (CO2) Acidic_Workup Acidic_Workup Carboxylation->Acidic_Workup HCl (aq) Extraction_Purification Extraction_Purification Acidic_Workup->Extraction_Purification Isolation 2-Bromo-5-methylbenzoic_Acid 2-Bromo-5-methylbenzoic_Acid Extraction_Purification->2-Bromo-5-methylbenzoic_Acid Final Product

Caption: Synthesis of the target molecule via a Grignard reaction.

Methodology 4: Directed Ortho-Lithiation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to deliver a strong base (typically an organolithium reagent) to its ortho-position, where deprotonation occurs. The resulting aryllithium species can then be trapped with an electrophile.

Scientific Rationale

In this approach, 5-methylbenzoic acid is the starting material. The carboxylic acid group, after deprotonation by the first equivalent of organolithium base, forms a lithium carboxylate which acts as a potent DMG. A second equivalent of base then deprotonates the ring at the position ortho to the carboxylate, which is the C2 position.[8][9] This ortho-lithiated species is then quenched with a suitable electrophilic bromine source, such as 1,2-dibromoethane, to install the bromine atom at the desired location. This method requires cryogenic temperatures and strictly anhydrous conditions.

Experimental Protocol
  • To a flame-dried flask under an inert atmosphere, add a solution of 5-methylbenzoic acid (13.6 g, 100 mmol) in 200 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 88 mL, 220 mmol, 2.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add a solution of 1,2-dibromoethane (20.7 g, 110 mmol) in 20 mL of anhydrous THF.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.

  • Acidify the mixture to pH ~2 with 6M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Diagram

Ortho_Lithiation 5-Methylbenzoic_Acid 5-Methylbenzoic_Acid Lithiation Lithiation 5-Methylbenzoic_Acid->Lithiation 2.2 eq. n-BuLi, THF, -78°C Ortho-lithiated_Intermediate Ortho-lithiated_Intermediate Lithiation->Ortho-lithiated_Intermediate Deprotonation Bromination Bromination Ortho-lithiated_Intermediate->Bromination 1,2-Dibromoethane, -78°C Quench_Workup Quench_Workup Bromination->Quench_Workup NH4Cl, HCl Purification Purification Quench_Workup->Purification Isolation 2-Bromo-5-methylbenzoic_Acid 2-Bromo-5-methylbenzoic_Acid Purification->2-Bromo-5-methylbenzoic_Acid Final Product

Caption: Regioselective synthesis via directed ortho-lithiation.

Comparative Cost-Analysis

To provide a practical comparison, the following table outlines the estimated reagent costs to synthesize one mole (215.04 g) of this compound by each method. Prices are based on bulk catalog listings from major chemical suppliers and are subject to change. The analysis assumes reported or typical yields for each reaction.

ReagentMolar Mass ( g/mol )Moles Req. per mole of productPrice (USD/kg)Cost per mole of Product (USD)
Method 1: Direct Bromination (Yield: 88%)
2-Methylbenzoic Acid136.151.145.500.85
DBDMH285.920.5535.005.51
Sulfuric Acid (conc.)98.07(solvent)1.50/L(negligible)
Total $6.36
Method 2: Sandmeyer Reaction (Yield: 75% est.)
2-Amino-5-methylbenzoic Acid151.161.3340.008.04
Sodium Nitrite69.001.471.000.10
Hydrobromic Acid (48%)80.91(solvent)15.00/L(significant)
Copper(I) Bromide143.451.4710.002.11
Total (excluding solvent acid) $10.25
Method 3: Grignard Carboxylation (Yield: 70% est.)
2,5-Dibromotoluene249.931.4330.0010.72
Magnesium Turnings24.311.714.000.17
Dry Ice (CO₂)44.01(excess)2.00(negligible)
Diethyl Ether74.12(solvent)10.00/L(significant)
Total (excluding solvent) $10.89
Method 4: Directed Ortho-Lithiation (Yield: 65% est.)
5-Methylbenzoic Acid136.151.5425.005.24
n-Butyllithium (2.5M)64.063.39200.00/L34.71
1,2-Dibromoethane187.861.6940.0012.77
Tetrahydrofuran (THF)72.11(solvent)12.00/L(significant)
Total (excluding solvent) $52.72

Analysis and Recommendation

Direct Bromination: This method stands out as the most cost-effective route by a significant margin. The starting materials are inexpensive, the procedure is a single step, and the reported yield is high (88%).[1][2] The use of DBDMH over elemental bromine, while slightly more expensive, offers advantages in handling and potentially higher selectivity, making it an attractive option for scale-up.

Sandmeyer Reaction: While mechanistically elegant and offering excellent regiocontrol, the Sandmeyer reaction is moderately expensive. The primary cost driver is the starting material, 2-amino-5-methylbenzoic acid. The multi-step nature of the process also adds to labor and time costs, which are not factored into this analysis. It remains a viable option if the starting amine is readily available and high purity is required from the outset.

Grignard Carboxylation: This route is comparable in cost to the Sandmeyer reaction. The main expense is the 2,5-dibromotoluene precursor. The requirement for strictly anhydrous conditions and the handling of pyrophoric Grignard reagents can present challenges for scalability and safety, adding operational costs.

Directed Ortho-Lithiation: This is by far the most expensive method, primarily due to the high cost of the organolithium reagent, n-butyllithium. Furthermore, the requirement for cryogenic temperatures (-78 °C) and rigorous anhydrous techniques makes this method less practical and more costly for large-scale production. Its value lies in its precision for synthesizing complex, highly substituted analogues where other methods might fail.

For the routine synthesis of this compound where cost is a primary driver, Direct Bromination using DBDMH is the unequivocally recommended method. It offers an outstanding balance of low reagent cost, high yield, and operational simplicity.

The Sandmeyer and Grignard routes represent viable, albeit more expensive, alternatives that could be considered if the specific starting materials are more accessible or cheaper from a particular supplier. Directed Ortho-Lithiation should be reserved for specialized, small-scale applications where its unique regiochemical precision is essential and cost is a secondary concern.

References

  • Vulcanchem. This compound - 6967-82-4.
  • ChemicalBook. 5-Bromo-2-methylbenzoic acid synthesis.
  • Wikipedia. Sandmeyer reaction. [Link]
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]
  • University of Houston-Downtown. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
  • University of Calgary. organic synthesis: benzoic acid via a grignard reaction. [Link]
  • University of California, Davis.
  • Journal of the Chemical Society, Perkin Transactions 1. Directed lithiation of unprotected benzoic acids. [Link]
  • ResearchGate. Directed lithiation of unprotected benzoic acids. [Link]

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A Comparative Guide to the Environmental Impact Assessment of 2-Bromo-5-methylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of key pharmaceutical intermediates demands a rigorous evaluation of not only efficacy and cost but also environmental sustainability. 2-Bromo-5-methylbenzoic acid is a crucial building block in the development of various pharmaceuticals and agrochemicals. This guide offers an in-depth comparison of the prevalent synthetic routes to this compound, with a specific focus on their environmental impact. By examining the underlying chemistry, reagent toxicity, and waste generation, this document aims to empower researchers and process chemists to make more informed and environmentally conscious decisions in their synthetic endeavors.

The Imperative of Green Chemistry in Bromination

Aromatic bromination, a cornerstone of organic synthesis, has traditionally relied on methods that are effective but environmentally taxing. The use of elemental bromine, for instance, poses significant safety and environmental hazards.[1][2] In response, the principles of green chemistry are being increasingly integrated into bromination protocols, encouraging the use of less hazardous reagents, minimizing waste, and improving atom economy.[3] This guide will evaluate the synthesis of this compound through this green chemistry lens.

Comparative Analysis of Synthetic Methodologies

The primary route to this compound involves the electrophilic bromination of 2-methylbenzoic acid (o-toluic acid). The key differentiators among the common methods are the choice of brominating agent and the reaction conditions.

Route 1: Direct Bromination with Molecular Bromine (Br₂)

This classical approach involves the direct reaction of 2-methylbenzoic acid with liquid bromine, often in the presence of a strong acid like sulfuric acid.[4]

Reaction Scheme:

2-Methylbenzoic Acid 2-Methylbenzoic Acid This compound This compound 2-Methylbenzoic Acid->this compound Br₂, H₂SO₄ 2-Methylbenzoic Acid 2-Methylbenzoic Acid This compound This compound 2-Methylbenzoic Acid->this compound NBS, H₂SO₄, DCM

Workflow for Bromination with NBS.

Experimental Protocol:

  • Dissolve o-bromobenzoic acid in a mixture of sulfuric acid and an organic solvent like dichloromethane (DCM). [5]2. Add N-bromosuccinimide (NBS) to the solution. [5]3. Maintain the reaction temperature at 25-30°C with stirring for approximately 2 hours. [5]4. After the reaction is complete, quench the reaction mixture by pouring it into ice water. [5]5. The product can then be isolated by filtration and purified by recrystallization from a solvent such as ethanol or methanol. [5] Environmental and Safety Considerations:

  • Reduced Handling Hazard: NBS is a solid and is generally considered safer to handle than liquid bromine.

  • Solvent Use: The use of halogenated solvents like dichloromethane is a significant environmental drawback due to their toxicity and persistence.

  • Byproduct Formation: The reaction produces succinimide as a byproduct. While less hazardous than bromine-containing waste, it still contributes to the overall waste stream.

  • Improved Selectivity: In some cases, NBS can offer better regioselectivity compared to molecular bromine, potentially reducing the formation of unwanted isomers and simplifying purification.

Route 3: Bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another solid brominating agent that offers a high bromine content and can be more atom-economical than NBS.

Reaction Scheme:

2-Methylbenzoic Acid 2-Methylbenzoic Acid This compound This compound 2-Methylbenzoic Acid->this compound DBDMH, H₂SO₄

Workflow for Bromination with DBDMH.

Experimental Protocol:

  • To a mixture of 2-methylbenzoic acid in concentrated H₂SO₄, add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH). [4]2. Stir the reaction mixture at room temperature for 5 hours. [4]3. Upon completion, slowly pour the reaction mixture onto ice-cold water to precipitate the solid product. [4]4. Filter and dry the precipitate under a vacuum to afford the desired compound. [4] Environmental and Safety Considerations:

  • Solid Reagent: Like NBS, DBDMH is a solid, making it easier and safer to handle than liquid bromine.

  • Byproduct: The reaction generates 5,5-dimethylhydantoin as a byproduct.

  • High Yield: This method has been reported to produce high yields (88%) of the desired product. [4]* Solvent-Free Potential: While this specific protocol uses sulfuric acid, other applications of DBDMH have explored solvent-free conditions, which would significantly improve the environmental profile. [3]

Performance and Environmental Impact Comparison

ParameterRoute 1: Molecular Bromine (Br₂)Route 2: N-Bromosuccinimide (NBS)Route 3: 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Starting Material 2-Methylbenzoic Acid2-Methylbenzoic Acid2-Methylbenzoic Acid
Brominating Agent Liquid BromineN-Bromosuccinimide1,3-Dibromo-5,5-dimethylhydantoin
Key Reagents H₂SO₄H₂SO₄, DichloromethaneH₂SO₄
Typical Yield ~97% (crude, mixture of isomers) [4]65-66% (after recrystallization) [5]88% [4]
Purity Requires significant purification to separate isomers [4]High purity achievable after recrystallization (98-99%) [5]High
Reaction Time 20 hours [4]2 hours [5]5 hours [4]
Safety Hazards Highly toxic, corrosive, volatile bromine; corrosive acidToxic and environmentally harmful solvent (DCM)Corrosive acid
Environmental Impact High E-factor, hazardous waste, potential for bromine releaseUse of chlorinated solvent, byproduct formationByproduct formation, use of strong acid
Green Chemistry Alignment PoorModerate (safer bromine source but uses hazardous solvent)Good (safer bromine source, higher yield)

Future Perspectives: Towards Greener Bromination

The development of more sustainable bromination methods is an active area of research. [3]Key advancements that could be applied to the synthesis of this compound include:

  • Catalytic Bromination: The use of catalysts can improve reaction efficiency and selectivity, minimizing waste. [3]* Electrochemical Bromination: This technique allows for the in situ generation of reactive bromine species from bromide salts, avoiding the handling of hazardous brominating agents. [3]* Solvent-Free and Water-Based Methods: Replacing hazardous organic solvents with water or eliminating solvents altogether significantly reduces the environmental footprint of the synthesis. [3]An aqueous H₂O₂–HBr system has shown promise for the selective monobromination of ketones "on water" at room temperature without a catalyst or organic solvent. [3]

Conclusion

The synthesis of this compound presents a clear case for the application of green chemistry principles in pharmaceutical manufacturing. While the traditional method using molecular bromine is effective, its significant environmental and safety drawbacks make it a less desirable option. The use of solid brominating agents like N-Bromosuccinimide and, particularly, 1,3-Dibromo-5,5-dimethylhydantoin, offers a marked improvement in terms of handling safety and, in the case of DBDMH, yield. However, the reliance on strong acids and, in some protocols, hazardous organic solvents, indicates that there is still room for improvement. Future research should focus on developing catalytic, solvent-free, or water-based bromination methods for the synthesis of this important intermediate, further aligning the production process with the goals of sustainability and environmental stewardship.

References

  • ACS GCI Pharmaceutical Roundtable. Bromination. Wordpress.
  • Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. Chemistry – A European Journal, 14(32), 9830-9841.
  • ACS Publications. Comprehensive Assessment of Reactive Bromine Species in Advanced Oxidation Processes: Differential Roles in Micropollutant Abatement in Bromide-Containing Water. Environmental Science & Technology.
  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
  • PubMed Central (PMC). Bromine contamination and risk management in terrestrial and aquatic ecosystems.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (2020). Synthetic method of 2-halogen-5-bromobenzoic acid. CN110105193B.
  • Google Patents. (2023). Synthesis process of 2-bromo-5-methoxybenzoic acid. CN115974678A.
  • Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. CN112250562A.
  • Organic Syntheses Procedure. 2-bromo-3-methylbenzoic acid.

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Patent landscape for the applications of 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Patent Landscape and Applications of 2-Bromo-5-methylbenzoic Acid

For the modern researcher and drug development professional, a deep understanding of the intellectual property and practical applications of key chemical building blocks is paramount. This compound is a versatile aromatic carboxylic acid that serves as a critical intermediate in the synthesis of a wide array of high-value molecules, from pharmaceuticals to advanced materials.[1][2] Its strategic substitution pattern provides a reactive handle for cross-coupling reactions while the methyl group offers a point for further functionalization or steric control.

This guide provides a comprehensive analysis of the patent landscape for this compound, offers an objective comparison with common alternatives supported by chemical principles, and presents detailed experimental protocols for its effective use.

Part 1: The Core Patent Landscape: Key Applications

An analysis of the patent literature reveals that this compound is a highly valued precursor in several key areas of research and development. Its utility is most prominent in the synthesis of complex, biologically active molecules.

Pharmaceuticals: A Scaffold for Modern Therapeutics

The compound is a cornerstone in the patent literature for several classes of therapeutic agents:

  • Anti-diabetic Drugs: A significant number of patents describe the use of this compound and its close analogs as a starting material for the synthesis of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. For example, it is a key raw material for producing Canagliflozin, a leading treatment for type 2 diabetes.[3]

  • Oncology and Immunology (BTK Inhibitors): The scaffold is integral to the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.[4][5] These targeted therapies have revolutionized the treatment of B-cell malignancies. The 2-bromo-5-methylphenyl moiety is often a key fragment that binds within the kinase active site.

  • Metabolic and Dermatological Conditions (SCD1 Inhibitors): Patents for Stearoyl-CoA Desaturase 1 (SCD1) inhibitors, implicated in metabolic diseases and certain skin disorders, frequently feature intermediates derived from halogenated benzoic acids.[6][7] A closely related analog, 2-Bromo-5-methoxybenzoic acid, is explicitly mentioned in the synthesis of potent SCD1 inhibitors, highlighting the importance of this substitution pattern.[8]

Other Industrial Applications

Beyond pharmaceuticals, this compound is cited in patents for:

  • Agrochemicals: It serves as an intermediate for novel herbicides and fungicides.[1]

  • Materials Science: The compound can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.[1][2]

Part 2: A Comparative Analysis: this compound vs. Alternatives

The choice of a halogenated starting material is a critical decision in a synthetic campaign, balancing reactivity, cost, and availability. A common strategy in medicinal chemistry involves the bioisosteric replacement of a bromine atom with chlorine or iodine to modulate physicochemical properties and explore new intellectual property.[9]

Here, we compare this compound with its chloro and iodo analogs in the context of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a frequently patented transformation.[10]

Table 1: Comparative Performance of 2-Halo-5-methylbenzoic Acids in Suzuki-Miyaura Coupling

Feature2-Chloro-5-methylbenzoic acidThis compound2-Iodo-5-methylbenzoic acid
Relative Reactivity GoodExcellentHighest
Relative Cost LowModerateHigh
Stability HighHighModerate (potential for de-iodination)
Typical Catalyst Loading Higher (1-5 mol%)Lower (0.1-2 mol%)Lowest (0.05-1 mol%)
Reaction Generality More limited substrate scopeBroad, highly reliableBroad, but cost can be prohibitive

Expert Analysis of Causality:

The performance differences are rooted in the carbon-halogen bond strength (C-I < C-Br < C-Cl). The weaker C-I bond allows for the easiest oxidative addition to the palladium catalyst, resulting in the highest reactivity. However, this comes at a significant cost premium. The C-Cl bond is the strongest, often requiring more active catalysts, higher catalyst loadings, and more forcing reaction conditions. This compound represents the optimal balance for many applications, offering excellent reactivity under mild conditions at a moderate cost, making it a workhorse for both discovery and process chemistry.

Part 3: Key Experimental Protocols & Visualizations

Trustworthy and reproducible protocols are the foundation of scientific integrity. Below is a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry.

Protocol: Synthesis of 5-Methyl-2-(pyridin-2-yl)benzoic Acid

Objective: To demonstrate a typical high-yield cross-coupling reaction frequently described in the patent literature for creating bi-aryl scaffolds.

Materials:

  • This compound (1.0 eq.)

  • 2-(Tributylstannyl)pyridine or Pyridine-2-boronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq.)

  • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and the pyridine coupling partner (1.2 eq.).

  • Reagent Addition: Add Sodium Carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Degassing: Add the degassed DME/Water solvent mixture via syringe. A properly degassed solvent (e.g., via sparging with argon for 30 minutes) is essential for catalyst longevity and reaction efficiency.

  • Catalyst Addition: Add the Tetrakis(triphenylphosphine)palladium(0) catalyst. The mixture will typically turn a deeper yellow or orange color.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Visualization 1: Experimental Workflow Diagram

Suzuki_Workflow A 1. Assemble Reactants (Aryl Bromide, Boronic Acid, Base) B 2. Purge with Inert Gas (Ar/N2) A->B C 3. Add Degassed Solvent (DME/H2O) B->C D 4. Add Pd(0) Catalyst C->D E 5. Heat to 85°C (12 hours) D->E F 6. Monitor by TLC / LC-MS E->F G 7. Aqueous Work-up & Extraction F->G Upon Completion H 8. Purification (Chromatography/Recrystallization) G->H I Final Product H->I BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Kinases) BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from 2-Bromo- 5-methylbenzoic acid) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway in B-cells.

Conclusion and Future Outlook

This compound is a well-established and versatile building block with a significant patent footprint, particularly in the pharmaceutical industry. Its balanced reactivity and cost profile make it a superior choice for many applications when compared to its chloro and iodo analogs. As drug discovery moves towards more complex modalities, the utility of this scaffold is expected to expand. Emerging trends, such as its incorporation into Proteolysis Targeting Chimeras (PROTACs) that require modular synthesis, will continue to drive innovation and patent activity around this valuable intermediate. [4]

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • United States P
  • Synthesis of 2-bromo-5-methoxybenzoic acid. PrepChem.com. [Link]
  • Stearoyl-CoA desaturase inhibitors: update on patented compounds.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • United States P
  • Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice. Oncotarget via PMC, NIH. [Link]
  • This compound. PubChem, NIH. [Link]
  • Preparation method of 2-bromo-5-iodobenzoic acid.
  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Scientific Reports via PMC, NIH. [Link]
  • SCD1 is believed to have a central role in directing the flow of lipid...
  • The Development of BTK Inhibitors: A Five-Year Upd

Sources

Safety Operating Guide

Disposal Protocol for 2-Bromo-5-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and meticulous operational discipline. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-Bromo-5-methylbenzoic acid (CAS No. 6967-82-4), designed for the discerning standards of researchers, scientists, and drug development professionals. Our objective is to move beyond simple instruction and instill a deep understanding of the causality behind these critical procedures.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic hazards of a compound is the foundation of its safe management. This compound is a halogenated aromatic carboxylic acid. Its hazard profile necessitates careful handling and dictates its classification as a regulated hazardous waste stream.

Key Hazard Information:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Warning H302: Harmful if swallowed.[1]
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[2]
Serious Eye Irritation (Category 2)GHS07Warning H319: Causes serious eye irritation.[3][2]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07Warning H335: May cause respiratory irritation.[4][2]

The most critical feature for disposal is its chemical structure: it is a brominated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this classifies it as a halogenated organic waste .[5][6] This classification is paramount and dictates the entire disposal pathway, as halogenated and non-halogenated waste streams are treated and disposed of via different, incompatible methods.[6][7]

Required Personal Protective Equipment (PPE)

Direct exposure must be prevented during both active use and waste handling. The following PPE is mandatory.

PPE CategoryItemSpecification & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are required. Always check the manufacturer's compatibility data. This prevents skin contact and irritation.[3][8]
Eye Protection Safety goggles or a face shieldMust provide a complete seal or full-face protection to prevent contact with dust particles, which can cause serious eye irritation.[3][8]
Skin and Body Chemical-resistant apron or lab coatWorn over personal clothing to protect against spills and contamination of the skin.[8]
Respiratory Use in a chemical fume hoodAll handling of this compound, especially the transfer of solid waste, should occur within a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[4][8]

Waste Segregation: The Critical First Step

Proper segregation is the most important step in laboratory waste management.[9] Mixing incompatible waste streams, particularly halogenated with non-halogenated organics, leads to complex and costly disposal processes and is a serious regulatory violation.[6][7] The decision process below must be strictly followed.

WasteSegregation cluster_decision Waste Characterization start Generated Waste (this compound) is_halogenated Is the compound halogenated? (Contains F, Cl, Br, I) start->is_halogenated halogenated_container Collect in: 'HALOGENATED ORGANIC SOLID WASTE' Container is_halogenated->halogenated_container  Yes   non_halogenated_container Collect in: 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_container  No   caption Figure 1. Decision diagram for waste segregation.

Caption: Figure 1. Decision diagram for waste segregation.

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and OSHA standards.[10] Every laboratory should treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[11]

DisposalWorkflow step1 Step 1: Select Compatible Container step2 Step 2: Prepare Hazardous Waste Label step1->step2 step3 Step 3: Transfer Waste step2->step3 step4 Step 4: Secure & Store Container step3->step4 step5 Step 5: Request EHS Pickup step4->step5 caption Figure 2. Standard workflow for hazardous waste disposal.

Caption: Figure 2. Standard workflow for hazardous waste disposal.

4.1. Container Selection and Preparation

  • Select a Compatible Container: Use a container made of material resistant to corrosive acids and organic compounds, such as high-density polyethylene (HDPE) or borosilicate glass.[8][9] The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap.[10]

  • Ensure Cleanliness: The container must be clean and dry before the first addition of waste.

4.2. Labeling

  • Timing: The label must be affixed to the container before any waste is added.[12]

  • Content: The label must, at a minimum, include:

    • The words "HAZARDOUS WASTE ".[8]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[12]

    • A list of all components if it is a mixed waste stream.

    • The associated hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

4.3. Waste Collection

  • Location: Perform all waste transfers inside a chemical fume hood to minimize inhalation risk.

  • Procedure: Carefully transfer the solid waste into the prepared container using a funnel or other appropriate tools to prevent spillage. Avoid creating airborne dust.

  • Do Not Overfill: Leave adequate headspace in the container (at least 10%) to prevent pressure buildup and facilitate safe handling.

4.4. Storage

  • Secure Closure: Keep the container tightly closed at all times except when actively adding waste.[12][13] This is a critical RCRA requirement.

  • Designated Area: Store the container in a designated Satellite Accumulation Area (SAA).[13]

  • Secondary Containment: The SAA must have secondary containment (such as a spill tray or tub) to contain any potential leaks.[9]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly bases and strong oxidizing agents.[5]

4.5. Arranging for Final Disposal

  • Contact EHS: Once the container is full or the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13]

  • Documentation: Complete any required waste pickup forms accurately and completely.

Emergency Procedures: Spill Management

Accidents require a prepared, systematic response. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8]

  • Assess and Secure: If the spill is large or you are not trained to handle it, contact your EHS department immediately. If the spill is small and manageable, ensure the area is well-ventilated and remove any ignition sources.

  • Don PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[8] Do not use combustible materials like sawdust. [8]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. The cleaning materials (wipes, etc.) must also be placed in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[8]

Waste Minimization Strategies

A proactive approach to waste management begins with waste minimization. This not only reduces environmental impact but also lowers disposal costs.[14]

  • Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid generating waste from expired or unused stock.[11][13]

  • Source Reduction: Where scientifically viable, consider modifying experiments to use smaller quantities of hazardous materials or substituting with less hazardous alternatives.[11][14]

  • Sharing Resources: Check with neighboring labs for surplus chemicals before ordering new stock.[13]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and uphold the principles of responsible research.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety. [Link]
  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]
  • Laboratory Chemical Waste Management Guidelines.
  • Hazardous Waste Segreg
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Hazardous Waste Reduction. University of California, Santa Barbara Environmental Health & Safety. [Link]

Sources

Personal protective equipment for handling 2-Bromo-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, field-tested protocols for handling 2-Bromo-5-methylbenzoic acid, ensuring both personal safety and the integrity of your research. This is not just a list of rules, but a framework for understanding and mitigating the risks associated with this compound.

Understanding the Hazard Profile

This compound is a solid organic compound that, while not acutely toxic, presents several hazards that demand respect and proper handling.[1] It is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding these risks is the foundational step in developing a robust safety protocol.

Hazard Identification:

Hazard StatementGHS ClassificationPrimary Routes of Exposure
Causes skin irritationSkin Corrosion/Irritation, Category 2Dermal contact
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2Eye contact
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3Inhalation of dust
Harmful if swallowedAcute Toxicity, Oral, Category 4Ingestion

This information is derived from authoritative Safety Data Sheets (SDS) and should be the starting point for any risk assessment in your laboratory.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, mitigating the risk of exposure through the primary routes identified above.[2]

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 standard are mandatory to protect against dust particles and potential splashes.[1][3] In situations where there is a significant risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[4]

  • Skin and Body Protection: A standard laboratory coat should be worn and kept buttoned to protect the skin.[3] For handling this specific compound, nitrile gloves are a suitable choice for providing protection against incidental contact.[4] Always inspect gloves for any signs of degradation or punctures before use and wash your hands thoroughly after removing them.[1]

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling dust, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[3]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound Assess_Hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Assess_Hazards Eye_Protection Eye Protection: Chemical Safety Goggles (ANSI Z.87.1) Assess_Hazards->Eye_Protection Skin_Protection Skin Protection: - Nitrile Gloves - Lab Coat Assess_Hazards->Skin_Protection Respiratory_Protection Respiratory Protection: Work in Fume Hood Assess_Hazards->Respiratory_Protection Face_Shield Face Shield (if splash risk) Eye_Protection->Face_Shield Splash potential? Proceed Proceed with Experiment Eye_Protection->Proceed No splash potential Skin_Protection->Proceed Respiratory_Protection->Proceed Face_Shield->Proceed

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.